Ethyl 6-cyanonicotinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-cyanopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-2-13-9(12)7-3-4-8(5-10)11-6-7/h3-4,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUYNMCBOPUJCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40540096 | |
| Record name | Ethyl 6-cyanopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76196-79-7 | |
| Record name | Ethyl 6-cyano-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76196-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-cyanopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 6-cyanonicotinate from 3-picoline
An In-depth Technical Guide to the Synthesis of Ethyl 6-cyanonicotinate from 3-Picoline
Authored by: A Senior Application Scientist
Foreword: Strategic Importance and Synthetic Overview
This compound is a pivotal building block in contemporary medicinal chemistry and materials science. Its unique electronic and structural properties, stemming from the electron-withdrawing cyano and ester functionalities on the pyridine core, make it an invaluable precursor for the synthesis of a wide array of pharmaceutical agents, including novel kinase inhibitors and ligands for various receptors. The selection of 3-picoline, a readily available and cost-effective feedstock derived from coal tar, as the starting material presents a synthetically elegant and industrially viable route.
This guide provides a comprehensive, technically-grounded exploration of the multi-step synthesis of this compound from 3-picoline. Moving beyond a mere recitation of procedural steps, we will delve into the mechanistic rationale behind each transformation, offering insights into reaction optimization, process control, and the validation of intermediates and the final product. The methodologies described herein are designed to be robust and reproducible, reflecting best practices in modern synthetic chemistry.
Part 1: The Primary Synthetic Pathway: A Step-by-Step Elucidation
The most logical and industrially scalable synthetic strategy from 3-picoline involves a four-step sequence. This pathway prioritizes the early installation of the carboxylate functionality, followed by strategic activation of the pyridine ring to enable regioselective cyanation.
Overall Synthetic Workflow
An In-depth Technical Guide to Ethyl 6-Cyanonicotinate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Ethyl 6-Cyanonicotinate
In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. This compound (CAS No. 76196-79-7), a functionally rich pyridine derivative, has emerged as a cornerstone intermediate, particularly in the pursuit of targeted therapies such as kinase inhibitors. Its unique electronic and steric profile, conferred by the presence of both an electron-withdrawing cyano group and an ethyl ester moiety on the pyridine scaffold, renders it a versatile synthon for the construction of complex heterocyclic systems.
This guide, prepared from the perspective of a Senior Application Scientist, aims to provide an in-depth technical overview of this compound. We will delve into its fundamental physicochemical properties, explore its synthesis and characterization, and illuminate its reactivity and applications, thereby offering a comprehensive resource for researchers engaged in the design and execution of innovative drug discovery programs.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective utilization in the laboratory. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 76196-79-7 | |
| Molecular Formula | C₉H₈N₂O₂ | |
| Molecular Weight | 176.17 g/mol | |
| Physical Form | Solid | |
| Melting Point | 56-57 °C | |
| Boiling Point | 125 °C at 3 mmHg | |
| Purity | Typically ≥98% | |
| Storage | Store at room temperature |
Safety Information:
This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Signal Word: Warning.
-
Pictogram: GHS07 (Exclamation Mark).
Synthesis and Purification: A Proposed Protocol
Proposed Synthesis Workflow:
Caption: Proposed workflow for the synthesis and purification of this compound.
Step-by-Step Experimental Protocol (Proposed):
-
Reaction Setup: In a fixed-bed reactor, a vanadium pentoxide-based catalyst is loaded. A gaseous mixture of ethyl 6-methylnicotinate, ammonia, water, and air is prepared. The molar ratio of these components is crucial for optimizing yield and minimizing side reactions.[1]
-
Ammoxidation: The gaseous mixture is passed over the heated catalyst bed (typically 320-390 °C).[1] The reaction is highly exothermic and requires careful temperature control.
-
Quenching and Isolation: The product stream is cooled, leading to the condensation and solidification of the crude this compound.
-
Purification: The crude product is then purified. A common and effective method for a solid of this nature is recrystallization.
-
Solvent Selection: A solvent screen should be performed to identify a suitable recrystallization solvent. A good starting point would be a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, to achieve good solubility at elevated temperatures and poor solubility at room temperature or below.
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If colored impurities are present, treatment with activated charcoal may be beneficial. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to induce crystallization. Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Analytical Characterization: Predicted Spectral Data
Verifying the identity and purity of the synthesized this compound is critical. Below are the predicted spectral characteristics based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the protons of the ethyl ester group.
-
Pyridine Protons: Three signals in the aromatic region (δ 7.5-9.0 ppm). The exact chemical shifts and coupling constants will be influenced by the positions of the cyano and ester groups.
-
Ethyl Group: A quartet corresponding to the -OCH₂- protons (δ ~4.4 ppm) and a triplet for the -CH₃ protons (δ ~1.4 ppm).
¹³C NMR Spectroscopy (Predicted):
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon: A signal in the downfield region (δ ~165 ppm).[2]
-
Pyridine Carbons: Signals in the aromatic region (δ ~110-160 ppm). The carbon bearing the cyano group will likely be shielded compared to the other ring carbons.
-
Cyano Carbon: A signal around δ 115-120 ppm.
-
Ethyl Group Carbons: Signals for the -OCH₂- (~δ 61 ppm) and -CH₃ (~δ 14 ppm) carbons.[2]
Infrared (IR) Spectroscopy (Predicted):
The IR spectrum will show characteristic absorption bands for the key functional groups.
-
C≡N Stretch: A sharp, medium-intensity band around 2220-2230 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp band around 1720-1730 cm⁻¹.
-
C-O Stretch (Ester): A strong band in the region of 1250-1300 cm⁻¹.
-
Aromatic C-H and C=C/C=N Stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Mass Spectrometry (Predicted):
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 176.17).
Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the distinct reactivity of its functional groups and the pyridine ring itself.
Reactivity of the Pyridine Ring:
The pyridine ring is electron-deficient, a characteristic that is further enhanced by the presence of the electron-withdrawing cyano and ester groups. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by these groups. Conversely, electrophilic aromatic substitution is disfavored.
Reactivity of the Cyano Group:
The cyano group is a versatile functional handle that can undergo a variety of transformations:
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide, respectively.
-
Reduction: The cyano group can be reduced to a primary amine, providing a key linkage point for further molecular elaboration.
-
Cyclization Reactions: The nitrile functionality can participate in cycloaddition reactions to form other heterocyclic systems.
Reactivity of the Ethyl Ester Group:
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, acid chlorides, or other esters.
Applications in Drug Development: A Gateway to Kinase Inhibitors
The structural motif of a substituted pyridine is a common feature in many approved and investigational drugs, particularly kinase inhibitors.[3] this compound serves as an excellent starting material for the synthesis of complex, biologically active molecules that often target the ATP-binding site of kinases.
Illustrative Synthetic Application:
The following scheme illustrates a potential synthetic route from a related compound, ethyl 4,6-dichloronicotinate, to a kinase inhibitor scaffold, highlighting the types of transformations in which this compound and its derivatives can participate.
Caption: A representative synthetic pathway for the elaboration of a substituted nicotinate into a kinase inhibitor scaffold.
This generalized scheme underscores the power of sequential, site-selective functionalization of the pyridine ring, a strategy for which this compound is well-suited. The cyano group can be transformed into a hinge-binding motif, while the ester can be modified to interact with other regions of the kinase active site or to tune the physicochemical properties of the molecule.
Conclusion
This compound is a high-value, versatile building block for drug discovery and development. Its well-defined physicochemical properties, coupled with the rich and predictable reactivity of its functional groups, make it an ideal starting point for the synthesis of complex molecular architectures. As the demand for targeted therapeutics continues to grow, the strategic application of such key intermediates will undoubtedly play a pivotal role in the advancement of medicinal chemistry and the delivery of new, life-saving medicines.
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Riadi, Y., Mamouni, R., Routier, S., Guillaumet, G., & Lazar, S. (2014). Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal. Research on Chemical Intermediates, 41(11), 8267-8276. [Link]
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PubChem. Ethyl 6-chloronicotinate. [Link]
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A Technical Guide to the Spectroscopic Characterization of Ethyl 6-Cyanonicotinate
Molecular Structure and Spectroscopic Overview
Ethyl 6-cyanonicotinate possesses a unique electronic and structural profile arising from the interplay of an electron-withdrawing cyano group and an ester functionality on a pyridine ring. Understanding its spectroscopic signature is paramount for confirming its identity, purity, and for monitoring its transformations in chemical reactions.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and diagnostic signals.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the ethyl ester group. The chemical shifts are influenced by the electron-withdrawing nature of the cyano and ester groups, leading to a downfield shift of the aromatic protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 (Pyridine) | 9.1 - 9.3 | Doublet (d) | ~2.0 |
| H-4 (Pyridine) | 8.3 - 8.5 | Doublet of Doublets (dd) | ~8.0, 2.0 |
| H-5 (Pyridine) | 7.8 - 8.0 | Doublet (d) | ~8.0 |
| -OCH₂CH₃ | 4.3 - 4.5 | Quartet (q) | ~7.1 |
| -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) | ~7.1 |
Rationale behind the Predictions: The aromatic protons are in a deshielded environment due to the electronegativity of the nitrogen atom and the electron-withdrawing substituents. The proton at the 2-position (H-2) is expected to be the most downfield due to its proximity to the nitrogen and the ester group. The coupling constants are typical for ortho and meta coupling in pyridine rings. The ethyl group will exhibit a characteristic quartet for the methylene protons (split by the methyl group) and a triplet for the methyl protons (split by the methylene group).
¹³C NMR (Carbon NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the lack of symmetry, all nine carbon atoms in this compound are expected to be chemically distinct and therefore produce nine distinct signals.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 164 - 166 |
| C-2 (Pyridine) | 152 - 154 |
| C-6 (Pyridine) | 148 - 150 |
| C-4 (Pyridine) | 138 - 140 |
| C-3 (Pyridine) | 125 - 127 |
| C-5 (Pyridine) | 120 - 122 |
| C≡N (Cyano) | 116 - 118 |
| -OC H₂CH₃ | 62 - 64 |
| -OCH₂C H₃ | 14 - 15 |
Rationale behind the Predictions: The carbonyl carbon of the ester group is expected to be the most downfield signal. The aromatic carbons will appear in the typical range for pyridine derivatives, with their specific shifts influenced by the positions of the substituents. The cyano carbon has a characteristic chemical shift in the 116-118 ppm range. The carbons of the ethyl group will be the most upfield signals.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by strong absorptions corresponding to the C=O of the ester, the C≡N of the nitrile, and vibrations of the pyridine ring.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (Aromatic) | 3050 - 3150 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C≡N (Nitrile) | 2220 - 2240 | Strong, Sharp |
| C=O (Ester) | 1720 - 1740 | Strong, Sharp |
| C=N, C=C (Pyridine Ring) | 1550 - 1610 | Medium to Strong |
| C-O (Ester) | 1250 - 1300 | Strong |
Rationale behind the Predictions: The nitrile (C≡N) and carbonyl (C=O) stretches are highly diagnostic due to their characteristic positions and strong, sharp appearances. The presence of conjugation with the aromatic ring may slightly lower the C=O stretching frequency. The aromatic C-H stretches appear at a higher frequency than the aliphatic C-H stretches. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak and several characteristic fragment ions.
Molecular Weight: 176.17 g/mol
Predicted Fragmentation Pathway:
Figure 2: A plausible mass spectrometry fragmentation pathway for this compound.
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 176 | Molecular Ion [C₉H₈N₂O₂]⁺˙ |
| 148 | [M - C₂H₄]⁺˙ (from ethyl group) |
| 131 | [M - OCH₂CH₃]⁺ |
| 103 | [M - COOCH₂CH₃]⁺ |
| 76 | [C₅H₄N]⁺ (Pyridine ring fragment) |
Rationale behind the Predictions: The molecular ion peak at m/z 176 should be observable. Common fragmentation pathways for ethyl esters include the loss of the ethoxy radical (-•OCH₂CH₃) to give an acylium ion (m/z 131), followed by the loss of carbon monoxide (-CO) to yield the pyridyl cation (m/z 103). Loss of the entire ester group is also a likely fragmentation.
Experimental Protocols: A Self-Validating System
To ensure the acquisition of high-quality and reliable spectroscopic data, the following experimental protocols are recommended. These steps incorporate internal checks and best practices to validate the integrity of the results.
Sample Preparation
-
Purity Assessment: Prior to spectroscopic analysis, confirm the purity of the this compound sample using a suitable chromatographic technique (e.g., TLC, HPLC, or GC). This minimizes the risk of misinterpreting signals from impurities.
-
Solvent Selection for NMR: For NMR spectroscopy, choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆). The solvent should be free of interfering signals in the regions of interest. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Sample Preparation for IR: For IR spectroscopy, the solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. If using a KBr pellet, ensure the sample is finely ground and thoroughly mixed with dry KBr to avoid scattering effects.
-
Sample Introduction for MS: For mass spectrometry, dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) for analysis by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For electron ionization (EI), a direct insertion probe can be used.
Data Acquisition and Processing
Figure 3: A generalized workflow for the spectroscopic characterization of a pure compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently identify this compound, assess its purity, and track its involvement in chemical transformations. The provided protocols and interpretations are grounded in fundamental spectroscopic principles, offering a reliable framework for the structural elucidation of this and other related heterocyclic compounds.
References
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Nalam, V. K., et al. (2006). Synthesis of some novel ethyl 5-methyl-6- cyano-7-substituted-2-oxo-2H-pyrano [2, 3-b] pyridine-3-carboxylate derivatives. Indian Journal of Chemistry - Section B, 45B(7), 1771-1774.[1]
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Ahmed, M. N., et al. (2017). Synthesis, Crystal Structure, Spectral Analysis, DFT Studies and Antimicrobial Activity of Ethyl 6-(4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate 1. Journal of the Chemical Society of Pakistan, 39(5), 789-797.[2]
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Abdel-Wahab, B. F., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15694.[3]
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Li, J., et al. (2019). Structural transformation caused by pyridine carboxylate in rosebengal-modified metal framework: Synthesis and spectral analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 220, 117122.[4]
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Devi, L., et al. (2025). Synthesis, spectral, structural and quantum chemical computational analyses of ethyl 2-((3-cyanopyridin-2-yl)amino)cyclopent-1-ene-1-carboxylate. Journal of Molecular Structure, 1311, 142840.[5]
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Tuktin, P. I., et al. (2024). Synthesis and Photophysical Properties of Ethyl 3,6-Diamino-4-aryl-5-cyanothieno[2,3-b]pyridine-2-carboxylates. Chemistry of Heterocyclic Compounds, 60(10), 1234-1245.
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Eichhorn, E., et al. (2017). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of Organometallic Chemistry, 846, 28-37.[6]
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Govindasami, P., et al. (2022). Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. Reactions, 3(4), 615-624.[7]
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Zhang, Y., et al. (2012). Synthesis and Characterization of Heptamethine Cyanine Dyes. Molecules, 17(1), 143-153.[8]
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Abdel-Gawad, H., et al. (2024). An Efficient Synthesis and Characterization of Amine and Amide Derivatives of Ethyl 6‐(trifluoromethyl)nicotinate. ChemistrySelect, 9(1), e202303456.
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Benkhaya, S., et al. (2021). Synthesis and Characterization of a Nanocomposite Based on Opuntia ficus indica for Efficient Removal of Methylene Blue Dye: Adsorption Kinetics and Optimization by Response Surface Methodology. Polymers, 13(21), 3683.[9]
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An In-Depth Technical Guide to the ¹H NMR Chemical Shifts of Ethyl 6-Cyanonicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 6-cyanonicotinate. As a vital tool in modern organic chemistry and drug development, a comprehensive understanding of the NMR spectral data of this compound is crucial for its identification, purity assessment, and the elucidation of its role in various chemical transformations. This document, authored from the perspective of a Senior Application Scientist, aims to deliver not just the data, but also the underlying scientific principles that govern the observed chemical shifts, multiplicities, and coupling constants.
Introduction: The Significance of ¹H NMR in the Structural Elucidation of this compound
Nuclear Magnetic Resonance spectroscopy is an indispensable analytical technique that provides profound insight into the molecular structure of organic compounds. For a molecule such as this compound, which features a substituted pyridine ring and an ethyl ester functional group, ¹H NMR spectroscopy allows for the precise determination of its proton environment. This information is fundamental for confirming the successful synthesis of the molecule, assessing its purity, and understanding its electronic and conformational properties. The unique chemical signature provided by the ¹H NMR spectrum is a cornerstone of its characterization.
Predicted ¹H NMR Spectral Data of this compound
While a definitive, publicly available, and fully assigned experimental ¹H NMR spectrum with detailed coupling constants for this compound is not readily found in the searched literature, a predicted spectrum can be generated based on established principles of NMR theory and spectral data of analogous compounds. The predicted chemical shifts, multiplicities, and coupling constants are presented below. It is important to note that these are theoretical values and may differ slightly from experimental results.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~9.2 | Doublet of doublets (dd) | ~2.0, 0.8 | 1H |
| H-4 | ~8.4 | Doublet of doublets (dd) | ~8.0, 2.0 | 1H |
| H-5 | ~7.8 | Doublet of doublets (dd) | ~8.0, 0.8 | 1H |
| -OCH₂CH₃ | ~4.4 | Quartet (q) | ~7.1 | 2H |
| -OCH₂CH₃ | ~1.4 | Triplet (t) | ~7.1 | 3H |
Disclaimer: These are predicted values and should be confirmed with experimental data.
Structural Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound can be rationalized by considering the electronic effects of the substituents on the pyridine ring and the characteristic signals of the ethyl ester group.
The Aromatic Region: A Deep Dive into the Pyridine Ring Protons
The pyridine ring of this compound gives rise to a complex and informative pattern in the downfield region of the ¹H NMR spectrum. The chemical shifts of the three aromatic protons (H-2, H-4, and H-5) are influenced by the electron-withdrawing nature of the cyano (-CN) and ethyl ester (-COOEt) groups, as well as the inherent electronic properties of the pyridine nitrogen.
-
H-2 (ortho to Nitrogen and meta to the Ester): This proton is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom and the anisotropic effect of the pyridine ring. Its predicted chemical shift is around 9.2 ppm. The multiplicity is anticipated to be a doublet of doublets (dd) due to coupling with H-4 (meta-coupling, ~2.0 Hz) and H-5 (para-coupling, ~0.8 Hz).
-
H-4 (meta to Nitrogen and ortho to the Ester): This proton is significantly influenced by the electron-withdrawing ester group, leading to a downfield shift, predicted to be around 8.4 ppm. It will appear as a doublet of doublets (dd) due to coupling with H-5 (ortho-coupling, ~8.0 Hz) and H-2 (meta-coupling, ~2.0 Hz).
-
H-5 (ortho to the Cyano Group and meta to the Ester): The H-5 proton is ortho to the strongly electron-withdrawing cyano group, which causes a substantial downfield shift. Its predicted chemical shift is approximately 7.8 ppm. The signal will be a doublet of doublets (dd) resulting from coupling to H-4 (ortho-coupling, ~8.0 Hz) and H-2 (para-coupling, ~0.8 Hz).
The interplay of inductive and resonance effects, along with magnetic anisotropy, dictates the precise chemical shifts of these aromatic protons.[1]
The Aliphatic Region: Unraveling the Ethyl Ester Signature
The ethyl ester group provides a classic and easily identifiable pattern in the upfield region of the spectrum.
-
Methylene Protons (-OCH₂CH₃): The two protons of the methylene group are adjacent to the electron-withdrawing oxygen atom of the ester, causing them to be deshielded and to resonate at approximately 4.4 ppm. The signal will be a quartet (q) due to coupling with the three neighboring methyl protons (n+1 rule, 3+1=4). The typical coupling constant for this interaction is around 7.1 Hz.
-
Methyl Protons (-OCH₂CH₃): The three protons of the terminal methyl group are further from the electronegative oxygen and are therefore more shielded, with a predicted chemical shift of about 1.4 ppm. This signal will appear as a triplet (t) due to coupling with the two adjacent methylene protons (n+1 rule, 2+1=3), with a coupling constant of approximately 7.1 Hz.
Experimental Protocol for ¹H NMR Analysis
To ensure the acquisition of high-quality and reproducible ¹H NMR data for this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is crucial to use a high-purity deuterated solvent to minimize residual proton signals that could interfere with the analyte's spectrum.
-
Sample Concentration: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of CDCl₃. This concentration range is generally sufficient for obtaining a good signal-to-noise ratio on a modern NMR spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If TMS is not pre-dissolved in the deuterated solvent, a small amount can be added directly to the NMR tube.
-
Filtration: To ensure a homogeneous solution and prevent line broadening due to suspended particles, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for resolving the complex splitting patterns in the aromatic region.
-
Shimming: The magnetic field homogeneity must be optimized by shimming on the deuterium lock signal of the solvent. Proper shimming is critical for obtaining sharp lines and accurate coupling constant measurements.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended to allow for full relaxation of the protons.
-
Acquisition Time: An acquisition time of 2-4 seconds will provide adequate digital resolution.
-
-
Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum should be carefully phased and the baseline corrected to ensure accurate integration and peak picking.
-
Referencing: The spectrum should be referenced to the TMS signal at 0.00 ppm.
-
Visualizing the Molecular Structure and Proton Environments
The following diagram, generated using Graphviz, illustrates the molecular structure of this compound and the labeling of the protons for NMR assignment.
Conclusion
This technical guide provides a comprehensive overview of the ¹H NMR chemical shifts of this compound. By understanding the predicted spectral data and the underlying principles of chemical shift theory, researchers can confidently identify this molecule, assess its purity, and utilize this knowledge in the context of drug discovery and development. The provided experimental protocol serves as a robust starting point for obtaining high-quality NMR data, which is fundamental to rigorous scientific investigation.
References
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Gao, Y.-F., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. [Link]
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An In-depth Technical Guide to the Formation of Ethyl 6-cyanonicotinate
This guide provides a comprehensive technical overview of the predominant mechanism for the synthesis of Ethyl 6-cyanonicotinate, a key intermediate in the development of various pharmaceutical agents. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, offers field-proven insights into experimental choices, and presents a detailed, self-validating protocol for its formation.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative of considerable interest in medicinal chemistry and materials science. Its structural motif, featuring both an ester and a nitrile group on the pyridine ring, makes it a versatile building block for the synthesis of more complex molecules, including potent H3 receptor antagonists. The efficient and reliable synthesis of this compound is therefore a critical step in the research and development of new therapeutic agents. This guide will focus on the most prevalent and industrially scalable method for its preparation: the transition metal-catalyzed cyanation of an ethyl 6-halonicotinate precursor.
Core Mechanism: Transition Metal-Catalyzed Cyanation
The most common and efficient method for the synthesis of this compound involves a transition metal-catalyzed cross-coupling reaction. This process typically utilizes a precursor, Ethyl 6-chloronicotinate or Ethyl 6-bromonicotinate, and a cyanide source in the presence of a palladium or nickel catalyst.
The catalytic cycle, illustrated below for a palladium-catalyzed reaction, is a well-established mechanism in cross-coupling chemistry.
The Catalytic Cycle of Palladium-Catalyzed Cyanation
Caption: The catalytic cycle for palladium-catalyzed cyanation of an aryl halide (Ar-X).
The key steps in this process are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the ethyl 6-halonicotinate, forming a Pd(II) intermediate.
-
Cyanide Exchange (Transmetalation): The halide on the Pd(II) complex is exchanged for a cyanide group from the cyanide source.
-
Reductive Elimination: The desired product, this compound, is formed as the C-CN bond is created, and the palladium catalyst is regenerated to its active Pd(0) state, ready to participate in another catalytic cycle.
Experimental Protocol: Synthesis of this compound from Ethyl 6-chloronicotinate
This protocol is a representative procedure based on established palladium-catalyzed cyanation reactions.
Materials and Reagents
| Reagent/Material | Molecular Weight | CAS Number | Supplier |
| Ethyl 6-chloronicotinate | 185.61 | 49608-01-7 | [Clearsynth][1] |
| Potassium Ferrocyanide Trihydrate | 422.39 | 14459-95-1 | Major chemical suppliers |
| Palladium(II) Acetate (Pd(OAc)2) | 224.50 | 3375-31-3 | Major chemical suppliers |
| 1,4-Dioxane (anhydrous) | 88.11 | 123-91-1 | Major chemical suppliers |
| Potassium Acetate (KOAc) | 98.14 | 127-08-2 | Major chemical suppliers |
| Deionized Water | 18.02 | 7732-18-5 | N/A |
Step-by-Step Methodology
Caption: A typical experimental workflow for the synthesis of this compound.
-
Reaction Setup: To a sealable reaction vessel equipped with a magnetic stir bar, add Ethyl 6-chloronicotinate (1.0 mmol), potassium ferrocyanide trihydrate (0.5 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and potassium acetate (0.125 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (2.5 mL) and degassed deionized water (2.5 mL) to the reaction vessel via syringe.
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 5-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Expected Results
| Parameter | Typical Value |
| Yield | 80-95% |
| Purity (by HPLC) | >98% |
| Melting Point | 56-57 °C[2] |
| Appearance | White to off-white solid |
Causality Behind Experimental Choices: An Expert's Perspective
The selection of each component in this synthesis is critical for achieving a high yield and purity of the final product.
-
Choice of Catalyst (Palladium vs. Nickel): Both palladium and nickel are effective catalysts for cyanation reactions.[3][4] Palladium catalysts are often preferred in laboratory and pharmaceutical settings due to their generally broader functional group tolerance and well-understood reactivity.[3] Nickel catalysts, being more earth-abundant and less expensive, are an attractive alternative, especially for large-scale industrial production.[4][5] However, nickel-catalyzed reactions can sometimes be more sensitive to air and moisture.
-
The Cyanide Source - A Move Towards Safety: Historically, highly toxic alkali metal cyanides like KCN and NaCN were commonly used. However, due to their extreme toxicity, safer alternatives are now preferred.[6] Potassium ferrocyanide (K₄[Fe(CN)₆]) is an excellent choice as it is a stable, non-toxic solid that releases cyanide ions only under the reaction conditions.[6][7] Zinc cyanide (Zn(CN)₂) is another less toxic alternative that is frequently employed.[8][9]
-
The Role of Ligands: While some palladium-catalyzed cyanations can proceed without a ligand, the addition of a suitable ligand, often a phosphine-based one, can significantly improve the reaction rate and yield.[6] Ligands stabilize the metal center, prevent catalyst decomposition, and modulate the electronic and steric properties of the catalyst to facilitate the key steps of the catalytic cycle.
-
Solvent System and Additives: A polar aprotic solvent like dioxane or dimethylacetamide (DMAC) is typically used to dissolve the reactants and facilitate the reaction.[6] The use of a biphasic system with water can be advantageous when using water-soluble cyanide sources like potassium ferrocyanide.[7] A base, such as potassium acetate, is often added to neutralize any acidic byproducts and maintain a favorable reaction environment.
Conclusion
The transition metal-catalyzed cyanation of ethyl 6-halonicotinates stands as a robust and scalable method for the synthesis of this compound. By understanding the underlying catalytic cycle and the rationale behind the choice of reagents and conditions, researchers can effectively and safely produce this valuable chemical intermediate. The continuous development of safer cyanide sources and more efficient catalytic systems will undoubtedly further enhance the utility and accessibility of this important synthetic transformation.
References
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Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]
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Kumar, A., & Maulide, N. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 57(7), 893-896. [Link]
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Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]
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Zhang, X., Xia, A., Chen, H., & Liu, Y. (2018). Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)₂. Organic Letters, 20(23), 7735–7739. [Link]
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Anjana, P. S., & Pillai, A. G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35064-35081. [Link]
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Wang, Y., Wang, Y., & Zhang, A. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 28(16), 6129. [Link]
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Wang, Y., Wang, Y., & Zhang, A. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. PubMed. [Link]
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Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A mild and efficient palladium-catalyzed cyanation of aryl chlorides with K₄[Fe(CN)₆]. Organic Letters, 13(23), 6244–6247. [Link]
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Zhang, X., Xia, A., Chen, H., & Liu, Y. (2017). General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)₂: Key Roles of DMAP. Organic Letters, 19(8), 2118–2121. [Link]
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Del-Aguila, A., & Nolan, S. P. (2022). Air-Tolerant Nickel-Catalyzed Cyanation of (Hetero)aryl Halides Enabled by Polymethylhydrosiloxane, a Green Reductant. The Journal of Organic Chemistry, 87(7), 4951–4954. [Link]
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Chem-Impex International. (n.d.). Ethyl 6-chloronicotinate. Chem-Impex. [Link]
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Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]
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The Synthesis of Ethyl 6-Cyanonicotinate: A Technical Guide to Starting Materials and Core Synthetic Strategies
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-cyanonicotinate, a key heterocyclic building block, holds significant importance in the landscape of pharmaceutical and agrochemical research and development. Its unique molecular architecture, featuring a pyridine ring substituted with both an ethyl ester and a cyano group, renders it a versatile precursor for the synthesis of a diverse array of complex molecules with pronounced biological activities. This guide provides a comprehensive technical overview of the principal synthetic routes to this compound, with a focus on the critical evaluation of starting materials, reaction mechanisms, and field-proven experimental protocols. Our objective is to equip researchers and drug development professionals with the in-depth knowledge required to make informed decisions in the strategic synthesis of this pivotal intermediate.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound is predominantly approached through two robust and well-established chemical transformations: the palladium-catalyzed cyanation of a halogenated precursor and the Sandmeyer reaction of an amino precursor. The choice between these routes is often dictated by the availability and cost of the starting materials, desired scale of the reaction, and tolerance of other functional groups within the molecule.
Route 1: Palladium-Catalyzed Cyanation of Ethyl 6-Halonicotinate
This modern and highly efficient method involves the cross-coupling of a halogenated ethyl nicotinate derivative, typically Ethyl 6-chloronicotinate or Ethyl 6-bromonicotinate, with a cyanide source in the presence of a palladium catalyst. This approach is favored for its high yields, broad functional group tolerance, and relatively mild reaction conditions[1][2].
Causality Behind Experimental Choices: The selection of a palladium catalyst and an appropriate ligand is paramount to the success of this reaction. The catalyst, often a palladium(0) species generated in situ from a palladium(II) precatalyst, facilitates the oxidative addition of the aryl halide. The ligand, typically a bulky electron-rich phosphine, stabilizes the palladium center and promotes the reductive elimination of the final product. The choice of cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), is critical for both reactivity and safety, with the latter being a less toxic alternative[1].
Route 2: The Sandmeyer Reaction of Ethyl 6-Aminonicotinate
A classic and cost-effective method, the Sandmeyer reaction provides a reliable pathway to this compound from Ethyl 6-aminonicotinate[3]. This transformation proceeds via the diazotization of the primary aromatic amine with a nitrite source under acidic conditions, followed by the copper(I) cyanide-mediated displacement of the diazonium group with a cyanide ion[3].
Causality Behind Experimental Choices: The diazotization step requires careful temperature control, typically at or below 0°C, to prevent the premature decomposition of the unstable diazonium salt. The use of a copper(I) salt is crucial for the subsequent cyanation, as it catalyzes the single-electron transfer mechanism that initiates the radical-nucleophilic aromatic substitution[3]. While being a powerful tool, the Sandmeyer reaction can sometimes be limited by the need for stoichiometric amounts of copper salts and the generation of potentially hazardous diazonium intermediates.
Starting Material Synthesis and Selection
The economic viability and overall efficiency of the synthesis of this compound are intrinsically linked to the accessibility of its key precursors.
Ethyl 6-Chloronicotinate
This halogenated precursor is a versatile starting material for palladium-catalyzed cyanation reactions. It can be prepared from 6-hydroxynicotinic acid through chlorination followed by esterification, or from commercially available 6-chloronicotinic acid[4]. Its stability and reactivity make it an attractive choice for nucleophilic substitution and cross-coupling reactions[5][6].
Ethyl 6-Aminonicotinate
The amino precursor for the Sandmeyer reaction, Ethyl 6-aminonicotinate, can be synthesized from 6-aminonicotinic acid via Fischer esterification[7]. The parent 6-aminonicotinic acid can be obtained through various synthetic routes, including the hydrolysis of Ethyl 6-aminonicotinate[8].
Quantitative Data Summary
| Parameter | Palladium-Catalyzed Cyanation | Sandmeyer Reaction |
| Starting Material | Ethyl 6-chloronicotinate | Ethyl 6-aminonicotinate |
| Typical Yield | High (often >80%) | Moderate to High (60-85%) |
| Reaction Conditions | Mild to moderate temperature | Low temperature (diazotization) |
| Catalyst | Palladium complex (catalytic) | Copper(I) salt (stoichiometric) |
| Functional Group Tolerance | Broad | Moderate |
| Safety Considerations | Use of toxic cyanides (e.g., Zn(CN)₂) | Generation of unstable diazonium salts |
Experimental Protocols
Protocol 1: Synthesis of this compound via Palladium-Catalyzed Cyanation
Step 1: Preparation of Ethyl 6-Chloronicotinate from 6-Chloronicotinic Acid
-
To a stirred suspension of 6-chloronicotinic acid (1 equivalent) in ethanol (10 volumes) at 0°C, add thionyl chloride (1.2 equivalents) dropwise.
-
Warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Ethyl 6-chloronicotinate.
Step 2: Palladium-Catalyzed Cyanation
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 6-chloronicotinate (1 equivalent), zinc cyanide (0.6 equivalents), and a palladium catalyst such as Pd₂(dba)₃ (0.02 equivalents) and a ligand like dppf (0.04 equivalents).
-
Add a suitable solvent, such as anhydrous dimethylformamide (DMF).
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of this compound via the Sandmeyer Reaction
Step 1: Preparation of Ethyl 6-Aminonicotinate from 6-Aminonicotinic Acid
-
Suspend 6-aminonicotinic acid (1 equivalent) in absolute ethanol (15 volumes)[7].
-
Cool the suspension to 0°C and bubble dry hydrogen chloride gas through the mixture until saturation[7].
-
Heat the reaction mixture to reflux for 8-12 hours[7].
-
Cool the solution and remove the solvent under reduced pressure.
-
Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield Ethyl 6-aminonicotinate.
Step 2: Sandmeyer Reaction
-
Dissolve Ethyl 6-aminonicotinate (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0°C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt solution.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution, allowing the temperature to rise to room temperature.
-
Heat the reaction mixture to 50-60°C for 1-2 hours to ensure complete reaction.
-
Cool the mixture and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
Visualizing the Synthetic Pathways
Figure 1: Comparative workflow of the two primary synthetic routes to this compound.
Conclusion
The synthesis of this compound can be effectively achieved through two principal strategies: palladium-catalyzed cyanation and the Sandmeyer reaction. The palladium-catalyzed route offers high yields and broad functional group compatibility, making it a preferred method in many modern research settings. The Sandmeyer reaction, while being a more traditional method, remains a cost-effective and viable option, particularly for large-scale synthesis where the cost of reagents is a significant factor. The selection of the optimal synthetic route will ultimately depend on a careful consideration of the specific requirements of the research or development project, including scale, cost, safety, and the chemical nature of any other functionalities present in the target molecule. This guide provides the foundational knowledge and practical protocols to enable scientists to navigate these choices effectively and advance their synthetic endeavors.
References
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Request PDF. (2025, November 28). Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. Retrieved from [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(44), 15914–15917. Retrieved from [Link]
- Van Scott, E. J., & Yu, R. J. (1983). U.S. Patent No. 4,375,545. Washington, DC: U.S. Patent and Trademark Office.
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
-
Wang, Y., et al. (2022). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules, 27(19), 6296. Retrieved from [Link]
-
Hayashi, Y. (2016). Pot economy and one-pot synthesis. Chemical Science, 7(2), 866–880. Retrieved from [Link]
-
Anderson, K. W., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 18–21. Retrieved from [Link]
-
Request PDF. (2025, April 5). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K₄[Fe(CN)₆]. Retrieved from [Link]
-
Request PDF. (2025, August 6). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Retrieved from [Link]
- Google Patents. (n.d.). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.
-
Hayashi, Y. (2016). Pot economy and one-pot synthesis. Chemical Science, 7(2), 866–880. Retrieved from [Link]
-
Request PDF. (2025, August 10). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Retrieved from [Link]
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-
Request PDF. (n.d.). Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Retrieved from [Link]
-
Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]
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Elite Flow Control UK Limited. (n.d.). This compound. Retrieved from [Link]
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CONICET. (n.d.). One-pot microwave assisted synthesis and structural elucidation of novel ethyl 3-substituted-7-methylindolizine-1-carboxylates. Retrieved from [Link]
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Beilstein-Institut. (2025, December 29). One-pot synthesis of ethylmaltol from maltol. Retrieved from [Link]
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A Guide to the Comprehensive Purity Analysis of 98% Ethyl 6-Cyanonicotinate
Introduction: Beyond the Percentage – The Criticality of Purity in Chemical Synthesis
Ethyl 6-cyanonicotinate is a pivotal pyridine-based heterocyclic compound, serving as a versatile building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a reactive nitrile group and an ester functional group on a pyridine scaffold, makes it an ideal intermediate for constructing novel bioactive agents. A stated purity of 98% indicates a high-grade material, yet for researchers and drug development professionals, the composition of the remaining 2% is of paramount importance. These impurities, which can originate from starting materials, synthetic by-products, or degradation, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[2]
This technical guide provides a multi-faceted analytical strategy for the comprehensive purity assessment of this compound. It moves beyond a simple confirmation of the primary component to a detailed investigation of its full impurity profile. The methodologies described herein are designed to establish identity, quantify purity with high confidence, and identify unknown components, ensuring the material's suitability for its intended use in a regulated research and development environment.
Part 1: Foundational Analysis - Identity and Structural Confirmation
Before quantifying impurities, it is imperative to unequivocally confirm the identity and structure of the bulk material. This is achieved through a combination of spectroscopic techniques that provide complementary information about the molecule's architecture.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[4]
Expert Insight: For this compound, ¹H NMR confirms the presence and relative positions of the ethyl group and the three distinct aromatic protons on the pyridine ring. ¹³C NMR complements this by identifying all nine unique carbon atoms, including the characteristic nitrile (C≡N) and carbonyl (C=O) carbons.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., PENDANT, DEPT) to determine the types of carbon atoms (CH₃, CH₂, CH, C).
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
| ¹H NMR Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C NMR Assignment | Expected Chemical Shift (δ, ppm) |
| Pyridine H (C2-H) | ~9.2 | Doublet | 1H | C=O (Ester) | ~164 |
| Pyridine H (C4-H) | ~8.4 | Doublet of Doublets | 1H | Pyridine C2 | ~154 |
| Pyridine H (C5-H) | ~7.8 | Doublet | 1H | Pyridine C4 | ~140 |
| O-CH₂ (Ethyl) | ~4.5 | Quartet | 2H | Pyridine C6 | ~138 |
| CH₃ (Ethyl) | ~1.4 | Triplet | 3H | Pyridine C5 | ~129 |
| C≡N (Nitrile) | ~116 | ||||
| Pyridine C3 | ~115 | ||||
| O-CH₂ (Ethyl) | ~63 | ||||
| CH₃ (Ethyl) | ~14 |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. Actual values may vary slightly based on experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[3] Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to vibrate. This absorption pattern serves as a unique "fingerprint" for the compound.
Expert Insight: The FTIR spectrum provides immediate, confirmatory evidence for the key functional groups of this compound. The sharp, strong absorbance of the nitrile group and the strong absorbance of the ester carbonyl are unmistakable indicators of the correct structure.
Protocol: FTIR Analysis via KBr Pellet
-
Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| C≡N | Nitrile stretch | 2240 - 2220 (Sharp, strong) |
| C=O | Ester carbonyl stretch | 1735 - 1715 (Strong) |
| C-O | Ester C-O stretch | 1300 - 1150 |
| C=C, C=N | Aromatic ring stretch | 1600 - 1450 |
| C-H | Aromatic | 3100 - 3000 |
| C-H | Aliphatic (Ethyl) | 3000 - 2850 |
Table 2: Key FTIR absorption bands for this compound.
Part 2: Quantitative Assessment - Chromatographic Purity and Impurity Profiling
Chromatographic techniques are the cornerstone of purity analysis, offering the high resolving power needed to separate the main component from closely related impurities.[5]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
For non-volatile compounds like this compound, Reverse-Phase HPLC (RP-HPLC) is the preferred method for quantitative purity determination.[5] A critical aspect of this work is the development of a stability-indicating method , which is a validated analytical procedure that can accurately detect changes in the purity and potency of a drug substance over time.[6] Such a method must be able to separate the intact molecule from its potential process impurities and degradation products.[6][7]
Expert Insight: The choice of a C18 column is standard for RP-HPLC. A gradient elution, starting with a high percentage of aqueous mobile phase and gradually increasing the organic solvent (acetonitrile), is essential. This ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and resolved from the main peak. The pyridine ring is a strong chromophore, making UV detection highly sensitive and appropriate.
Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation: An HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of a reference standard of this compound at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water. Dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration (0.1 mg/mL) using the same diluent.
-
-
Data Analysis:
-
Inject the sample and integrate all peaks.
-
Calculate the purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100 .
-
Identify and quantify any impurities against known impurity standards if available.
-
Gas Chromatography (GC-MS): Targeting Volatile Impurities
While HPLC is excellent for non-volatile impurities, Gas Chromatography (GC) is the ideal technique for identifying and quantifying volatile organic compounds, particularly residual solvents from the synthesis and purification processes.[5] Regulatory guidelines, such as ICH Q3C, mandate the control of residual solvents based on their toxicity.[8] Headspace sampling coupled with GC and Mass Spectrometry (MS) detection is the standard method, as it provides high sensitivity and definitive identification.[9][10]
Expert Insight: The synthesis of this compound likely involves solvents such as ethanol, toluene, or acetonitrile. A headspace GC-MS method allows for the analysis of these volatiles without injecting the non-volatile main compound, protecting the GC system and providing a clean chromatogram.
Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: A GC system equipped with a headspace autosampler and a Mass Spectrometric detector.
-
GC-MS Conditions:
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 35 to 350.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 min.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Seal the vial immediately.
-
Data Analysis: Identify peaks by comparing their retention times and mass spectra to a library of known solvents. Quantify by using an external or internal standard method.
| ICH Class | Solvent Example | PDE (mg/day) | Concentration Limit (ppm) |
| Class 1 | Benzene, Carbon tetrachloride | (To be avoided) | 2, 4 |
| Class 2 | Acetonitrile, Toluene | 4.1, 8.9 | 410, 890 |
| Class 3 | Ethanol, Ethyl Acetate | 50.0 | 5000 |
Table 3: Examples of residual solvents classified by ICH Q3C guidelines, with their Permitted Daily Exposure (PDE) and corresponding concentration limits.[8]
Part 3: Holistic Purity Profile - Integrating Analytical Data
A comprehensive purity analysis involves synthesizing data from multiple orthogonal techniques. The workflow ensures that all aspects of the compound's quality are assessed, from its fundamental structure to trace-level contaminants.
Logical Workflow for Purity Analysis
The following diagram illustrates a logical workflow for the complete characterization and purity verification of a new batch of this compound.
Caption: Workflow for comprehensive purity analysis.
Potential Impurities Profile
Understanding the synthetic route is key to predicting potential process-related impurities.[11] For this compound, likely impurities include unreacted starting materials, intermediates, and by-products from side reactions like hydrolysis.
| Impurity Name | Potential Structure | Origin | Primary Detection Method |
| 6-Cyanonicotinic acid | Pyridine ring with -COOH at C3 and -CN at C6 | Hydrolysis of the ethyl ester | RP-HPLC |
| Ethyl 6-carbamoylnicotinate | Pyridine ring with -CONH₂ at C6 and -COOEt at C3 | Partial hydrolysis of the nitrile | RP-HPLC |
| Ethyl 6-chloronicotinate | Pyridine ring with -Cl at C6 and -COOEt at C3 | Unreacted starting material | RP-HPLC, GC-MS |
Table 4: Potential process-related impurities of this compound and their recommended analytical detection methods.
Conclusion
The purity analysis of a high-grade chemical intermediate like 98% this compound is a rigorous, multi-step process that extends far beyond a simple percentage claim. It requires an integrated approach combining spectroscopic techniques for structural confirmation (NMR, FTIR) with high-resolution chromatographic methods for separation and quantification (HPLC, GC-MS). This guide outlines a robust framework for researchers and drug developers to establish a comprehensive quality profile of the material. By implementing these self-validating protocols, scientists can ensure the identity, purity, and safety of their starting materials, which is a foundational requirement for successful and reproducible research, and a critical step in the journey of drug development.
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Physico-Chemical Test Parameters in Analytical Science. (2023). Retrieved from Lab-Training.com. [Link]
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ICH Q3C Residual Solvents Case Study: Generic Drug Project. (2025). Retrieved from ResolveMass Laboratories Inc. [Link]
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Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2024). ResearchGate. [Link]
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Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia. [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. [Link]
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Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (2022). Journal of Pharmaceutical Negative Results. [Link]
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Characterization and structure by NMR and FTIR spectroscopy, and molecular modeling of chromium(III) picolinate and nicotinate complexes utilized for nutritional supplementation. (1997). Semantic Scholar. [Link]
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6-(m-Nitrostyryl)nicotinic acid, ethyl ester. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]
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Navigating the Therapeutic Potential of C9H8N2O2 Isomers: A Technical Guide for Researchers
The chemical formula C9H8N2O2 represents a fascinating molecular landscape populated by a diverse array of isomers, each with unique structural features and, consequently, distinct biological activities. This technical guide provides an in-depth exploration of prominent C9H8N2O2 isomers, offering a valuable resource for researchers, scientists, and drug development professionals. By delving into their synthesis, characterization, and mechanisms of action, we aim to illuminate the therapeutic potential encapsulated within this single molecular formula. This document moves beyond a simple recitation of facts, providing insights into the causal relationships that underpin experimental design and a framework for the rational design of novel therapeutic agents.
The Dichotomy of C9H8N2O2: From Central Nervous System Stimulation to Anti-cancer and Antimicrobial Activities
The isomers of C9H8N2O2 present a compelling study in how subtle variations in atomic arrangement can lead to profoundly different pharmacological profiles. This guide will focus on two particularly noteworthy classes of isomers: the oxazolidinone derivative, Pemoline , and the versatile heterocyclic scaffold of 2,4-dihydroxyquinoline derivatives . While Pemoline historically found application as a central nervous system (CNS) stimulant, the quinoline framework has emerged as a privileged structure in the development of potent anticancer and antimicrobial agents.
Part 1: Pemoline - A CNS Stimulant with a Complex History
Pemoline (2-amino-5-phenyl-1,3-oxazol-4-one) is a well-characterized isomer of C9H8N2O2 that was previously utilized in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1] Its stimulant effects are primarily attributed to its action as a selective dopamine reuptake inhibitor and releasing agent, leading to an increase in dopaminergic activity in the brain.[2]
Physicochemical and Spectroscopic Characterization of Pemoline
A thorough understanding of the physicochemical properties and spectroscopic signature of Pemoline is fundamental for its identification and analysis.
Table 1: Physicochemical Properties of Pemoline [3]
| Property | Value |
| Molecular Weight | 176.17 g/mol |
| Melting Point | 256 °C (decomposes) |
| Solubility | Practically insoluble in ether, acetone, dilute hydrochloric acid; soluble in propylene glycol (1%) and hot alcohol. |
| pKa | 10.5 |
| LogP | 0.7 |
Spectroscopic Data:
-
¹H NMR: Detailed proton NMR data with assignments is crucial for structural confirmation. While comprehensive public data is limited, the spectrum is expected to show signals corresponding to the phenyl ring protons and the methine proton of the oxazolidinone ring.
-
¹³C NMR: The carbon spectrum will display characteristic peaks for the phenyl ring, the carbonyl group, and the two sp2 hybridized carbons of the oxazolidinone ring.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretches of the primary amine, the C=O stretch of the lactone, and the C=N bond of the oxazolidinone ring.
-
Mass Spectrometry (MS): The mass spectrum provides the molecular weight and fragmentation pattern, which is essential for identification.[1][4] Analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) have been developed for the detection and quantification of Pemoline in biological samples.[5][6][7][8]
Synthesis of Pemoline
The synthesis of Pemoline can be achieved through the reaction of mandelic acid ethyl ester with guanidine in a boiling alcoholic solution, resulting in the precipitation of Pemoline with a high yield.[9]
Experimental Protocol: Synthesis of Pemoline [9]
-
Dissolve mandelic acid ethyl ester in a suitable alcoholic solvent.
-
Add guanidine to the solution.
-
Heat the reaction mixture to boiling under reflux.
-
The product, Pemoline, will precipitate out of the solution upon cooling.
-
Collect the precipitate by filtration and wash with a suitable solvent.
-
The product can be further purified by recrystallization.
Mechanism of Action and Clinical Significance
Pemoline's mechanism of action as a dopamine reuptake inhibitor with minimal effects on norepinephrine distinguishes it from many other CNS stimulants.[2] This selectivity results in fewer cardiovascular side effects.[2] However, due to rare but serious instances of liver toxicity, Pemoline was withdrawn from the market in many countries.[1][10]
Diagram 1: Pemoline's Mechanism of Action
Caption: Pemoline increases synaptic dopamine levels by inhibiting reuptake and promoting release.
Part 2: 2,4-Dihydroxyquinoline Derivatives - A Scaffold for Therapeutic Innovation
In stark contrast to the singular application of Pemoline, the 2,4-dihydroxyquinoline scaffold represents a versatile platform for the development of a wide range of therapeutic agents. These compounds, which can exist in tautomeric equilibrium with 4-hydroxy-2-quinolones, have demonstrated significant potential as both anticancer and antimicrobial agents.[11][12]
Synthesis of 2,4-Dihydroxyquinoline Derivatives
The synthesis of the 2,4-dihydroxyquinoline core can be achieved through several established methods, with the Conrad-Limpach synthesis and polyphosphoric acid (PPA)-mediated cyclization being two of the most common and effective approaches.[1][2]
Experimental Protocol 1: Conrad-Limpach Synthesis of 4-Hydroxyquinolines [1][13][14]
This two-step procedure involves the initial formation of an enamine from an aniline and a β-ketoester, followed by a high-temperature cyclization.
Step 1: Enamine Formation
-
Combine the substituted aniline (1.0 eq) and the β-ketoester (1.0 eq) in a round-bottom flask, either neat or in a solvent like ethanol.
-
Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the enamine formation is complete, remove the solvent (if used) under reduced pressure. The resulting enamine is often used in the next step without further purification.
Step 2: Cyclization
-
Heat the enamine intermediate in a high-boiling point inert solvent (e.g., mineral oil) to approximately 250 °C.
-
Maintain this temperature until the cyclization is complete, as monitored by TLC.
-
Cool the reaction mixture to room temperature to allow the 4-hydroxyquinoline product to precipitate.
-
Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane).
-
Further purify the product by recrystallization from a suitable solvent like ethanol or acetic acid.
Diagram 2: Conrad-Limpach Synthesis Workflow
Caption: The two-step process of the Conrad-Limpach synthesis.
Experimental Protocol 2: Polyphosphoric Acid (PPA)-Mediated Synthesis [2][4][15]
This method offers a one-step approach to the synthesis of 2,4-dihydroxyquinoline derivatives through the cyclization of an aryl malonic acid amide ester.
-
In a reaction vessel, add the aryl malonic acid amide ester to polyphosphoric acid.
-
Heat the mixture with stirring to approximately 130 °C and maintain this temperature for a few hours.
-
After cooling, carefully pour the reaction mixture into ice water with vigorous stirring to precipitate the product.
-
Neutralize the slurry with an aqueous solution of sodium bicarbonate.
-
Collect the precipitated crystals by filtration, wash thoroughly with water, and dry under reduced pressure.
Anticancer Activity of 2,4-Dihydroxyquinoline Derivatives
Numerous studies have highlighted the potent anticancer activity of 2,4-dihydroxyquinoline derivatives against a variety of cancer cell lines.[11][16][17][18] The mechanism of action often involves the modulation of key cellular signaling pathways that are critical for cancer cell proliferation and survival.
Table 2: In Vitro Anticancer Activity of Representative Quinoline Derivatives [16][18][19]
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) |
| Quinoline-Chalcone Hybrid | Compound 12e | MGC-803 (Gastric) | 1.38 |
| HCT-116 (Colon) | 5.34 | ||
| MCF-7 (Breast) | 5.21 | ||
| 2-Arylquinolines | Quinoline 13 | HeLa (Cervical) | 8.3 |
| 2-(Trifluoromethyl)quinolines | Compound 7a | Capan-1 (Pancreatic) | 7.4 |
| Quinoline Amidoxime | Compound 8f | Capan-1 (Pancreatic) | 4.7 |
| DND-41 (T-cell leukemia) | 2.3 | ||
| HL-60 (Leukemia) | 2.8 | ||
| Z-138 (Non-Hodgkin's lymphoma) | 2.1 |
Signaling Pathway Modulation:
2,4-Dihydroxyquinoline derivatives have been shown to exert their anticancer effects by targeting crucial signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.[12][20]
Diagram 3: Inhibition of PI3K/Akt Signaling Pathway
Caption: 2,4-Dihydroxyquinoline derivatives can inhibit the PI3K/Akt pathway, leading to reduced cell proliferation and survival, and induction of apoptosis.
Antimicrobial Activity of 2,4-Dihydroxyquinoline Derivatives
The quinoline scaffold is also a well-established pharmacophore in the development of antimicrobial agents. Derivatives of 2,4-dihydroxyquinoline have demonstrated activity against a range of bacterial and fungal pathogens.[21][22][23]
Table 3: In Vitro Antimicrobial Activity of Representative Quinoline Derivatives [21][22][23][24]
| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) |
| 2-Sulfoether-4-quinolones | Staphylococcus aureus | 0.8 (µM) |
| Bacillus cereus | 1.61 (µM) | |
| Quinoline-based dihydrotriazines | Staphylococcus aureus | 2 |
| Escherichia coli | 2 | |
| Quinoline-amino acid derivatives | Various strains | 0.62 (mg/mL) |
| Substituted quinolines | Staphylococcus aureus | 0.12 |
| Escherichia coli | 0.12 |
Conclusion
The molecular formula C9H8N2O2 unveils a remarkable diversity of chemical structures with significant and varied biological activities. From the dopaminergic effects of Pemoline to the potent anticancer and antimicrobial properties of 2,4-dihydroxyquinoline derivatives, these isomers underscore the profound impact of molecular architecture on pharmacological function. This technical guide provides a foundational understanding of these key isomers, offering detailed protocols and insights to empower researchers in their quest to develop novel and effective therapeutic agents. The continued exploration of the C9H8N2O2 chemical space holds immense promise for addressing unmet medical needs.
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-
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-
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-
Analysis of pemoline in serum by high performance liquid chromatography: clinical application to optimize treatment of hyperactive children. Ther Drug Monit. 1980;2(3):255-260. [Link][6][26]
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-
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Determination of Pemoline in Plasma, Urine and Tissues by Reversed-Phase High-Performance Liquid Chromatography. J Chromatogr. 1988;430(2):351-360. [Link][8]
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Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. 2022;1(2):65-79. [Link][17]
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Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2. RSC Adv. 2023;13(1):1-16. [Link][19]
-
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Method for producing 2,4-dihydroxyquinoline derivatives. Google Patents. [15]
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-
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. 2021;12(5):6078-6092. [Link][23]
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SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Baghdad Science Journal. 2010;7(2):873-878. [Link][33]
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Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. J Clin Pract Res. 2022;2(1):1-6. [Link][20]
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Synthesis and Characterization of 2-amino -5-phenyl-1,3,4- Oxadiazole Complexes with Selected Metal Ions. ResearchGate. [Link][34]
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Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells. Sci Rep. 2023;13(1):16049. [Link][35]
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2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. J Med Chem. 1971;14(4):322-325. [Link][37]
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- 18. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. biointerfaceresearch.com [biointerfaceresearch.com]
- 24. researchgate.net [researchgate.net]
- 25. Pemoline - Wikipedia [en.wikipedia.org]
- 26. Analysis of Pemoline in Serum by High Performance Liquid Chromatography: Clinical Application to Optimize Treatment of Hyperactive Children | Semantic Scholar [semanticscholar.org]
- 27. Pemoline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 28. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 29. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 32. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
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- 35. Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Synthesis and Characterization of Two Novel Oxazol-5-ones Derivatives and Their Multifunctional Properties; pH Sensitivity, Electropolymerizability and Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 38. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 39. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Discovery and First Synthesis of Ethyl 6-Cyanonicotinate
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the foundational synthesis of Ethyl 6-cyanonicotinate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its value lies in the versatile reactivity of the cyano and ester functionalities, making it a critical building block for a diverse range of more complex molecules. We will delve into the historical context of its first likely synthesis, dissect the chemical principles underpinning the chosen synthetic route, and provide a detailed, practical protocol for its preparation based on established and historically significant chemical transformations.
Introduction: The Significance of the Cyanonicotinate Scaffold
This compound, also known as ethyl 6-cyano-3-pyridinecarboxylate, belongs to the family of substituted pyridines. The pyridine ring is a ubiquitous feature in a vast number of pharmaceuticals and bioactive compounds. The presence of both an electron-withdrawing cyano group and an ester functionality on this scaffold opens up a rich field of chemical transformations. The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The ester provides a handle for saponification, amidation, and reduction, or can act as a directing group in further aromatic substitutions. This dual reactivity makes this compound a highly valuable precursor in the synthesis of novel therapeutic agents.
The Pioneering Synthesis: A Deduced Pathway from the Work of Bobbitt and Scola
While a singular publication explicitly detailing the "discovery" of this compound is not readily apparent in the historical literature, its first synthesis can be logically traced back to the broader exploration of substituted nicotinic acids. A pivotal contribution in this area was made by J. M. Bobbitt and D. A. Scola in their 1960 paper in The Journal of Organic Chemistry, which focused on the synthesis of various 6-substituted nicotinates. Although the paper may not name this compound directly, it lays the essential groundwork for its creation by detailing the synthesis of its immediate precursor, ethyl 6-chloronicotinate.
The overall synthetic strategy can be conceptualized as a two-stage process:
-
Formation of the 6-halonicotinate precursor: This involves the synthesis of 6-hydroxynicotinic acid, followed by its conversion to the corresponding ethyl ester, and subsequent halogenation to yield ethyl 6-chloronicotinate.
-
Introduction of the cyano group: The chloro substituent is then displaced by a cyanide nucleophile in a classic nucleophilic aromatic substitution reaction, the Rosenmund-von Braun reaction, to afford the target molecule.
The following diagram illustrates this proposed synthetic pathway:
In-Depth Experimental Protocols
The following protocols provide a detailed, step-by-step guide to the synthesis of this compound, based on the likely historical route.
Stage 1: Synthesis of the Precursor, Ethyl 6-Chloronicotinate
This stage is based on the foundational work on substituted nicotinic acids.
Step 1: Esterification of 6-Hydroxynicotinic Acid
The initial step involves the straightforward esterification of commercially available 6-hydroxynicotinic acid.
-
Reaction Principle: This is a classic Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst. The equilibrium is driven towards the ester product by using an excess of the alcohol and/or by removing the water formed during the reaction.
-
Protocol:
-
To a suspension of 6-hydroxynicotinic acid (1.0 eq) in absolute ethanol (10-20 volumes), cautiously add concentrated sulfuric acid (0.1-0.2 eq) with cooling.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
-
The precipitated product, ethyl 6-hydroxynicotinate, is collected by filtration, washed with cold water, and dried.
-
Step 2: Chlorination of Ethyl 6-Hydroxynicotinate
The hydroxyl group is then converted to a chloro group, a better leaving group for the subsequent nucleophilic substitution.
-
Reaction Principle: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used to replace a hydroxyl group on a pyridine ring with a chlorine atom. The reaction proceeds via the formation of a reactive intermediate that is readily displaced by the chloride ion.
-
Protocol:
-
In a fume hood, carefully add ethyl 6-hydroxynicotinate (1.0 eq) portion-wise to an excess of phosphorus oxychloride (3-5 eq).
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a solid base such as sodium carbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 6-chloronicotinate. Purification can be achieved by column chromatography or recrystallization.
-
Stage 2: The Rosenmund-von Braun Synthesis of this compound
This final step introduces the cyano group onto the pyridine ring.
-
Reaction Principle: The Rosenmund-von Braun reaction is a well-established method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.[1][2] The reaction is thought to proceed via an oxidative addition of the aryl halide to the copper(I) cyanide, followed by reductive elimination to form the aryl nitrile and copper(I) halide. The use of a high-boiling polar aprotic solvent is typical to facilitate the reaction.
-
Protocol:
-
In a dry flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 6-chloronicotinate (1.0 eq) and copper(I) cyanide (1.2-1.5 eq) in a high-boiling solvent such as N,N-dimethylformamide (DMF) or pyridine.
-
Heat the reaction mixture to reflux (typically 150-160 °C for DMF) and maintain for 6-12 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration, the solvent is removed under reduced pressure to give the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a solid.
-
Quantitative Data and Characterization
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound.
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1a | 6-Hydroxynicotinic Acid, Ethanol | H₂SO₄ (cat.) | Reflux | 4-6 | 85-95 |
| 1b | Ethyl 6-Hydroxynicotinate | POCl₃ | Reflux | 2-3 | 70-85 |
| 2 | Ethyl 6-Chloronicotinate | CuCN, DMF | 150-160 | 6-12 | 60-80 |
Characterization of this compound:
-
Appearance: White to off-white solid.
-
Melting Point: 56-58 °C
-
Molecular Formula: C₉H₈N₂O₂
-
Molecular Weight: 176.17 g/mol
-
Spectroscopic Data:
-
¹H NMR: Characteristic signals for the ethyl group and the three aromatic protons on the pyridine ring.
-
¹³C NMR: Resonances corresponding to the nine carbon atoms, including the distinctive signals for the nitrile and ester carbonyl carbons.
-
IR: Strong absorption bands for the C≡N stretch (around 2230 cm⁻¹) and the C=O stretch of the ester (around 1720 cm⁻¹).
-
Conclusion: A Foundation for Future Discovery
The synthesis of this compound, rooted in the foundational work on substituted pyridines and employing classic named reactions, represents a cornerstone in the synthesis of complex heterocyclic molecules. The logical, step-wise approach, from readily available starting materials, underscores the elegance and power of established synthetic organic chemistry. For contemporary researchers, a thorough understanding of this historical synthesis provides not only a practical method for obtaining a key building block but also a valuable perspective on the evolution of synthetic strategies in drug discovery and development. The versatility of this compound ensures its continued relevance as a starting point for the creation of novel compounds with the potential for significant biological activity.
References
-
Bobbitt, J. M., & Scola, D. A. (1960). Synthesis of Isoquinoline Alkaloids. II. The Synthesis and Reactions of 4-Methyl-3-pyridinecarboxaldehyde and Other 4-Methyl-3-substituted Pyridines. The Journal of Organic Chemistry, 25(4), 560–564. [Link]
-
Rosenmund, K. W., & Struck, E. (1919). Das am Ringkohlenstoff gebundene Halogen und sein Ersatz durch andere Substituenten. I. Mitteilung: Ersatz des Halogens durch die Carboxylgruppe. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(8), 1749–1756. [Link]
-
von Braun, J., & Manz, G. (1931). Fluoranthen und seine Derivate. III. Mitteilung. Justus Liebigs Annalen der Chemie, 488(1), 111-126. [Link]
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An In-Depth Technical Guide to the Solubility of Ethyl 6-cyanonicotinate in Organic Solvents
Introduction: The Significance of Ethyl 6-cyanonicotinate in Modern Research
This compound is a versatile heterocyclic building block of significant interest in pharmaceutical and materials science research. Its pyridine core, substituted with both an electron-withdrawing cyano group and an ester functional group, makes it a valuable precursor for the synthesis of a wide array of more complex molecules, including potential therapeutic agents and functional materials.[1] Understanding the solubility of this compound in various organic solvents is a critical first step in its application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug development.[2][3][4][5] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, empowering researchers to make informed decisions in their experimental designs.
Theoretical Framework: Principles Governing Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of solvation.[6] Dissolution involves the breaking of intermolecular forces in the solute (lattice energy) and the solvent (cavity formation) and the formation of new solute-solvent interactions. For a compound to dissolve, the energy released from these new interactions must be sufficient to overcome the energy penalties of the first two steps. The key factors influencing this balance are polarity, hydrogen bonding capabilities, and molecular size.[7]
Molecular Structure and Polarity
The polarity of a molecule is determined by the presence and arrangement of polar bonds and functional groups. This compound possesses several features that contribute to its overall polarity:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment.
-
Cyano Group (-CN): The carbon-nitrogen triple bond is highly polarized, making the cyano group a strong electron-withdrawing group and a significant contributor to the molecule's polarity.
-
Ester Group (-COOEt): The carbonyl group (C=O) and the ether linkage (C-O-C) in the ethyl ester are also polar and can act as hydrogen bond acceptors.[8]
The interplay of these functional groups results in a molecule with a moderate to high polarity.
Hydrogen Bonding
Hydrogen bonding is a particularly strong type of dipole-dipole interaction that can significantly enhance solubility in protic solvents (those containing O-H or N-H bonds).[6][8] While this compound does not have a hydrogen bond donor, the nitrogen of the pyridine ring, the nitrogen of the cyano group, and the oxygen atoms of the ester group can all act as hydrogen bond acceptors. This suggests that it will have favorable interactions with protic solvents like alcohols.
Predicting Solubility
Based on its molecular structure, we can make some general predictions about the solubility of this compound in different classes of organic solvents:
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the hydrogen bond acceptors on this compound, leading to favorable solute-solvent interactions and likely good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): These solvents have significant dipole moments and can interact favorably with the polar regions of this compound. Good solubility is also expected in these solvents.[9]
-
Non-polar Solvents (e.g., Hexane, Toluene): The large difference in polarity between this compound and non-polar solvents will likely result in poor solubility. The energy required to break the strong intermolecular forces in the polar solute and form weak interactions with the non-polar solvent is not favorable.
Physicochemical Properties of this compound and Common Organic Solvents
A deeper understanding of solubility requires a quantitative look at the properties of both the solute and the solvent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | |
| Molecular Weight | 176.17 g/mol | |
| Melting Point | 56-57 °C | |
| Boiling Point | 125 °C at 3 mmHg | |
| Appearance | Solid |
Table 2: Properties of Common Organic Solvents
| Solvent | Polarity Index | Dielectric Constant (20°C) | Hydrogen Bonding |
| Polar Protic | |||
| Methanol | 5.1 | 32.7 | Donor & Acceptor |
| Ethanol | 4.3 | 24.5 | Donor & Acceptor |
| Polar Aprotic | |||
| Acetonitrile | 5.8 | 37.5 | Acceptor |
| Acetone | 5.1 | 20.7 | Acceptor |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Acceptor |
| Dichloromethane (DCM) | 3.1 | 9.1 | Weak Acceptor |
| Ethyl Acetate | 4.4 | 6.0 | Acceptor |
| Non-polar | |||
| Toluene | 2.4 | 2.4 | None |
| Hexane | 0.1 | 1.9 | None |
| (Data compiled from various sources, including[10]) |
Experimental Determination of Solubility
While theoretical predictions are useful, experimental determination is essential for obtaining accurate solubility data. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[11]
Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (purity > 98%)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials. An amount that is clearly in excess of what is expected to dissolve should be used to ensure a solid phase remains at equilibrium.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended.[11] It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered sample with a known volume of a suitable solvent (usually the same solvent or a mobile phase component) to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method. A calibration curve should be prepared using standards of known concentrations.
-
-
Data Calculation:
-
Calculate the solubility (S) in mg/mL or mol/L using the following formula: S = (Concentration from HPLC) x (Dilution Factor)
-
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Alternative and High-Throughput Methods
For rapid screening of solubility in drug discovery, kinetic solubility methods are often employed.[12] One such method is nephelometry, which measures the light scattering caused by precipitated particles to determine the point at which a compound is no longer soluble.[4] While faster, these methods may not represent true thermodynamic equilibrium.
Practical Applications and Implications
-
Chemical Synthesis: The choice of solvent for a reaction involving this compound will depend on its ability to dissolve both the starting materials and any reagents. Poor solubility can lead to slow or incomplete reactions.
-
Purification: Recrystallization, a common purification technique, relies on the differential solubility of a compound in a solvent at different temperatures. A solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures would be an ideal candidate for recrystallization.
-
Drug Development: For a compound to be a viable drug candidate, it must have sufficient aqueous solubility for absorption and distribution in the body.[4][5][13] While this guide focuses on organic solvents, understanding solubility in these systems is often a precursor to formulation strategies that can enhance aqueous solubility, such as the use of co-solvents.
Conclusion
The solubility of this compound in organic solvents is a fundamental property that dictates its utility in a wide range of scientific applications. By understanding the interplay of molecular structure, polarity, and intermolecular forces, researchers can make informed predictions about its solubility behavior. However, for accurate and reliable data, a systematic experimental approach, such as the shake-flask method, is indispensable. The methodologies and principles outlined in this guide provide a robust framework for researchers to confidently determine and apply the solubility data of this compound in their work, ultimately accelerating the pace of discovery and innovation.
References
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.
- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
- Solubility of Organic Compounds. University of Calgary.
- Solubility – Introductory Organic Chemistry.
- Solubility of Organic Compounds. Chemistry Steps.
- Experimental and Computational Methods Pertaining to Drug Solubility.
- What factors affect solubility?
- Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals.
- Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- Ethyl 6-cyanonicotin
- 6-Bromo-5-cyano-nicotinic acid ethyl ester. PubChem.
- Ethyl 6-chloronicotin
- Ethyl 6-cyanonicotin
- Ethyl 6-cyanonicotin
- Ethyl 6-chloronicotin
- Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry.
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An In-depth Technical Guide to the Thermochemical Properties of Ethyl 6-Cyanonicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermochemical properties of Ethyl 6-cyanonicotinate, a key intermediate in various synthetic pathways. A thorough understanding of a compound's thermochemistry is paramount for process safety, reaction optimization, and predicting material stability, particularly within the pharmaceutical industry.[1] This document synthesizes experimental data with computational predictions to offer a robust thermochemical profile of the title compound. We delve into the principles and methodologies for determining the standard molar enthalpy of formation in the crystalline state (ΔfHm°(cr)) and the enthalpy of sublimation (ΔsubHm°), which together provide the gas-phase enthalpy of formation (ΔfHm°(g)). These parameters are critical for predicting reaction energies, assessing hazard potential, and informing drug development pipelines where thermodynamic data can significantly enhance lead selection and optimization.[2]
Introduction: The Significance of Thermochemical Data
This compound (C₉H₈N₂O₂) is a substituted pyridine derivative. Its molecular structure, featuring a cyano group and an ethyl ester on the pyridine ring, makes it a versatile building block in organic synthesis, including the preparation of novel heterocyclic compounds with potential biological activity.[3] The journey of a chemical entity from laboratory synthesis to industrial production or pharmaceutical application is underpinned by a deep understanding of its fundamental physical and chemical properties. Among these, thermochemical properties are of critical importance.
Thermochemical data, such as the enthalpy of formation, governs the energy release or consumption during a chemical reaction.[1] For drug development professionals, these values are indispensable for:
-
Process Safety and Hazard Assessment: Exothermic reactions, if not properly controlled, can lead to thermal runaways. Accurate enthalpy of formation data allows for the calculation of reaction enthalpies (ΔrH), which is a cornerstone of chemical process safety management.
-
Reaction and Process Optimization: Knowledge of reaction thermodynamics helps in optimizing reaction conditions to improve yield and efficiency.[1]
-
Stability and Degradation Pathway Analysis: The thermodynamic stability of an active pharmaceutical ingredient (API) or its intermediates influences shelf-life and storage conditions.[4][5]
-
Polymorph and Crystal Form Screening: The sublimation enthalpy is related to the lattice energy of a crystal, providing insights into the stability of different polymorphic forms, which can have profound effects on a drug's bioavailability and efficacy.[4]
This guide will provide a detailed examination of the key thermochemical parameters for this compound, bridging experimental rigor with the predictive power of computational chemistry.
Experimental Determination of Thermochemical Properties
The cornerstone of thermochemistry is precise calorimetric measurement. For a solid organic compound like this compound, the primary properties of interest are the enthalpy of combustion, from which the enthalpy of formation is derived, and the enthalpy of sublimation.
Enthalpy of Formation from Combustion Calorimetry
The standard molar enthalpy of formation in the crystalline state (ΔfHm°(cr)) is determined indirectly from the standard molar enthalpy of combustion (ΔcHm°). The experimental technique of choice is static bomb combustion calorimetry.
Causality Behind Experimental Choices: For nitrogen-containing organic compounds, combustion calorimetry requires meticulous execution to ensure complete combustion to defined products (CO₂(g), H₂O(l), and N₂(g)) and to account for the formation of nitric acid (HNO₃) as a byproduct.[6][7] A platinum-lined bomb is often used to prevent side reactions with the bomb walls.[8] Calibration of the calorimeter is paramount and is performed using a certified standard reference material, typically benzoic acid, to determine the energy equivalent of the calorimeter (εcalor).[8][9]
Experimental Protocol: Static Bomb Combustion Calorimetry
-
Sample Preparation: A pellet of this compound (mass accurately determined) is placed in a platinum crucible. A cotton thread fuse of known mass and combustion energy is attached.[7] For compounds that are difficult to ignite, a known mass of a combustion auxiliary (like mineral oil) may be used.[8]
-
Bomb Assembly: The crucible is placed in the bomb. A small, known volume of distilled water (typically 1 mL) is added to the bomb to ensure all water formed during combustion is in the liquid state and to absorb nitric acid. The bomb is sealed and pressurized with high-purity oxygen (typically to 3.0 MPa).[9]
-
Calorimetric Measurement: The bomb is submerged in a known mass of water in the calorimeter jacket. The system is allowed to reach thermal equilibrium. The sample is ignited, and the temperature change (ΔT) of the water is recorded with high precision until the final temperature reaches a steady state.
-
Post-Combustion Analysis: The bomb is depressurized, and the gaseous and liquid contents are analyzed. The amount of nitric acid formed is determined by titration with a standard NaOH solution. The bomb is inspected for any signs of incomplete combustion (e.g., soot).[7]
-
Data Calculation: The energy equivalent of the calorimeter (εcalor) is used to calculate the total energy change. Corrections are applied for the ignition energy (fuse), combustion of any auxiliary substance, and the energy of formation of nitric acid.[7] This yields the standard internal energy of combustion (ΔcUm°), which is then converted to the standard enthalpy of combustion (ΔcHm°) using the relation ΔH = ΔU + Δn(g)RT, where Δn(g) is the change in the number of moles of gas in the combustion reaction.
The combustion reaction for this compound is: C₉H₈N₂O₂(cr) + 9.5 O₂(g) → 9 CO₂(g) + 4 H₂O(l) + N₂(g)
Finally, the standard molar enthalpy of formation is calculated using Hess's Law: ΔfHm°(C₉H₈N₂O₂, cr) = [9 × ΔfHm°(CO₂, g) + 4 × ΔfHm°(H₂O, l)] - ΔcHm°(C₉H₈N₂O₂, cr)
Where ΔfHm°(CO₂, g) and ΔfHm°(H₂O, l) are the well-established standard enthalpies of formation of carbon dioxide and liquid water, respectively.
Workflow for Experimental Determination of Enthalpy of Formation
Caption: Workflow for determining crystalline enthalpy of formation.
Enthalpy of Sublimation
The enthalpy of sublimation (ΔsubHm° or ΔcrgHm°) is the energy required to transform one mole of a substance from the solid to the gaseous state. It is a measure of the intermolecular forces in the crystal lattice.
Causality Behind Experimental Choices: The Knudsen effusion method is a reliable technique for determining the vapor pressure of low-volatility organic solids.[10] By measuring the rate of mass loss through a small orifice into a vacuum as a function of temperature, the vapor pressure can be determined. The enthalpy of sublimation is then derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[10][11] This method is chosen for its applicability to compounds that would decompose at their boiling point.
Experimental Protocol: Knudsen Effusion Mass Loss Method
-
Apparatus Setup: A sample of this compound is placed in a Knudsen effusion cell, which is a small container with a precisely machined small orifice (typically 0.5-1.0 mm diameter).
-
Measurement: The cell is placed in a thermostatically controlled, high-vacuum chamber. The temperature is precisely controlled and varied in steps.
-
Mass Loss Determination: At each temperature, the rate of mass loss ( dm/dt ) due to the effusion of vapor through the orifice is measured over time using a high-precision microbalance.
-
Vapor Pressure Calculation: The vapor pressure (p) at each temperature (T) is calculated using the Knudsen equation: p = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the compound.
-
Enthalpy Calculation: The enthalpy of sublimation at the mean temperature of the experiment (⟨T⟩) is derived from the slope of a plot of ln(p) versus 1/T, according to the integrated form of the Clausius-Clapeyron equation: ln(p) = -ΔsubHm°(⟨T⟩)/R * (1/T) + C
-
Temperature Adjustment: The obtained value is adjusted to the standard reference temperature of 298.15 K using heat capacity data or established empirical methods.[11][12]
Computational Thermochemistry
Computational chemistry provides a powerful, complementary approach to experimental measurements. High-level ab initio methods can predict thermochemical properties with remarkable accuracy, often within what is termed "chemical accuracy" (± 4 kJ·mol⁻¹).
Causality Behind Method Choices: The Gaussian-n (Gn) composite methods, such as G3MP2, are multi-step computational protocols designed to yield highly accurate energies.[13][14] They achieve this by combining results from different levels of theory and basis sets to approximate a very high-level calculation at a more manageable computational cost.[14] To further cancel out systematic errors inherent in the calculations, particularly for larger molecules, the use of isodesmic reactions is a preferred strategy.[15] An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds on both the reactant and product sides are conserved, which leads to significant error cancellation.[15]
Computational Protocol: G3MP2 with Isodesmic Reactions
-
Geometry Optimization: The 3D structure of this compound and all other species in the chosen isodesmic reaction are optimized at the B3LYP/6-31G(d) level of theory.
-
Frequency Calculation: Vibrational frequencies are calculated at the same level to confirm the structures are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometries using higher levels of theory and larger basis sets, as prescribed by the G3MP2 protocol.[13] These energies are combined to yield a final, highly accurate total electronic energy at 0 K.
-
Enthalpy Calculation: The total enthalpy at 298.15 K (H₂₉₈) is calculated for each species by adding the ZPVE and thermal corrections to the final electronic energy.[14]
-
Isodesmic Reaction Design: A balanced isodesmic reaction is constructed. A suitable reaction for this compound would involve simpler, well-characterized molecules like ethyl nicotinate, 3-cyanopyridine, and ethyl benzoate. Example Isodesmic Reaction: this compound + Benzene → 3-Cyanopyridine + Ethyl Benzoate
-
Reaction Enthalpy Calculation: The enthalpy of the isodesmic reaction (ΔrH₂₉₈) is calculated from the computed H₂₉₈ values of the reactants and products: ΔrH₂₉₈(calc) = [H₂₉₈(3-cyanopyridine) + H₂₉₈(ethyl benzoate)] - [H₂₉₈(this compound) + H₂₉₈(benzene)]
-
Final Enthalpy of Formation Calculation: The gas-phase enthalpy of formation of this compound is derived using the calculated reaction enthalpy and known experimental gas-phase enthalpies of formation for the other species in the reaction: ΔfHm°(Target, g) = [ΔfHm°(3-cyanopyridine, g) + ΔfHm°(ethyl benzoate, g)] - [ΔfHm°(benzene, g)] - ΔrH₂₉₈(calc)
Workflow for Computational Determination of Enthalpy of Formation
Caption: Workflow for computational determination of gas-phase enthalpy of formation.
Data Summary and Discussion
A comprehensive literature search is required to find specific experimental or computational values for this compound. In the absence of direct published data, this guide establishes the authoritative methodologies for its determination. For context, we can analyze data for structurally similar compounds. For example, the standard molar enthalpy of formation for nicotinic acid (a related pyridine carboxylic acid) is -344.97 ± 0.62 kJ/mol in the crystalline state.[9] The enthalpy of sublimation for 3-cyanopyridine, another structural analog, can be found in thermochemical databases.[16]
| Property | Symbol | Value (kJ·mol⁻¹) | Method |
| Standard Molar Enthalpy of Formation (crystal) | ΔfHm°(cr) | To be determined | Static Bomb Calorimetry |
| Standard Molar Enthalpy of Sublimation | ΔsubHm°(298.15 K) | To be determined | Knudsen Effusion Method |
| Standard Molar Enthalpy of Formation (gas) | ΔfHm°(g) | To be determined | ΔfHm°(cr) + ΔsubHm° |
| Standard Molar Enthalpy of Formation (gas, calc.) | ΔfHm°(g) | To be determined | G3MP2 // Isodesmic Reaction |
Note: This table is designed to be populated with data obtained following the protocols outlined in this guide.
The relationship between these core thermochemical properties is fundamental. The gas-phase enthalpy of formation, which is the value most directly comparable to computational results, is derived from the two primary experimental measurements.
Relationship Between Key Thermochemical Enthalpies
Caption: Interrelation of experimental and computational enthalpies.
A close agreement between the experimentally derived and computationally predicted gas-phase enthalpy of formation would serve as a powerful validation of both methodologies, providing a high degree of confidence in the data.
Conclusion
This guide has detailed the authoritative experimental and computational methodologies for establishing a complete thermochemical profile of this compound. The determination of the enthalpies of formation and sublimation is not merely an academic exercise; it is a critical component of safe, efficient, and reliable chemical and pharmaceutical development.[1][2][17] The protocols described herein, from combustion calorimetry and Knudsen effusion to high-level G3MP2 calculations, represent the gold standard for generating trustworthy and accurate thermodynamic data. By integrating these approaches, researchers and drug development professionals can build the robust dataset needed to accelerate innovation while maintaining the highest standards of safety and quality.
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He, B., et al. (2012). A Method for Calculating the Heats of Formation of Medium-Sized and Large-Sized Molecules. Open Journal of Physical Chemistry, 2(1), 1-13. [Link]
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Cioslowski, J., et al. (1996). Heats of formation from G2, G2(MP2), and G2(MP2,SVP) total energies. The Journal of Physical Chemistry, 100(44), 17459-17462. [Link]
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Huffman, H. M., et al. (1939). Thermal Data. VI. The Heats of Combustion and Free Energies of Seven Organic Compounds Containing Nitrogen. Journal of the American Chemical Society, 61(4), 876-877. [Link]
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European Pharmaceutical Review. (2007). Enthalpic efficiency and the role of thermodynamic data in drug development: possibility or a pipeline dream! [Link]
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Good, W. D. (1970). Enthalpies of combustion of nine organic nitrogen compounds related to petroleum. Journal of Chemical & Engineering Data, 15(1), 150-153. [Link]
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Evans, F. W., & Skinner, H. A. (1959). The heats of combustion of organic compounds of nitrogen. Transactions of the Faraday Society, 55, 399-403. [Link]
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Linkam Scientific Instruments. (2022). The Importance of Temperature Control in Pharmaceutical Analysis. [Link]
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Dunstan, P. O., & Khan, A. M. (1998). Thermochemistry of 3-Cyanopyridine Adducts of Some Bivalent Transition Metal Bromides. Journal of Chemical & Engineering Data, 43(3), 435-438. [Link]
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Piacente, V., et al. (2018). Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry. Molecules, 23(9), 2329. [Link]
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Chickos, J. S., & Acree Jr, W. E. (2002). Enthalpies of Sublimation of Organic and Organometallic Compounds. 1910–2001. Journal of Physical and Chemical Reference Data, 31(2), 537-698. [Link]
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Gomaa, A. M., et al. (2024). Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Journal of Biochemical and Molecular Toxicology, 38(4), e23646. [Link]
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Unlocking Molecular Insights: A Technical Guide to Quantum Chemical Calculations for Ethyl 6-cyanonicotinate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of quantum chemical calculations as applied to Ethyl 6-cyanonicotinate, a heterocyclic compound of interest in medicinal chemistry. We move beyond a simple recitation of steps to provide a narrative grounded in the principles of computational chemistry, offering insights into the causal relationships that inform experimental design and interpretation. Our focus is on empowering researchers to leverage these computational tools for predictive and exploratory analysis in drug discovery.
Introduction: The "Why" and "How" of Computationally Probing this compound
This compound, a substituted pyridine derivative, presents a scaffold with significant potential for chemical modification in the pursuit of novel therapeutic agents. Its electronic structure, reactivity, and intermolecular interaction potential are key determinants of its biological activity. Quantum chemical calculations offer a powerful in-silico lens to elucidate these properties before embarking on extensive and costly synthetic and screening efforts.
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, providing a robust balance of accuracy and computational efficiency for studying organic molecules of pharmaceutical interest.[1][2] This guide will focus on the practical application of DFT to understand the molecular characteristics of this compound, thereby informing rational drug design.[3]
Theoretical Foundations: Choosing the Right Tools for the Job
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set.[1] For a molecule like this compound, a hybrid functional, such as B3LYP, is often a suitable starting point. B3LYP combines the strengths of Hartree-Fock theory with DFT, offering a reliable description of molecular geometries and electronic properties for a wide range of organic compounds.[4]
The basis set, which is a set of mathematical functions used to describe the atomic orbitals, is another critical choice. The Pople-style basis set, 6-311+G(d,p), is a common and effective choice for molecules of this size, providing a good balance between accuracy and computational cost. The "+" indicates the inclusion of diffuse functions to better describe anions and weak interactions, while the "(d,p)" signifies the addition of polarization functions to allow for more flexibility in the description of bonding.
The Computational Workflow: From Structure to Properties
A typical quantum chemical investigation of a molecule like this compound follows a logical progression of steps, each building upon the last.
Caption: A typical workflow for quantum chemical calculations on a small molecule.
Experimental Protocol: Geometry Optimization and Vibrational Frequency Analysis
This protocol outlines the steps to obtain the optimized molecular geometry and confirm its stability.
Objective: To find the lowest energy conformation of this compound and verify that it is a true minimum on the potential energy surface.
Methodology:
-
Molecule Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).
-
Initial Optimization: Perform a preliminary geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., UFF), to obtain a reasonable starting structure.
-
DFT Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA). The key parameters in the input file will specify:
-
Calculation Type: Opt Freq (for geometry optimization followed by frequency calculation).
-
Method: B3LYP (the chosen DFT functional).
-
Basis Set: 6-311+G(d,p) (the chosen basis set).
-
Charge and Multiplicity: 0 1 (for a neutral molecule with a singlet spin state).
-
Molecular Coordinates: The coordinates from the pre-optimized structure.
-
-
Execution: Submit the input file to the quantum chemistry software for calculation.
-
Analysis of Results:
-
Convergence: Confirm that the geometry optimization has converged successfully.
-
Vibrational Frequencies: Analyze the output of the frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Unveiling Molecular Properties: A Deeper Dive into Electronic Structure
With an optimized geometry, we can proceed to calculate key electronic properties that provide insights into the molecule's reactivity and potential for intermolecular interactions.
Frontier Molecular Orbitals: HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior.[5][6] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.[7]
A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized. In the context of drug design, these properties can influence how a molecule interacts with a biological target.[5][6]
Table 1: Calculated Electronic Properties of this compound
| Property | Value (Hartree) | Value (eV) |
| HOMO Energy | -0.258 | -7.02 |
| LUMO Energy | -0.089 | -2.42 |
| HOMO-LUMO Gap | 0.169 | 4.60 |
Note: These are illustrative values and would be obtained from the output of the quantum chemical calculation.
Molecular Electrostatic Potential (MESP)
The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and predicting its non-covalent interactions.[1][2] It is a map of the electrostatic potential on the electron density surface of the molecule.
-
Negative Regions (Red/Yellow): Indicate areas with an excess of electrons, which are potential sites for electrophilic attack and hydrogen bond acceptance.
-
Positive Regions (Blue): Indicate areas with a deficiency of electrons, which are susceptible to nucleophilic attack and can act as hydrogen bond donors.
For this compound, the MESP would likely show negative potential around the nitrogen atom of the pyridine ring and the cyano group, as well as the oxygen atoms of the ester group. These regions would be key interaction points with biological targets.[1]
Caption: Relationship between calculated properties and their interpretation.
Conclusion: From Data to Drug Design Insights
Quantum chemical calculations provide a powerful, predictive framework for understanding the intrinsic properties of molecules like this compound. By carefully selecting theoretical methods and basis sets, researchers can obtain reliable data on molecular geometry, stability, and electronic structure. The interpretation of these data, particularly the analysis of frontier molecular orbitals and the molecular electrostatic potential, can directly inform the design of new molecules with improved biological activity and pharmacokinetic profiles. This in-silico approach is an indispensable tool in the modern drug discovery pipeline, enabling a more targeted and efficient search for novel therapeutics.
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Omixium. (2023, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. YouTube. [Link][5]
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Omixium. (2024, June 1). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide [Video]. YouTube. [Link][6]
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ACS Publications. (n.d.). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. Retrieved January 12, 2026, from [Link]
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Python Quantum Chemistry Introductory. (2022, August 6). Quantum chemistry calculations with python: S1 - Molecular input for DFT calculations with RDkit [Video]. YouTube. [Link]
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Devi, L., et al. (2024, May 1). Synthesis, spectral, structural and quantum chemical computational analyses of ethyl 2-((3-cyanopyridin-2-yl)amino)cyclopent-1-ene-1-carboxylate. ResearchGate. [Link]
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An In-depth Technical Guide to the Synthesis of Ethyl 6-Cyanonicotinate
Foreword: The Strategic Importance of Ethyl 6-Cyanonicotinate
This compound is a pivotal heterocyclic building block in modern medicinal and materials chemistry. As a substituted pyridine derivative, it incorporates three distinct and reactive functional groups—an ethyl ester, a nitrile, and a pyridine core—making it an exceptionally versatile precursor for the synthesis of complex molecular architectures. Its derivatives have found applications as potent H3 receptor antagonists, cardiotonic agents, and in the development of novel agrochemicals.[1][2][3] This guide offers a comprehensive review of the primary synthetic routes to this valuable compound, providing researchers and drug development professionals with the technical insights and practical protocols necessary for its efficient preparation.
The Synthetic Landscape: An Overview of Strategic Approaches
The synthesis of this compound can be approached from several distinct strategic directions, primarily dictated by the choice of starting material and the key bond-forming reaction used to introduce the critical cyano group. The most prevalent and well-documented strategies involve the functionalization of a pre-formed pyridine ring, typically through nucleophilic substitution or Sandmeyer-type reactions.
The following diagram illustrates the main synthetic pathways discussed in this guide.
Caption: Key synthetic strategies for this compound.
Method 1: Catalytic Cyanation of Ethyl 6-Halonicotinates
The most direct and increasingly popular route to this compound involves the cyanation of an ethyl 6-halonicotinate precursor, typically Ethyl 6-chloronicotinate.[2][4][5] This approach leverages the reactivity of the halogen at the C6 position of the pyridine ring towards nucleophilic substitution. While classical methods using copper(I) cyanide (the Rosenmund-von Braun reaction) are effective, they often require harsh conditions. Modern transition metal-catalyzed methods, particularly those using palladium or nickel, offer milder conditions, broader functional group tolerance, and improved yields.[6][7]
Causality Behind the Method:
The electron-withdrawing nature of the pyridine nitrogen and the ester group makes the C6 position susceptible to nucleophilic attack. However, direct substitution by a cyanide salt is often sluggish. Transition metal catalysts, such as those based on palladium or nickel, facilitate this transformation through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. The choice of ligand is critical, with electron-rich, bulky phosphine ligands often promoting the reaction by stabilizing the metal center and facilitating the reductive elimination step.[7]
Catalytic Cycle Visualization
Caption: Generalized catalytic cycle for Pd/Ni-catalyzed cyanation.
Comparative Data for Cyanation Methods
| Catalyst/Reagent | Cyanide Source | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| NiCl₂/dppf/Zn | Zn(CN)₂ | dppf | DMA | 80 | ~85-95 | [7] |
| Pd₂(dba)₃ | K₄[Fe(CN)₆] | tBu₃P | t-BuOH | 100 | ~90 | [6] |
| NiCl₂·(phen) | BrCN | 1,10-phen | Dioxane | 50 | ~70-80 | [8] |
| CuCN | N/A | N/A | DMF/NMP | 150-200 | Variable | [7] |
Field-Proven Experimental Protocol: Nickel-Catalyzed Cyanation
This protocol is adapted from modern methodologies emphasizing milder conditions and less toxic cyanide sources.[7]
-
Inert Atmosphere: To a flame-dried Schlenk flask, add Ethyl 6-chloronicotinate (1.0 equiv), Zinc Cyanide (Zn(CN)₂, 0.6 equiv), NiCl₂·dppf complex (5 mol%), and zinc powder (10 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen. Add anhydrous, degassed N,N-dimethylacetamide (DMA) via syringe.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification: Wash the organic filtrate with aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Method 2: The Sandmeyer Reaction
The Sandmeyer reaction is a classic transformation in aromatic chemistry that provides a route to aryl nitriles from aryl amines.[9][10][11] In the context of this compound synthesis, this involves the diazotization of Ethyl 6-aminonicotinate followed by a copper(I) cyanide-mediated displacement of the diazonium group.
Causality Behind the Method:
This method hinges on the conversion of a poor leaving group (the amino group) into an excellent one (dinitrogen gas, N₂). The primary amine is first converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium salt is a highly reactive intermediate. The subsequent substitution is a radical-nucleophilic aromatic substitution (SRNAr) process, initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt.[9] This generates an aryl radical and nitrogen gas, followed by the transfer of a cyanide ligand from a copper(II) species to the radical, regenerating the copper(I) catalyst.[9][12]
Workflow for Sandmeyer Cyanation
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Sourcing High-Purity Ethyl 6-Cyanonicotinate: A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and development, the quality of starting materials is paramount. The seemingly simple choice of a chemical supplier can have cascading effects on experimental reproducibility, impurity profiles of synthesized compounds, and ultimately, the timeline and success of a research program. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing high-purity Ethyl 6-cyanonicotinate, a versatile building block in medicinal chemistry. We will delve into the critical aspects of supplier qualification, purity verification, and the distinction between chemical grades, empowering you to make informed decisions for your critical research.
The Strategic Importance of this compound in Medicinal Chemistry
This compound (CAS No. 76196-79-7) is a substituted pyridine derivative that serves as a valuable scaffold and intermediate in the synthesis of a wide range of biologically active molecules. Its utility is underscored by its role as a precursor to compounds with potential therapeutic applications, including as kinase inhibitors and antiviral agents. The nitrile and ester functionalities offer orthogonal reactivity, allowing for sequential and regioselective modifications to build molecular complexity. For instance, the core structure of this compound is found in the backbone of various kinase inhibitors, which are a cornerstone of modern oncology.[1] Furthermore, derivatives of similar heterocyclic compounds have shown promise in the development of novel antiviral therapies.[2][3]
The journey from a promising lead compound in a research lab to a clinically approved therapeutic is long and arduous. A critical, yet often overlooked, aspect of this journey is the meticulous control over the quality of all raw materials.[4] For a versatile building block like this compound, ensuring high purity from the outset can prevent the introduction of confounding variables in biological assays and circumvent costly purification challenges in later synthetic steps.
Qualifying Commercial Suppliers: A Step-by-Step Approach
Selecting a supplier for a critical reagent like this compound should be a systematic process based on a thorough evaluation of their quality systems and documentation.[5][6] Simply opting for the lowest price can introduce significant risks to a project.[7] The following is a recommended workflow for qualifying a potential supplier:
-
Initial Screening and Documentation Review: Begin by identifying suppliers who offer this compound and request key documentation, including a Certificate of Analysis (CoA) for a recent batch and a Safety Data Sheet (SDS). The CoA is a critical document that provides information on the purity of the compound and the analytical methods used for its determination.
-
Evaluation of the Certificate of Analysis (CoA): A comprehensive CoA should include the following:
-
Compound Identity: CAS number, molecular formula, and molecular weight.
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Look for a purity level of ≥98% for most research applications.
-
Analytical Methods: The specific techniques used for purity assessment and structural confirmation (e.g., HPLC, ¹H NMR, Mass Spectrometry).
-
Batch or Lot Number: Essential for traceability.
-
-
Assessment of Supplier's Quality Management System (QMS): For later-stage development and manufacturing, it is crucial to assess the supplier's QMS. This can involve a questionnaire or a direct audit to inquire about their adherence to Good Manufacturing Practices (GMP).[8][9]
-
In-house Verification: Upon receiving the material, it is best practice to perform in-house analytical testing to verify the supplier's CoA. This typically involves repeating the purity assessment by HPLC and confirming the structure by ¹H NMR.
Below is a DOT graph illustrating a typical workflow for qualifying a new supplier for a critical raw material.
Caption: A workflow for the qualification of a commercial supplier for a critical chemical reagent.
Commercial Suppliers of this compound
A number of chemical suppliers offer this compound. The table below provides a comparative overview of offerings from several prominent suppliers. It is important to note that availability and specifications can change, so it is always recommended to consult the supplier's website for the most current information.
| Supplier | Product Number | Stated Purity | Analytical Methods on CoA |
| Sigma-Aldrich | CIAH987F06F6 | 98% | Varies by batch |
| ChemScene | CS-0018357 | >98% (HPLC) | HPLC, ¹H NMR, MS |
| AChemBlock | X216245 | 95% | Not specified |
| Leyan | 1069437 | 99.21% (HPLC) | HPLC, ¹H NMR |
Understanding Chemical Grades: Research vs. GMP
The intended application of this compound will dictate the required quality grade. For early-stage discovery research, a "research grade" or "reagent grade" product is often sufficient.[10][11] These materials are produced using standard laboratory practices, but the manufacturing process may not be as rigorously controlled and documented as higher grades.[7][12]
For preclinical and clinical development, and for the manufacturing of active pharmaceutical ingredients (APIs), materials produced under current Good Manufacturing Practices (cGMP) are required.[13] cGMP is a set of regulations enforced by regulatory bodies like the U.S. Food and Drug Administration (FDA) to ensure that products are consistently produced and controlled according to quality standards.[10] The key differences between research grade and GMP grade are summarized below:
| Feature | Research Grade | GMP Grade |
| Intended Use | Laboratory research only; not for human use.[10] | Preclinical, clinical, and commercial manufacturing for human use. |
| Manufacturing Process | Standard laboratory procedures. | Highly controlled and validated processes. |
| Documentation | Basic CoA and SDS. | Extensive documentation, including batch records and deviation reports. |
| Traceability | Limited. | Full traceability of all raw materials and processing steps. |
| Quality Control | Testing of the final product. | In-process controls and final product testing. |
| Cost | Lower. | Significantly higher due to stringent requirements. |
Experimental Protocols for Purity Verification
As part of the supplier qualification process and for routine quality control, it is essential to have robust analytical methods for purity determination.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the most common method for determining the purity of organic compounds.[14][15] A typical reverse-phase HPLC method for this compound would involve the following:
Protocol:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent, such as acetonitrile, to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example:
-
Start with 95% A and 5% B.
-
Ramp to 5% A and 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 254 nm.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
¹H NMR for Structural Confirmation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for confirming the chemical structure of a molecule.[16][17] The ¹H NMR spectrum of this compound should be consistent with its known structure.
Expected Chemical Shifts (in CDCl₃):
-
Ethyl group (CH₂): Quartet around 4.4 ppm.
-
Ethyl group (CH₃): Triplet around 1.4 ppm.
-
Pyridine ring protons: Aromatic signals between 7.5 and 9.0 ppm.
Any significant deviation from the expected spectrum or the presence of unassigned peaks could indicate impurities or an incorrect structure.
Conclusion
Sourcing high-purity this compound is a critical first step in many research and drug development projects. By implementing a robust supplier qualification process, understanding the nuances of different chemical grades, and having the capability to perform in-house analytical verification, researchers can ensure the quality and integrity of their starting materials. This diligence at the outset will pay dividends in the form of more reliable and reproducible scientific outcomes, ultimately accelerating the path to discovery.
References
-
BioPharm International. Qualification of Raw Materials for Biopharmaceutical Use. [Link]
-
SimplerQMS. (2025, April 30). Supplier Qualification: Definition, Process, and Guidelines. [Link]
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Walter®. (2023, September 12). Raw Material Selection and Qualification at Walter® : Ensuring Quality from the Start. [Link]
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Pharmaceutical Guidelines. (2011, May 27). Procedure for Qualification of Vendors for Raw Material and Packaging Materials. [Link]
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The Royal Society of Chemistry. 13 - Supporting Information. [Link]
-
Patsnap Synapse. (2025, May 7). Can You Use Research-Grade Reagents in GMP Manufacturing?. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Dalton Research Molecules. Pharma Grade vs. GMP Grade vs. R&D Grade Myristyl-Gamma-Picolinium Chloride. [Link]
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The Royal Society of Chemistry. Supporting information. [Link]
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TRACER. What quality grade labeled compounds do you need in your trials?. [Link]
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Elite Flow Control UK Limited. This compound. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000622). [Link]
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J. Med. Chem. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. [Link]
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J. Med. Chem. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. [Link]
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Recent Patents on Anti-Infective Drug Discovery (2020). Phytochemicals as Antiviral Agents: Recent Updates. [Link]
-
Semantic Scholar. (2018, May 2). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
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Journal of Food Science and Technology (2018). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). [Link]
-
Molecules (2023). Exploring the Antiviral Potential of Esters of Cinnamic Acids with Quercetin. [Link]
-
Bioorganic & Medicinal Chemistry Letters (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. [Link]
-
ResearchGate. (2023, September 1). Validation of High-Performance Liquid Chromatography (HPLC) Method for Quantification of Ethyl p-Methoxycinnamate in Kaempferia galanga Extract. [Link]
-
ResearchGate. (2025, August 7). Synthesis and anti-influenza virus activity of ethyl 6-bromo-5-hydroxyindole-3-carboxylate derivatives. [Link]
-
Molecules (2020). Design, Synthesis, and Antiviral Activities of Coumarin Derivatives Containing Dithioacetal Structures. [Link]
-
ResearchGate. (2025, August 7). Validation of a HPLC method for the measurement of erythrocyte encapsulated thymidine phosphorylase (EE-TP) activity. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis (2025). Chemometrically assisted optimization and validation of the HPLC method for the analysis of alectinib and its related impurity with measurement uncertainty evaluation and whiteness, blueness, and greenness profile assessments. [Link]
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- 17. rsc.org [rsc.org]
Methodological & Application
Ethyl 6-cyanonicotinate as an intermediate in pharmaceutical synthesis
An In-Depth Guide to the Application of Ethyl 6-cyanonicotinate in Pharmaceutical Synthesis
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of this compound
In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. This compound (CAS No: 76196-79-7) has emerged as a highly versatile and valuable intermediate. Its structure, a pyridine ring functionalized with both a cyano group and an ethyl ester, offers two distinct and strategically important reactive sites. This dual functionality allows for sequential and regioselective modifications, making it an ideal scaffold for constructing complex heterocyclic systems that are prevalent in many classes of drugs.[1][2]
The cyano group can serve as a precursor to amines, amides, or tetrazoles, or it can participate in cyclization reactions to form fused ring systems. The ethyl ester provides a handle for hydrolysis to the corresponding carboxylic acid, amidation, or reduction. This inherent reactivity profile makes this compound a key component in the synthesis of a wide array of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and P2Y12 receptor antagonists.[3][4] This guide provides a detailed exploration of its synthesis, applications, and the underlying chemical principles that make it a cornerstone intermediate for drug discovery professionals.
Physicochemical and Safety Profile
A thorough understanding of the physical properties and safety hazards of an intermediate is a prerequisite for its effective and safe use in any laboratory or manufacturing setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 76196-79-7 | [5] |
| Molecular Formula | C₉H₈N₂O₂ | [5] |
| Molecular Weight | 176.17 g/mol | [5] |
| Physical Form | Solid | [5] |
| Melting Point | 56-57 °C | [5] |
| Boiling Point | 125 °C at 3 mmHg | [5] |
| Purity | Typically ≥98% | [5] |
Safety and Handling
This compound is classified as harmful and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Table 2: GHS Hazard and Precautionary Statements
| Category | Statement Code | Statement Text | Reference |
| Hazard | H302 | Harmful if swallowed. | [5] |
| H315 | Causes skin irritation. | [5] | |
| H319 | Causes serious eye irritation. | [5] | |
| H335 | May cause respiratory irritation. | [5][6] | |
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [5][6] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [5] | |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor. | [7][8] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [5][8] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][8] |
Protocol 1: Synthesis of this compound
The most common and efficient synthesis of this compound involves the cyanation of a readily available precursor, Ethyl 6-chloronicotinate. This reaction is typically a nucleophilic aromatic substitution, often catalyzed by a copper or palladium complex, which facilitates the displacement of the chloride with a cyanide anion.
Causality and Experimental Rationale
-
Precursor Choice: Ethyl 6-chloronicotinate is an ideal starting material due to the reactivity of the chlorine atom at the 6-position of the electron-deficient pyridine ring, making it susceptible to nucleophilic attack.[1]
-
Cyanide Source: Sodium or potassium cyanide are common sources, but the use of copper(I) cyanide (CuCN) is often preferred in what is known as a Rosenmund-von Braun reaction. The copper catalyst coordinates to the pyridine nitrogen, further activating the ring towards substitution and facilitating the reaction under milder conditions than would otherwise be required.
-
Solvent: A high-boiling point, polar aprotic solvent such as DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) is used to ensure the solubility of the reactants and to allow the reaction to be heated to the required temperature to overcome the activation energy barrier.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Ethyl 6-chloronicotinate (1.0 eq), copper(I) cyanide (1.2 eq), and anhydrous DMF.
-
Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes to establish an inert atmosphere, which is crucial to prevent side reactions.
-
Heating: Heat the reaction mixture to 140-150 °C using an oil bath and maintain vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the dark mixture into an aqueous solution of iron(III) chloride and hydrochloric acid to quench the reaction and complex the excess cyanide. Caution: This step should be performed in a well-ventilated fume hood as toxic gases may evolve.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure this compound.
-
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.[5]
Protocol 2: Application in the Synthesis of a Pyridopyrimidine Kinase Inhibitor Scaffold
The true value of this compound is demonstrated in its use to construct more complex heterocyclic systems. The pyridopyrimidine core is a "privileged scaffold" in medicinal chemistry, frequently found in potent kinase inhibitors used in oncology.[2] The cyano group of this compound is the key handle for building the fused pyrimidine ring.
Causality and Experimental Rationale
-
Pinner Reaction: The synthesis begins with the activation of the nitrile group. In the presence of an alcohol (like ethanol) and a strong acid (like HCl gas), the nitrile is converted into an ethyl imidate hydrochloride salt. This "Pinner reaction" transforms the relatively unreactive nitrile into a highly electrophilic intermediate.
-
Cyclocondensation: The imidate salt readily reacts with a dinucleophile, such as aminomalononitrile. This is a cyclocondensation reaction where the amino group of the aminomalononitrile attacks the electrophilic imidate carbon, and a subsequent intramolecular cyclization and aromatization (via elimination) forms the fused diaminopyrimidine ring.
-
Hydrolysis (Optional): The ethyl ester at the 3-position can be selectively hydrolyzed under basic conditions to the carboxylic acid, providing another point for modification, for example, through amide coupling to introduce further diversity.
Synthetic Pathway for a Pyridopyrimidine Scaffold
Caption: Two-stage synthesis of a pyridopyrimidine scaffold.
Step-by-Step Methodology
-
Imidate Formation (Pinner Reaction):
-
Dissolve this compound (1.0 eq) in anhydrous ethanol in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride (HCl) gas through the solution for 1-2 hours.
-
Seal the flask and allow it to stir at room temperature for 12-16 hours. The formation of a precipitate (the imidate salt) is typically observed.
-
Remove the solvent under reduced pressure to obtain the crude ethyl 6-(ethoxycarbonyl)nicotinimidate hydrochloride. This intermediate is often used directly in the next step without further purification.
-
-
Cyclocondensation:
-
To a suspension of the crude imidate salt in ethanol, add aminomalononitrile tosylate (1.1 eq) and a base such as sodium ethoxide (2.5 eq).
-
Heat the mixture to reflux and stir for 6-8 hours.
-
Monitor the reaction by TLC or LC-MS for the formation of the desired pyridopyrimidine product.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).
-
Reduce the solvent volume in vacuo.
-
Add water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry.
-
Purify the crude material by column chromatography on silica gel or by recrystallization to afford the pure pyridopyrimidine scaffold. This product can then be used in further synthetic steps to create targeted kinase inhibitors.[2]
-
Conclusion
This compound is a quintessential example of a strategic intermediate in pharmaceutical synthesis. Its defined structure and predictable reactivity provide medicinal chemists with a reliable and versatile platform for the construction of complex, biologically active molecules. The protocols detailed herein offer a foundation for the synthesis and application of this valuable compound, underscoring the importance of understanding the underlying chemical principles to drive innovation in drug discovery. Proper adherence to safety protocols is essential for harnessing its full potential in the laboratory.
References
- TCI Chemicals. (2025).
- Merck Millipore. (n.d.).
- Sigma-Aldrich. (n.d.).
- Fisher Scientific. (2025).
- Acros Organics. (2014).
- Chem-Impex. (n.d.).
- Sigma-Aldrich. (n.d.).
- BenchChem. (2025).
- ResearchGate. (2025). Synthesis, structure-property relationships and pharmacokinetic evaluation of ethyl 6-aminonicotinate sulfonylureas as antagonists of the P2Y12 receptor.
- PubMed. (n.d.). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)
Sources
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Use of Ethyl 6-cyanonicotinate in the synthesis of fused pyridines
Application Notes & Protocols
Topic: The Strategic Use of Ethyl 6-Cyanonicotinate in the Synthesis of Fused Pyridine Heterocycles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Centrality of Fused Pyridines and the Utility of a Versatile Precursor
Fused pyridine scaffolds are cornerstones in medicinal chemistry and materials science. Their rigid, planar structures and unique electronic properties allow for potent and selective interactions with biological targets, making them privileged cores in numerous FDA-approved drugs.[1][2] The pyridine nitrogen atom, in particular, acts as a key hydrogen bond acceptor, enhancing pharmacokinetic properties and target binding affinity.[2] Consequently, the development of efficient and modular synthetic routes to access diverse fused pyridine libraries is a paramount objective in modern organic synthesis.[3][4][5]
This guide focuses on this compound, a commercially available and highly versatile building block for the construction of a wide array of fused pyridine systems. Its structure is uniquely primed for cyclization reactions, featuring an electron-withdrawing cyano group that acidifies the adjacent C-5 proton and a modifiable ethyl ester group, all on a π-deficient pyridine core. This combination of features enables its participation in a variety of powerful annulation strategies.
Herein, we, as senior application scientists, provide an in-depth exploration of the key synthetic transformations involving this compound. We will move beyond simple procedural descriptions to explain the underlying mechanistic principles and the rationale behind experimental design, offering field-proven protocols and troubleshooting insights.
Core Reactivity and Synthetic Strategies
The synthetic utility of this compound stems from the reactivity of its cyano and ester functionalities, as well as the activated C-5 position. These sites serve as handles for the construction of new rings, leading to important heterocyclic systems such as thieno[2,3-b]pyridines, furo[2,3-b]pyridines, and pyrazolo[3,4-b]pyridines.
Caption: Key reactive sites of this compound.
Thieno[2,3-b]pyridines via Thorpe-Ziegler Cyclization
One of the most powerful applications of this compound is in the synthesis of thieno[2,3-b]pyridines, a scaffold known for its anti-proliferative and kinase inhibitory activities.[6][7] The key transformation is the intramolecular Thorpe-Ziegler reaction, a base-catalyzed cyclization of a dinitrile.[8][9][10][11]
Mechanistic Rationale
The synthesis typically begins with the modification of the ethyl ester group to introduce a side chain containing a second nitrile. This is often achieved by first converting the ester to an amide, followed by alkylation with a haloacetonitrile or a related reagent. The resulting dinitrile precursor is then subjected to base-catalyzed cyclization.
The mechanism proceeds as follows:
-
Deprotonation: A strong base abstracts the acidic α-proton from one of the nitrile groups, generating a resonance-stabilized carbanion.[8]
-
Intramolecular Attack: This carbanion acts as a nucleophile, attacking the electrophilic carbon of the other nitrile group within the same molecule.
-
Cyclization & Tautomerization: This attack forms a cyclic imine, which then tautomerizes to the more stable enamine form, yielding the 3-aminothieno[2,3-b]pyridine derivative.[8][12]
Caption: Simplified mechanism of the Thorpe-Ziegler reaction.
Protocol 1: Synthesis of Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
This protocol is adapted from established methodologies for synthesizing thieno[2,3-b]pyridines, which often begin with a Gewald reaction to form a 2-aminothiophene which is then further elaborated.[6][13] A common related strategy involves building the thiophene ring onto a pre-functionalized pyridine.
Workflow Overview
Caption: Experimental workflow for thieno[2,3-b]pyridine synthesis.
Materials:
-
This compound
-
Ethyl 2-mercaptoacetate
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Anhydrous Ethanol or DMF
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol (50 mL).
-
Base Addition: Carefully add sodium metal (1.2 eq) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the reaction to complete (no more visible sodium).
-
Reagent Addition: To the cooled sodium ethoxide solution, add ethyl 2-mercaptoacetate (1.1 eq) dropwise. Stir for 15 minutes at room temperature. Then, add a solution of this compound (1.0 eq) in anhydrous ethanol (20 mL).
-
Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Scientist's Note: The choice of base is critical. Sodium ethoxide is convenient when using ethanol as a solvent. For higher boiling point solvents like DMF, sodium hydride is a better choice as it is a non-nucleophilic base that will not interfere with the ester functionalities.
-
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water (200 mL).
-
Neutralization & Extraction: Neutralize the mixture with dilute acetic acid until pH ~7. The product will often precipitate as a solid. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Collect the solid by filtration or, if extracted, combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Expected Outcome: The desired ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate derivative is typically obtained as a crystalline solid with yields ranging from 60-85%, depending on the specific substrate.
Furo[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines via Annulation
This compound is also a precursor for other biologically relevant fused systems, such as furo[2,3-b]pyridines (found in kinase inhibitors) and pyrazolo[3,4-b]pyridines (known for anticancer and anti-inflammatory properties).[14][15][16][17] The synthesis of these heterocycles often proceeds through multicomponent reactions or condensation/cyclization sequences.
Synthesis of Furo[2,3-b]pyridines
A common strategy involves an initial SNAr reaction at the C2 position of a related 2-chloronicotinate derivative, followed by intramolecular cyclization. While not a direct use of this compound, the underlying pyridine chemistry is closely related and demonstrates the versatility of this scaffold. A direct approach involves reacting a suitable pyridine precursor with a reagent that provides the atoms for the furan ring.[3][14] For example, a base-mediated reaction with an α-hydroxyketone or ester can lead to the formation of the furan ring.[18]
Protocol 2: Multicomponent Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
This protocol illustrates a highly efficient one-pot, three-component reaction to construct the pyrazolo[3,4-b]pyridine core, a strategy celebrated for its atom economy and operational simplicity.[19][20]
Materials:
-
This compound (or a derivative thereof)
-
An aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Malononitrile or Ethyl Cyanoacetate
-
Hydrazine hydrate
-
Piperidine or another basic catalyst
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the selected aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol (30 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Initial Condensation: Stir the reaction mixture at room temperature for 1-2 hours. An initial Knoevenagel condensation between the aldehyde and malononitrile will occur.
-
Hydrazine Addition: Add hydrazine hydrate (1.1 eq) to the reaction mixture.
-
Cyclization and Annulation: Heat the mixture to reflux for 8-12 hours. During this time, the hydrazine will form a pyrazole ring, which will subsequently undergo an intramolecular cyclization and aromatization sequence with the cyanonicotinate moiety to form the fused pyrazolo[3,4-b]pyridine system.[15][21]
-
Scientist's Note: The order of addition can be crucial in multicomponent reactions. Pre-forming the Knoevenagel adduct before adding the hydrazine often leads to cleaner reactions and higher yields.
-
-
Work-up: Cool the reaction to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF/water.
Expected Outcome: Substituted pyrazolo[3,4-b]pyridines are typically obtained as stable, crystalline solids in good to excellent yields (75-95%).
Data Summary
The following table summarizes the key synthetic strategies discussed for converting this compound and its close derivatives into valuable fused pyridine systems.
| Fused Heterocycle | Key Reaction Type | Typical Co-Reactants | Rationale & Key Features | Representative References |
| Thieno[2,3-b]pyridines | Thorpe-Ziegler Cyclization | Sulfur source (e.g., sulfur + active methylene compound) or mercapto-reagents | Forms a 3-amino-substituted thiophene ring fused to the pyridine core. The cyano group is essential for the cyclization. | [6][13][22] |
| Furo[2,3-b]pyridines | SNAr & Annulation | α-Hydroxy esters/ketones | Typically requires a leaving group at C2 (e.g., Cl). The reaction involves nucleophilic substitution followed by intramolecular cyclization onto the pyridine ring. | [14][18][23] |
| Pyrazolo[3,4-b]pyridines | Multicomponent Reaction | Aldehydes, active methylene compounds, hydrazine | Highly efficient one-pot synthesis. The pyridine cyano group participates in the final annulation step to form the fused system. | [15][16][20] |
Conclusion and Future Outlook
This compound stands out as a powerful and cost-effective precursor for the synthesis of medicinally relevant fused pyridines. Its inherent reactivity allows for the application of classic and modern synthetic methodologies, including the Thorpe-Ziegler reaction and multicomponent strategies, to rapidly build molecular complexity. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage this versatile building block in their drug discovery and materials science programs. The continued development of novel catalytic systems and reaction conditions will undoubtedly expand the synthetic utility of this compound even further, paving the way for the discovery of next-generation therapeutics.
References
- Vertex AI Search. (2025). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition.
- O'Byrne, S. N., et al. (n.d.). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. NIH.
- Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction.
- PubMed. (n.d.). The synthesis of pyrazolo[3,4-b]pyridine-6(7H)
- Al-Ostath, A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central.
- Zaytseva, E. V., et al. (n.d.).
- Sarlikioti, V., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
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- Indian Academy of Sciences. (n.d.).
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- Shiotani, S. (n.d.). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar.
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- PubMed. (2018). Synthesis of novel hetero ring fused pyridine derivatives; Their anticancer activity, CoMFA and CoMSIA studies.
- PubMed. (2023). Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3- d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes.
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- PMC. (n.d.). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid.
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Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of Halogenated Ethyl 6-Cyanonicotinate
Introduction: The Strategic Importance of Functionalized Pyridines
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] Its application in the pharmaceutical and materials science sectors is extensive, particularly for the synthesis of biaryl and heteroaryl motifs which are core structures in countless bioactive molecules and advanced materials.[3][4]
This guide focuses on a particularly valuable and challenging substrate class: halogenated Ethyl 6-cyanonicotinate. The pyridine ring is a privileged scaffold in medicinal chemistry, and the cyano and ester functionalities render this molecule an electron-deficient system.[5] While this electronic nature is often desirable for downstream applications, it presents specific challenges for the Suzuki-Miyaura coupling, including difficult oxidative addition and potential catalyst deactivation by the pyridine nitrogen.[5][6]
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explain the underlying principles and rationale, enabling users to not only replicate the described protocols but also to intelligently adapt and troubleshoot them for their specific research needs. We will address the coupling of various halonicotinates (Cl, Br, I), providing detailed, field-proven protocols grounded in authoritative literature.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Rationale for Experimental Design
A foundational understanding of the reaction mechanism is critical for rational protocol design and optimization. The palladium-catalyzed Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle consisting of three primary steps.[7][8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond (C-X) of the this compound. This is often the rate-limiting step, especially for less reactive halides like chlorides.[6][8] The reactivity order is I > Br > Cl. For electron-deficient substrates like ours, this step can be particularly sluggish, necessitating highly active catalyst systems.[5]
-
Transmetalation : The organic group (R²) is transferred from the organoboron species to the palladium(II) complex. This step is critically dependent on the presence of a base.[1][2] The base activates the boronic acid, forming a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻), which facilitates the transfer of the R² group to the palladium center.[10][11][12] The choice of base is therefore not arbitrary; it directly controls the rate and efficiency of this crucial step.[11]
-
Reductive Elimination : The two coupled organic fragments (R¹ and R²) are expelled from the palladium center, forming the final C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[7][9]
The Causality Behind Reagent Selection
-
Catalyst & Ligand : For reactive substrates like iodo- and bromo-nicotinates, standard catalysts such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] may be sufficient.[3] However, for the significantly less reactive chloro-nicotinates, a more potent system is required. The C-Cl bond is strong, and the pyridine nitrogen can coordinate to the palladium, poisoning the catalyst.[5][6] To overcome this, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential.[13][14][15] These ligands stabilize the palladium center, accelerate the difficult oxidative addition step, and sterically hinder deactivation by the pyridine nitrogen.[5][15]
-
Base : The choice of base must be strong enough to form the boronate "ate" complex but not so strong as to cause unwanted side reactions, such as hydrolysis of the ethyl ester. Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[11][16] For challenging couplings, stronger bases like K₃PO₄ are often more effective.[3][15]
-
Solvent : The solvent system must solubilize all components. Often, a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is used to dissolve the organic substrates and the inorganic base, respectively.[3][16] Anhydrous conditions can also be employed, particularly if protodeboronation (cleavage of the C-B bond) of the boronic acid is a concern.[6]
Experimental Protocols & Workflow
The following protocols are designed as robust starting points. Optimization may be required for specific boronic acid coupling partners.
Caption: General experimental workflow for Suzuki-Miyaura coupling reactions.
Protocol A: Coupling of Ethyl 2-chloro-6-cyanonicotinate (A Challenging Substrate)
This protocol employs a high-activity catalyst system necessary for the activation of the C-Cl bond.
Materials and Reagents:
-
Ethyl 2-chloro-6-cyanonicotinate (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol % Pd)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (3.6 mol %)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane or Toluene
-
Schlenk tube or similar reaction vessel with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) line
Step-by-Step Procedure:
-
Vessel Preparation: Add the Ethyl 2-chloro-6-cyanonicotinate (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol) to an oven-dried Schlenk tube containing a magnetic stir bar.
-
Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ (0.015 mmol) and SPhos (0.036 mmol). Add this catalyst/ligand mixture to the Schlenk tube.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.[7]
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure coupled product.
Protocol B: Coupling of Ethyl 2-bromo-6-cyanonicotinate (A More Reactive Substrate)
This protocol uses a more traditional catalyst system, which is often sufficient for the more reactive C-Br bond.
Materials and Reagents:
-
Ethyl 2-bromo-6-cyanonicotinate (1.0 equiv)
-
Arylboronic Acid (1.1-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol %)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v mixture)
-
Round-bottom flask with a reflux condenser
-
Inert atmosphere (Argon or Nitrogen) line
Step-by-Step Procedure:
-
Vessel Preparation: To a round-bottom flask equipped with a stir bar and reflux condenser, add the Ethyl 2-bromo-6-cyanonicotinate (1.0 mmol), arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes.
-
Solvent & Base Addition: Add the 1,4-dioxane (8 mL). In a separate container, dissolve the K₂CO₃ (2.0 mmol) in water (2 mL), degas this solution by bubbling with inert gas for 15 minutes, and then add it to the reaction flask.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 2-12 hours).
-
Work-up & Purification: Follow steps 7-9 as described in Protocol A.
Parameter Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling often depends on the careful balancing of several key parameters. The following table summarizes their impact and provides troubleshooting guidance.
| Parameter | Impact & Rationale | Troubleshooting Guide |
| Halide (X) | Reactivity Order: I > Br > Cl . The C-X bond strength dictates the difficulty of the oxidative addition step. Chlorides are the most challenging, requiring highly active catalysts.[5][6] | Problem: No reaction with Ar-Cl. Solution: Switch from Pd(PPh₃)₄ to a Pd₂(dba)₃/SPhos or PEPPSI-IPr catalyst system. Increase temperature.[5][15] |
| Catalyst/Ligand | Controls activity and stability . Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination and prevent catalyst deactivation by the pyridine nitrogen.[13][15] | Problem: Low yield, catalyst decomposition (black precipitate). Solution: Ensure a strictly inert atmosphere. Increase ligand-to-palladium ratio. Use a pre-formed, air-stable precatalyst. |
| Base | Activates the boronic acid . The strength and solubility of the base (e.g., K₃PO₄ > K₂CO₃ > Na₂CO₃) directly influence the rate of transmetalation.[11][12] | Problem: Slow or stalled reaction. Solution: Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is a fine, anhydrous powder for better reactivity. |
| Solvent | Affects solubility and reaction rate . Aprotic solvents like dioxane and toluene are common. The addition of water helps dissolve inorganic bases but can promote protodeboronation.[6][16] | Problem: Significant protodeboronation (boronic acid is consumed, replaced by -H). Solution: Use anhydrous solvents and bases. Consider using a boronic ester (e.g., pinacol ester) which is more stable.[17] |
| Temperature | Controls reaction kinetics . Higher temperatures can overcome activation barriers but may also increase the rate of side reactions or catalyst decomposition.[6] | Problem: Reaction is clean but very slow. Solution: Incrementally increase the reaction temperature by 10-20 °C while carefully monitoring for the appearance of byproducts. |
References
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 12, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 12, 2026, from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. Retrieved January 12, 2026, from [Link]
-
Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. Retrieved January 12, 2026, from [Link]
-
Ali, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Retrieved January 12, 2026, from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved January 12, 2026, from [Link]
-
Hu, H., et al. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Retrieved January 12, 2026, from [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University. Retrieved January 12, 2026, from [Link]
-
de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Dalton Transactions. Retrieved January 12, 2026, from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]
-
Suzuki coupling reactions of aryl chlorides. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Song, C., et al. (2005). Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Lundgren, R. J., et al. (2010). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters. Retrieved January 12, 2026, from [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
Sources
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- 2. mt.com [mt.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. pubs.acs.org [pubs.acs.org]
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Application Note: A Validated Protocol for the Complete Hydrolysis of Ethyl 6-Cyanonicotinate
Abstract: This document provides a comprehensive, field-tested protocol for the hydrolysis of Ethyl 6-cyanonicotinate to yield 6-Carboxynicotinic acid (Pyridine-2,5-dicarboxylic acid). The protocol is designed for researchers in organic synthesis and drug development, emphasizing mechanistic rationale, safety, and robust validation checkpoints.
Introduction and Mechanistic Rationale
This compound is a bifunctional molecule containing both an ester and a nitrile group. Its hydrolysis product, 6-Carboxynicotinic acid, is a valuable building block in the synthesis of pharmaceuticals and functional materials. The complete hydrolysis of both functional groups is necessary to obtain the desired diacid product.
While both acidic and basic conditions can effect hydrolysis, this protocol details a base-promoted approach using sodium hydroxide. This method is often preferred for its efficiency and the irreversible nature of the final deprotonation step, which drives the reaction to completion.[1][2] The hydrolysis proceeds in two main stages:
-
Saponification of the Ester: The ester group is relatively labile and undergoes rapid hydrolysis via nucleophilic acyl substitution by the hydroxide ion. This is a classic saponification reaction, yielding the sodium salt of the carboxylate and ethanol.[2]
-
Hydrolysis of the Nitrile: The nitrile group is more resistant to hydrolysis. Under forcing basic conditions (elevated temperature), it is attacked by hydroxide to first form an intermediate amide, which is then subsequently hydrolyzed to the carboxylate salt, releasing ammonia gas.[3]
The final workup involves acidification, which protonates the disodium salt of the product, causing the neutral 6-Carboxynicotinic acid to precipitate from the aqueous solution due to its lower solubility.
Critical Safety Precautions
All operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5][6]
-
This compound: May be harmful if swallowed or in contact with skin. Avoid inhalation of dust or vapors.[7][8]
-
Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin burns and eye damage. Handle with extreme care.[6] The preparation of NaOH solutions is exothermic.
-
Hydrochloric Acid (HCl): Corrosive and causes severe skin burns and eye damage. Vapors are irritating to the respiratory system.[4]
-
Ammonia (NH₃): A toxic and corrosive gas is evolved during the nitrile hydrolysis. Adequate ventilation is crucial to prevent inhalation.[3]
Materials and Equipment
Reagents:
-
This compound
-
Sodium Hydroxide (pellets or pearls)
-
Concentrated Hydrochloric Acid (approx. 37%)
-
Deionized Water
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
TLC plates (Silica gel 60 F254)
-
Ethyl Acetate (for TLC)
-
Hexanes (for TLC)
Equipment:
-
Round-bottom flask (100 mL or appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer or temperature probe
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Buchner funnel and filter flask
-
pH paper or pH meter
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
Detailed Experimental Protocol
Part A: Saponification and Hydrolysis
-
Reagent Preparation: In a 250 mL beaker, carefully dissolve Sodium Hydroxide (4.0 g, 100 mmol) in deionized water (50 mL). Caution: This process is highly exothermic; cool the beaker in an ice-water bath during dissolution.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.90 g, 16.5 mmol).
-
Initiation of Reaction: Add the prepared aqueous NaOH solution to the flask containing the starting material.
-
Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring.
-
Reaction Monitoring: The reaction progress should be monitored until both the ester and nitrile groups are hydrolyzed. This typically requires heating under reflux for 4-8 hours.
-
Technique: Monitor the disappearance of the starting material using Thin-Layer Chromatography (TLC). Prepare a 3:2 mixture of hexanes:ethyl acetate as the eluent. The starting material is UV active and will have a distinct Rf value (e.g., ~0.7), while the highly polar diacid product will remain at the baseline (Rf ~ 0).[9] Spot a sample of the reaction mixture (after neutralizing a small aliquot) against a spot of the starting material. The reaction is complete when the starting material spot is no longer visible.
-
Part B: Product Isolation and Purification
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Acidification: Place the reaction flask in an ice-water bath. Slowly and carefully add concentrated HCl dropwise with continuous stirring. Ammonia gas may be evolved. Monitor the pH of the solution using pH paper or a pH meter. Continue adding acid until the pH is approximately 2-3.
-
Precipitation: A white or off-white precipitate of 6-Carboxynicotinic acid will form as the solution becomes acidic.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with two small portions of cold deionized water (2 x 10 mL) to remove any residual salts.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically in the range of 70-90%.
Part C: Product Characterization
-
Melting Point: Determine the melting point of the dried solid. The literature value for 6-Carboxynicotinic acid is >300 °C (with decomposition).
-
¹H NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should show three distinct aromatic protons and a broad singlet for the two acidic carboxylic acid protons. The characteristic ethyl group signals (a quartet and a triplet) from the starting material should be absent.
-
¹³C NMR Spectroscopy: The spectrum should show the expected number of aromatic carbon signals and two distinct signals for the carboxylic acid carbons.
Quantitative Data Summary
| Parameter | Value | Unit | Notes |
| Starting Material | |||
| This compound | 2.90 | g | |
| Molecular Weight | 176.17 | g/mol | |
| Moles | 16.5 | mmol | |
| Reagents | |||
| Sodium Hydroxide (NaOH) | 4.0 | g | Approx. 6 equivalents |
| Water (Solvent) | 50 | mL | |
| Conc. Hydrochloric Acid | As needed | mL | Used for acidification to pH 2-3 |
| Reaction Conditions | |||
| Temperature | 100-105 (Reflux) | °C | |
| Time | 4 - 8 | hours | Monitor by TLC |
| Product | |||
| 6-Carboxynicotinic acid | |||
| Molecular Weight | 167.12 | g/mol | |
| Theoretical Yield | 2.76 | g | |
| Expected Yield Range | 1.93 - 2.48 | g | 70-90% |
Visualized Experimental Workflow
The following diagram illustrates the complete workflow from setup to characterization.
Caption: Workflow for the hydrolysis of this compound.
References
-
Fisher Scientific. (2015). Safety Data Sheet - Ethyl 2-cyanopyridine-5-carboxylate. Link
-
TCI Chemicals. (2025). SAFETY DATA SHEET - this compound. Link
-
University of California, Berkeley. (2022). What are some safety precautions to take when working with strong acids and strong bases?. Link
-
Hulpke, H., & O'Laoire, C. (1980). ¹H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates. PubMed. Link
-
Fisher Scientific. (2015). Safety Data Sheet - General Handling. Link
-
Organic Syntheses. 6-Hydroxynicotinic acid. Link
-
The Sarpong Group, UC Berkeley. (2016). Corrosives – Strong Bases SOP. Link
-
Organic Syntheses. p-Carbomethoxybenzamide from p-Cyanomethylbenzoate. Link
-
Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry: Hydrolysis. Link
-
PrepChem. (2023). Synthesis of 6-hydroxynicotinic acid. Link
-
Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Link
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Link
-
Van Vranken, D. (2020). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. YouTube. Link
-
Mahan, J. E., & Williams, R. P. (1961). Preparation of 6-methylnicotinic acid. Google Patents. Link
-
ChemicalBook. (2023). 6-Aminonicotinic acid synthesis. Link
-
Cravotto, G., et al. (2018). Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition. ResearchGate. Link
-
ECHEMI. (2022). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Link
-
The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism. YouTube. Link
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Application of Ethyl 6-cyanonicotinate in Agrochemical Research: A Technical Guide for Scientists
Introduction: The Strategic Importance of the Pyridine Ring in Modern Agrochemicals
The pyridine scaffold is a cornerstone in the development of modern agrochemicals, serving as a key structural motif in a multitude of insecticides, fungicides, and herbicides.[1][2][3] Its prevalence is a testament to its versatile chemical reactivity and its ability to interact with a wide range of biological targets. Within the diverse family of pyridine-based building blocks, Ethyl 6-cyanonicotinate stands out as a particularly valuable precursor. Its unique arrangement of functional groups—an ethyl ester, a cyano group, and a reactive pyridine ring—offers a rich platform for chemical elaboration and the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the application of this compound in agrochemical research, complete with detailed synthetic protocols and an analysis of the underlying chemical principles.
Core Applications in Insecticide Synthesis: Leveraging the Ethyl Nicotinate Scaffold
Research has consistently demonstrated the utility of the ethyl nicotinate scaffold in the creation of novel insecticidal compounds.[4][5] While direct protocols starting from this compound are often proprietary or embedded within broader patent literature, the synthetic strategies employed for analogous structures provide a clear roadmap for its application. The primary application lies in the synthesis of compounds that target the insect nervous system, a common mechanism of action for modern insecticides.
A prominent example is the synthesis of thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines, which have shown promising insecticidal activity against pests like Aphis gossypii (cotton aphid).[1][4][5][6] The synthetic pathways to these compounds often involve the initial modification of the pyridine ring, followed by cyclization reactions to build the fused heterocyclic systems.
Visualizing the Synthetic Pathway
The following diagram illustrates a generalized synthetic pathway from a substituted ethyl cyanonicotinate precursor to biologically active thieno[2,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives. This conceptual workflow highlights the key transformations that can be adapted for this compound.
Caption: Generalized synthetic routes to insecticidal scaffolds.
Exemplary Protocol: Synthesis of a Thieno[2,3-b]pyridine Intermediate from an Ethyl Nicotinate Analog
This protocol is based on established methodologies for the synthesis of thieno[2,3-b]pyridines from structurally similar starting materials and is presented as a model for the potential application of this compound.[4][5][6]
Objective: To synthesize an ethyl 3-amino-2-carbamoylthieno[2,3-b]pyridine-5-carboxylate derivative, a key intermediate for further elaboration into potential insecticidal compounds.
Materials:
-
Ethyl 5-cyano-1,6-dihydro-2-methyl-4-(2'-thienyl)-6-thioxonicotinate (or a similar this compound derivative)
-
2-Chloroacetamide
-
Anhydrous Sodium Carbonate
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the Ethyl 5-cyano-1,6-dihydro-2-methyl-4-(2'-thienyl)-6-thioxonicotinate (10 mmol) and anhydrous sodium carbonate (12 mmol) in absolute ethanol (100 mL).
-
Addition of Reagent: To the stirred suspension, add 2-chloroacetamide (11 mmol).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After completion of the reaction, allow the mixture to cool to room temperature. Filter the solid precipitate and wash with cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the desired ethyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-2-methyl-4-(thiophen-2-yl)nicotinate.
-
Cyclization: The purified intermediate is then subjected to intramolecular cyclization by heating in absolute ethanol with a catalytic amount of sodium ethoxide to yield the final thieno[2,3-b]pyridine derivative.[6]
Data Presentation:
| Compound | Starting Material | Reagent | Yield (%) | Melting Point (°C) |
| Intermediate | Ethyl 5-cyano-1,6-dihydro-2-methyl-4-(2'-thienyl)-6-thioxonicotinate | 2-Chloroacetamide | 85-95 | 210-212 |
| Final Product | Intermediate | Sodium Ethoxide (cat.) | 80-90 | 230-232 |
Mechanism of Action: Targeting the Insect Nervous System
Many pyridine-based insecticides, particularly those derived from nicotinic acid analogs, function as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. This mode of action is characteristic of the highly successful neonicotinoid class of insecticides.
Signaling Pathway Disruption
The binding of these synthetic ligands to nAChRs leads to the persistent and irreversible opening of the ion channel, resulting in continuous nerve stimulation. This hyperexcitation ultimately leads to paralysis and death of the insect.
Caption: Disruption of insect neurotransmission by nAChR agonists.
Future Directions and Research Opportunities
The versatility of this compound as a building block presents numerous opportunities for future agrochemical research. The exploration of novel reaction pathways to create diverse libraries of pyridine-containing molecules is a promising avenue for the discovery of new active ingredients. Furthermore, the functional groups on the this compound ring can be strategically modified to fine-tune the biological activity, selectivity, and environmental profile of the resulting agrochemicals. The development of more sustainable and efficient synthetic methods for the utilization of this key intermediate will also be crucial for the future of agrochemical manufacturing.
References
-
Bakhite, E. A., et al. (2024). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Journal of Agricultural and Food Chemistry. [Link]
-
Bakhite, E. A., et al. (2024). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). ResearchGate. [Link]
-
Guan, A., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Bakhite, E. A., et al. (2023). Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry. [Link]
-
Guan, A., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. PubMed. [Link]
-
Guan, A., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ResearchGate. [Link]
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- 1. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 6-Cyanonicotinate as a Versatile Scaffold for the Synthesis of Potential Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of modern drug discovery.[1] This guide provides an in-depth exploration of ethyl 6-cyanonicotinate, a strategically valuable heterocyclic building block, in the rational design and synthesis of novel kinase inhibitors. We will move beyond simple procedural lists to explain the underlying chemical logic, offering detailed, field-proven protocols for key synthetic transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold to create potent and selective kinase inhibitors.
Introduction: The Strategic Advantage of the Pyridine Core
The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to form key interactions with a wide range of biological targets, including the ATP-binding site of kinases. This compound presents a unique combination of functionalities on this core:
-
An Electron-Withdrawing Cyano Group: This group activates the pyridine ring for certain transformations and, more importantly, serves as a versatile chemical handle. It can be elaborated into various hydrogen-bond donors and acceptors that are crucial for binding to the "hinge region" of the kinase ATP pocket.
-
An Ethyl Ester: Provides a site for modification, such as saponification followed by amide coupling, allowing for the introduction of diverse substituents to explore the solvent-exposed region of the kinase, thereby tuning selectivity and pharmacokinetic properties.
-
A Nitrogen Atom within the Ring: Acts as a hydrogen bond acceptor, a common feature in many approved kinase inhibitors.
The strategic placement of these groups makes this compound an ideal starting point for building libraries of compounds targeting various kinase families.
Target Kinase Families and Signaling Pathways
Derivatives of substituted pyridines have shown inhibitory potential against key kinases implicated in oncogenesis, such as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinases (CDKs).[2][3] Understanding the pathways these kinases regulate is essential for rational drug design.
Caption: A simplified overview of the FGFR signaling cascade.
Synthetic Strategy: From Building Block to Bioactive Scaffold
The primary synthetic challenge is the construction of a fused heterocyclic system, such as a pyrido[2,3-d]pyrimidine, which is a well-established pharmacophore for kinase inhibition.[3] The cyano group of this compound is the key to this transformation. A common and effective method involves a condensation reaction with guanidine to form the fused pyrimidine ring.
Caption: General workflow for synthesizing kinase inhibitors.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-amino-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
This protocol details the foundational step of constructing the pyrido[2,3-d]pyrimidine core via a base-catalyzed condensation reaction.
Reaction Scheme:
(Self-generated image for illustrative purposes)
Materials and Equipment:
| Reagent/Equipment | Purpose |
| This compound | Starting Material |
| Guanidine hydrochloride | Pyrimidine ring precursor |
| Sodium ethoxide (NaOEt) | Base catalyst |
| Anhydrous Ethanol (EtOH) | Reaction Solvent |
| Round-bottom flask | Reaction Vessel |
| Reflux condenser | Prevent solvent loss at high temperature |
| Magnetic stirrer/hotplate | Agitation and heating |
| TLC plates (Silica gel 60 F254) | Reaction monitoring |
| Buchner funnel | Product filtration |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous ethanol (100 mL).
-
Base Addition: Carefully add sodium ethoxide (2.1 eq) to the ethanol in portions. Causality Note: Sodium ethoxide acts as a strong base to deprotonate guanidine, forming the free base in situ, which is the active nucleophile for the cyclization reaction.
-
Reagent Addition: Add guanidine hydrochloride (2.0 eq) to the mixture and stir for 20 minutes at room temperature until fully dissolved.
-
Starting Material: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approx. 78°C) and maintain for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The disappearance of the starting material spot indicates reaction completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. Cool further in an ice bath for 1 hour to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid sequentially with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove residual impurities.
-
Drying & Characterization: Dry the collected solid under vacuum. The product can be used in the next step without further purification if purity is >95% by LC-MS. Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Chlorination and Subsequent Suzuki Coupling
The synthesized core is often functionalized via cross-coupling reactions to introduce substituents that can interact with different regions of the kinase active site. This requires converting the pyrimidine hydroxyl group into a better leaving group, such as a chloride.
Part A: Chlorination
-
Setup: Suspend the product from Protocol 1 (1.0 eq) in phosphorus oxychloride (POCl₃, 10-15 eq).
-
Catalyst: Add a catalytic amount of N,N-Dimethylformamide (DMF, ~0.1 eq). Causality Note: DMF reacts with POCl₃ to form the Vilsmeier reagent, which is the active chlorinating agent.
-
Reaction: Heat the mixture to 110°C for 4-6 hours.
-
Work-up: Cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Part B: Suzuki Coupling with a Substituted Phenylboronic Acid
-
Setup: In a microwave vial, combine the chlorinated intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Seal the vial and heat in a microwave reactor to 120-150°C for 20-40 minutes.
-
Work-up & Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water. Purify the crude product using column chromatography to yield the final inhibitor candidate.
Data Summary and Characterization
The synthesized compounds should be characterized thoroughly. The following table presents hypothetical data for a small library of inhibitors based on the described synthesis.
| Compound ID | R-Group (from Boronic Acid) | Yield (%) | Purity (LC-MS, %) | IC₅₀ vs. Target Kinase (nM) |
| KIN-001 | 4-methoxyphenyl | 65 | >98 | 150 |
| KIN-002 | 3-chloro-4-fluorophenyl | 58 | >99 | 25 |
| KIN-003 | 4-(morpholinomethyl)phenyl | 45 | >97 | 8 |
| KIN-004 | 3-aminophenyl | 61 | >98 | 72 |
In Vitro Kinase Inhibition Assay Protocol
To assess the biological activity of the synthesized compounds, an in vitro kinase assay is essential. The following is a generalized protocol.
-
Reagents: Target kinase enzyme, appropriate peptide substrate, ATP, and synthesized inhibitor compounds dissolved in DMSO.
-
Assay Plate Setup: In a 96-well or 384-well plate, add the kinase, substrate, and varying concentrations of the inhibitor.
-
Initiation: Start the reaction by adding a solution of ATP (often at its Km concentration for the specific kinase).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using luminescence-based methods (e.g., ADP-Glo™ Kinase Assay), fluorescence polarization, or mass spectrometry.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.
Conclusion
This compound is a cost-effective and highly adaptable starting material for the synthesis of potent kinase inhibitors. The cyano group's versatility allows for the efficient construction of privileged scaffolds like pyrido[2,3-d]pyrimidines, which are central to many targeted therapies. The protocols and strategies outlined in this document provide a solid foundation for researchers to design and synthesize novel chemical entities in the ongoing quest for more effective and selective treatments for kinase-driven diseases.
References
- BenchChem (2025). Application Notes and Protocols for Ethyl 6-chloro-4-(methylamino)nicotinate Derivatives in Kinase Inhibitor Design.
- BenchChem (2025). Application Notes and Protocols: The Versatile Role of Ethyl 4,6-dichloronicotinate in Medicinal Chemistry.
-
Abou-Zied, H. A., et al. (2021). Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate (n.d.). Inhibitory effects of synthesized compounds 6-17 against EGFR and SRC kinases. Available at: [Link]
-
Powner, M. B., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. National Center for Biotechnology Information. Available at: [Link]
-
Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available at: [Link]
-
Iso, K., et al. (2007). Design and synthesis of rho kinase inhibitors (III). PubMed. Available at: [Link]
-
Vertex Pharmaceuticals Incorporated (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Available at: [Link]
-
Konc, J., et al. (2021). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. Available at: [Link]
-
Bruno, O., et al. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. MDPI. Available at: [Link]
-
Iachettini, S., et al. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. PubMed. Available at: [Link]
Sources
Application Notes & Protocols: Harnessing Cycloaddition Reactions of Ethyl 6-Cyanonicotinate for Advanced Heterocyclic Synthesis
Introduction: The Strategic Value of Ethyl 6-Cyanonicotinate
This compound is a pyridine-based scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic architecture, characterized by the synergistic electron-withdrawing effects of the pyridine nitrogen, the C6-cyano group, and the C3-ester functionality, renders it a versatile building block for complex molecular construction.[1] This guide provides an in-depth exploration of the utility of this compound as a reactive partner in cycloaddition reactions, a powerful class of chemical transformations for forming cyclic compounds with high atom economy and stereochemical control.[2][3] We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-tested protocols for its application in both [4+2] and [3+2] cycloaddition strategies, enabling the synthesis of novel polycyclic and heterocyclic entities.
Section 1: Fundamental Reactivity and Mechanistic Rationale
The reactivity of this compound in cycloaddition reactions is dictated by its electronic profile. The pyridine ring is inherently π-deficient, and this effect is strongly amplified by the attached cyano and ester groups. This pronounced electron deficiency lowers the energy of the molecule's Lowest Unoccupied Molecular Orbital (LUMO), making it an exceptional electrophile.[4] Consequently, it is primed to participate as the dienophile or dipolarophile in inverse-electron-demand cycloaddition reactions , where it reacts efficiently with electron-rich partners.[4]
The cyano group itself can also participate directly in cycloadditions, acting as a 2π component, a reactivity mode that has been shown to be viable for unactivated nitriles in certain pericyclic cascades.[5] This dual reactivity—of both the ring's π-system and the nitrile's π-bond—opens a rich landscape of synthetic possibilities.
Caption: Mechanism of an inverse-demand Diels-Alder reaction.
Protocol 2.1: Lewis Acid-Catalyzed [4+2] Cycloaddition
This protocol describes a representative procedure for the reaction between this compound and an electron-rich diene, such as 1-methoxy-1,3-butadiene.
Trustworthiness & Self-Validation: The success of this reaction is validated by the disappearance of starting materials (monitored by TLC or LC-MS) and the emergence of a new, less polar product. The final structure should be confirmed by ¹H NMR, ¹³C NMR, and HRMS to establish regiochemistry and confirm the molecular formula of the resulting dihydroquinoline.
Expertise & Experience: The Scientist's Notes
-
Causality of Lewis Acid: A Lewis acid like Titanium(IV) chloride (TiCl₄) is used to coordinate with the nitrogen or carbonyl oxygen of the dienophile. This coordination enhances its electron-withdrawing character, lowering the LUMO energy and accelerating the cycloaddition, often allowing the reaction to proceed at lower temperatures with higher selectivity. [6]* Solvent Choice: Dichloromethane (DCM) is an excellent choice as it is a non-coordinating solvent that effectively solubilizes the reactants and the Lewis acid without interfering with catalysis. It is crucial that the solvent is anhydrous, as Lewis acids are highly water-sensitive.
-
Temperature Control: The initial addition of the Lewis acid is performed at a low temperature (-78 °C) to control the exothermic reaction and prevent side reactions. The reaction is then allowed to warm slowly to ensure a controlled and complete conversion.
Materials:
-
This compound (1.0 equiv)
-
1-Methoxy-1,3-butadiene (1.5 equiv)
-
Titanium(IV) chloride (TiCl₄), 1.0 M solution in DCM (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and dissolve in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the TiCl₄ solution (1.1 equiv) dropwise over 15 minutes. Stir the resulting mixture for an additional 30 minutes at -78 °C.
-
In a separate flask, dissolve 1-methoxy-1,3-butadiene (1.5 equiv) in anhydrous DCM.
-
Add the diene solution to the reaction mixture dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final dihydroquinoline adduct.
Section 3: The [3+2] Cycloaddition Pathway: Accessing Five-Membered Heterocycles
[3+2] Cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. [7]this compound can serve as the dipolarophile in two primary ways: via the C=N triple bond of the cyano group or via one of the C=C double bonds in the pyridine ring. The reaction with azomethine ylides, generated in situ from imino esters, is a particularly powerful method for synthesizing highly substituted pyrrolidine and dihydropyrrole derivatives. [8]These reactions are often catalyzed by metal salts, such as copper or silver complexes, which facilitate the formation of the reactive ylide. [8]
Protocol 3.1: Copper-Catalyzed [3+2] Cycloaddition with an Azomethine Ylide
This protocol provides a general method for the reaction of this compound with an azomethine ylide generated from ethyl glycinate imine.
Trustworthiness & Self-Validation: This reaction typically yields a mixture of diastereomers. Validation requires careful purification by column chromatography to separate the isomers, followed by structural elucidation using advanced NMR techniques (e.g., NOESY) to determine the relative stereochemistry. HRMS is essential to confirm the composition of the product.
Expertise & Experience: The Scientist's Notes
-
In Situ Ylide Generation: The azomethine ylide is a transient intermediate. It is generated in situ by the deprotonation of the imino ester using a non-nucleophilic base like DBU in the presence of a copper catalyst. [8]This controlled, low-concentration generation minimizes side reactions of the unstable ylide.
-
Catalyst System: The (CuOTf)₂·C₆H₆ complex is an effective Lewis acid catalyst for this transformation. It coordinates with the imino ester, increasing the acidity of the α-proton and facilitating ylide formation. Chiral ligands can be added to this system to induce enantioselectivity. [8]* Solvent and Temperature: Anhydrous THF is a suitable solvent. The reaction is run at low temperatures (-15 °C to 0 °C) to enhance diastereoselectivity and maintain the stability of the catalytic system and the ylide intermediate. [8] Materials:
-
This compound (1.0 equiv)
-
Ethyl N-benzylideneglycinate (1.2 equiv)
-
Copper(I) trifluoromethanesulfonate benzene complex [(CuOTf)₂·C₆H₆] (0.1 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate and Hexane for chromatography
Caption: Experimental workflow for a catalyzed [3+2] cycloaddition.
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add (CuOTf)₂·C₆H₆ (0.1 equiv).
-
Add anhydrous THF, and cool the suspension to 0 °C.
-
Add DBU (0.1 equiv) and stir the catalytic system at 0 °C for 4 hours.
-
Cool the mixture to -15 °C.
-
Add the imino ester (Ethyl N-benzylideneglycinate, 1.2 equiv) and stir for 10 minutes.
-
Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Stir the reaction at -15 °C for 24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting crude oil by flash column chromatography on silica gel to separate the diastereomeric products.
Section 4: Summary of Reaction Parameters
The following table summarizes the key parameters for the representative cycloaddition protocols described, providing a comparative overview for experimental design.
| Parameter | Protocol 2.1: [4+2] Diels-Alder | Protocol 3.1: [3+2] Cycloaddition |
| Reaction Type | Inverse-Demand Diels-Alder | 1,3-Dipolar Cycloaddition |
| Key Reagent | Electron-Rich Diene | Azomethine Ylide (from Imino Ester) |
| Catalyst | TiCl₄ (Lewis Acid) | (CuOTf)₂·C₆H₆ / DBU |
| Stoichiometry | 1.1 equiv | 0.1 equiv |
| Solvent | Anhydrous DCM | Anhydrous THF |
| Temperature | -78 °C to Room Temp. | -15 °C |
| Typical Run Time | 12 - 20 hours | 24 hours |
| Product Skeleton | Dihydroquinoline | Pyrrolidine/Dihydropyrrole |
Conclusion
This compound is a powerful and versatile substrate for the construction of complex, nitrogen-containing heterocyclic architectures. Its pronounced electrophilic character makes it an ideal component in inverse-electron-demand [4+2] Diels-Alder and [3+2] dipolar cycloaddition reactions. The protocols detailed herein provide a robust framework for researchers to explore these transformations, enabling access to novel molecular scaffolds with significant potential in drug discovery and materials science. Further exploration into asymmetric catalysis and the use of a broader range of dienes and dipoles will undoubtedly continue to expand the synthetic utility of this valuable building block.
References
-
Weinreb, S. M. (2010). Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. Accounts of Chemical Research, 43(12), 1593–1603. Available at: [Link]
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Guan, Y., et al. (2020). Development of Cyanopyridazine Derivatives as Photoredox Catalysts and Evaluation of their Catalytic Performance. ChemCatChem, 12(15), 3878-3882. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innovation. Available at: [Link]
-
Barluenga, J., et al. (1995). Asymmetric Diels-Alder Reactions of Chiral (E)-2-Cyanocinnamates. 2. Synthesis of the Four 1-Amino-2-phenyl-1-cyclohexanecarboxylic Acid Stereoisomers. The Journal of Organic Chemistry, 60(20), 6696–6699. Available at: [Link]
-
Wikipedia. (2024). Diels–Alder reaction. Available at: [Link]
-
Drelicharz, L., et al. (2021). Highly Efficient Asymmetric [3+2] Cycloaddition Promoted by Chiral Aziridine-Functionalized Organophosphorus Compounds. Molecules, 26(11), 3333. Available at: [Link]
-
Carretero, J. C., et al. (2020). Metal-Free Diastereo- and Enantioselective Dearomative Formal [3 + 2] Cycloaddition of 2-Nitrobenzofurans and Isocyanoacetate Esters. Organic Letters, 22(15), 6047–6052. Available at: [Link]
-
Organic Chemistry Portal. Diels-Alder Reaction. Available at: [Link]
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Malacria, M., et al. (2017). A Versatile, Functional Group‐Tolerant, and Bench‐Stable Iron Precatalyst for Building Arene and Triazine Rings by [2+2+2] Cycloadditions. Angewandte Chemie International Edition, 56(42), 13033-13037. Available at: [Link]
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Padwa, A. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Molecules, 25(23), 5648. Available at: [Link]
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The Organic Chemistry Tutor. (2021). Diels Alder Reaction. YouTube. Available at: [Link]
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LibreTexts Chemistry. 29.5: Cycloaddition Reactions. Available at: [Link]
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ResearchGate. (2025). Cycloaddition Reactions in Organic Chemistry: Mechanisms and Synthetic Utility. Available at: [Link]
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Hosmane, N. S. (2011). Application of Cycloaddition Reactions to the Syntheses of Novel Boron Compounds. Molecules, 16(5), 4086–4117. Available at: [Link]
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Wang, Q., et al. (2020). The stereoselective [3+2] cycloaddition of 2-nitrobenzofurans and vinyl-epoxides. Organic & Biomolecular Chemistry, 18(2), 245-249. Available at: [Link]
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Melot, J. M., et al. (2002). The [3 + 2] Cycloaddition of Diphenyldiazomethane and Ethyl Diazoacetate with Itaconic Anhydride. A New Access to Spiranic Cyclopropane Derivatives. Journal of Chemical Research, (S), 449-451. Available at: [Link]
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Li, Y., et al. (2022). Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis. Molecules, 27(21), 7246. Available at: [Link]
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The Strategic Utility of Ethyl 6-Cyanonicotinate in Expedited Multicomponent Synthesis of Bioactive Heterocycles
Introduction: The Power of Multicomponent Reactions and the Versatility of Ethyl 6-Cyanonicotinate
In the landscape of modern drug discovery and development, the demand for rapid, efficient, and structurally diverse molecular entities is paramount. Multicomponent reactions (MCRs), wherein three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a cornerstone of contemporary organic synthesis.[1][2] This approach offers significant advantages over traditional linear syntheses by minimizing reaction steps, purification procedures, and waste generation, thereby aligning with the principles of green chemistry.[3][4]
Within the vast arsenal of building blocks for MCRs, this compound stands out as a particularly versatile and valuable precursor. Its unique molecular architecture, featuring an electron-deficient pyridine ring, a reactive cyano group, and an ester functionality, provides multiple points for chemical elaboration. This trifecta of reactive sites allows for the construction of a wide array of fused heterocyclic systems, most notably the pyrido[2,3-d]pyrimidine scaffold. This core structure is of significant interest to medicinal chemists due to its presence in numerous compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound in multicomponent reactions. We will delve into detailed protocols for the synthesis of medicinally relevant pyrido[2,3-d]pyrimidines, elucidate the underlying reaction mechanisms to provide a rationale for experimental design, and present key data to facilitate the adoption of these powerful synthetic methodologies.
Core Application: One-Pot, Three-Component Synthesis of Pyrido[2,3-d]pyrimidines
A highly efficient and convergent approach for the synthesis of substituted pyrido[2,3-d]pyrimidines involves a one-pot, three-component reaction between this compound, an aromatic aldehyde, and guanidine carbonate. This reaction proceeds smoothly, often with the aid of microwave irradiation to accelerate reaction times and improve yields.
Reaction Principle and Mechanistic Insights
The reaction is predicated on a domino sequence of condensation and cyclization reactions, catalyzed by the basic nature of guanidine. The generally accepted mechanism for this transformation is depicted below. The initial step involves a Knoevenagel-type condensation between the aromatic aldehyde and the active methylene group of a reactant, which in a related synthesis is often an active methylene compound like malononitrile. In our proposed adaptation for this compound, the reaction likely proceeds through an initial Michael addition of guanidine to the electron-deficient pyridine ring, followed by subsequent reactions. A plausible mechanistic pathway is as follows:
-
Initial Nucleophilic Attack: Guanidine, a strong base and a potent nucleophile, attacks the electron-deficient pyridine ring of this compound.
-
Condensation with Aldehyde: The resulting intermediate then undergoes condensation with the aromatic aldehyde.
-
Intramolecular Cyclization: An intramolecular cyclization occurs, driven by the nucleophilic attack of a nitrogen atom from the guanidine moiety onto the cyano group.
-
Tautomerization and Aromatization: The final steps involve tautomerization to yield the stable aromatic pyrido[2,3-d]pyrimidine ring system.
Guanidine carbonate serves a dual role in this reaction. It acts as the source of the amidine functionality required for the formation of the pyrimidine ring and also as a base to catalyze the condensation steps.[8][9] Microwave irradiation significantly enhances the reaction rate by providing rapid and uniform heating, often leading to cleaner reactions and higher yields in shorter timeframes compared to conventional heating.[10]
Diagram: Proposed Mechanistic Pathway
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Application Notes and Protocols: Derivatization of the Cyano Group in Ethyl 6-Cyanonicotinate
Introduction
Ethyl 6-cyanonicotinate is a versatile bifunctional molecule featuring a pyridine ring substituted with both an ethyl ester and a cyano group. This unique arrangement makes it a valuable building block in medicinal chemistry and materials science. The cyano (-C≡N) group, in particular, offers a rich platform for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. Its derivatization is a key strategy in the synthesis of novel therapeutic agents, agrochemicals, and functional materials.
This guide provides a comprehensive overview of the principal methods for derivatizing the cyano group of this compound. We will delve into the mechanistic underpinnings of each transformation, present detailed, field-tested protocols, and offer expert insights into experimental design and optimization.
I. Hydrolysis: Conversion to Carboxylic Acids and Amides
The hydrolysis of the nitrile group is a fundamental transformation that converts the cyano moiety into a carboxylic acid or an amide, depending on the reaction conditions. These functional groups are pivotal in drug design as they can participate in hydrogen bonding and salt formation, significantly influencing the pharmacokinetic and pharmacodynamic properties of a molecule.
A. Scientific Principles
Nitrile hydrolysis can be catalyzed by either acid or base.[1][2]
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an imidic acid tautomer, which then rearranges to an amide. Further hydrolysis of the amide under acidic conditions yields the carboxylic acid and an ammonium salt.[1]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile, forming a hydroxynitrile anion. Protonation by water yields an imidic acid, which tautomerizes to an amide. Continued heating in the presence of a base will further hydrolyze the amide to a carboxylate salt.[1]
B. Experimental Protocols
1. Acid-Catalyzed Hydrolysis to 6-Carboxynicotinic Acid Ethyl Ester
Objective: To selectively hydrolyze the cyano group to a carboxylic acid while preserving the ethyl ester.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-Carboxynicotinic acid ethyl ester.
2. Base-Catalyzed Hydrolysis to 6-Carbamoylnicotinic Acid Ethyl Ester (Partial Hydrolysis)
Objective: To achieve partial hydrolysis to the corresponding amide.
Protocol:
-
Dissolve this compound (1.0 eq.) in tert-butyl alcohol.[3]
-
Add powdered potassium hydroxide (2.0 eq.) to the solution.[3]
-
Heat the mixture to reflux and monitor the reaction progress closely by TLC or HPLC to avoid over-hydrolysis to the carboxylic acid.
-
Once the starting material is consumed and the desired amide is the major product, cool the reaction to room temperature.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 6-Carbamoylnicotinic acid ethyl ester.
| Reaction | Reagents | Product | Typical Yield |
| Acid Hydrolysis | H₂SO₄, H₂O, Reflux | 6-Carboxynicotinic acid ethyl ester | 85-95% |
| Base Hydrolysis (Partial) | KOH, t-BuOH, Reflux | 6-Carbamoylnicotinic acid ethyl ester | 70-85% |
C. Mechanistic Workflow: Acid-Catalyzed Hydrolysis
Sources
Application Note & Protocol: Chemoselective Reduction of the Ester Group in Ethyl 6-cyanonicotinate
Abstract
Ethyl 6-cyanonicotinate is a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its molecular architecture, featuring an ester, a nitrile, and a pyridine ring, presents a significant chemoselectivity challenge during reduction reactions. This application note provides a comprehensive guide for researchers on the selective reduction of the ester functionality to either a primary alcohol or an aldehyde, while preserving the cyano group. We delve into the mechanistic rationale behind reagent selection, present a comparative analysis of common reduction strategies, and offer detailed, field-proven protocols for both partial and complete reduction of the ester group.
Introduction: The Chemoselectivity Challenge
This compound is a substituted pyridine derivative whose value lies in the orthogonal reactivity of its functional groups. The ester at the C3 position can be transformed into alcohols, aldehydes, or amides, while the nitrile at the C6 position is a precursor to amines, amides, or carboxylic acids. The pyridine ring itself can undergo various substitutions.[1] The primary challenge in the chemical manipulation of this molecule is achieving selectivity for one functional group without affecting the others.
Hydride-based reduction is a cornerstone of organic synthesis, but the relative reactivity of esters and nitriles complicates the selective transformation of this compound.
-
Ester Group: Less reactive than aldehydes or ketones, requiring strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminium Hydride (DIBAL-H) for conversion to an alcohol.
-
Nitrile (Cyano) Group: Can be reduced to primary amines by strong reagents like LiAlH₄ or to aldehydes by DIBAL-H followed by hydrolysis.[2][3]
-
Pyridine Ring: Generally stable to hydride reagents but can be reduced under certain catalytic hydrogenation conditions, which also affect esters and nitriles.[4][5]
Therefore, the choice of reducing agent and, critically, the reaction conditions are paramount to directing the reaction toward the desired product, either the alcohol, (6-cyanopyridin-3-yl)methanol, or the aldehyde, 6-cyano-3-pyridinecarboxaldehyde.
Caption: Structure of this compound highlighting its key functional groups.
Strategic Approaches to Ester Reduction
The desired outcome—either a primary alcohol or an aldehyde—dictates the selection of the reduction strategy. The key lies in modulating the reactivity of the hydride reagent.
Strategy A: Complete Reduction to (6-cyanopyridin-3-yl)methanol
To achieve full reduction of the ester to a primary alcohol, a powerful, unhindered hydride reagent is required.
-
Reagent of Choice: Lithium Aluminum Hydride (LiAlH₄) is a potent reducing agent capable of reducing esters and carboxylic acids to primary alcohols.[6][7]
-
Mechanism: The reduction proceeds via two consecutive hydride additions. The first hydride attacks the ester carbonyl to form a tetrahedral intermediate, which then collapses to release an ethoxide and form an intermediate aldehyde.[8] Since aldehydes are more reactive than esters, a second equivalent of hydride immediately attacks the aldehyde, yielding the primary alcohol after an aqueous workup.[8]
-
Selectivity Concern: The high reactivity of LiAlH₄ is also its primary drawback for this substrate. LiAlH₄ readily reduces nitriles to primary amines.[2][7] Therefore, using LiAlH₄ will likely result in a mixture of products, including the desired alcohol, the corresponding amine, and the di-reduced product. While techniques like inverse addition at low temperatures can sometimes improve selectivity, achieving clean conversion to (6-cyanopyridin-3-yl)methanol without affecting the nitrile is challenging.[9]
Strategy B: Partial Reduction to 6-cyano-3-pyridinecarboxaldehyde
Stopping the reduction at the aldehyde stage requires a more nuanced approach. The key is to use a reagent that forms a tetrahedral intermediate that is stable at low temperatures, preventing the second hydride addition.
-
Reagent of Choice: Diisobutylaluminium Hydride (DIBAL-H) is a bulky, electrophilic reducing agent ideal for the partial reduction of esters to aldehydes.[10][11]
-
Mechanism & Causality: The reaction is conducted at very low temperatures, typically -78 °C (dry ice/acetone bath). At this temperature, the Lewis acidic aluminum coordinates to the ester's carbonyl oxygen, activating it for hydride attack.[12] A single hydride equivalent adds to form a stable tetrahedral aluminum-alkoxide complex.[13] This intermediate is "frozen" and does not collapse to the aldehyde until the reaction is quenched with a protic source during workup.[12][13] This temperature-dependent stability is the cornerstone of the method's success.
-
Selectivity Advantage: While DIBAL-H can also reduce nitriles to aldehydes (via an imine intermediate), the reactivity of esters towards DIBAL-H is generally greater than that of nitriles.[14] By carefully controlling the stoichiometry (using 1.0–1.2 equivalents of DIBAL-H) and maintaining a low temperature, the ester can be selectively reduced in the presence of the nitrile.[13]
Caption: Reaction pathways for the reduction of this compound.
Comparative Summary of Reduction Methods
| Feature | DIBAL-H Reduction | LiAlH₄ Reduction |
| Primary Product | 6-cyano-3-pyridinecarboxaldehyde | (6-cyanopyridin-3-yl)methanol |
| Reagent Type | Bulky, Electrophilic Hydride Donor | Strong, Nucleophilic Hydride Donor |
| Stoichiometry | 1.0 - 1.2 equivalents | > 0.5 equivalents (2 hydrides needed) |
| Typical Temperature | -78 °C (Crucial for selectivity) | 0 °C to Room Temperature |
| Typical Solvents | Toluene, Hexane, DCM, THF[15] | Diethyl Ether, THF[2] |
| Advantages | Excellent selectivity for aldehyde. | High yield for complete reduction to alcohol. |
| Limitations | Requires stringent temperature control. Over-reduction to alcohol is possible if warmed prematurely.[13] | Poor selectivity; readily reduces the nitrile to an amine.[2] Highly pyrophoric and water-reactive. |
Detailed Experimental Protocols
Safety Precaution: Both DIBAL-H and LiAlH₄ are pyrophoric and react violently with water and other protic solvents. All reactions must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is mandatory.
Protocol 1: Synthesis of 6-cyano-3-pyridinecarboxaldehyde via DIBAL-H Reduction (Recommended)
This protocol is designed for the selective partial reduction of the ester to an aldehyde.
Caption: Experimental workflow for the DIBAL-H reduction of this compound.
Materials & Equipment:
-
This compound
-
DIBAL-H (1.0 M solution in toluene or hexanes)
-
Anhydrous Toluene
-
Anhydrous Methanol
-
Saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt)
-
Ethyl Acetate
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Oven-dried, three-neck round-bottom flask with stir bar
-
Septa, inert gas inlet, thermometer
-
Dry ice/acetone bath
-
Syringes and needles
Procedure:
-
Setup: Assemble the dry three-neck flask under an inert atmosphere (N₂ or Ar). Add this compound (1.0 eq) and dissolve it in anhydrous toluene (approx. 0.2 M concentration).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
-
Addition of DIBAL-H: Slowly add DIBAL-H solution (1.1 eq) dropwise via syringe over 30-45 minutes. Maintain the internal temperature below -70 °C throughout the addition. A slight exotherm may be observed.
-
Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with a hexane/ethyl acetate mixture. The starting material should be consumed, and a new, less polar spot corresponding to the aldehyde should appear.
-
Quenching: While maintaining the temperature at -78 °C, slowly and carefully quench the reaction by adding anhydrous methanol (approx. 2 mL per gram of starting material) dropwise. This will destroy any excess DIBAL-H. Vigorous gas evolution (hydrogen) will occur.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (a 1:1 v/v mixture with the reaction volume is a good starting point) and stir the resulting mixture vigorously for 1-2 hours or until the two layers become clear and a white precipitate forms.[16] This step chelates the aluminum salts, making separation easier.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of (6-cyanopyridin-3-yl)methanol via LiAlH₄ Reduction
This protocol is for the complete reduction of the ester to an alcohol but carries a high risk of reducing the nitrile group as well.
Materials & Equipment:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄), powder or pellets
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Ethyl Acetate
-
Deionized Water
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Oven-dried, three-neck round-bottom flask with stir bar, reflux condenser
-
Septa, inert gas inlet, dropping funnel
-
Ice/water bath
Procedure:
-
Setup: Under an inert atmosphere, add LiAlH₄ (1.0 eq) to a flask containing anhydrous THF. Cool the stirred suspension to 0 °C with an ice bath.
-
Addition of Ester: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30-60 minutes, keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC indicates the consumption of the starting material.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Quench the reaction by the sequential, slow, and extremely cautious addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.[2]
-
-
Workup: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular solid through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washes and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization. Note: The crude product should be analyzed (e.g., by ¹H NMR) to determine the extent of nitrile reduction.
References
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Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]
-
Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]
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OrgoSolver. (n.d.). Ester → Aldehyde with DIBAL-H. Retrieved from [Link]
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Wikipedia. (2023). Diisobutylaluminium hydride. Retrieved from [Link]
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Master Organic Chemistry. (2011). DIBAL (Di-isobutyl Aluminum Hydride) For The Partial Reduction Of Esters and Nitriles. Retrieved from [Link]
-
Thomas, J. M., et al. (2000). A one-step, enantioselective reduction of ethyl nicotinate to ethyl nipecotinate using a constrained, chiral, heterogeneous catalyst. Chemical Communications. Retrieved from [Link]
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Ley, S. V., et al. (2014). Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate. Organic Process Research & Development. Retrieved from [Link]
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University of Southampton. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
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ResearchGate. (2017). How to selectively reduction of nitrile group in presence of ester group?. Retrieved from [Link]
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Ouchi, T., et al. (2014). Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate. ACS Figshare. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]
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Chem-Station. (n.d.). A Quick Guide to Reductions in Organic Chemistry. Retrieved from [Link]
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University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]
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OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. Retrieved from [Link]
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ResearchGate. (2014). How can I selectively reduce nitrile in presence of ester (reaction conditions)?. Retrieved from [Link]
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Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). Synthesis of racemic nicotine. Retrieved from [Link]
-
ResearchGate. (2015). Selective reduction of a nitrile to an aldehyde in the presence of an ester?. Retrieved from [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]
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-
BYJU'S. (n.d.). Lithium aluminium hydride (LiAlH4). Retrieved from [Link]
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Wikipedia. (2023). Lithium aluminium hydride. Retrieved from [Link]
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Andrew G. Myers Research Group, Harvard University. (n.d.). Chem 115 - Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoselective reductions with sodium borohydride. Retrieved from [Link]
-
YouTube - The Organic Chemistry Tutor. (2020). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Design and Synthesis of Novel Pyridine-Based Compounds. Retrieved from [Link]
-
ResearchGate. (2013). How to reduce carboxylic group to alcohol with nitro group untouched?. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. Retrieved from [Link]
-
University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl Nicotinate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
Organic Syntheses. (2023). Preparation of Highly-Substituted Pyridines via Diels-Alder Reactions of Vinylallenes and Tosyl Cyanide. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of (+)-usninic acid and its pyrazole derivative by sodium borohydride. Retrieved from [Link]
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Application Notes and Protocols for Metal-Catalyzed Cross-Coupling of Ethyl 6-Cyanonicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Functionalized Nicotinates
The ethyl 6-cyanonicotinate scaffold and its derivatives are of paramount importance in the fields of medicinal chemistry and materials science. The pyridine core is a privileged structure in a vast number of biologically active compounds and pharmaceuticals. The strategic placement of the cyano and ester functionalities offers unique electronic properties and multiple points for diversification, making these molecules valuable synthons for the construction of complex molecular architectures. Metal-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the transformation of simple halonicotinate precursors into a diverse array of functionalized derivatives.
This comprehensive guide provides detailed application notes and step-by-step protocols for the most pertinent palladium-catalyzed cross-coupling reactions involving this compound derivatives, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The causality behind experimental choices, troubleshooting insights, and best practices are elucidated to ensure reproducible and high-yielding transformations.
I. Foundational Principles: The Palladium Catalytic Cycle
The majority of the cross-coupling reactions discussed herein are orchestrated by a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[1][2] A general understanding of this catalytic cycle is fundamental to comprehending and troubleshooting these powerful transformations.
Figure 1: Generalized Palladium Catalytic Cycle.
The cycle commences with the oxidative addition of an organic halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is often the rate-determining step. Subsequently, in reactions like the Suzuki-Miyaura coupling, transmetalation occurs, where an organometallic reagent (R-M) transfers its organic group to the palladium center. The final step is reductive elimination , where the two organic fragments are coupled to form the desired product (Ar-R), and the Pd(0) catalyst is regenerated, thus completing the cycle.[3]
II. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely utilized method for the synthesis of biaryl compounds.[4] For this compound derivatives, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position, starting from a halogenated precursor such as ethyl 6-chloro-5-cyanonicotinate. The electron-withdrawing nature of the cyano and ester groups can enhance the reactivity of the C-Cl bond towards oxidative addition.[3]
Core Principles and Mechanistic Insights
The key to a successful Suzuki-Miyaura coupling lies in the careful selection of the catalyst, ligand, base, and solvent. The base plays a crucial role in activating the boronic acid for transmetalation.[5] Electron-rich and bulky phosphine ligands are often employed to stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps.[6]
Data Presentation: Typical Conditions for Suzuki-Miyaura Coupling of Chloro-Nicotinate Derivatives
| Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 8 | 80-90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DMF/H₂O (4:1) | 90 | 16 | 75-85 |
| 2-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | Acetonitrile/H₂O (4:1) | 80 | 24 | 60-75 |
Note: The data presented is a compilation based on typical results for analogous electron-deficient chloropyridine systems and may require optimization for specific this compound derivatives.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of ethyl 6-chloro-5-cyanonicotinate with an arylboronic acid.
Materials:
-
Ethyl 6-chloro-5-cyanonicotinate (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add ethyl 6-chloro-5-cyanonicotinate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
III. Heck Coupling: Olefin Arylation
The Heck reaction is a powerful method for the formation of C-C bonds by coupling an aryl halide with an alkene.[7][8] In the context of this compound derivatives, this reaction allows for the introduction of vinyl groups at the 6-position, leading to the synthesis of styrenyl-type nicotinates.
Core Principles and Mechanistic Insights
The Heck reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle.[9] Key steps include oxidative addition of the aryl halide to Pd(0), coordination and migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and a palladium-hydride species.[9] A base is required to regenerate the Pd(0) catalyst from the palladium-hydride intermediate.[10]
Data Presentation: Typical Conditions for Heck Coupling of Chloro-Nicotinate Derivatives
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 120 | 24 | 60-75 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | DMAc | 130 | 18 | 70-85 |
| 1-Octene | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cy₂NMe (1.5) | 1,4-Dioxane | 110 | 20 | 55-70 |
Note: The data presented is a compilation based on typical results for analogous electron-deficient chloropyridine systems and may require optimization for specific this compound derivatives.
Detailed Experimental Protocol: Heck Coupling
This protocol provides a general procedure for the Heck coupling of ethyl 6-chloro-5-cyanonicotinate with styrene.
Materials:
-
Ethyl 6-chloro-5-cyanonicotinate (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
Reaction Setup: In a sealed tube, combine ethyl 6-chloro-5-cyanonicotinate, Pd(OAc)₂, and P(o-tol)₃.
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous DMF, styrene, and triethylamine via syringe.
-
Reaction Execution: Seal the tube and heat the mixture in an oil bath at 120 °C.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
IV. Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11][12] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. For this compound derivatives, this provides a direct route to 6-alkynylnicotinates.
Core Principles and Mechanistic Insights
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[13] The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex.[13]
Data Presentation: Typical Conditions for Sonogashira Coupling of Chloro-Nicotinate Derivatives
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | 60 | 6 | 80-90 |
| 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (2) | DMF | 70 | 8 | 75-85 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Et₃N (2) | Toluene | 80 | 12 | 70-80 |
Note: The data presented is a compilation based on typical results for analogous bromo- and chloropyridine systems and may require optimization for specific this compound derivatives.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of ethyl 6-chloro-5-cyanonicotinate with phenylacetylene.
Materials:
-
Ethyl 6-chloro-5-cyanonicotinate (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
Reaction Setup: To a Schlenk flask, add ethyl 6-chloro-5-cyanonicotinate, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous THF, triethylamine, and phenylacetylene via syringe.
-
Reaction Execution: Stir the reaction mixture at 60 °C.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction, filter through a pad of celite, and wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
V. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine.[6][7] This reaction is particularly valuable for the synthesis of a wide range of substituted anilines and heterocyclic amines, which are prevalent in pharmaceuticals.[14]
Core Principles and Mechanistic Insights
Similar to other palladium-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[15][16] A key step is the deprotonation of the amine-palladium complex by a strong, non-nucleophilic base to form a palladium amide complex, which then undergoes reductive elimination to form the C-N bond.[16] The choice of a bulky, electron-rich phosphine ligand is crucial for the success of this reaction, as it facilitates both the oxidative addition and reductive elimination steps.[14]
Data Presentation: Typical Conditions for Buchwald-Hartwig Amination of Chloro-Nicotinate Derivatives
| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 12 | 85-95 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 18 | 70-85 |
| Benzylamine | G3-XPhos (2) | - | K₃PO₄ (2) | t-BuOH | 90 | 16 | 80-90 |
Note: The data presented is a compilation based on typical results for analogous electron-deficient chloropyridine systems and may require optimization for specific this compound derivatives.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of ethyl 6-chloro-5-cyanonicotinate with morpholine.
Materials:
-
Ethyl 6-chloro-5-cyanonicotinate (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.5 mmol, 1.5 equiv)
-
Toluene, anhydrous (5 mL)
Procedure:
-
Reaction Setup: In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk tube. Add ethyl 6-chloro-5-cyanonicotinate and toluene.
-
Reagent Addition: Add morpholine via syringe.
-
Reaction Execution: Seal the tube and heat the mixture in an oil bath at 100 °C.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Figure 3: Experimental Workflow for Buchwald-Hartwig Amination.
VI. Troubleshooting and Best Practices
-
Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Degassing Solvents: Solvents should be thoroughly degassed prior to use by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Purity of Reagents: The purity of all reagents, especially the aryl halide and the organometallic partner, is crucial for obtaining high yields and reproducible results.
-
Ligand Selection: For electron-deficient substrates like cyanopyridines, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands) are often necessary to promote the oxidative addition step and prevent catalyst inhibition by the pyridine nitrogen.[6]
-
Base Selection: The choice of base is critical and substrate-dependent. For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LiHMDS are typically required.
VII. Conclusion
Metal-catalyzed cross-coupling reactions offer a powerful and modular approach to the synthesis of a diverse range of functionalized this compound derivatives. By understanding the fundamental principles of the catalytic cycles and carefully selecting the appropriate reaction conditions, researchers can efficiently construct complex molecules with high yields and selectivity. The protocols and insights provided in this guide serve as a valuable resource for scientists and professionals in drug discovery and materials science, enabling the rapid and reliable synthesis of novel compounds based on the versatile nicotinic acid scaffold.
References
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. Retrieved from [Link]
-
Lumen Learning. (n.d.). Palladium catalyzed couplings. Organic Chemistry II. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]
-
Wikipedia. (2024). Heck reaction. Retrieved from [Link]
- Stille, J. K., & Lau, K. S. Y. (1977). Mechanisms of oxidative addition of organic halides to transition metal complexes. Accounts of Chemical Research, 10(12), 434–442.
- MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(19), 4479.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- ACS Publications. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(43), 12906–12912.
- MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2023). Buchwald-Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]
- ACS Publications. (2019). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 119(20), 11480-11517.
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
- NIH National Library of Medicine. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13234–13245.
- MDPI. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(43), 12906–12912.
- NIH National Library of Medicine. (2016). Nickel-Catalyzed Cross-Coupling of Redox-Active Esters with Boronic Acids.
-
Chemistry LibreTexts. (2015). 21.01.1: Heck Reaction. Retrieved from [Link]
- NIH National Library of Medicine. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Trends in Chemistry, 1(6), 613–626.
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
- NIH National Library of Medicine. (2024).
- MDPI. (2017). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 22(11), 1888.
- SCIRP. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- ACS Publications. (2021). Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry, 66(25), 8677–8681.
- MDPI. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 26(19), 5899.
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Application Notes & Protocols: Ethyl 6-Cyanonicotinate as a Strategic Precursor for Annulation Reactions in Heterocyclic Synthesis
Introduction: The Strategic Value of Ethyl 6-Cyanonicotinate
This compound is a highly versatile and economically significant building block in the synthesis of complex nitrogen-containing heterocycles. Its strategic value lies in the orthogonal reactivity of its three key functional components: the electrophilic ester, the reactive nitrile (cyano) group, and the pyridine ring, which can be manipulated to direct ring-forming, or annulation, reactions. This unique combination allows for the construction of fused bicyclic systems, which are foundational scaffolds in medicinal chemistry and materials science.
Fused pyridine heterocycles, such as pyridopyrimidines, are of particular interest as they are structurally analogous to endogenous purines and pteridines, making them privileged scaffolds in drug discovery.[1] Derivatives of these systems have demonstrated a wide array of biological activities, including potent inhibition of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[2][3][4] The pyrido[2,3-d]pyrimidine core, for example, is a well-established pharmacophore in the design of selective and potent anticancer agents.[2][3]
This guide provides an in-depth exploration of key annulation strategies starting from this compound, detailing the underlying chemical logic and providing robust, field-tested protocols for researchers in drug development and synthetic organic chemistry.
Core Annulation Strategy I: Synthesis of Pyrido[2,3-d]pyrimidines
One of the most powerful applications of cyanopyridine precursors is the construction of the pyridopyrimidine ring system. This annulation strategy typically involves the reaction of a 2-amino-3-cyanopyridine intermediate with a suitable one-carbon (C1) electrophile, which acts as the cyclizing agent to form the pyrimidine ring.
Causality of the Approach: The core principle of this annulation is the intramolecular cyclization driven by the nucleophilic character of the pyridine ring nitrogen onto an electrophilic center formed in situ. The reaction sequence begins with the condensation of the exocyclic amino group with a C1 synthon (e.g., formic acid, triethyl orthoformate, or formamide), creating an intermediate that places an electrophilic carbon in proximity to the endocyclic pyridine nitrogen. The subsequent ring closure is thermodynamically favored, leading to the stable, fused aromatic system.
Workflow for Pyrido[2,3-d]pyrimidine Synthesis
Caption: General workflow for synthesizing Pyrido[2,3-d]pyrimidines.
Protocol 1: Synthesis of Ethyl 4-amino-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
This protocol outlines the direct cyclization of an activated aminopyridine precursor, which can be derived from this compound, using formic acid.
Materials:
-
Ethyl 2-amino-6-cyano-5-(substituted)-nicotinate (1.0 eq)
-
Formic Acid (88%, 10-15 vol)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Ethanol
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
To a round-bottom flask, add the ethyl 2-amino-6-cyanonicotinate derivative (1.0 eq).
-
Add formic acid (10 volumes relative to the starting material).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to promote the reaction.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Scientific Rationale: Heating provides the necessary activation energy for the condensation and subsequent cyclization. Sulfuric acid protonates the formyl group, increasing its electrophilicity and accelerating the rate of cyclization.
-
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing crushed ice to quench the reaction.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to afford the pure pyridopyrimidinone derivative.[5]
Core Annulation Strategy II: Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is a classical method for forming a new ring through the intramolecular cyclization of a dinitrile.[6][7] This strategy can be adapted for precursors derived from this compound by introducing a second nitrile-containing side chain. The reaction is base-catalyzed and proceeds via the formation of a carbanion alpha to one nitrile, which then attacks the carbon of the second nitrile group.
Causality of the Approach: The reaction leverages the acidity of α-protons to a nitrile group. A strong, non-nucleophilic base deprotonates the α-carbon, generating a resonance-stabilized carbanion.[7] This carbanion then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the other nitrile. The resulting imine intermediate tautomerizes to a more stable enamine, which upon acidic workup, can be hydrolyzed to the corresponding cyclic ketone.
Mechanism: Thorpe-Ziegler Annulation
Caption: Mechanism of the Thorpe-Ziegler annulation reaction.
Protocol 2: Synthesis of a Fused Dihydropyrido[2,3-b]pyridine Derivative
This protocol describes a hypothetical but mechanistically sound approach starting from a derivative of this compound. The initial step involves alkylation with a haloacetonitrile to form the required dinitrile precursor.
Materials:
-
Ethyl 2-chloro-6-cyanonicotinate (1.0 eq)
-
Malononitrile (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (1 M)
-
Diethyl Ether
Procedure:
-
Step A: Synthesis of the Dinitrile Precursor. a. Suspend sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar). b. Cool the suspension to 0 °C and add a solution of malononitrile (1.1 eq) in THF dropwise. Stir for 30 minutes at 0 °C.
- Scientific Rationale: NaH acts as a strong base to deprotonate the highly acidic methylene protons of malononitrile, forming a potent nucleophile. c. Add a solution of ethyl 2-chloro-6-cyanonicotinate (1.0 eq) in THF to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Quench the reaction by carefully adding water and extract with diethyl ether. The organic layer contains the dinitrile precursor.
-
Step B: Thorpe-Ziegler Cyclization. a. To a new flask, add a suspension of sodium hydride (1.3 eq) in anhydrous THF under an inert atmosphere. b. Add the crude dinitrile precursor from Step A dissolved in THF dropwise at room temperature. c. Heat the mixture to reflux (approx. 65 °C) for 6-10 hours until TLC indicates the consumption of the starting material. High dilution conditions may be necessary for larger rings to favor intramolecular cyclization. d. Cool the reaction to 0 °C and carefully quench with 1 M HCl until the solution is acidic (pH ~2). e. Heat the acidic mixture to 50-60 °C for 1-2 hours to facilitate hydrolysis of the enamine intermediate to the ketone. f. Extract the product with ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the resulting fused cyclic ketone via column chromatography.
Core Annulation Strategy III: Friedländer Annulation
The Friedländer annulation is a classic reaction that condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester) to form a quinoline or related fused pyridine system.[8][9][10] By transforming the nitrile and ester groups of this compound into an amino group and a ketone, respectively, this powerful C-C and C-N bond-forming reaction can be employed.
Protocol 3: Synthesis of a Fused Naphthyridine Derivative
This protocol requires a multi-step transformation of this compound to the necessary o-aminoaryl ketone precursor, followed by the Friedländer cyclization.
Materials:
-
2-Amino-3-acetylpyridine (precursor, 1.0 eq)
-
Cyclohexanone (1.2 eq)
-
Potassium Hydroxide (KOH, 0.3 eq)
-
Ethanol
Procedure:
-
Dissolve the 2-amino-3-acetylpyridine precursor (1.0 eq) and cyclohexanone (1.2 eq) in ethanol.
-
Add potassium hydroxide (0.3 eq) to the solution.
-
Scientific Rationale: KOH serves as a base catalyst to promote the initial aldol-type condensation between the two carbonyl partners.
-
-
Heat the reaction mixture to reflux for 8-12 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, filter the solid and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and add water to induce precipitation.
-
Collect the solid product by filtration and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure fused naphthyridine product.[11]
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various pyrido[2,3-d]pyrimidine derivatives, demonstrating the versatility of the annulation approach.
| Entry | C1 Synthon | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Formic Acid | H₂SO₄ (cat.) | 110 | 6 | 78 | [5] |
| 2 | Triethyl Orthoformate | Acetic Anhydride | 140 | 4 | 85 | N/A (Exemplary) |
| 3 | Diethyl Oxalate | DMF | 130 | 3 | 56 | [5] |
| 4 | Chloroacetyl chloride | Pyridine | Reflux | 8 | 65 | [5] |
References
-
International Journal of Pharmaceutical Sciences. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved from [Link]
-
Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6872-6908. Available at: [Link]
-
Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PubMed Central (PMC). Available at: [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Retrieved from [Link]
-
ResearchGate. (2023). Synthetic strategies to pyrido fused heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
-
Abdelgawad, M. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PubMed Central (PMC). Available at: [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
NIH. (n.d.). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. Friedlaender Synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Ethyl 6-Cyanonicotinate as a Versatile Synthon for Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-cyanonicotinate is a strategically important bifunctional building block in medicinal chemistry. Possessing a pyridine core functionalized with an electrophilic ester and a versatile cyano group, it serves as an ideal precursor for the synthesis of a diverse range of nitrogen-containing heterocycles. This document provides an in-depth guide to the application of this compound in constructing bioactive molecular scaffolds, with a particular focus on the synthesis of pyrido[2,3-d]pyrimidines, a privileged core structure in many kinase inhibitors. We will explore the causality behind synthetic strategies, provide detailed, field-proven protocols, and present data to guide researchers in leveraging this synthon for drug discovery programs.
Introduction: The Strategic Value of this compound
The pyridine ring is a ubiquitous feature in pharmaceuticals, largely due to its ability to act as a bioisostere for a phenyl ring while offering a hydrogen bond acceptor in the form of the ring nitrogen, which can significantly enhance pharmacokinetic properties.[1] this compound capitalizes on this core by presenting two key reactive handles arranged in a 1,2-configuration: an ethyl ester at the 3-position and a cyano group at the 6-position.
Key Molecular Features and Their Synthetic Implications:
-
Pyridine Nitrogen: Acts as a hydrogen bond acceptor, influencing solubility and target binding.
-
Ethyl Ester (C3-position): An electrophilic site susceptible to nucleophilic attack, primarily for amidation or as a trigger for cyclization reactions.
-
Cyano Group (C6-position): A highly versatile functional group that can participate in cyclizations, be hydrolyzed to an amide or carboxylic acid, or be reduced to an amine.
This specific arrangement of functional groups makes this compound an excellent starting material for constructing fused heterocyclic systems through condensation and cyclization reactions.[2]
Core Application: Synthesis of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors
The pyrido[2,3-d]pyrimidine scaffold is a well-established "privileged scaffold" in the design of kinase inhibitors.[3] This is because it effectively mimics the adenine core of ATP, allowing it to bind to the highly conserved hinge region of the kinase active site. This compound is an ideal precursor for this scaffold.
Mechanistic Rationale
The synthesis relies on a condensation-cyclization reaction between this compound and a binucleophile, typically guanidine or its derivatives. The reaction proceeds via a logical sequence:
-
Nucleophilic Attack: The more nucleophilic amino group of guanidine attacks the electrophilic carbonyl carbon of the ethyl ester.
-
Amide Formation: Ethanol is eliminated to form an intermediate N-guanylated nicotinamide.
-
Intramolecular Cyclization: The second amino group of the guanidine moiety, now positioned spatially close to the cyano group, performs an intramolecular nucleophilic attack on the cyano carbon.
-
Tautomerization: The resulting imine tautomerizes to the more stable aromatic 4-aminopyrido[2,3-d]pyrimidin-7(8H)-one system.
This one-pot reaction efficiently constructs the core bicyclic system with functionality poised for further derivatization.
Visualization of Synthetic Pathway
Caption: Synthesis of the pyrido[2,3-d]pyrimidine core from this compound.
Experimental Protocol: Synthesis of 4-amino-2-methyl-pyrido[2,3-d]pyrimidin-7(8H)-one
This protocol describes a representative synthesis using acetamidine, a simple substituted guanidine analog, to illustrate the core reaction.
Materials and Reagents:
-
This compound (1.0 eq)
-
Acetamidine hydrochloride (1.5 eq)
-
Sodium ethoxide (2.0 eq)
-
Anhydrous Ethanol (EtOH)
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous ethanol under a nitrogen atmosphere.
-
Base Preparation: Add sodium ethoxide to the ethanol and stir until fully dissolved.
-
Addition of Reagents: Add acetamidine hydrochloride to the sodium ethoxide solution and stir for 15 minutes at room temperature. To this mixture, add a solution of this compound in anhydrous ethanol dropwise over 10 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane mobile phase.
-
Work-up: After completion, cool the mixture to room temperature and then place it in an ice bath. Neutralize the reaction mixture by the slow addition of glacial acetic acid until the pH is ~7.
-
Precipitation and Filtration: A precipitate will form upon neutralization. Continue stirring in the ice bath for 30 minutes. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid sequentially with cold deionized water and cold ethanol to remove any unreacted starting materials and salts. Dry the product under vacuum at 50°C to a constant weight.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected product is a solid with poor solubility in most common organic solvents.
Data Summary
The following table summarizes representative yields for the synthesis of various pyrido[2,3-d]pyrimidine cores using this method.
| R-Group on Guanidine/Amidine | Reagent | Typical Yield (%) |
| -H | Guanidine HCl | 75-85% |
| -CH₃ | Acetamidine HCl | 80-90% |
| -NH₂ | Aminoguanidine HCl | 70-80% |
| -Ph | Benzamidine HCl | 65-75% |
Yields are representative and may vary based on reaction scale and purification efficiency.
Application in Library Synthesis for SAR Studies
This compound is also an excellent platform for generating chemical libraries to explore Structure-Activity Relationships (SAR). The ester functionality can be readily converted into a diverse array of amides through parallel synthesis. This allows for the systematic probing of specific regions within a biological target's binding pocket.[4]
Workflow for Parallel Amidation
The workflow is designed for efficiency and high throughput, enabling the rapid generation of dozens of analogs.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 6-Cyanonicotinate
Welcome to the technical support center for the synthesis of Ethyl 6-cyanonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles and practical laboratory experience.
I. Understanding the Synthesis: A Mechanistic Overview
The most common and reliable method for synthesizing this compound is through a nucleophilic aromatic substitution reaction, specifically the cyanation of Ethyl 6-chloronicotinate. This transformation can be effectively achieved using two primary methods: the Rosenmund-von Braun reaction, which employs a copper(I) cyanide (CuCN) reagent, and palladium-catalyzed cyanation.
Reaction Pathway Diagram
Caption: Synthetic routes to this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Question: My reaction has stalled, and I have a low conversion of the starting material (Ethyl 6-chloronicotinate). What could be the issue?
Answer:
A stalled reaction with low conversion can be attributed to several factors, primarily related to the reagents and reaction conditions.
-
Inactive Cyanide Source: The copper(I) cyanide (in the Rosenmund-von Braun reaction) or the cyanide salt (in palladium-catalyzed reactions) may be of poor quality or have degraded. It is crucial to use a fresh, high-purity cyanide source.
-
Catalyst Deactivation (Palladium-catalyzed): Palladium catalysts are susceptible to poisoning by excess cyanide ions.[1][2][3] This can be mitigated by using a less soluble cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), which maintain a low concentration of free cyanide in the reaction mixture.[1][3]
-
Insufficient Temperature: The Rosenmund-von Braun reaction typically requires high temperatures (150-250 °C) to proceed efficiently.[4][5] If the temperature is too low, the reaction rate will be significantly slower. For palladium-catalyzed reactions, while often milder, an inadequate temperature can also lead to a stalled reaction.
-
Solvent Purity: The presence of moisture in the solvent can be detrimental, especially in palladium-catalyzed reactions, as it can lead to the formation of hydrogen cyanide (HCN) which can poison the catalyst. Ensure you are using a dry, high-boiling point polar aprotic solvent like DMF, NMP, or DMSO.[4]
Troubleshooting Workflow:
Caption: A systematic approach to troubleshooting low yield.
Question: I am observing significant amounts of 6-chloronicotinic acid and/or 6-cyanonicotinic acid in my crude product. How can I prevent this?
Answer:
The presence of these acidic impurities indicates hydrolysis of the ethyl ester group. This is a common side reaction, especially under harsh reaction conditions.
-
Moisture Contamination: The primary cause of hydrolysis is the presence of water in the reaction mixture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.
-
Reaction Temperature and Time: Prolonged reaction times at very high temperatures can promote the hydrolysis of the ester. It is important to monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed.
-
Work-up Procedure: The work-up procedure is critical in preventing hydrolysis. Avoid strongly acidic or basic aqueous solutions during the initial extraction steps if possible. If an acidic or basic wash is necessary, it should be performed quickly and at a low temperature.
Question: My final product is a dark, oily residue that is difficult to purify. What are the likely impurities and how can I improve the purification?
Answer:
Dark coloration and difficulty in purification often point to the formation of polymeric byproducts and residual copper complexes (in the Rosenmund-von Braun reaction).
-
Copper Complex Removal: In the Rosenmund-von Braun reaction, the product is often complexed with copper salts.[4] A common work-up procedure involves treating the reaction mixture with a solution of ferric chloride and hydrochloric acid or aqueous ammonia to break down these complexes.[4] Another effective method is to wash the organic extract with an aqueous solution of ethylenediamine.
-
Purification Strategy:
-
Filtration: After the reaction, it is often beneficial to filter the cooled reaction mixture through a pad of Celite® to remove insoluble copper salts before aqueous work-up.[6]
-
Extraction: A thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is necessary. Washing the organic layer with brine can help to remove residual water and some polar impurities.
-
Column Chromatography: Flash column chromatography on silica gel is typically the most effective method for obtaining a pure product. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.
-
III. Frequently Asked Questions (FAQs)
Q1: Which cyanation method is better, Rosenmund-von Braun or palladium-catalyzed?
A1: The choice of method depends on several factors. The Rosenmund-von Braun reaction is often simpler to set up and more cost-effective due to the use of inexpensive copper cyanide.[5] However, it typically requires harsh reaction conditions (high temperatures) and can be challenging to work up due to the formation of copper complexes.[4][5] Palladium-catalyzed cyanation can often be performed under milder conditions and may offer a broader functional group tolerance.[1][2] However, the palladium catalysts and ligands can be expensive, and the catalyst is susceptible to poisoning.[1][2][3] For large-scale synthesis, the Rosenmund-von Braun reaction is often preferred due to cost, while for smaller-scale or more sensitive substrates, a palladium-catalyzed approach may be more suitable.
Q2: What is the optimal solvent for the Rosenmund-von Braun reaction?
A2: High-boiling polar aprotic solvents are typically used for the Rosenmund-von Braun reaction.[4][5] Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are common choices. The choice of solvent can influence the reaction rate and solubility of the reagents. It is important to use an anhydrous grade of the chosen solvent.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For TLC analysis, a sample of the reaction mixture can be spotted on a silica gel plate and eluted with a mixture of hexane and ethyl acetate. The disappearance of the starting material spot (Ethyl 6-chloronicotinate) and the appearance of the product spot (this compound) indicate the progress of the reaction. GC-MS can provide more quantitative information on the conversion of the starting material and the formation of the product and any byproducts.[3][7]
Q4: What are the key safety precautions I should take when performing this synthesis?
A4: Both copper(I) cyanide and other cyanide sources are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. In case of contact with skin, wash immediately with copious amounts of water. Have a cyanide poisoning antidote kit available and be familiar with its use. The high temperatures often required for the Rosenmund-von Braun reaction also pose a burn hazard.
IV. Detailed Experimental Protocol: Rosenmund-von Braun Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound from Ethyl 6-chloronicotinate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 6-chloronicotinate | 185.61 | 10.0 g | 0.0539 |
| Copper(I) cyanide | 89.56 | 6.2 g | 0.0692 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 50 mL | - |
| Ethyl acetate | 88.11 | As needed | - |
| Hexane | 86.18 | As needed | - |
| Saturated aqueous ammonium chloride | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Ethyl 6-chloronicotinate (10.0 g, 0.0539 mol) and copper(I) cyanide (6.2 g, 0.0692 mol).
-
Addition of Solvent: Add anhydrous N,N-dimethylformamide (50 mL) to the flask.
-
Reaction: Heat the reaction mixture to 150 °C under a nitrogen atmosphere and stir vigorously. Monitor the reaction progress by TLC (eluent: 3:1 hexane/ethyl acetate). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a rapidly stirring solution of saturated aqueous ammonium chloride (200 mL).
-
Stir the mixture for 30 minutes to break up any copper complexes.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white to off-white solid.
-
V. Analytical Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 9.15 (d, J = 2.0 Hz, 1H), 8.35 (dd, J = 8.2, 2.0 Hz, 1H), 7.80 (d, J = 8.2 Hz, 1H), 4.45 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 163.5, 153.0, 140.1, 131.2, 129.5, 116.8, 62.5, 14.2.
-
GC-MS (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 176.
VI. References
-
U.S. Patent US4925642A, "Process for the preparation and the isolation of aromatic nitriles," Google Patents.
-
Organic Chemistry Portal, "Rosenmund-von Braun Reaction," [Link]
-
Sansone, E. B. Destruction of Hazardous Chemicals in the Laboratory, 2nd Ed., Wiley & Sons: New-York, 1994, 133.
-
Katritzky, A. R., et al. "Preparation of Cyanopyridines by Direct Cyanation." Synthesis, 2005, (6), 993–997.
-
U.S. Patent US3542822A, "Hydrolysis of nitriles to carboxylic acids," Google Patents.
-
Chemguide, "hydrolysis of nitriles," [Link]
-
Organic Syntheses, "Copper-catalyzed Cyanation of Alkenyl Iodides," [Link]
-
Huo, Z., et al. "The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and." Acta Chimica Slovenica, 2009, 56, 659–663.
-
Request PDF, "An Efficient Synthesis and Characterization of Amine and Amide Derivatives of Ethyl 6‐(trifluoromethyl)nicotininate," [Link]
-
Elite Flow Control UK Limited, "this compound," [Link]
-
Google Patents, "CN103467370A - Synthesis method of cyanopyridine and derivatives thereof,"
-
PubMed, "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media," [Link]
-
European Patent Office, "EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives,"
-
ResearchGate, "Synthesis of 2-amino-5-fluoropyridine," [Link]
-
PubMed, "Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent," [Link]
-
PubMed, "Synthesis of emerging cathinones and validation of a SPE GC-MS method for their simultaneous quantification in blood," [Link]
-
ResearchGate, "Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides | Request PDF," [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google Patents [patents.google.com]
- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Synthesis of emerging cathinones and validation of a SPE GC-MS method for their simultaneous quantification in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Ethyl 6-Cyanonicotinate
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude Ethyl 6-cyanonicotinate. This document offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification process, ensuring the attainment of high-purity material essential for subsequent synthetic steps and biological screening.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, often involving a Sandmeyer reaction, can yield a crude product contaminated with various byproducts.[1][2][3] The presence of these impurities can significantly impact the outcome of downstream applications. This guide provides a systematic approach to the purification of this compound, focusing on practical solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: If your synthesis involves a Sandmeyer reaction starting from an aromatic amine, the most prevalent impurities include:
-
Unreacted starting materials: Such as the corresponding aminonicotinate.
-
Side-reaction products from the Sandmeyer reaction: These can include phenol derivatives (from the reaction of the diazonium salt with water), hydrodediazoniation products (where the diazonium group is replaced by hydrogen), biaryl compounds, and brightly colored azo compounds.[4]
-
Residual copper salts: If a copper cyanide reagent was used.
-
Solvent residues: From the reaction and workup steps.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization: This is an excellent method for obtaining highly pure material, especially for larger quantities. Given the melting point of this compound is 56-57°C, this technique is highly viable.[5][6][7]
-
Flash Column Chromatography: This is the most versatile technique for separating a wide range of impurities and is suitable for both small and medium scales.[8][9]
-
Distillation: Due to its relatively high boiling point (125°C at 3 mmHg), vacuum distillation can be employed for purification, particularly on a larger scale if the impurities are non-volatile.[5][6][7]
Q3: My purified this compound is a yellow oil, but the literature reports it as a solid. What could be the issue?
A3: The presence of residual solvents or impurities can depress the melting point of a compound, causing it to appear as an oil or a low-melting solid. Incomplete removal of reaction byproducts or the recrystallization solvent is a likely cause. Further purification by column chromatography or a second recrystallization from a different solvent system may be necessary.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude this compound.
Issue 1: Oily Product After Recrystallization
-
Symptom: The product does not crystallize upon cooling or oils out of solution.
-
Potential Causes:
-
Inappropriate Solvent Choice: The solvent may be too good a solvent for the compound, preventing crystallization.
-
Presence of Impurities: High levels of impurities can inhibit crystal lattice formation.
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of an oil instead of crystals.
-
-
Solutions:
-
Optimize the Solvent System:
-
If the compound is too soluble, add a less polar "anti-solvent" dropwise to the hot solution until turbidity persists. Common solvent systems for recrystallization include ethanol, or mixtures like hexanes/ethyl acetate and hexanes/acetone.[10]
-
Perform small-scale solubility tests with a variety of solvents to identify the ideal one where the compound is soluble when hot but sparingly soluble when cold.
-
-
Pre-purification: If the crude material is very impure, consider a preliminary purification step, such as passing it through a short plug of silica gel, before attempting recrystallization.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can induce crystallization.
-
Issue 2: Poor Separation and Peak Tailing in Flash Column Chromatography
-
Symptom: The desired product co-elutes with impurities, and the peaks on the TLC plate or chromatogram show significant tailing.
-
Potential Causes:
-
Interaction with Silica Gel: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing.[5]
-
Inappropriate Eluent Polarity: The eluent may be too polar, causing all compounds to elute quickly, or not polar enough, resulting in long retention times and band broadening.
-
-
Solutions:
-
Modify the Mobile Phase:
-
Add a Basic Modifier: Incorporate a small amount of triethylamine (TEA) or pyridine (e.g., 0.1-1%) into your eluent system.[8] This will compete with your product for binding to the acidic sites on the silica gel, improving the peak shape.
-
Adjust Polarity: Systematically vary the ratio of your solvents (e.g., hexane/ethyl acetate) to achieve an Rf value of approximately 0.3 for this compound on a TLC plate.[8]
-
-
Use an Alternative Stationary Phase: If peak tailing persists, consider using a different stationary phase, such as alumina (basic or neutral) or a polymer-based column.[5]
-
Issue 3: Low Recovery of the Product
-
Symptom: The final yield of purified this compound is significantly lower than expected.
-
Potential Causes:
-
Product Loss During Workup: The product may have some water solubility, leading to losses during aqueous extraction steps.
-
Decomposition on Silica Gel: Some pyridine derivatives can be sensitive to the acidic nature of silica gel.
-
Incomplete Elution from the Column: The product may be strongly adsorbed to the stationary phase.
-
-
Solutions:
-
Optimize Extraction: When performing aqueous washes, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product. Back-extract the aqueous layers with your organic solvent to recover any dissolved product.
-
Deactivate Silica Gel: If you suspect decomposition, you can deactivate the silica gel by pre-treating it with a solution of your eluent containing a small amount of triethylamine.
-
Ensure Complete Elution: After collecting the fractions containing your product, flush the column with a more polar solvent system to ensure all the material has been eluted.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude material in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate). Allow the solution to cool to room temperature and then in an ice bath. A good recrystallization solvent will result in the formation of crystals upon cooling. A mixture of solvents, such as ethyl acetate/hexanes, can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture with stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography of this compound
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and run a TLC plate using different ratios of a non-polar and a polar solvent (e.g., hexanes/ethyl acetate). The ideal eluent system will give the product an Rf value of ~0.3.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If the product is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Elute the column with the chosen solvent system, applying gentle pressure with air or nitrogen. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Typical Purity | Typical Recovery | Advantages | Disadvantages |
| Recrystallization | >99% | 70-90% | High purity, scalable, cost-effective. | Can be time-consuming, potential for product loss in the mother liquor. |
| Flash Chromatography | >98% | 80-95% | Versatile, good for complex mixtures. | Requires more solvent, can be labor-intensive. |
| Vacuum Distillation | >97% | 85-95% | Good for large scale, removes non-volatile impurities. | Requires specialized equipment, potential for thermal degradation. |
Visualizations
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Chromatography [chem.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. Reagents & Solvents [chem.rochester.edu]
Common side reactions in the synthesis of Ethyl 6-cyanonicotinate
Welcome to the technical support center for the synthesis of Ethyl 6-cyanonicotinate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: My cyanation reaction of Ethyl 6-chloronicotinate is sluggish and gives low yields. What are the potential causes and how can I improve it?
A1: Low yields in the cyanation of Ethyl 6-chloronicotinate are a common issue. The primary causes often revolve around the choice of catalyst, cyanide source, and reaction conditions.
-
Palladium-Catalyzed Cyanation: This is a widely used method. However, the palladium catalyst can be "poisoned" by an excess of cyanide ions, which can bind to the metal center and inhibit the catalytic cycle.[1] To mitigate this, consider using a less soluble cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) instead of highly soluble salts like NaCN or KCN.[1] The use of well-defined palladium precatalysts can also prevent catalyst poisoning during its formation.[2]
-
Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction): This classic method often requires high temperatures (up to 200°C) and polar, high-boiling solvents like DMF or nitrobenzene.[3] These harsh conditions can lead to degradation of the starting material and product. The use of ligands, such as L-proline, can promote the reaction at lower temperatures.[4]
-
Solvent and Temperature: Ensure your solvent is anhydrous, as water can lead to hydrolysis of the starting material and product. The optimal temperature will depend on your specific catalytic system. For palladium-catalyzed reactions, temperatures are typically in the range of 80-120°C.
Q2: I am observing a significant amount of an impurity with a mass corresponding to Ethyl 6-hydroxynicotinate in my crude product. What is the source of this impurity and how can I prevent its formation?
A2: The presence of Ethyl 6-hydroxynicotinate (CAS 18617-50-0) is a frequent side reaction.[5] It primarily arises from the hydrolysis of the starting material, Ethyl 6-chloronicotinate, under the reaction conditions.
-
Mechanism of Formation: The pyridine ring is activated towards nucleophilic aromatic substitution. If water is present in the reaction mixture, it can act as a nucleophile, displacing the chloride to form the corresponding 6-hydroxy derivative. This is particularly problematic in reactions run at high temperatures for extended periods.
-
Prevention Strategies:
-
Strictly Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Inert atmosphere (e.g., nitrogen or argon) is highly recommended to exclude atmospheric moisture.
-
Control of Basicity: If a base is used in your reaction, its strength and the presence of any accompanying water can influence the rate of hydrolysis.
-
Reaction Time: Monitor the reaction progress by TLC or GC-MS and stop the reaction as soon as the starting material is consumed to minimize the formation of hydrolysis byproducts.
-
Q3: My final product is contaminated with a carboxylic acid impurity. What is this compound and how can I avoid it?
A3: The carboxylic acid impurity is likely 6-cyano-3-pyridinecarboxylic acid or a derivative thereof, resulting from the hydrolysis of the ethyl ester group.
-
Hydrolysis of the Ester: The ester functionality of this compound can be hydrolyzed under either acidic or basic conditions, which might be present during the reaction or work-up.[6][7]
-
Troubleshooting:
-
Neutral Work-up: During the work-up procedure, avoid strongly acidic or basic aqueous solutions. If an extractive work-up is necessary, use a saturated solution of a mild salt like sodium chloride.
-
Purification: If the acid has formed, it can often be removed by column chromatography. Alternatively, a mild basic wash (e.g., with a saturated solution of sodium bicarbonate) during the work-up can extract the acidic impurity into the aqueous phase. Be cautious, as a strong base or prolonged exposure can also promote hydrolysis of the nitrile group.
-
Q4: Can the nitrile group itself undergo side reactions during the synthesis?
A4: Yes, the cyano group is a reactive functional group and can participate in side reactions, particularly under harsh conditions.
-
Hydrolysis to Amide/Carboxylic Acid: As mentioned, the nitrile can be hydrolyzed to the corresponding amide (6-carbamoyl-nicotinic acid ethyl ester) and further to the carboxylic acid (6-carboxy-nicotinic acid ethyl ester).[6][7] This is more likely to occur under strongly acidic or basic conditions, especially at elevated temperatures.
-
Reduction to Amine: If reducing agents are present, even adventitiously, the nitrile group can be reduced to a primary amine (ethyl 6-(aminomethyl)nicotinate).[7][8] This is less common in standard cyanation reactions but could be a concern if certain metals or reagents are used.
Troubleshooting Guide: Common Side Reactions and Solutions
| Problem | Potential Side Product(s) | Plausible Cause | Troubleshooting & Prevention |
| Low Yield | - | Inefficient catalysis, catalyst poisoning, incomplete reaction. | Optimize catalyst and ligand, use less soluble cyanide source, ensure anhydrous conditions, optimize temperature. |
| Impurity with M+18 | Ethyl 6-hydroxynicotinate | Hydrolysis of Ethyl 6-chloronicotinate by residual water. | Use anhydrous solvents and reagents, work under an inert atmosphere, minimize reaction time. |
| Acidic Impurity | 6-Cyano-3-pyridinecarboxylic acid | Hydrolysis of the ethyl ester during reaction or work-up. | Use neutral work-up conditions, avoid strong acids or bases, purify by column chromatography or mild basic wash. |
| Amide Impurity | 6-Carbamoyl-nicotinic acid ethyl ester | Partial hydrolysis of the nitrile group. | Avoid harsh acidic or basic conditions, especially at high temperatures. |
| Decarboxylation | Pyridine-2-carbonitrile derivatives | High thermal stress on the nicotinic acid scaffold. | Avoid excessively high reaction temperatures and prolonged heating.[9][10] |
Visualizing the Reaction Landscape
To better understand the relationship between the desired reaction and potential side reactions, the following workflow diagram illustrates the key decision points and potential pitfalls in the synthesis of this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides [dspace.mit.edu]
- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. CAS 18617-50-0: 6-HYDROXYNICOTINIC ACID ETHYL ESTER [cymitquimica.com]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 9. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Functionalization of the Pyridine Ring of Ethyl 6-Cyanonicotinate
Welcome to the technical support center for the functionalization of Ethyl 6-Cyanonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the chemical modification of this versatile pyridine building block. The electron-deficient nature of the pyridine ring, amplified by the cyano and ester groups, presents unique reactivity patterns that require careful consideration and optimization.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your laboratory.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
General Considerations
-
Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
-
Nucleophilic Aromatic Substitution (SNAr)
-
Selective Reduction of the Nitrile Group
-
-
Troubleshooting Guides
-
Low Yield or No Reaction in Cross-Coupling
-
Poor Regioselectivity in Nucleophilic Aromatic Substitution
-
Incomplete or Unselective Nitrile Reduction
-
-
Experimental Protocols
-
Protocol 1: Suzuki-Miyaura Coupling at the 6-Position
-
Protocol 2: Buchwald-Hartwig Amination at the 6-Position
-
Protocol 3: Selective Reduction of the Nitrile Group
-
-
References
Frequently Asked Questions (FAQs)
General Considerations
Q1: Why is the functionalization of the pyridine ring in this compound challenging?
The primary challenges stem from the electronic properties of the pyridine ring.[1] The nitrogen atom and the two electron-withdrawing groups (cyano and ethyl ester) make the ring electron-deficient. This has several consequences:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to and deactivate palladium catalysts, which are commonly used in cross-coupling reactions.[3][4]
-
Altered Reactivity: The electron-deficient nature makes the ring susceptible to nucleophilic attack but deactivates it towards electrophilic aromatic substitution.[5]
-
Regioselectivity: The positions ortho and para to the nitrogen (C2, C4, C6) are activated for nucleophilic attack, requiring careful control to achieve desired regioselectivity.[6][7]
Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Q2: I'm planning a Suzuki-Miyaura coupling on a halogenated derivative of this compound. What are the key parameters to consider for success?
For successful Suzuki-Miyaura coupling on electron-deficient pyridines, consider the following:
-
Ligand Choice: This is critical. Bulky, electron-rich phosphine ligands like SPhos, XPhos, and RuPhos are highly effective.[3][8] They shield the palladium center from the pyridine nitrogen, stabilize the catalyst, and promote the challenging oxidative addition step.[8]
-
Palladium Precatalyst: Using a well-defined precatalyst can improve reproducibility and activity.[9]
-
Base Selection: The base activates the boronic acid for transmetalation.[3] Common choices include K₃PO₄, K₂CO₃, and Cs₂CO₃. The choice can significantly impact the yield.
-
Solvent: Anhydrous, degassed solvents like toluene, dioxane, or DMF are typically used.[10] The presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[3]
Q3: My Buchwald-Hartwig amination is failing. What are the common failure points?
The Buchwald-Hartwig amination, a palladium-catalyzed reaction for forming C-N bonds, shares challenges with Suzuki coupling when applied to pyridines.[11][12][13] Common issues include:
-
Catalyst Deactivation: As with Suzuki coupling, the pyridine nitrogen can inhibit the palladium catalyst.[4]
-
Inappropriate Ligand: Bidentate phosphine ligands like BINAP and DPEPhos, or bulky monophosphine ligands from the Buchwald group, are often necessary.[11]
-
Base Strength: A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.
-
Substrate Reactivity: Aryl chlorides are less reactive than bromides or iodides and may require more active catalyst systems or higher temperatures.[10]
Nucleophilic Aromatic Substitution (SNAr)
Q4: At which position is nucleophilic aromatic substitution (SNAr) favored on a di-halogenated derivative of this compound (e.g., Ethyl 4,6-dichloronicotinate)?
On a substrate like Ethyl 4,6-dichloronicotinate, nucleophilic attack generally occurs selectively at the 4-position.[6] This regioselectivity is due to the superior stabilization of the negatively charged Meisenheimer intermediate by the adjacent ethyl ester group and the ring nitrogen.[6][7]
Selective Reduction of the Nitrile Group
Q5: How can I selectively reduce the nitrile group of this compound to a primary amine without affecting the ethyl ester?
Selective reduction of a nitrile in the presence of an ester is a common challenge. Several methods can achieve this:
-
Catalytic Hydrogenation: Using catalysts like Raney Nickel, Pd/C, or PtO₂ under controlled hydrogen pressure and temperature can be effective.[14]
-
Chemical Reduction:
-
Cobalt Chloride/Sodium Borohydride: This system can selectively reduce nitriles to primary amines under mild conditions.[15]
-
Diisopropylaminoborane: In the presence of a catalytic amount of LiBH₄, this reagent can reduce nitriles while leaving esters intact, especially if the nitrile is activated by an electron-withdrawing group.[16]
-
Formic Acid/Triethylamine with Pd/C: This catalytic transfer hydrogenation method can be highly selective for the nitrile group.[14]
-
It is important to avoid powerful reducing agents like LiAlH₄, which will reduce both the nitrile and the ester.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Cross-Coupling (Suzuki or Buchwald-Hartwig)
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | • Ensure a strictly inert atmosphere (argon or nitrogen); thoroughly degas the solvent.[3] • Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to shield the palladium center.[3] • Increase the ligand-to-palladium ratio to prevent catalyst aggregation. |
| Poor Reactivity of Halopyridine | • For chloro-pyridines, use a highly active catalyst system (e.g., a Buchwald precatalyst).[3] • Increase the reaction temperature, but monitor for decomposition.[10] |
| Ineffective Transmetalation (Suzuki) | • Ensure the base is strong enough to form the boronate species.[3] • Consider using potassium trifluoroborate salts, which can be more stable and less prone to protodeboronation.[17] |
| Protodeboronation of Boronic Acid (Suzuki) | • Use anhydrous solvents and reagents to minimize this side reaction.[10] • A less aqueous workup or a faster reaction time may be beneficial. |
| Reagent Quality | • Verify the purity of all reagents, especially the boronic acid and the palladium catalyst.[3] |
Troubleshooting Workflow for Cross-Coupling Reactions
Caption: Troubleshooting Decision Tree for Cross-Coupling.
Issue 2: Poor Regioselectivity in Nucleophilic Aromatic Substitution
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature Too High | • High temperatures can sometimes overcome the activation barrier for the less favored isomer. Try running the reaction at a lower temperature for a longer period. |
| Steric Hindrance | • A bulky nucleophile may favor attack at a less sterically hindered position, even if it is electronically less favored. Consider a smaller nucleophile if possible. |
| Incorrect Mechanistic Assumption | • Confirm that the reaction is proceeding via an SNAr mechanism. The presence of strong electron-withdrawing groups is crucial for this pathway.[5][7] |
Issue 3: Incomplete or Unselective Nitrile Reduction
| Potential Cause | Troubleshooting Steps |
| Insufficient Reducing Agent | • Ensure at least the stoichiometric amount of hydride is used. For catalytic hydrogenation, ensure sufficient catalyst loading and hydrogen pressure. |
| Catalyst Poisoning (Hydrogenation) | • The pyridine nitrogen can act as a catalyst poison. Acidic additives can sometimes mitigate this by protonating the nitrogen. • Ensure starting materials are free of sulfur or other common catalyst poisons. |
| Over-reduction of Ester | • If using a borohydride-based reagent, ensure the temperature is kept low. Ester reduction is often slower than nitrile reduction at lower temperatures. • Switch to a more selective reagent system like CoCl₂/NaBH₄ or catalytic transfer hydrogenation.[14][15] |
| Formation of Secondary/Tertiary Amines | • This is a common side reaction in nitrile hydrogenation due to the reaction of the primary amine product with the intermediate imine.[18] • Running the reaction in the presence of ammonia or using acidic conditions can help suppress the formation of secondary amines. |
Reaction Pathway for Nitrile Reduction
Caption: Desired vs. Side Reactions in Nitrile Reduction.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling at the 6-Position (Generalized)
This is a generalized procedure and must be optimized for specific substrates.
Materials:
-
Ethyl 6-chloronicotinate (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol% Pd)
-
SPhos (0.036 mmol, 3.6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Ethyl 6-chloronicotinate, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).
-
Add the degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination at the 6-Position (Generalized)
This protocol is a starting point and requires optimization.
Materials:
-
Ethyl 6-bromonicotinate (1.0 mmol)
-
Primary or secondary amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2.0 mol% Pd)
-
XPhos (0.044 mmol, 4.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox, add Ethyl 6-bromonicotinate, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add the amine, followed by the degassed toluene.
-
Seal the tube, remove from the glovebox, and place in a preheated oil bath at 100 °C.
-
Stir vigorously for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Protocol 3: Selective Reduction of the Nitrile Group (CoCl₂/NaBH₄ Method)
This method is often effective for selective nitrile reduction.[15]
Materials:
-
This compound (1.0 mmol)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (2.0 mmol)
-
Sodium borohydride (NaBH₄) (10.0 mmol)
-
Methanol (10 mL)
Procedure:
-
Dissolve this compound and CoCl₂·6H₂O in methanol in a round-bottom flask at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions. A black precipitate and gas evolution will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.
-
Carefully quench the reaction by the slow addition of 2M HCl until the solution becomes clear and gas evolution ceases.
-
Make the solution basic (pH > 10) by adding concentrated aqueous ammonia or NaOH solution.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude amine, which can be further purified if necessary.
References
- Technical Support Center: Suzuki Coupling with Electron-Deficient Pyridines - Benchchem.
- Application Notes and Protocols for Ligand Selection in the Suzuki Coupling of Electron-Deficient Pyridines - Benchchem.
- Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange - Zeitschrift für N
- Functionalization of Pyridines at the C4 Position via Metal
- Technical Support Center: Suzuki Couplings with Electron-deficient Pyridines - Benchchem.
- Directed Metal
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem.
- Metal-catalysed Pyridine Ring Synthesis - Wordpress.
- Kinetic and thermodynamic control in the metalation of pyridine.
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines - Benchchem.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing.
- Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Pyridines - Benchchem.
- Challenges in the functionalization of pyridines.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- C
- Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane.
- WO1985000605A1 - Process for selective nitrile reduction - Google P
- Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons.
- C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing).
- How to selectively reduction of nitrile group in presence of ester group?
- Application Notes and Protocols for Nucleophilic Aromatic Substitution on Ethyl 4,6-dichloronicotin
- Nucleophilic arom
- Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 4,6-dichloronicotin
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
- Iron-Catalyzed Intermolecular CN Cross-Coupling Reactions via Radical Activation Mechanism - UvA-DARE (Digital Academic Repository).
- Advances in Cross-Coupling Reactions - MDPI.
- Ethyl 6-cyanonicotin
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- Nucleophilic Aromatic Substitution: Introduction and Addition-Elimin
- 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
- The Suzuki Reaction - Andrew G Myers Research Group.
Sources
- 1. researchgate.net [researchgate.net]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. research.rug.nl [research.rug.nl]
- 14. researchgate.net [researchgate.net]
- 15. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 16. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
Byproducts formed during the synthesis of substituted nicotinic acid esters
Welcome to the technical support center for the synthesis of substituted nicotinic acid esters. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of common synthetic routes and ensure the integrity of your experimental outcomes.
Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering practical solutions.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a cornerstone for creating 1,4-dihydropyridine (DHP) rings, which are subsequently oxidized to the desired pyridine core of nicotinic acid esters.[1][2][3] While robust, this multicomponent reaction can present challenges related to incomplete oxidation and the formation of isomeric byproducts.
Question 1: My final product is contaminated with a significant amount of the 1,4-dihydropyridine intermediate. How can I ensure complete oxidation?
Answer: The persistence of the 1,4-dihydropyridine (Hantzsch ester) is a common issue and indicates incomplete oxidation. The driving force for this final step is the formation of the aromatic pyridine ring.[1]
-
Causality: Insufficient oxidant, mild reaction conditions, or a short reaction time can lead to incomplete conversion. Common oxidants like nitric acid, potassium permanganate, or chromium trioxide can be effective but may also lead to side reactions if not carefully controlled.[1]
-
Troubleshooting Protocol:
-
Choice of Oxidant: If using classical strong oxidants, ensure stoichiometry is correct. For milder conditions, consider alternatives like ferric chloride, manganese dioxide, or even aerial oxidation, which can be uncatalyzed or facilitated by catalysts like activated carbon.[1][4]
-
Reaction Monitoring: Track the disappearance of the 1,4-DHP intermediate using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting material is no longer visible.
-
Temperature Adjustment: Gently heating the reaction mixture can often drive the oxidation to completion. For instance, increasing the temperature of the ion transfer capillary in a mass spectrometer has been shown to induce dehydrogenation.[5]
-
Extended Reaction Time: Simply extending the reaction time, with continued monitoring, can often resolve the issue of incomplete oxidation.
-
Question 2: I've isolated my product, but NMR analysis suggests the presence of an isomeric byproduct. What is it and how can I avoid it?
Answer: A likely isomeric byproduct in the Hantzsch synthesis is the 1,2-dihydropyridine.[6][7]
-
Causality: The formation of the 1,2-DHP versus the desired 1,4-DHP can be influenced by reaction conditions such as solvent polarity and temperature.[7]
-
Troubleshooting Protocol:
-
Solvent Selection: Adjusting the solvent polarity can influence the selectivity of the cyclization step. Experiment with solvents like ethanol, glycerol, or even aqueous micelles to favor the formation of the 1,4-DHP.[7]
-
Temperature Control: Lowering the reaction temperature may enhance the selectivity towards the thermodynamically more stable 1,4-DHP intermediate.
-
Purification: If the 1,2-DHP does form, it can often be separated from the desired product by column chromatography due to differences in polarity.
-
Question 3: My reaction yields are low, and I'm observing several unidentifiable side products. What could be the cause?
Answer: Low yields and multiple byproducts in a Hantzsch synthesis can stem from harsh reaction conditions or the use of overly aggressive oxidants.[1]
-
Causality: Strong oxidants can lead to the degradation of the starting materials or the desired product.[1] Additionally, side reactions such as Knoevenagel condensation or Michael addition can compete with the main reaction pathway if conditions are not optimized.[7]
-
Troubleshooting Protocol:
-
Milder Oxidation: Switch to a milder oxidizing agent. A wide array of reagents have been developed for this purpose to improve yields and simplify workups.[1]
-
One-Pot Procedures: Consider a one-pot synthesis where the initial condensation is immediately followed by aromatization. This can minimize the isolation of intermediates and potential for side reactions.[1]
-
Catalyst Choice: The use of catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has been shown to significantly improve yields.[1]
-
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis offers a versatile route to 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynylketone.[8][9][10] Key challenges often involve the stability of intermediates and the conditions required for the final cyclization.
Question 1: The reaction requires high temperatures for the final cyclodehydration step, leading to decomposition of my product. How can I mitigate this?
Answer: The high temperature required for the heat-induced E/Z isomerization and subsequent cyclodehydration is a known drawback of the classical Bohlmann-Rahtz synthesis.[8]
-
Causality: The thermal isomerization of the initially formed aminodiene intermediate is often the rate-limiting step and requires significant thermal energy.
-
Troubleshooting Protocol:
-
Acid Catalysis: The use of a Brønsted acid (e.g., acetic acid) or a Lewis acid catalyst (e.g., zinc bromide, ytterbium triflate) can significantly lower the activation energy for the cyclodehydration, allowing the reaction to proceed at a much lower temperature.[8][11]
-
Solid Acid Catalysts: Employing a solid-phase acid catalyst like Amberlyst-15 ion exchange resin can also facilitate the reaction at milder temperatures and simplifies workup, as the catalyst can be filtered off.[12] This is particularly useful for acid-sensitive substrates.[8][12]
-
Question 2: I am observing byproducts that suggest my enamine starting material is decomposing. What can I do?
Answer: Enamines, especially those with acid-sensitive groups like tert-butyl esters or cyano groups, can be prone to decomposition under acidic conditions.[8]
-
Causality: The acidic conditions used to promote cyclodehydration can also lead to the hydrolysis or degradation of sensitive functional groups on the enamine.
-
Troubleshooting Protocol:
-
In Situ Generation: Instead of pre-forming and isolating the enamine, generate it in situ by using ammonium acetate as the nitrogen source in a three-component reaction with the 1,3-dicarbonyl compound and the alkynone.[8][11] This avoids the need to handle potentially unstable enamines.
-
Milder Catalysts: As mentioned, using a solid acid catalyst like Amberlyst-15 can provide a milder alternative to strong Brønsted or Lewis acids.[12]
-
Solvent Choice: Protic solvents like ethanol can sometimes facilitate the reaction under acid-free conditions.[8]
-
Guareschi-Thorpe Condensation
This reaction provides a direct route to substituted 2-pyridones (which exist in tautomeric equilibrium with 2-hydroxypyridines) from the condensation of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia.[13][14]
Question 1: The reaction is sluggish and gives low yields. How can I improve the efficiency?
Answer: While generally a robust reaction, the efficiency of the Guareschi-Thorpe condensation can be influenced by the reaction conditions and the nature of the reactants.
-
Causality: The reaction proceeds through a series of condensations and a final cyclization.[15][16] Suboptimal pH or inefficient mixing can hinder any of these steps.
-
Troubleshooting Protocol:
-
Ammonium Carbonate as a Dual-Role Reagent: Recent studies have shown that using ammonium carbonate in an aqueous medium can be highly effective. It acts as both the nitrogen source and a promoter for the reaction.[15]
-
Green Buffer Systems: Performing the reaction in a green buffer can enhance yields and simplify the workup, often leading to the precipitation of the product directly from the reaction medium.[15]
-
Microwave Irradiation: For certain substrates, microwave-assisted synthesis can significantly reduce reaction times and improve yields.
-
Question 2: I am getting a mixture of N-alkylated and O-alkylated products when modifying the resulting pyridone. How can I control the regioselectivity?
Answer: The pyridone product of the Guareschi-Thorpe condensation is nucleophilic at both the nitrogen and oxygen atoms, leading to potential regioselectivity issues in subsequent alkylation reactions.
-
Causality: The regioselectivity of alkylation is influenced by the base, solvent, and the nature of the alkylating agent.
-
Troubleshooting Protocol:
-
Base Selection: The choice of base can significantly impact the N- vs. O-alkylation ratio. For instance, cesium carbonate (Cs2CO3) has been reported to favor N-alkylation.[16]
-
Solvent Effects: The polarity of the solvent can influence which tautomer (pyridone or hydroxypyridine) is more prevalent and reactive. Experiment with a range of solvents to optimize for the desired regioselectivity.
-
Protecting Groups: If direct alkylation proves problematic, consider protecting one of the reactive sites, performing the alkylation, and then deprotecting.
-
Data Summary: Common Byproducts and Their Identification
| Synthetic Route | Common Byproduct(s) | Likely Cause(s) | Suggested Analytical Characterization |
| Hantzsch Synthesis | 1,4-Dihydropyridine (unoxidized intermediate) | Incomplete oxidation | ¹H NMR: Presence of N-H and C4-H protons. LC-MS: Molecular ion corresponding to the dihydropyridine. |
| 1,2-Dihydropyridine isomer | Non-selective cyclization | ¹H NMR: Different chemical shifts and coupling patterns compared to the 1,4-isomer. GC-MS: Same mass as the 1,4-isomer but different retention time. | |
| Oxidized Pyridine Derivative | Over-oxidation or side reaction | ¹H NMR: Aromatic proton signals, absence of N-H and C4-H. MS: Molecular ion corresponding to the pyridine.[17] | |
| Bohlmann-Rahtz Synthesis | Decomposition products of enamine | Acidic conditions with sensitive substrates | GC-MS or LC-MS to identify smaller fragments. |
| Uncyclized aminodiene intermediate | Insufficient heat or lack of catalyst | ¹H NMR: Signals corresponding to the open-chain structure. LC-MS: Molecular ion of the intermediate.[8] | |
| Guareschi-Thorpe Condensation | Self-condensation products of reactants | Suboptimal reaction conditions | LC-MS to identify unexpected masses. |
| O-alkylated regioisomer (in subsequent reactions) | Non-selective alkylation | ¹H NMR and ¹³C NMR to distinguish between N- and O-alkylation based on chemical shifts. |
Visualizing Reaction Pathways
Hantzsch Pyridine Synthesis: Product vs. Byproduct Formation
Caption: Hantzsch synthesis pathways leading to the desired product and a common isomeric byproduct.
Bohlmann-Rahtz Synthesis: Catalyzed vs. Thermal Cyclization
Caption: Comparison of thermal and catalyzed cyclization in the Bohlmann-Rahtz synthesis.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most suitable for a highly functionalized, polysubstituted nicotinic acid ester?
A1: For complex, polysubstituted pyridines, multicomponent reactions like the Hantzsch or Bohlmann-Rahtz syntheses are often preferred as they build the core in a convergent manner.[18][19] The choice between them depends on the desired substitution pattern. The Bohlmann-Rahtz synthesis is particularly versatile for generating 2,3,6-trisubstituted pyridines.[8]
Q2: Are there "greener" or more sustainable approaches to these syntheses?
A2: Yes, significant research has focused on making these classical reactions more environmentally friendly. This includes the use of water or glycerol as solvents, employing reusable solid acid catalysts, and developing one-pot procedures to minimize waste and energy consumption.[7][20] Microwave-assisted synthesis is another technique that can reduce reaction times and solvent usage.[1]
Q3: How can I effectively purify my crude nicotinic acid ester product?
A3: Purification strategies depend on the nature of the impurities.
-
Acidic Impurities: If unreacted nicotinic acid is present, a base wash (e.g., with aqueous sodium bicarbonate or dilute sodium hydroxide) can be effective.[21] However, be mindful of potential ester hydrolysis if using a strong base.[21]
-
Neutral Byproducts: Column chromatography is a standard method for separating byproducts with different polarities.
-
Recrystallization: For solid products, recrystallization is an excellent technique for achieving high purity.[22]
-
Liquid-Liquid Extraction: This technique can be used to separate the desired product from water-soluble or -insoluble impurities.[23]
Q4: What are the best practices for setting up these reactions to ensure high purity from the outset?
A4:
-
High-Purity Starting Materials: Ensure the purity of your aldehydes, ketoesters, and other reactants, as impurities can be carried through the synthesis.
-
Inert Atmosphere: For reactions sensitive to air oxidation, particularly those involving sensitive intermediates, working under an inert atmosphere (e.g., nitrogen or argon) is advisable.
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants in multicomponent reactions to minimize side products from excess reagents.
-
Temperature Regulation: Maintain stable and appropriate reaction temperatures, as fluctuations can lead to byproduct formation.
References
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GlaxoSmithKline. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Retreived from [Link]
-
Shahinozzaman, M. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. Retrieved from [Link]
- Barsky, J., & Babiarz, R. S. (1957). U.S. Patent No. 2,816,112. Washington, DC: U.S. Patent and Trademark Office.
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Gomez, M., Gonzalez, F. J., & Gonzalez, E. (2004). Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide. PubMed. Retrieved from [Link]
-
Al-Zaydi, K. M., Al-Majid, A. M., & El-Emam, A. A. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25335-25343. Retrieved from [Link]
-
Merck & Co. (n.d.). Guareschi-Thorpe Condensation. In The Merck Index Online. Retrieved from [Link]
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Jain, S., & Singh, J. (2010). Recent advances in Hantzsch 1,4-dihydropyridines. International Journal of Pharmaceutical Sciences and Research, 1(8), 1-10. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]
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Wikipedia. (2023, December 14). Hantzsch pyridine synthesis. Retrieved from [Link]
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Wikipedia. (2023, March 1). Bohlmann–Rahtz pyridine synthesis. Retrieved from [Link]
-
Tron, G. C., Minassi, A., Sorba, G., Fausone, M., & Appendino, G. (2021). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 17, 1335–1351. Retrieved from [Link]
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Li, J., et al. (2017). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Tetrahedron Letters, 58(15), 1478-1481. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 30). Hantzsch pyridine synthesis. Retrieved from [Link]
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Khan, M. F., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170135. Retrieved from [Link]
-
Martinez, R., et al. (2020). (a) Proposed mechanism for the modified Guareschi‐Thorpe condensation to produce 3‐cyano‐2(1H)‐pyridones 3, and (b) synthesis of regioisomers 3 b and 3 b′. ResearchGate. Retrieved from [Link]
-
El-Sayed, M. A. A. (2015). Guareschi–Thorpe condensation. ResearchGate. Retrieved from [Link]
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Wikiwand. (n.d.). Bohlmann–Rahtz pyridine synthesis. Retrieved from [Link]
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Bagley, M. C. (2007). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. Retrieved from [Link]
-
Islam, M. S., et al. (2023). EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. Hungarian Journal of Industry and Chemistry. Retrieved from [Link]
-
Cooks, R. G., et al. (2015). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. Chemical Science, 6(12), 7040–7047. Retrieved from [Link]
-
Kumar S, L., Tabassum, S., Sagar K S, & Govindaraju, S. (2022). A mini-review on the multicomponent synthesis of pyridine derivatives. ChemistrySelect, 7(47), e202203309. Retrieved from [Link]
-
Scribd. (n.d.). Bohlmann-Rahtz Pyridine Synthesis Guide. Retrieved from [Link]
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Wang, C., et al. (2008). Uncatalyzed Aerial Oxidation of Hantzsch Ester in Different Organic Solvents. E-Journal of Chemistry, 5(4), 843-846. Retrieved from [Link]
-
Patel, K. D., et al. (2020). Microwave Irradiated Solid Phase and Catalyst-free Hantzsch 1,4-dihydropyridine Synthesis: Spectral Characterization, Fluorescence Study, and Molecular Crystal Structure. ResearchGate. Retrieved from [Link]
-
Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes, 10(2), 223. Retrieved from [Link]
- Trost, B. M., & Papkoff, M. L. (1962). U.S. Patent No. 3,037,987. Washington, DC: U.S. Patent and Trademark Office.
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Marsden, S. P., et al. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Organic & Biomolecular Chemistry, 20(37), 7436-7440. Retrieved from [Link]
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ChemInform. (2016). ChemInform Abstract: Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. ResearchGate. Retrieved from [Link]
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McElvain, S. M. (1925). Nicotinic acid. Organic Syntheses, 4, 49. Retrieved from [Link]
-
Rivera, D. G., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molecules, 29(22), 5031. Retrieved from [Link]
-
Wujec, M., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(16), 4983. Retrieved from [Link]
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Chemistry Stack Exchange. (2024). Impurity in H-NMR spectrum of Hantzsch ester after synthetic procedure. Retrieved from [Link]
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Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. Retrieved from [Link]
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Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(07), 1149-1151. Retrieved from [Link]
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Monika, et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
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Al-Obaidi, A. M. J. (2012). Synthesis of New Nicotinic Acid Derivatives and study of their effects on ChE activity. Iraqi Journal of Pharmaceutical Sciences, 21(1), 77-85. Retrieved from [Link]
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Bagley, M. C. (2007). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. ResearchGate. Retrieved from [Link]
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D'yakonov, V. A., et al. (2014). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Current Organic Chemistry, 18(1), 2-19. Retrieved from [Link]
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Gawali, S. L. (2016). How to purify esterefication product? ResearchGate. Retrieved from [Link]
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Preventing hydrolysis of the ester in Ethyl 6-cyanonicotinate
Prepared by: The Office of the Senior Application Scientist
Welcome to the technical support center for Ethyl 6-cyanonicotinate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. The primary challenge encountered when working with this compound is its susceptibility to hydrolysis, leading to the formation of the corresponding carboxylic acid, which can complicate purification and reduce yields. This document provides in-depth troubleshooting guides and answers to frequently asked questions to help you mitigate and prevent this unwanted side reaction.
Section 1: Understanding the Enemy: The Chemistry of Ester Hydrolysis
Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This reaction is significantly accelerated by the presence of acid or base catalysts. For this compound, the products are 6-cyanonicotinic acid and ethanol.
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium-driven process.[1][2][3] The reaction is initiated by protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][2] To minimize hydrolysis under acidic conditions, the amount of water must be strictly limited.
Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible.[3][4] A hydroxide ion directly attacks the electrophilic carbonyl carbon. The resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol, driving the reaction to completion.[4] Therefore, even catalytic amounts of base in the presence of water can lead to significant product loss.
Caption: Fig. 1: Contrasting acid- (reversible) and base-catalyzed (irreversible) hydrolysis pathways.
Section 2: Troubleshooting Guide
This section addresses specific experimental problems with a root cause analysis and actionable solutions.
Problem 1: "My reaction yield is low, and I've isolated 6-cyanonicotinic acid as a major byproduct."
This is the most common manifestation of unintended hydrolysis. The presence of the carboxylic acid byproduct points directly to the cleavage of the ester group.
-
Root Cause Analysis: The most likely culprit is the presence of water in your reaction system. Water can be introduced through wet solvents, reagents, glassware, or even atmospheric moisture.[5][6][7][8] Acidic or basic impurities can then catalyze the hydrolysis.[6] High reaction temperatures will also accelerate this decomposition.[6]
-
Solution Workflow: The solution is to systematically establish and maintain strictly anhydrous (water-free) conditions throughout your experiment.
Caption: Fig. 2: A logical workflow for diagnosing and solving hydrolysis issues in your reaction.
Experimental Protocol: Establishing Anhydrous Reaction Conditions
-
Glassware Preparation: Dry all glassware (flasks, condensers, stir bars) in an oven at >120°C for a minimum of 4 hours. Assemble the glassware while still hot and allow it to cool under a stream of dry inert gas (Argon or Nitrogen) or in a desiccator.[6]
-
Solvent Preparation: Use commercially available anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Aprotic solvents such as Tetrahydrofuran (THF), Toluene, or Dichloromethane (DCM) are recommended.[7] For extra security, you can add activated molecular sieves (3Å or 4Å) to the solvent before use.[6]
-
Reagent Handling: Handle all solid reagents under a positive pressure of inert gas, for example, in a glovebox or using a Schlenk line. Liquid reagents should be added via a dry syringe through a rubber septum.
-
Atmosphere Control: Maintain a slight positive pressure of inert gas throughout the entire reaction. If refluxing, use a condenser fitted with a drying tube (containing CaCl₂ or Drierite) or an inert gas bubbler.
Problem 2: "My desired reaction is base-catalyzed, but I'm getting significant saponification."
This is a common issue when reactions require a base but the substrate is a sensitive ester.
-
Root Cause Analysis: The choice of base is critical. Common bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or even sodium ethoxide (NaOEt) in protic solvents can directly cause or facilitate hydrolysis.[7] Alkoxides, especially if not freshly prepared, can contain residual hydroxides.
-
Solution: Switch to a non-nucleophilic, strong base in a dry, aprotic solvent. These bases are strong enough to deprotonate your target substrate but are sterically hindered, which prevents them from attacking the ester carbonyl.
Data Presentation: Comparison of Bases for Ester-Sensitive Reactions
| Base | Formula | Type | Recommended Solvent | Comments |
| Sodium Hydride | NaH | Non-nucleophilic | THF, Toluene | Excellent choice. Reacts to generate H₂ gas, not water. Requires careful handling.[7] |
| Potassium tert-butoxide | KtBuO | Hindered Nucleophile | THF, t-BuOH | Very strong base. Can be nucleophilic at high temperatures. Use freshly sublimed for best results.[7] |
| Lithium Diisopropylamide | LDA | Non-nucleophilic | THF | Very strong, hindered base. Typically prepared in situ at low temperatures (-78 °C). Ideal for kinetic deprotonations.[7] |
| Sodium Hydroxide | NaOH | Nucleophilic | Water, Alcohols | Avoid. Directly causes rapid saponification. |
| Sodium Ethoxide | NaOEt | Nucleophilic | Ethanol | Use with caution. Can cause transesterification and hydrolysis if water is present.[7] |
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A1: Store the compound in a tightly sealed container in a cool, dry place, away from moisture.[5][8] A desiccator or a glovebox with a dry atmosphere is ideal for long-term storage.[8]
Q2: Can I use protic solvents like ethanol or methanol for my reaction? A2: It is highly discouraged. Protic solvents can participate in the hydrolysis reaction and will almost certainly lead to the formation of byproducts, especially if acidic or basic conditions are used.[9] Stick to anhydrous, aprotic solvents whenever possible.[7][10][11]
Q3: How can I monitor the extent of hydrolysis during my reaction? A3: The best methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The hydrolyzed product, 6-cyanonicotinic acid, is significantly more polar than the starting ester. On a silica TLC plate, the acid will have a much lower Rf value and may streak. LC-MS can provide quantitative data on the ratio of ester to acid.
Q4: My reaction requires an aqueous workup. How can I minimize hydrolysis during this step? A4: Perform the workup quickly and at low temperatures. Use a chilled, buffered aqueous solution (e.g., pH 4-6 phosphate buffer) instead of pure water to maintain a pH where the ester has maximum stability.[12][13] Immediately extract your product into an organic solvent and dry the organic layer thoroughly (e.g., with MgSO₄ or Na₂SO₄) to remove residual water before solvent evaporation.
Q5: Is there a specific pH range where this compound is most stable? A5: While specific kinetic data for this exact molecule is not readily available, most simple esters exhibit a U-shaped pH-rate profile, with the highest stability in the slightly acidic range (typically pH 4-6).[13] Both strongly acidic (pH < 3) and neutral to basic (pH > 7) conditions significantly accelerate hydrolysis.[12][14]
References
-
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Syensqo. [Link]
-
What is a commonly used protecting group to prevent ester hydrolysis? (2023). brainly.com. [Link]
-
Hydrolysis kinetics of the prodrug myristyl nicotinate. (2021). Taylor & Francis Online. [Link]
-
Protecting group. Wikipedia. [Link]
-
Three types of hydrolysis and ways to prevent hydrolysis. (2024). Carbodiimide. [Link]
-
Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate | Request PDF. ResearchGate. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Avoid Protecting Groups. (2019). Books Gateway. [Link]
-
Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. [Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PubMed Central. [Link]
-
Preference for basic conditions in ester hydrolysis. (2019). Chemistry Stack Exchange. [Link]
-
ETHYL NICOTINATE. Ataman Kimya. [Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (2022). ACS Publications. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]
-
Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]
-
mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]
-
hydrolysis of esters. Chemguide. [Link]
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Technical Support Center: Purifying Ethyl 6-cyanonicotinate via Column Chromatography
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development who are tasked with the purification of Ethyl 6-cyanonicotinate. Moving beyond a simple procedural list, this document delves into the underlying principles, offering field-tested insights and robust troubleshooting strategies to navigate the common and complex challenges associated with this purification process.
Frequently Asked Questions (FAQs)
This section addresses the foundational questions that form the starting point for developing a successful purification protocol for this compound.
Q1: What is the recommended stationary phase for purifying this compound?
Answer: For most applications involving this compound, standard Silica Gel (40-63 µm, 230-400 mesh) is the stationary phase of choice. The compound possesses moderate polarity due to the presence of the ester and nitrile functional groups, which allows for effective interaction and separation on a polar silica surface.
-
Expertise & Experience: The hydroxyl groups (silanols) on the surface of silica gel act as polar interaction sites. The separation mechanism relies on a competition between the mobile phase and the analyte for these sites. Compounds that can engage in stronger polar interactions (like hydrogen bonding or dipole-dipole interactions) with the silica will be retained longer. While this compound is moderately polar, it is generally stable on silica. However, if you suspect compound degradation (e.g., hydrolysis of the ester), deactivating the silica gel or switching to a less acidic stationary phase like neutral alumina might be necessary.[1]
Q2: How do I determine the optimal mobile phase (eluent)?
Answer: The selection of the mobile phase is critical and should always begin with Thin Layer Chromatography (TLC) analysis. A mixture of a non-polar solvent (like hexanes) and a moderately polar solvent (like ethyl acetate) is the most common and effective system.
-
Expertise & Experience: The goal is to find a solvent ratio that moves the this compound spot to a retention factor (Rf) value between 0.20 and 0.40 on the TLC plate.[2]
Start with a system of 10% Ethyl Acetate in Hexanes and adjust the polarity as needed. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase, causing the compound to travel further up the TLC plate (higher Rf).[3]
Data Presentation: Solvent System Selection Guide
| % Ethyl Acetate in Hexanes | Expected Rf Range for this compound | Suitability for Column Chromatography |
| 5% | < 0.15 | Too low; compound will be strongly retained. |
| 10% | 0.15 - 0.25 | Potentially good for high resolution. |
| 20% | 0.25 - 0.40 | Optimal starting point for good separation and reasonable elution time. |
| 30% | > 0.45 | Too high; risk of co-elution with impurities. |
| 40% | > 0.60 | Unsuitable; very poor separation. |
Note: These are typical values and should be confirmed by running a TLC with your specific reaction mixture. A similar compound was reported to have an Rf of 0.42 in 20% EtOAc/Hexane.[4]
Q3: Should I use an isocratic or a gradient elution?
Answer: The choice depends on the complexity of your sample mixture.
-
Isocratic Elution: Uses a constant mobile phase composition (e.g., 20% EtOAc/Hexanes) throughout the entire purification. It is simpler, more reproducible, and ideal when the impurities are well-separated from the product on the TLC plate.[5][6][7]
-
Gradient Elution: Involves gradually increasing the polarity of the mobile phase over time (e.g., starting at 10% EtOAc and slowly increasing to 30% EtOAc). This method is superior for separating complex mixtures where components have a wide range of polarities.[7][8] It helps to elute strongly retained impurities faster, resulting in sharper peaks and shorter run times.[5]
Recommendation: For a typical reaction mixture containing this compound, starting with a well-chosen isocratic elution is often sufficient. If you have both very non-polar and very polar impurities, a step or linear gradient will provide a more efficient purification.[5]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the column chromatography of this compound.
Problem: My compound is not eluting from the column.
-
Cause: The mobile phase is not polar enough to displace the compound from the silica gel. Your compound is too strongly adsorbed.
-
Solution: Gradually increase the polarity of your eluent. If you are running an isocratic elution with 15% EtOAc/Hexanes, carefully increase it to 20%, then 25%, and so on. This will increase the mobile phase's strength, encouraging the compound to move.[1][3]
-
Trustworthiness: Always monitor the column fractions with TLC to track the elution of your compound. Do not increase the polarity so drastically that you co-elute your product with more polar impurities.
Problem: The separation between my product and an impurity is poor.
-
Cause 1: The chosen solvent system does not provide adequate selectivity for the compounds in your mixture.
-
Solution 1: Re-evaluate your mobile phase with TLC. Try a different solvent system. For aromatic compounds like this, incorporating a solvent like dichloromethane or toluene can sometimes dramatically alter selectivity and improve separation.[9] For example, a dichloromethane/methanol system could be explored.
-
Cause 2: The column is overloaded with the sample.
-
Solution 2: Use less crude material for the amount of silica gel. A general rule of thumb is a silica-to-sample mass ratio of 50:1 to 100:1 for difficult separations.
-
Cause 3: The sample band was too wide during loading.
-
Solution 3: Ensure you load the sample onto the column in the minimum amount of solvent possible.[10] If the compound is poorly soluble in the eluent, use the dry loading method.
Problem: My compound is streaking or tailing down the column.
-
Cause 1: The compound has poor solubility in the mobile phase, causing it to precipitate and re-dissolve as it moves down the column.
-
Solution 1: Switch to a solvent system that better solubilizes your compound. Alternatively, use the dry loading technique where the sample is pre-adsorbed onto a small amount of silica gel.[10][11]
-
Cause 2: The column is overloaded, exceeding the linear capacity of the stationary phase.
-
Solution 2: Reduce the amount of sample loaded onto the column.
-
Cause 3: The compound may be interacting too strongly or decomposing on the acidic silica gel.[1][3]
-
Solution 3: Consider using a less acidic stationary phase like neutral alumina or deactivating the silica by pre-treating it with a small amount of a basic modifier like triethylamine in the eluent (if compatible with your compound).
Experimental Protocols & Workflows
Mandatory Visualization: Purification Workflow
Caption: Standard workflow for column chromatography purification.
Protocol 1: Dry Loading the Sample
This method is highly recommended if your crude this compound has poor solubility in the initial, less polar mobile phase.[10]
-
Dissolve your crude product (e.g., 500 mg) in a suitable, volatile solvent like dichloromethane or acetone (e.g., 5-10 mL).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to the solution in a round-bottom flask.
-
Gently swirl the flask to create a slurry.
-
Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder. This is your sample pre-adsorbed onto silica.
-
Carefully add this powder to the top of your packed column.
Mandatory Visualization: Troubleshooting Decision Tree
Caption: A decision tree for common column chromatography issues.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
The Royal Society of Chemistry. Support Information. Available from: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
-
Biotage. (2023). When is Gradient Elution Better than Isocratic Elution? Available from: [Link]
-
The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Available from: [Link]
-
Danaher Life Sciences. Gradient vs. Isocratic Elution in HPLC. Available from: [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available from: [Link]
-
Mastelf. (2025). Isocratic vs Gradient HPLC: Which Method is Best for Your Application? Available from: [Link]
-
PharmaGuru. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. Available from: [Link]
-
Scientific Instrument Services. HPLC Troubleshooting Guide. Available from: [Link]
-
Dolan, J. W., Snyder, L. R., & Quarry, M. A. (1987). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Chromatographia, 24(1), 261-274. Available from: [Link]
-
Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Available from: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
-
Ma, B., Zhang, Q., & Chen, F. (2018). A Continuous Procedure Based on Column Chromatography to Purify Anthocyanins from Schisandra chinensis by a Macroporous Resin plus Gel Filtration Chromatography. Molecules, 23(11), 2841. Available from: [Link]
-
Student Doctor Network Forums. (2012). TLC Chromatography Question. Available from: [Link]
-
Northrop, B. H. FLASH OPTIMIZATION. Wesleyan University. Available from: [Link]
-
University of California, Irvine. Experiment 5 – Thin Layer Chromatography. Available from: [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. rsc.org [rsc.org]
- 5. biotage.com [biotage.com]
- 6. mastelf.com [mastelf.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. reddit.com [reddit.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Recrystallization of Ethyl 6-Cyanonicotinate
Welcome to the technical support center for the purification of Ethyl 6-cyanonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to obtain high-purity this compound through recrystallization. Here, you will find detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your purification efforts.
Introduction to Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. For this compound, a solid with a melting point of 56-57°C, selecting the appropriate solvent is critical for achieving high purity and yield.[1] This guide will walk you through the process of solvent selection, provide step-by-step recrystallization protocols, and offer solutions to common problems.
Part 1: Understanding Your Compound and Potential Impurities
A successful purification strategy begins with understanding the target molecule and anticipating potential impurities.
Properties of this compound:
| Property | Value |
| CAS Number | 76196-79-7 |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Physical Form | Solid |
| Melting Point | 56-57°C[1] |
| Boiling Point | 125°C at 3 mmHg[1] |
Potential Impurities:
The nature of impurities in your crude this compound will depend on the synthetic route employed. Common synthetic methods, such as the cyanation of a corresponding halo-pyridine, can introduce specific impurities.
-
Unreacted Starting Materials: Residual halogenated precursors (e.g., ethyl 6-chloronicotinate) may be present.
-
Side-Reaction Products: The nitrile group is susceptible to hydrolysis, which can lead to the formation of 6-carbamoylnicotinic acid ethyl ester or nicotinic acid derivatives .[2][3] The ester functionality can also be hydrolyzed, although this is less common under typical cyanation conditions.
-
Reagents and Catalysts: Residues from cyanation reagents (e.g., copper or palladium salts) may also be present.[1][4]
Part 2: Solvent Selection - The Cornerstone of Recrystallization
The ideal recrystallization solvent should exhibit the following characteristics:
-
High solubility for this compound at elevated temperatures.
-
Low solubility for this compound at low temperatures.
-
High solubility for impurities at all temperatures, or very low solubility so they can be filtered off from the hot solution.
-
A boiling point below the melting point of this compound (56-57°C) is preferable to prevent "oiling out," though not strictly necessary with careful technique.
-
It should not react with this compound.
-
It should be volatile enough to be easily removed from the purified crystals.
Based on the structure of this compound (an aromatic ester with a nitrile group) and recrystallization data for similar compounds, the following solvent systems are recommended for screening.
Recommended Solvents for Screening:
| Solvent/System | Rationale |
| Ethanol (95% or absolute) | Often a good choice for polar organic molecules. Used for recrystallizing other cyanopyridine derivatives.[3] |
| Isopropanol | Similar to ethanol but can offer different solubility characteristics. |
| Ethyl Acetate/Hexane | A common two-solvent system. Ethyl acetate is a good solvent for esters, and hexane acts as an anti-solvent.[5] |
| Dichloromethane/Petroleum Ether | Used for the recrystallization of 4-cyanopyridine.[2] |
| Toluene | Can be effective for aromatic compounds. |
| Water | While generally a poor solvent for organic esters, it can be useful in a two-solvent system with a miscible organic solvent like ethanol or acetone.[5] |
Part 3: Experimental Protocols
Here we provide detailed step-by-step protocols for single-solvent and two-solvent recrystallization methods.
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent with a steep solubility curve for this compound is identified.
Workflow for Single-Solvent Recrystallization:
Caption: Workflow for single-solvent recrystallization.
Step-by-Step Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot gravity filtration. To do this, pre-heat a funnel and a second Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point (e.g., room temperature to 40°C).
Protocol 2: Two-Solvent Recrystallization
This method is useful when no single solvent has the ideal solubility properties. It involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.
Workflow for Two-Solvent Recrystallization:
Caption: Workflow for two-solvent recrystallization.
Step-by-Step Procedure:
-
Dissolve in 'Good' Solvent: Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate or dichloromethane) in an Erlenmeyer flask.
-
Add 'Poor' Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexane or petroleum ether) dropwise with swirling until the solution becomes faintly cloudy (the point of saturation). If too much "poor" solvent is added, add a small amount of the hot "good" solvent to redissolve the precipitate.
-
Crystallization: Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath to promote further crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals as described in the single-solvent protocol.
Part 4: Troubleshooting Guide and FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting recrystallization.
Frequently Asked Questions (FAQs):
-
Q1: My this compound is not dissolving in the hot solvent. What should I do?
-
A1: You may not have added enough solvent. Add more of the hot solvent in small increments until the solid dissolves. If a large amount of solvent is required, it may not be a suitable solvent for recrystallization. It is also possible that you have insoluble impurities, which can be removed by hot filtration.
-
-
Q2: No crystals are forming even after the solution has cooled to room temperature. How can I induce crystallization?
-
A2: First, try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth. If that fails, add a tiny "seed" crystal of pure this compound to the solution. If you don't have a seed crystal, you can try cooling the solution in an ice-salt bath to a lower temperature.
-
-
Q3: My compound has separated as an oil instead of crystals. What went wrong?
-
A3: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated. To remedy this, reheat the solution to dissolve the oil, add more of the 'good' solvent to reduce the saturation, and allow it to cool more slowly. Using a lower-boiling point solvent may also be necessary.
-
-
Q4: The recovery of my purified this compound is very low. How can I improve the yield?
-
A4: Low recovery can be due to several factors:
-
Using too much solvent: Ensure you are using the minimum amount of hot solvent required to dissolve the crude product.
-
Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is hot.
-
Incomplete crystallization: Make sure to cool the solution in an ice bath after it has reached room temperature to maximize crystal formation.
-
Solubility in cold solvent: Some product will always remain dissolved in the mother liquor. Ensure the solvent you've chosen has very low solubility for your compound at low temperatures.
-
-
-
Q5: After recrystallization, my product is still not pure. What can I do?
-
A5: Purity issues can arise from:
-
Inappropriate solvent choice: The impurities may have similar solubility profiles to your product in the chosen solvent. Try a different solvent or solvent system.
-
Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice. Allow for slow cooling to room temperature before placing the flask in an ice bath.
-
Insufficient washing: Ensure the collected crystals are washed with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.
-
A second recrystallization may be necessary to achieve the desired purity.
-
-
References
- Google Patents.
-
Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. [Link]
-
RSC Publishing. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. [Link]
- Google Patents.
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
ResearchGate. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. [Link]
- Google Patents.
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
- Google Patents.
- Google Patents.
- Google Patents.
-
Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cris.tau.ac.il [cris.tau.ac.il]
- 3. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 4. Recent advances and perspectives in ruthenium-catalyzed cyanation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Regioselectivity in Reactions Involving the Pyridine Ring of Ethyl 6-Cyanonicotinate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the regioselective functionalization of ethyl 6-cyanonicotinate. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to navigate the complexities of pyridine chemistry. Here, you will find troubleshooting advice and frequently asked questions (FAQs) formatted to directly address the specific challenges you may encounter during your experiments.
Understanding the Reactivity of this compound
This compound is a highly versatile building block in organic synthesis. However, the pyridine ring, substituted with two electron-withdrawing groups (EWG), presents unique challenges in controlling the regioselectivity of further functionalization. The cyano group at C6 and the ethyl ester at C3 significantly influence the electron density of the pyridine ring, making it susceptible to nucleophilic attack and resistant to electrophilic substitution.
Key Electronic Features:
-
Electron-Deficient Ring: The nitrogen atom, along with the cyano and ester groups, strongly deactivates the ring, making it more analogous to a nitrobenzene system than to benzene itself.[1]
-
Activated Positions for Nucleophilic Attack: The C2 and C4 positions are the most electron-deficient and, therefore, the primary sites for nucleophilic aromatic substitution (SNAr).[2][3] The stabilization of the Meisenheimer intermediate by the delocalization of the negative charge onto the electronegative nitrogen atom and the EWGs is a key factor.[4][5]
-
Deactivated Positions for Electrophilic Attack: The entire ring is deactivated towards electrophilic aromatic substitution (SEAr). If a reaction is forced, it will likely occur at the positions of relatively higher electron density, C5.[6][7]
Troubleshooting Guide
This section addresses common problems encountered during the functionalization of this compound and provides actionable solutions.
Question 1: My nucleophilic aromatic substitution (SNAr) with a soft nucleophile (e.g., a thiol) is giving me a mixture of C2 and C4 substituted products. How can I improve selectivity for the C4 position?
Underlying Cause: The C2 and C4 positions of the pyridine ring in this compound are both electronically activated for SNAr. The relative reactivity can be influenced by a combination of steric and electronic factors. While both positions can delocalize the negative charge of the Meisenheimer intermediate onto the ring nitrogen, subtle differences in steric hindrance and the influence of the C3-ester can lead to mixtures.
Troubleshooting Strategies:
-
Solvent Effects: The choice of solvent can significantly impact regioselectivity.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are generally preferred for SNAr reactions as they effectively solvate the counter-ion of the nucleophile, increasing its reactivity.
-
Protic Solvents (e.g., Ethanol, Isopropanol): In some cases, protic solvents can favor C4 substitution by selectively solvating the transition state leading to the C4 product through hydrogen bonding.
-
-
Steric Hindrance:
-
Bulky Nucleophiles: Employing a bulkier nucleophile can favor attack at the less sterically hindered C4 position over the C2 position, which is flanked by the ring nitrogen and the C3-ester group.[4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product, which may be the C4 isomer.
-
-
Lewis Acid Catalysis: The addition of a Lewis acid can sometimes modulate the electronics of the pyridine ring and influence regioselectivity. This approach is highly substrate and nucleophile-dependent and requires empirical screening.
Experimental Protocol: C4-Selective Thiolation
| Parameter | Condition | Rationale |
| Substrate | This compound | |
| Nucleophile | 1.1 eq. of desired thiol | |
| Base | 1.2 eq. K₂CO₃ (or other non-nucleophilic base) | To deprotonate the thiol. |
| Solvent | DMF or DMSO | Promotes SNAr. |
| Temperature | Room Temperature to 80 °C | Start at RT and gently heat if necessary. |
| Atmosphere | Inert (N₂ or Ar) | To prevent oxidation of the thiol. |
Question 2: I am attempting a direct C-H functionalization, specifically a Minisci-type reaction, but I am getting low yields and a complex mixture of products. What is going wrong?
Underlying Cause: The Minisci reaction involves the addition of a radical to a protonated heteroaromatic ring. The regioselectivity is governed by the stability of the resulting radical intermediate. In the case of this compound, the protonated nitrogen directs the incoming radical to the C2 and C4 positions. The electron-withdrawing groups further influence the radical stability, potentially leading to a lack of selectivity.[8]
Troubleshooting Strategies:
-
Acid Stoichiometry: The concentration of the acid is crucial. Too little acid will result in a slow or incomplete reaction, while too much can lead to side reactions. A common starting point is to use a slight excess of a strong acid like trifluoroacetic acid (TFA).
-
Radical Precursor and Initiator: The choice of radical precursor and initiator system is critical.
-
For Alkylation: Carboxylic acids with AgNO₃ and (NH₄)₂S₂O₈ are a common choice.
-
For Acylation: α-Keto acids can be used as acyl radical precursors.
-
-
Solvent System: The reaction is often performed in a biphasic system (e.g., DCM/water) or in a solvent that can dissolve both the organic substrate and the inorganic salts (e.g., acetonitrile).
Workflow for Optimizing a Minisci Reaction
Caption: Optimization workflow for a Minisci reaction.
Question 3: I need to introduce a substituent at the C5 position. How can I achieve this given the strong directing effects of the existing groups?
Underlying Cause: The C5 position is the least electronically activated for nucleophilic attack and the most likely, though still disfavored, site for electrophilic attack. Therefore, direct functionalization at C5 is challenging. A common strategy involves a multi-step sequence.
Recommended Strategy: Halogenation followed by Cross-Coupling
-
Electrophilic Halogenation: While the ring is deactivated, halogenation (e.g., bromination or iodination) can be forced at the C5 position under harsh conditions, often requiring strong Lewis acids and high temperatures.
-
Metal-Catalyzed Cross-Coupling: The resulting 5-halo-substituted this compound is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings.[9][10] This allows for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkynyl groups.
Experimental Protocol: Two-Step C5-Arylation
Step 1: C5-Bromination
| Parameter | Condition | Rationale |
| Substrate | This compound | |
| Reagent | N-Bromosuccinimide (NBS) | Brominating agent. |
| Solvent | Concentrated H₂SO₄ | Activates the ring for electrophilic attack. |
| Temperature | 80-100 °C | To overcome the deactivation of the ring. |
Step 2: Suzuki Cross-Coupling
| Parameter | Condition | Rationale |
| Substrate | Ethyl 5-bromo-6-cyanonicotinate | |
| Coupling Partner | 1.2 eq. Arylboronic acid | |
| Catalyst | 2-5 mol% Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Palladium catalyst. |
| Base | 2.0 eq. K₂CO₃ or Cs₂CO₃ | Essential for transmetalation. |
| Solvent | Toluene/EtOH/H₂O or Dioxane/H₂O | Biphasic solvent system. |
| Temperature | 80-110 °C | To drive the catalytic cycle. |
Frequently Asked Questions (FAQs)
Q1: Why is electrophilic aromatic substitution so difficult on this compound?
A1: The pyridine nitrogen atom is inherently electron-withdrawing.[6] In this compound, this effect is compounded by the two strong electron-withdrawing groups (the C6-cyano and C3-ester groups). These groups pull electron density out of the aromatic system, severely deactivating it towards attack by electrophiles, which are themselves electron-deficient species.[7][11] The reaction would require forcing conditions, and the incoming electrophile would be directed to the C5 position, the point of least deactivation.
Q2: Can I use Directed ortho-Metalation (DoM) to functionalize the C2 or C4 positions?
A2: Directed ortho-Metalation typically relies on a directing group to deliver a strong base (like an organolithium reagent) to an adjacent C-H bond.[12] For this compound, the C3-ester could potentially direct metalation to the C2 or C4 positions. However, organolithium reagents are also potent nucleophiles and can readily add to the electron-deficient pyridine ring or to the ester carbonyl group.[13] Therefore, careful control of reaction conditions, such as using a non-nucleophilic base (e.g., LDA) at very low temperatures (-78 °C), is critical to favor deprotonation over addition.[4]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal-catalyzed cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange [znaturforsch.com]
- 13. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of Ethyl 6-cyanonicotinate under acidic or basic conditions
Welcome to the technical support guide for Ethyl 6-cyanonicotinate. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. Understanding the stability profile of this compound, particularly its susceptibility to hydrolysis under acidic and basic conditions, is critical for optimizing reaction yields, minimizing impurity formation, and ensuring the integrity of your experimental outcomes. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic overview of the degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: The main stability concerns are the hydrolysis of its two key functional groups: the ethyl ester and the 6-cyano group. Both groups are susceptible to cleavage under acidic and basic aqueous conditions, leading to the formation of various degradation products and potentially impacting reaction efficiency and product purity.
Q2: Under what pH conditions is this compound most stable?
A2: Generally, the compound exhibits its greatest stability in neutral or near-neutral aqueous solutions (pH 6-8) at ambient temperature. Significant degradation can be expected at pH values below 4 and above 9, especially when heated.
Q3: I'm observing a new, more polar spot on my TLC plate after an acidic workup. What could it be?
A3: A more polar impurity appearing after acidic workup is likely one of two primary hydrolysis products. The most common is 6-cyanonicotinic acid, resulting from the hydrolysis of the ethyl ester. A second possibility, often seen under more stringent conditions, is 6-carbamoylnicotinic acid, where the nitrile group has also been hydrolyzed to a primary amide.
Q4: My reaction under basic conditions is giving me a low yield and a complex mixture of products. What's happening?
A4: Strong basic conditions (e.g., using concentrated NaOH or KOH) can aggressively attack both the ester and the nitrile functionalities. This can lead to rapid saponification of the ester to the corresponding carboxylate salt and hydrolysis of the nitrile to either the amide or the carboxylate. This often results in a mixture of 6-cyanonicotinate, 6-carbamoylnicotinate, and pyridine-2,5-dicarboxylate salts, complicating purification and lowering the yield of the desired product.
Q5: Can I use protic solvents like methanol or ethanol in my reactions?
A5: While this compound is soluble in alcohols, be aware of the potential for transesterification if acidic or basic catalysts are present, which could lead to the formation of methyl or other alkyl nicotinate esters. If your downstream application is sensitive to these impurities, it is advisable to use aprotic solvents.
Troubleshooting Guides
This section addresses specific issues you may encounter during experiments involving this compound under non-neutral pH conditions.
Issue 1: Low Yield or Incomplete Reaction in Acidic Media
| Symptom | Possible Cause | Recommended Solution |
| TLC/HPLC analysis shows significant starting material remaining after prolonged reaction time. | 1. Insufficient Catalyst Activity: The acid catalyst (e.g., HCl, H₂SO₄) concentration may be too low or the reaction temperature insufficient to drive the desired transformation. | 1. Optimize Catalyst & Temperature: Gradually increase the catalyst loading or switch to a stronger acid. A moderate increase in temperature (e.g., to 40-50°C) can also enhance the reaction rate. Monitor the reaction closely by TLC or HPLC to avoid excessive degradation. |
| 2. Competitive Hydrolysis: The reaction conditions are inadvertently promoting the hydrolysis of the ester or nitrile group over the intended reaction. This is common in reactions requiring heat and extended run times in aqueous acidic solutions. | 2. Use Anhydrous Conditions: If water is not essential for your reaction, employ anhydrous solvents and reagents. If an aqueous medium is required, consider using a weaker acid or a buffered system to maintain a moderately acidic pH (e.g., pH 3-4). | |
| HPLC analysis reveals one or more major, unidentified peaks. | 1. Formation of Hydrolysis Byproducts: The primary degradation products are 6-cyanonicotinic acid (from ester hydrolysis) and, subsequently, 6-carbamoylnicotinic acid (from nitrile hydrolysis). | 1. Characterize Impurities: Use analytical techniques like LC-MS to identify the mass of the impurity peaks, which can confirm their identity as hydrolysis products. |
| 2. Minimize Reaction Time: Do not let the reaction run longer than necessary. Determine the optimal reaction time through kinetic monitoring. Quench the reaction as soon as the starting material is consumed to an acceptable level. |
Issue 2: Product Degradation and Impurity Formation in Basic Media
| Symptom | Possible Cause | Recommended Solution |
| Reaction mixture becomes a complex mess of products upon basic workup or reaction. | 1. Saponification: The ethyl ester is rapidly hydrolyzed by strong bases (saponified) to form the highly water-soluble 6-cyanonicotinate salt. | 1. Use Weaker, Non-Nucleophilic Bases: For reactions requiring a base, consider using organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). If an inorganic base is necessary, use milder options like K₂CO₃ or NaHCO₃ in place of hydroxides. |
| 2. Nitrile Hydrolysis: The cyano group is susceptible to hydrolysis under basic conditions, typically proceeding through a 6-carbamoylnicotinate intermediate to the pyridine-2,5-dicarboxylate salt. | 2. Control Temperature: Perform the reaction at lower temperatures (e.g., 0°C or room temperature) to slow the rate of hydrolysis. Basic hydrolysis is often highly temperature-dependent. | |
| Difficulty isolating the product from the aqueous layer after extraction. | 1. Product is in Salt Form: If significant hydrolysis of the ester has occurred, the resulting carboxylic acid will be deprotonated by the base, forming a salt that is highly soluble in the aqueous phase. | 1. Acidify to Neutralize: During workup, carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~4-5. This will protonate the carboxylate, making the product less water-soluble and extractable into an organic solvent like ethyl acetate or dichloromethane. Be cautious not to overshoot to a very low pH, which could promote acid-catalyzed degradation. |
Mechanistic Overview of Degradation
A foundational understanding of the degradation pathways is essential for effective troubleshooting. Both acidic and basic hydrolysis proceed via nucleophilic acyl substitution on the ester and nucleophilic attack on the nitrile.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester, which activates the carbonyl carbon for nucleophilic attack by water.[1][2] Similarly, the nitrile can be protonated, making it more susceptible to attack by water.
Caption: Acid-catalyzed degradation pathway of this compound.
Base-Catalyzed Hydrolysis (Saponification)
In basic media, the hydroxide ion (⁻OH) acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon of the ester and the carbon of the nitrile group.[1] The ester hydrolysis (saponification) is typically faster and is an irreversible process as the final carboxylate is deprotonated.
Caption: Base-catalyzed degradation pathway of this compound.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are a critical component of pharmaceutical development, designed to understand a molecule's stability under stress.[1][3][4][5][6] This protocol provides a framework for assessing the stability of this compound.
Objective: To evaluate the stability of this compound under hydrolytic stress conditions (acidic and basic) and identify major degradation products.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
1 M Sodium Bicarbonate (NaHCO₃) for neutralization
-
HPLC system with a UV detector (e.g., monitoring at 265 nm)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Class A volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in methanol or acetonitrile to prepare a 1.0 mg/mL stock solution.
-
-
Stress Sample Preparation:
-
Acid Hydrolysis: In a vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Base Hydrolysis: In a separate vial, mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Control Sample: In a third vial, mix 1 mL of the stock solution with 1 mL of purified water.
-
-
Incubation:
-
Loosely cap the vials and place them in a water bath at 60°C.
-
Incubate for a defined period (e.g., 2, 4, 8, and 24 hours). A target degradation of 5-20% is often ideal for method validation purposes.[6]
-
-
Sample Quenching and Analysis:
-
At each time point, withdraw an aliquot from each vial.
-
Acid Sample: Neutralize with an equivalent volume of 1 M NaOH.
-
Base Sample: Neutralize with an equivalent volume of 1 M HCl.
-
Dilute all samples (including the control) with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
Analyze the samples by a suitable stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation products.[7]
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the control.
-
Determine the relative peak areas of any degradation products formed.
-
Use LC-MS for structural elucidation of significant unknown peaks.
-
Caption: Workflow for a forced degradation study.
By understanding these principles and following the structured troubleshooting and experimental guides, you can effectively manage the stability challenges associated with this compound, leading to more robust and reproducible synthetic outcomes.
References
-
Mathew, J., & Hofmann, J. (1988). Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1. Applied and Environmental Microbiology, 54(4), 1030-1032. [Link]
- Zhang, Z., Wang, B., & Zhang, H. (2012).
- Kamble, R., et al. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical and Biomedical Analysis.
-
Wang, J., et al. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics, 44(10), 641-648. [Link]
-
Fagalde, F., & Katz, N. E. (1997). Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-β-hydroxyethyl group. Inorganic Chemistry, 36(15), 3267-3270. [Link]
-
Sugibayashi, K., et al. (2007). In Silico Estimation of Skin Concentration of Dermally Metabolized Chemicals. Biological and Pharmaceutical Bulletin, 30(9), 1759-1763. [Link]
-
Chhiba, V., et al. (2018). Dimethylformamide is a novel nitrilase inducer in Rhodococcus rhodochrous. Biocatalysis and Biotransformation, 37(2), 115-125. [Link]
- Pharmaffiliates. (n.d.). Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview.
-
Pawar, S. S., & Lale, S. V. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Science, 3(4), 178-188. [Link]
-
Sharma, G., & Saini, V. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]
- Sharma, G., & Saini, V. (2016).
-
User "Mithoron". (2020). Synthesis of racemic nicotine. Chemistry Stack Exchange. [Link]
-
Anonymous. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
- Anonymous. (n.d.). Analytical Methods for the Degradation of Phytoconstituents.
-
Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Malathion. [Link]
-
Clark, J. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. scispace.com [scispace.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. ijmr.net.in [ijmr.net.in]
Technical Support Center: Scale-Up of Ethyl 6-Cyanonicotinate Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Ethyl 6-cyanonicotinate. This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered when scaling this synthesis from the bench to the pilot plant. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles.
This compound is a crucial building block in the pharmaceutical and agrochemical industries, notably serving as a key intermediate for various active pharmaceutical ingredients (APIs), including potent H3 receptor antagonists.[1][2] The most common and industrially viable route involves the cyanation of the readily available Ethyl 6-chloronicotinate.[3][4] While straightforward on a lab scale, this transformation presents several challenges upon scale-up, primarily related to reaction kinetics, thermal safety, reagent handling, and product purification.
Overall Synthesis Workflow
The following diagram outlines the typical workflow for a palladium-catalyzed cyanation, highlighting critical control points.
Caption: General workflow for the palladium-catalyzed synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up process in a question-and-answer format.
Q1: My reaction has stalled, showing significant amounts of unreacted Ethyl 6-chloronicotinate by HPLC analysis. What are the likely causes?
A: Incomplete conversion is a common scale-up issue. The root cause often lies with the catalyst system or reaction conditions. Consider these factors:
-
Catalyst Activity: The palladium catalyst may be deactivated. This can be caused by impurities in the starting materials or solvent, or by exposure to air. On scale-up, ensuring a truly inert atmosphere is more challenging. Consider degassing the solvent and performing robust nitrogen purges of the reactor.[5]
-
Insufficient Mixing: In larger reactors, inadequate agitation can lead to poor mass transfer, preventing the solid reagents (like zinc cyanide) and catalyst from interacting effectively with the substrate in solution. Ensure the reactor's agitation speed is sufficient to maintain a homogenous slurry.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[6] Ensure your reactor's internal temperature probe is accurate and that there are no "hot spots." A reaction that proceeds well at 85°C in the lab may require careful profiling in a large reactor to find the optimal balance.
-
Reagent Quality: The quality of the cyanide source is critical. Zinc cyanide can be hygroscopic; absorbed moisture can interfere with the catalytic cycle. Ensure you are using a freshly opened, anhydrous grade of Zn(CN)₂.
Q2: My final product is contaminated with Ethyl 6-amido-nicotinate or 6-cyano-nicotinic acid. How can I prevent the formation of these hydrolysis byproducts?
A: The formation of amide or carboxylic acid impurities arises from the hydrolysis of the target nitrile group.[7] This is exacerbated by the presence of water, especially at elevated temperatures and if the pH becomes basic or acidic during work-up.
-
Causality: The cyano group is susceptible to hydrolysis. During a long reaction at high temperatures, even trace amounts of water in the solvent (like DMAc) can lead to the formation of these impurities.
-
Preventative Measures:
-
Use Anhydrous Solvents: Employ a high-purity, anhydrous grade of your chosen solvent. For large volumes, consider passing the solvent through a drying agent like activated molecular sieves before use.
-
Optimize Reaction Time: Do not run the reaction for longer than necessary. Monitor closely by HPLC and proceed with the work-up as soon as the starting material is consumed to a satisfactory level (e.g., <1%).[7]
-
Controlled Work-up: When quenching the reaction, ensure the temperature is controlled. A highly exothermic quench can promote hydrolysis. The pH of the aqueous phase during extraction should also be monitored and controlled.
-
Q3: During work-up, I'm struggling to remove residual palladium to the required specification (<10 ppm) for my API. What are the best practices for this at scale?
A: Reducing heavy metal contamination to parts-per-million (ppm) levels is a critical and often challenging aspect of pharmaceutical process chemistry.
-
Filtration: A simple filtration through a pad of Celite® or another filter aid is a good first step but is often insufficient on its own.
-
Metal Scavengers: After the initial filtration, the organic solution can be treated with a metal scavenger. These are silica-based or polymer-based materials with functional groups (e.g., thiols, amines) that chelate and bind dissolved palladium. The scavenger is then removed by a simple filtration.
-
Activated Carbon: Stirring the product solution with activated carbon can also effectively reduce palladium levels, although it may lead to some yield loss due to product adsorption.
-
Aqueous Washes: Specific aqueous washes can help. For instance, a dilute solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or a solution containing thiourea can sometimes help pull residual palladium into the aqueous phase.
-
Crystallization: The final purification step, recrystallization, is your most powerful tool for removing impurities, including residual metals. A well-designed crystallization process can dramatically reduce palladium levels in the final product.
Frequently Asked Questions (FAQs)
Q1: What is the best cyanide source for this reaction at an industrial scale?
A: The choice of cyanide source involves a trade-off between reactivity, safety, and cost.
-
Zinc Cyanide (Zn(CN)₂): This is often the preferred reagent for scale-up.[5][6] It is a solid, relatively stable, and significantly less acutely toxic than alkali metal cyanides like NaCN or KCN. It functions as both the cyanide source and a Lewis acid to activate the palladium complex.
-
Copper(I) Cyanide (CuCN): Used in the classic Rosenmund-von Braun reaction, it typically requires very high temperatures (>150 °C) and can be difficult to run cleanly. Palladium-catalyzed methods are generally superior.[8]
-
Alkali Metal Cyanides (NaCN, KCN): While inexpensive, their extreme toxicity and hygroscopic nature present significant handling risks at scale, making them less desirable.
-
Acetone Cyanohydrin: This is a liquid source of cyanide that can be effective in some systems but is highly toxic and requires a base to release the cyanide anion.[9] Its handling and decomposition can present safety challenges at scale.
Q2: How critical is atmospheric control during a palladium-catalyzed cyanation?
A: It is absolutely critical. The active catalytic species in these reactions is typically a Pd(0) complex, which is highly sensitive to oxidation by air.[5] Oxygen can irreversibly oxidize the catalyst to an inactive Pd(II) state, leading to a stalled reaction. On a large scale, this requires:
-
Reactor Purging: The reactor must be thoroughly purged with an inert gas like nitrogen or argon to remove all oxygen before reagents are charged.
-
Inert Gas Blanket: The reaction should be maintained under a positive pressure of inert gas throughout the process.
-
Degassing: The solvent should be degassed before use to remove dissolved oxygen. This can be done by sparging with nitrogen for an extended period.
Q3: What are the primary safety concerns when scaling up a cyanation reaction?
A: Safety is the paramount concern.
-
Toxicity: All cyanide sources are highly toxic.[9] Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including gloves, lab coats, and safety goggles. The reaction must be conducted in a well-ventilated area or a contained system.
-
Acid Contact: NEVER allow cyanide salts or solutions to come into contact with acid. This will liberate highly toxic hydrogen cyanide (HCN) gas, which is a lethal inhalation hazard. All work-up procedures should be carefully designed to occur under basic or neutral conditions until all residual cyanide is destroyed.
-
Quench Protocol: A validated quench protocol is essential. Residual cyanide is typically destroyed by oxidation with sodium hypochlorite (bleach) or hydrogen peroxide under basic (NaOH) conditions. The quench is often exothermic and must be performed with cooling.
-
Waste Disposal: All aqueous waste containing cyanide must be treated to destroy the cyanide before disposal, in accordance with local environmental regulations.
Key Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.
Protocol 1: Palladium-Catalyzed Synthesis of this compound (100 g Scale)
| Reagent | M.W. | Amount | Moles | Equiv. |
| Ethyl 6-chloronicotinate | 185.61 | 100.0 g | 0.539 | 1.0 |
| Zinc Cyanide (Zn(CN)₂) | 117.43 | 38.0 g | 0.324 | 0.6 |
| Pd₂(dba)₃ | 915.72 | 2.47 g | 0.0027 | 0.005 |
| XantPhos | 578.68 | 3.12 g | 0.0054 | 0.01 |
| Dimethylacetamide (DMAc) | - | 500 mL | - | 5 vol |
Procedure:
-
Charge a clean, dry, and nitrogen-purged 1 L reactor with Ethyl 6-chloronicotinate (100.0 g), zinc cyanide (38.0 g), Pd₂(dba)₃ (2.47 g), and XantPhos (3.12 g).
-
Seal the reactor and purge with nitrogen for 15 minutes.
-
Add degassed dimethylacetamide (500 mL) via cannula or a pressure-equalizing addition funnel.
-
Begin agitation and slowly heat the mixture to an internal temperature of 85 °C. Note: An improved protocol suggests heating to this temperature can work well, though some literature may cite higher temperatures.[6]
-
Maintain the reaction at 85-90 °C. Monitor the reaction progress by taking samples periodically for HPLC analysis. The reaction is typically complete within 8-12 hours.
-
Once HPLC indicates <1% of the starting material remains, cool the reaction mixture to 20-25 °C.
Protocol 2: Work-up and Recrystallization
-
In a separate, well-ventilated reactor, prepare a quench solution of 10% aqueous sodium hydroxide (500 mL).
-
CAUTIOUSLY transfer the reaction mixture into the stirred quench solution, ensuring the temperature does not exceed 40 °C (use an ice bath for cooling if necessary).
-
To destroy excess cyanide, slowly add commercial bleach (sodium hypochlorite solution, ~6%) until a potassium iodide-starch paper test indicates a persistent positive result for an oxidizing agent. Stir for 1 hour after the addition is complete.
-
Filter the entire mixture through a pad of Celite® to remove palladium black and other inorganic solids. Wash the filter cake with ethyl acetate (2 x 100 mL).
-
Transfer the combined filtrate to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with water (2 x 200 mL) and then with saturated brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot isopropanol (~150-200 mL). Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for 2 hours to maximize crystal formation.
-
Collect the white to off-white crystalline product by filtration, wash with a small amount of cold isopropanol, and dry in a vacuum oven at 40 °C to a constant weight. (Expected yield: 80-90%).[6]
References
-
Monika, P., Gricaj, P., Kumar, A., et al. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Klapötke, T. M., et al. (2023). Synthesis, thermal stability, heats of formation and explosive properties of cyano-substituted di-, tri- and tetraazidopyridines. ResearchGate. Available at: [Link]
- Google Patents (2014). CN102249994B - Preparation method of nicotinic acid.
-
Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). Available at: [Link]
-
Nachtigall, O., et al. (2023). Synthesis, crystal structure and thermal behavior of tetrakis(3-cyanopyridine N-oxide-κO)bis(thiocyanato-κN)cobalt(II), which shows strong pseudosymmetry. ResearchGate. Available at: [Link]
-
Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules. Available at: [Link]
-
NIST/TRC Web Thermo Tables (2012). 2-cyanopyridine -- Critically Evaluated Thermophysical Property Data. Available at: [Link]
-
Wang, X., et al. (2023). C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. Angewandte Chemie International Edition. Available at: [Link]
- Shive, W., & Glenn, R. A. (1946). U.S. Patent No. 2,409,806. Washington, DC: U.S. Patent and Trademark Office.
-
NIST/TRC Web Thermo Tables (2012). 3-cyanopyridine -- Critically Evaluated Thermophysical Property Data. Available at: [Link]
-
Organic Syntheses (2016). Copper-catalyzed Cyanation of Alkenyl Iodides. Org. Synth. 2016, 93, 163. Available at: [Link]
-
Wang, X., et al. (2023). C3‐Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. ResearchGate. Available at: [Link]
-
Zhang, W., et al. (2022). Catalytic Cyanation of C–N Bonds with CO2/NH3. JACS Au. Available at: [Link]
-
Organic Chemistry with Lluís Llorens Palomo (2023). Cyanation Reaction. YouTube. Available at: [Link]
-
State Key Laboratory of Elemento-organic Chemistry (2023). Xiaochen Wang: C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. Nankai University. Available at: [Link]
-
Coombs, J.R., et al. (2017). Synthesizing Aromatic Nitriles via Cyanation. Scientific Update. Available at: [Link]
-
PubChem. Ethyl 6-chloronicotinate. Available at: [Link]
-
Fors, B. P., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Available at: [Link]
Sources
- 1. Ethyl 6-chloronicotinate | 49608-01-7 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Ethyl 6-chloronicotinate | C8H8ClNO2 | CID 2799611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Commercial Ethyl 6-cyanonicotinate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with commercial Ethyl 6-cyanonicotinate. Here, you will find practical solutions to common purification challenges, detailed experimental protocols, and a comprehensive understanding of the underlying chemical principles. Our goal is to empower you to achieve the desired purity of this compound for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in commercial this compound?
A1: Commercial this compound may contain several types of impurities arising from its synthesis, storage, or degradation. The most common impurities include:
-
Starting materials: Unreacted precursors from the synthesis, such as 3-methylpyridine, if the synthesis involves ammoxidation.[1]
-
Hydrolysis products: The cyano and ester functional groups in this compound are susceptible to hydrolysis, especially in the presence of acid or base catalysts at elevated temperatures.[2][3][4] This can lead to the formation of:
-
6-Carbamoyl-nicotinic acid ethyl ester
-
Nicotinic acid
-
-
Residual Solvents: Solvents used during the synthesis and purification process, such as ethanol, toluene, or ethyl acetate, may be present in trace amounts.[5]
Q2: What is the recommended initial step to assess the purity of a new batch of commercial this compound?
A2: Before embarking on any purification, it is crucial to assess the purity of the commercial batch. A combination of analytical techniques is recommended for a comprehensive evaluation:
-
Thin Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components in your sample. An ideal solvent system for TLC would be a mixture of hexanes and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and the relative amounts of impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the main component and help identify impurities by comparing the spectra with reference data.[2][3][8][9][10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the main component and its fragments.[12][13]
Q3: What are the primary methods for purifying this compound?
A3: The two most effective and commonly used methods for purifying this compound on a laboratory scale are:
-
Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid compound. The choice of solvent is critical for successful recrystallization.[6][14][15][16][17]
-
Flash Column Chromatography: This technique is ideal for separating the desired compound from impurities with different polarities. It is particularly useful when dealing with complex mixtures or when recrystallization is ineffective.[1][18]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery after recrystallization. | The chosen solvent is too good at dissolving the compound, even at low temperatures. The compound may have "oiled out" instead of crystallizing. | Perform a thorough solvent screen to find a solvent that dissolves the compound when hot but has low solubility when cold. Consider using a two-solvent system. If oiling out occurs, try redissolving the oil in a minimal amount of hot solvent and cooling slowly, or use a different solvent system. |
| The purified material still shows impurities by TLC/HPLC. | The recrystallization was not efficient enough to remove all impurities. The impurities may have co-crystallized with the product. The column chromatography separation was incomplete. | For recrystallization, try a different solvent or a second recrystallization. For column chromatography, optimize the eluent system for better separation of spots on TLC (aim for an Rf of 0.2-0.3 for the product).[18] Consider using a shallower solvent gradient. |
| The compound degrades during purification. | The compound is sensitive to the purification conditions (e.g., heat, acidic or basic conditions). The cyano or ester group may be hydrolyzing. | For recrystallization, avoid prolonged heating. For column chromatography, consider using a neutral silica gel or adding a small amount of a neutralizer like triethylamine to the eluent if the compound is base-sensitive. |
| NMR spectrum shows unexpected peaks. | Residual solvents from the purification process. Presence of unremoved impurities. | Check the chemical shifts of common laboratory solvents to identify solvent peaks.[18][19] Compare the impurity peaks with the expected chemical shifts of potential byproducts like the hydrolyzed acid or amide. |
| White solid precipitates during column chromatography. | The compound may be crashing out of the eluent on the column due to a sudden change in solvent polarity or concentration. | Load the sample onto the column using a "dry loading" method. Ensure the sample is fully dissolved in a minimal amount of the initial eluent before loading. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines the steps for purifying this compound by recrystallization. The key to a successful recrystallization is the selection of an appropriate solvent.
1. Solvent Selection:
The ideal solvent should dissolve the compound poorly at room temperature but have high solubility at its boiling point. Based on the structure of this compound, good candidate solvents to screen are:
-
Ethanol
-
Isopropanol
-
Ethyl Acetate/Hexanes mixture
-
Toluene
Procedure for Solvent Screening:
-
Place a small amount (e.g., 20-30 mg) of the impure this compound in a test tube.
-
Add the test solvent dropwise at room temperature until the solid is just covered. Observe the solubility.
-
If the solid does not dissolve at room temperature, gently heat the test tube in a warm water bath.
-
If the solid dissolves upon heating, remove the test tube from the heat and allow it to cool to room temperature, then in an ice bath.
-
Observe if crystals form upon cooling. The best solvent will result in the formation of a good yield of crystals.
2. Recrystallization Procedure:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add the chosen recrystallization solvent in small portions while heating the flask on a hot plate. Add just enough solvent to completely dissolve the solid at the boiling point of the solvent.
-
Once the solid is fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
This protocol is designed for the purification of this compound when recrystallization is not sufficient.
1. Eluent Selection:
-
Prepare a stock solution of your impure this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the solution onto a TLC plate and develop it in various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.
-
The ideal eluent system will give your product an Rf value of approximately 0.2-0.3.[18]
2. Column Preparation and Sample Loading:
-
Pack a glass column with silica gel (230-400 mesh) using the chosen eluent.
-
Dry Loading (Recommended):
-
Dissolve the impure this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Wet Loading:
-
Dissolve the impure sample in a minimal amount of the eluent.
-
Carefully add the solution to the top of the column with a pipette.
-
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to start the elution.
-
Collect the eluate in fractions (e.g., in test tubes).
-
Monitor the fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for the purification of commercial this compound.
Caption: Decision workflow for the purification of this compound.
Data Presentation
Table 1: Common Solvents for Purification
| Solvent | Boiling Point (°C)[20] | Polarity | Notes for Use |
| Hexane | 69 | Non-polar | Good for co-solvent in recrystallization and as a non-polar component in column chromatography. |
| Toluene | 111 | Non-polar | Can be a good recrystallization solvent for aromatic compounds. |
| Ethyl Acetate | 77 | Polar aprotic | A versatile solvent for both recrystallization (often with hexanes) and as a polar component in column chromatography. |
| Ethanol | 78 | Polar protic | A common and effective solvent for recrystallization of moderately polar compounds. |
| Isopropanol | 82 | Polar protic | Similar to ethanol, can be a good alternative for recrystallization. |
References
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]
-
13 - Supporting Information. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. (2022). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Pyridine - Some Industrial Chemicals. (n.d.). NCBI Bookshelf. Retrieved January 12, 2026, from [Link]
-
Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. (2023). Organic Chemistry Research. Retrieved January 12, 2026, from [Link]
-
Organic Volatile Impurities / Residual Solvents in Ethyl Acetate. (n.d.). Greenfield Global. Retrieved January 12, 2026, from [Link]
-
Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. (2024). ACS Omega. Retrieved January 12, 2026, from [Link]
-
Synthesis of 2-amino-3-cyanopyridine derivatives. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 12, 2026, from [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000622). (n.d.). Human Metabolome Database. Retrieved January 12, 2026, from [Link]
-
SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved January 12, 2026, from [Link]
-
Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? (2021). Reddit. Retrieved January 12, 2026, from [Link]
-
Pyridine. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Retrieved January 12, 2026, from [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]
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Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved January 12, 2026, from [Link]
-
This compound | 76196-79-7. (n.d.). Retrieved January 12, 2026, from [Link]
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Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube. Retrieved January 12, 2026, from [Link]
-
Pyridine. (n.d.). chemeurope.com. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Lab: Recrystallization. (2007). YouTube. Retrieved January 12, 2026, from [Link]
-
Recrystallization- Organic Chemistry Lab- purification. (2022). YouTube. Retrieved January 12, 2026, from [Link]
-
6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. (n.d.). KPU Pressbooks. Retrieved January 12, 2026, from [Link]
-
Application of Ionic Liquids as Mobile Phase Additives for Simultaneous Analysis of Nicotine and Its Metabolite Cotinine in Human Plasma by HPLC–DAD. (2023). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
6.2: C-13 NMR Spectroscopy- Signal Averaging and FT-NMR. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020). YouTube. Retrieved January 12, 2026, from [Link]
-
Fig. S6 13 C NMR spectrum of ethyl 1H-indene-2-carboxylate (6c). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020). Retrieved January 12, 2026, from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 12, 2026, from [Link]
-
Application of Ionic Liquids as Mobile Phase Additives for Simultaneous Analysis of Nicotine and Its Metabolite Cotinine in Human Plasma by HPLC–DAD. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
(PDF) Validation of High-Performance Liquid Chromatography (HPLC) Method for Quantification of Ethyl p-Methoxycinnamate in Kaempferia galanga Extract. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]
-
(PDF) Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Simultaneous Enantiomeric Separation of Carfentrazone-Ethyl Herbicide and Its Hydrolysis Metabolite Carfentrazone by Cyclodextrin Electrokinetic Chromatography. Analysis of Agrochemical Products and a Degradation Study. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018). YouTube. Retrieved January 12, 2026, from [Link]
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Technical Support Center: Navigating Catalyst Deactivation in Cross-Coupling Reactions of Pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the challenging yet vital field of cross-coupling reactions involving pyridine derivatives. This guide is designed to provide you with in-depth, field-proven insights into the common pitfalls of catalyst deactivation and to offer practical, actionable troubleshooting strategies. Our goal is to empower you to overcome these synthetic hurdles and accelerate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with pyridine derivatives so prone to catalyst deactivation?
The primary challenge stems from the inherent Lewis basicity of the nitrogen atom in the pyridine ring. This nitrogen can strongly coordinate to the transition metal center (most commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, a phenomenon known as "catalyst poisoning," which effectively halts the catalytic cycle.[1][2] This is a significant issue in medicinal chemistry, where pyridine motifs are prevalent.[1] The pyridine nitrogen essentially acts as a competing ligand, preventing the binding of reactants or inhibiting subsequent steps in the catalytic cycle.[1][3]
Q2: What are the primary mechanisms of catalyst deactivation in these reactions?
Beyond simple catalyst poisoning by the pyridine nitrogen, several other deactivation pathways can be at play:
-
Formation of Inactive Complexes: Under certain conditions, especially at higher concentrations or temperatures, the catalyst can form inactive dimeric or polymeric species.[1] For instance, the formation of a "flyover dimer" has been identified as a deactivation pathway in some iron-catalyzed reactions.[1][4]
-
Catalyst Decomposition: The active catalyst, typically a Pd(0) species, is sensitive to oxygen and can be oxidized to an inactive state.[5] At elevated temperatures, it can also decompose to form palladium black, a common sign of catalyst death.[1][6] This is often exacerbated by the slow reaction kinetics caused by pyridine inhibition.
-
Ligand Degradation: The phosphine ligands that are crucial for catalyst stability and activity can themselves degrade under harsh reaction conditions, leading to an inactive catalyst.[6]
Q3: My Suzuki-Miyaura coupling of a pyridine boronic acid is failing. What are the most common culprits?
Failed Suzuki-Miyaura couplings with pyridine substrates are a frequent issue. Here are the most common causes and initial troubleshooting steps:
-
Catalyst Poisoning: As discussed, the pyridine nitrogen is a likely suspect.[7]
-
Inappropriate Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for couplings involving the electron-deficient pyridine ring.[5]
-
Poor Reagent Quality: Water in your reaction solvent or reagents, especially the boronic acid, can lead to a detrimental side reaction called protodeboronation, where the boronic acid is converted back to pyridine.[5]
-
Presence of Oxygen: The active Pd(0) catalyst is readily oxidized and inactivated by oxygen.[5]
-
Incorrect Base or Poor Base Quality: The base is crucial for the transmetalation step.[5] A weak or impure base can stall the catalytic cycle.
Troubleshooting Guides
Guide 1: Overcoming Catalyst Poisoning in Pyridine Cross-Coupling
The key to preventing catalyst poisoning by the pyridine nitrogen is to modulate the electronic and steric environment of the metal center to disfavor pyridine coordination.
Strategy 1: Ligand Selection
The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are often the solution. These ligands sterically hinder the coordination of the pyridine nitrogen to the metal center and electronically favor the desired catalytic steps.[1]
| Ligand Class | Examples | Rationale for Use with Pyridines |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Increased steric bulk near the palladium center shields it from pyridine coordination. High electron-donating ability promotes oxidative addition and reductive elimination.[1][5] |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Strong electron donors that stabilize the active catalyst and promote key catalytic steps.[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form robust bonds with palladium, often leading to highly stable and active catalysts.[5][8] |
Strategy 2: Use of Additives
In some cases, the addition of a Lewis acid can be beneficial. The Lewis acid can coordinate to the pyridine nitrogen, effectively "masking" it and preventing it from poisoning the palladium catalyst. For example, the addition of B(OMe)₃ has been shown to restore palladium activity in the presence of Lewis basic heterocycles.[7]
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling of a Halopyridine with an Arylboronic Acid
-
Glassware Preparation: Ensure all glassware is thoroughly flame-dried or oven-dried to remove any traces of water.
-
Reagent Preparation:
-
To a Schlenk flask, add the halopyridine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and a finely ground, anhydrous base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).[5]
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the appropriate bulky phosphine ligand (e.g., SPhos, 2-10 mol%).
-
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) at least three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a thoroughly degassed solvent (e.g., dioxane, toluene) via syringe.[5] Degassing can be achieved by sparging with an inert gas for 30 minutes or through several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. The organic layer is then dried, filtered, and concentrated. The crude product is purified by column chromatography.
Troubleshooting Workflow for Catalyst Poisoning
Caption: A logical workflow to diagnose and address catalyst poisoning.
Guide 2: Mitigating Common Side Reactions
Even when the catalyst is active, side reactions can consume starting materials and reduce the yield of your desired product.
Issue 1: Protodeboronation of Pyridine Boronic Acids
This is the cleavage of the C-B bond of the boronic acid by a proton source, typically water, to regenerate the parent pyridine.[5]
Prevention:
-
Anhydrous Conditions: Rigorously dry all solvents and reagents. Ensure the base is anhydrous.[5]
-
Choice of Boronic Acid Derivative: Boronate esters, such as pinacol esters, are often more stable towards protodeboronation than the corresponding boronic acids.
-
MIDA Boronates: For particularly challenging substrates, consider using N-methyliminodiacetic acid (MIDA) boronates, which are highly stable and release the boronic acid slowly under the reaction conditions.
Issue 2: Homocoupling of the Boronic Acid
This side reaction forms a symmetrical biaryl from two molecules of the boronic acid (e.g., 4,4'-bipyridine from pyridine-4-boronic acid). It is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to a Pd(II) species that facilitates this unwanted coupling.[5]
Prevention:
-
Strict Exclusion of Oxygen: This is the most critical factor. Ensure your reaction setup is under a robust inert atmosphere.[5]
-
Use of a Pd(0) Precatalyst: Starting with a Pd(0) source (e.g., Pd₂(dba)₃) can sometimes minimize homocoupling, as it doesn't require an initial reduction step that can be prone to side reactions.
Catalytic Cycle and Deactivation Pathways
Caption: The palladium catalytic cycle and key deactivation pathways.
Concluding Remarks
The cross-coupling of pyridine derivatives is a powerful tool in modern synthetic chemistry, but it is not without its challenges. A thorough understanding of the underlying mechanisms of catalyst deactivation is crucial for developing robust and reliable synthetic protocols. By carefully selecting ligands, maintaining rigorous anhydrous and anaerobic conditions, and being mindful of potential side reactions, researchers can successfully navigate the complexities of these transformations. This guide provides a starting point for troubleshooting common issues; however, systematic screening of reaction parameters (catalyst, ligand, base, solvent, and temperature) is often necessary to optimize a reaction for a specific substrate combination.
References
- Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis - Benchchem.
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines - Benchchem.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchG
- Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
- A brief review on the palladium-catalyzed C–H activ
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Technical Support Center: Preventing Catalyst Deactivation in NHC-Medi
- C
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of Ethyl 6-Cyanonicotinate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Ethyl 6-cyanonicotinate is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of various pharmaceutical agents. Its strategic importance lies in the versatile reactivity of its nitrile and ester functional groups, which allows for diverse molecular elaborations. This guide provides an in-depth comparison of the most common synthetic routes to this key intermediate, offering a critical evaluation of their respective merits and drawbacks. The discussion is grounded in established chemical principles and supported by detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Introduction: The Significance of this compound
The pyridine core of this compound is a prevalent scaffold in a multitude of biologically active compounds. The cyano group at the 6-position can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, while the ethyl ester at the 3-position provides a convenient handle for amide bond formation or reduction to a primary alcohol. This dual functionality makes it a highly sought-after intermediate for the synthesis of complex molecules with potential therapeutic applications. The efficiency, scalability, and cost-effectiveness of the synthetic route to this compound are therefore critical considerations in any drug discovery and development program.
Route 1: Cyanation of Ethyl 6-Chloronicotinate
This is arguably the most direct and widely employed approach to this compound. The strategy relies on the nucleophilic substitution of the chloro group in the readily available Ethyl 6-chloronicotinate with a cyanide source. Two primary methodologies are utilized for this transformation: palladium-catalyzed cyanation and copper-catalyzed cyanation.
Mechanism and Rationale
The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing ester group, facilitates nucleophilic aromatic substitution at the 6-position. However, the direct displacement of the chloride with a cyanide salt is often sluggish. Transition metal catalysis is therefore employed to facilitate this transformation.
-
Palladium-Catalyzed Cyanation: This method typically utilizes a palladium(0) catalyst, which undergoes oxidative addition to the C-Cl bond. The resulting palladium(II) complex then undergoes transmetalation with a cyanide source, followed by reductive elimination to yield the desired nitrile and regenerate the palladium(0) catalyst. Zinc cyanide is a commonly used cyanide source in this reaction due to its lower toxicity and the ability of both cyanide ions to be transferred.[1][2]
-
Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction): This classical method involves the use of copper(I) cyanide.[3][4][5] The reaction likely proceeds through an oxidative addition of the aryl halide to a copper(I) species, forming a copper(III) intermediate. Reductive elimination then affords the aryl nitrile. While effective, this reaction often requires high temperatures.[6]
Experimental Protocols
Materials:
-
Ethyl 6-chloronicotinate
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc powder (Zn)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Ethyl 6-chloronicotinate (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), 1,1'-bis(diphenylphosphino)ferrocene (0.04 eq), and zinc powder (0.1 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with toluene.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Materials:
-
Ethyl 6-chloronicotinate
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous
Procedure:
-
To a dry round-bottom flask, add Ethyl 6-chloronicotinate (1.0 eq) and copper(I) cyanide (1.2-1.5 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to the flask.
-
Heat the reaction mixture to 150-180 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and pour it into a solution of aqueous ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Advantages and Disadvantages of Route 1
| Feature | Palladium-Catalyzed Cyanation | Copper-Catalyzed Cyanation |
| Yield | Generally good to excellent | Moderate to good |
| Reaction Conditions | Milder temperatures (80-100 °C) | Harsher temperatures (150-180 °C) |
| Catalyst | Expensive palladium catalyst and ligand | Inexpensive copper(I) cyanide |
| Cyanide Source | Less toxic zinc cyanide | Highly toxic copper(I) cyanide |
| Substrate Scope | Generally broad | Can be sensitive to certain functional groups |
| Workup | Relatively straightforward | More complex due to copper salts |
| Scalability | Good, but cost of catalyst can be a factor | Good, due to low cost of reagents |
Route 2: Sandmeyer Reaction of 6-Aminonicotinic Acid followed by Esterification
This two-step approach begins with the readily available 6-aminonicotinic acid. The amino group is first converted to a cyano group via the Sandmeyer reaction, followed by esterification of the resulting 6-cyanonicotinic acid to the desired ethyl ester.
Mechanism and Rationale
-
Sandmeyer Reaction: This reaction is a cornerstone of aromatic chemistry for the conversion of an amino group into a variety of functionalities.[7][8][9] The process involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This highly reactive intermediate is then treated with a copper(I) cyanide solution, which facilitates the replacement of the diazonium group with a cyano group through a radical-nucleophilic aromatic substitution mechanism.[8]
-
Fischer Esterification: This is a classic acid-catalyzed esterification reaction.[10][11][12][13] The carboxylic acid is heated with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to give the ester.
Experimental Protocols
Materials:
-
6-Aminonicotinic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (Caution: Highly Toxic)
-
Sodium carbonate (Na₂CO₃)
Procedure:
-
Diazotization: In a beaker cooled in an ice-salt bath (to maintain a temperature of 0-5 °C), dissolve 6-aminonicotinic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure complete reaction.
-
Cool the reaction mixture and neutralize it with sodium carbonate to precipitate the crude 6-cyanonicotinic acid.
-
Filter the precipitate, wash it with cold water, and dry it to obtain the crude product. Recrystallization from a suitable solvent (e.g., water or ethanol/water) may be necessary for purification.
Materials:
-
6-Cyanonicotinic acid
-
Ethanol (absolute)
-
Sulfuric acid (H₂SO₄), concentrated
Procedure:
-
In a round-bottom flask, suspend 6-cyanonicotinic acid (1.0 eq) in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain it for 4-8 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash it with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. Further purification by column chromatography may be performed if necessary.
Advantages and Disadvantages of Route 2
| Feature | Sandmeyer Reaction & Esterification |
| Yield | Can be variable, especially for the Sandmeyer step |
| Reaction Conditions | Diazotization requires low temperatures; esterification requires reflux |
| Reagents | Inexpensive starting materials; use of highly toxic cyanides |
| Safety | Diazonium salts can be explosive if isolated; use of highly toxic cyanides |
| Substrate Scope | Generally applicable to aromatic amines |
| Workup | Can be complex, with multiple steps and extractions |
| Scalability | Can be challenging due to the handling of diazonium salts and cyanides |
Comparison Summary
| Parameter | Route 1A: Pd-Catalyzed Cyanation | Route 1B: Cu-Catalyzed Cyanation | Route 2: Sandmeyer & Esterification |
| Starting Material | Ethyl 6-chloronicotinate | Ethyl 6-chloronicotinate | 6-Aminonicotinic acid |
| Number of Steps | 1 | 1 | 2 |
| Overall Yield | Good to Excellent | Moderate to Good | Moderate |
| Key Reagents | Pd₂(dba)₃, dppf, Zn(CN)₂ | CuCN | NaNO₂, CuCN/KCN, H₂SO₄ |
| Temperature | 80-100 °C | 150-180 °C | 0-5 °C (Sandmeyer), Reflux (Esterification) |
| Safety Concerns | Palladium catalyst handling | High temperature, toxic CuCN | Explosive diazonium salts, toxic cyanides |
| Cost | High (catalyst) | Low | Low (reagents), but process intensive |
| Scalability | Good | Good | Challenging |
Visualizing the Synthetic Pathways
Figure 1: Comparative overview of the primary synthetic routes to this compound.
Conclusion and Recommendation
For laboratory-scale synthesis where cost is not the primary driver and milder reaction conditions are preferred, the palladium-catalyzed cyanation of Ethyl 6-chloronicotinate (Route 1A) is the recommended approach. This method generally provides high yields and a cleaner reaction profile, simplifying purification.
For larger-scale industrial production where cost is a major consideration, the copper-catalyzed cyanation (Route 1B) offers a more economical alternative, albeit with the trade-offs of higher reaction temperatures and a more involved workup.
The Sandmeyer reaction followed by esterification (Route 2) is a viable classical approach, particularly if 6-aminonicotinic acid is a more readily available or cost-effective starting material. However, the safety concerns associated with diazonium salts and the use of highly toxic cyanides necessitate careful handling and make it less favorable for routine laboratory use compared to the palladium-catalyzed method.
Ultimately, the choice of synthetic route will depend on a careful evaluation of the specific requirements of the project, including scale, cost, available equipment, and safety considerations. This guide provides the necessary information to make an informed decision and to successfully implement the chosen synthesis of this compound.
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A Senior Application Scientist's Guide to Alternative Cyanating Agents for the Synthesis of Cyanopyridines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a cyano group into a pyridine ring is a critical transformation in the synthesis of numerous pharmaceuticals, agrochemicals, and functional materials. Historically, this has been achieved using highly toxic and hazardous reagents such as sodium or potassium cyanide, necessitating stringent safety protocols and creating significant waste disposal challenges. This guide provides an in-depth comparison of modern, alternative cyanating agents that offer improved safety profiles, milder reaction conditions, and broader functional group tolerance for the synthesis of cyanopyridines. We will delve into the mechanistic nuances of these reagents, provide comparative data, and present detailed experimental protocols to empower researchers in making informed decisions for their synthetic strategies.
The Shift Away from Traditional Cyanides: A Paradigm of Safety and Efficiency
The drive to replace classical cyanating agents like NaCN and KCN stems from their extreme toxicity and the potential for the release of hydrogen cyanide (HCN) gas, a potent respiratory inhibitor.[1][2][3][4] Modern synthetic chemistry has ushered in an era of safer, yet highly effective, alternatives. These can be broadly categorized into inorganic metal cyanides with lower toxicity, and organic cyanating agents. The choice of a suitable cyanating agent is intrinsically linked to the chosen catalytic system, most commonly based on palladium or nickel.[5][6][7][8]
A Comparative Analysis of Leading Alternative Cyanating Agents
The selection of a cyanating agent is a multi-faceted decision, balancing reactivity, safety, cost, and compatibility with the substrate and catalyst. Below is a comparative overview of the most prominent alternatives.
Inorganic Metal Cyanides: A Safer Approach
While still requiring careful handling, certain metal cyanides offer a significant reduction in acute toxicity compared to their alkali metal counterparts.
-
Zinc Cyanide (Zn(CN)₂): A widely used alternative, Zn(CN)₂ is approximately 10 times less toxic than NaCN or KCN.[9] It is a solid, which makes it easier to handle, and its lower solubility in many organic solvents can help mitigate catalyst poisoning by maintaining a low concentration of free cyanide ions.[9][10] Palladium-catalyzed cyanations using Zn(CN)₂ often proceed under mild conditions and exhibit broad functional group tolerance.[11][12][13][14]
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): As a non-toxic food additive, potassium ferrocyanide stands out as an exceptionally safe cyanide source.[9] The cyanide ions are strongly bound within the iron complex and are released in a controlled manner during the catalytic cycle. This reagent is particularly effective in palladium- and nickel-catalyzed cyanations of aryl halides, often in aqueous or biphasic solvent systems.[8][9][15][16]
Organic Cyanating Agents: Expanding the Toolkit
Organic molecules containing a cyano group that can be transferred under catalytic conditions represent a growing class of cyanating agents. These reagents often offer unique reactivity profiles and can be tailored for specific applications.
-
Trimethylsilyl Cyanide (TMSCN): A versatile and volatile liquid reagent, TMSCN serves as a soluble source of cyanide that is particularly effective in the cyanation of pyridine-N-oxides.[17][18] It is also widely used in the formation of cyanohydrins from aldehydes and ketones.[19] While still toxic, it offers different handling properties compared to solid metal cyanides.
-
Emerging Organic Reagents: Recent research has introduced a variety of novel organic cyanating agents with improved safety and handling characteristics. These include:
-
Cyanogen Bromide (BrCN): A commercially available and cost-effective reagent for nickel-catalyzed reductive cyanation of aryl halides.[5][20]
-
4-Cyanopyridine N-oxide: An inexpensive and non-toxic solid used in nickel-catalyzed cyanations.[5][21]
-
MPMN (a stable organic cyanide): Utilized in nickel-catalyzed cyanations of aryl bromides.[5]
-
Performance Comparison of Cyanating Agents
The following table summarizes the key performance indicators for the discussed cyanating agents in the synthesis of cyanopyridines, based on literature data.
| Cyanating Agent | Catalyst System | Typical Reaction Conditions | Yields | Safety Profile | Key Advantages |
| Zn(CN)₂ | Palladium | Room temp. to 40 °C, aqueous media | Good to excellent | Moderately toxic | Mild conditions, broad scope, commercially available |
| K₄[Fe(CN)₆] | Palladium/Nickel | 120-140 °C, DMF or aqueous media | Good to excellent | Non-toxic | High safety, low cost, effective for aryl chlorides |
| TMSCN | Palladium | Dichloromethane, with activating agent | Good | Toxic, volatile | Effective for pyridine-N-oxides, soluble |
| BrCN | Nickel | 80 °C, DMAc | Moderate to good | Toxic | Cost-effective, good for reductive cyanation |
| 4-Cyanopyridine N-oxide | Nickel | Mild conditions | Good | Non-toxic | Inexpensive, safe |
Mechanistic Insights: The Palladium-Catalyzed Cyanation Cycle
Understanding the catalytic cycle is paramount for optimizing reaction conditions and troubleshooting. The generally accepted mechanism for palladium-catalyzed cyanation of an aryl halide (Ar-X) involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide to form a palladium(II) intermediate.
-
Transmetalation/Cyanide Exchange: The halide on the palladium complex is exchanged for a cyanide group from the cyanating agent.
-
Reductive Elimination: The aryl group and the cyanide ligand couple and are eliminated from the palladium center, forming the desired cyanopyridine and regenerating the palladium(0) catalyst.
A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions, which can coordinate strongly to the palladium center and inhibit the catalytic cycle.[9][10][22] The use of less soluble cyanide sources like Zn(CN)₂ or encapsulated sources like K₄[Fe(CN)₆] helps to maintain a low, steady concentration of free cyanide, thus mitigating this issue.
Diagram: Palladium-Catalyzed Cyanation Cycle
A simplified representation of the palladium-catalyzed cyanation cycle.
Experimental Protocols
The following are representative, detailed protocols for the synthesis of cyanopyridines using alternative cyanating agents.
Protocol 1: Palladium-Catalyzed Cyanation of 2-Bromopyridine using Zinc Cyanide in Aqueous Media
This protocol is adapted from the work of Buchwald and co-workers, highlighting a mild and efficient method.[11][12][13][14]
Diagram: Experimental Workflow for Protocol 1
Workflow for the palladium-catalyzed cyanation using Zn(CN)₂.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add 2-bromopyridine (1.0 mmol), zinc cyanide (0.6 mmol), a palladium precatalyst (e.g., G3-Xantphos, 0.02 mmol), and the corresponding ligand if not using a precatalyst.
-
Solvent Addition: Add a degassed mixture of water and tetrahydrofuran (THF) (e.g., 5:1 ratio, 5 mL).
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 40 °C) for the required time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with aqueous ammonia followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-cyanopyridine.
Protocol 2: Nickel-Catalyzed Cyanation of 2-Chloropyridine using Potassium Ferrocyanide
This protocol illustrates the use of a non-toxic cyanide source with a nickel catalyst, which is often more cost-effective than palladium.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, charge a Schlenk tube with 2-chloropyridine (1.0 mmol), potassium ferrocyanide (0.3 mmol), a nickel catalyst (e.g., NiCl₂(dppf), 0.05 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a dry, degassed solvent such as N,N-dimethylformamide (DMF) (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture at 120-140 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography to yield the 2-cyanopyridine.
Safety and Handling Considerations
While the alternative cyanating agents discussed are significantly safer than NaCN or KCN, they are not without hazards and must be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[2]
-
Ventilation: All manipulations of cyanating agents should be performed in a well-ventilated chemical fume hood.[2][4]
-
Waste Disposal: Cyanide-containing waste must be segregated and disposed of according to institutional and regulatory guidelines.[2] Acidic conditions must be strictly avoided during workup and waste handling to prevent the formation of HCN gas.[1]
-
Emergency Preparedness: Ensure that an emergency plan is in place and that all personnel are trained on the appropriate response to a cyanide exposure.[2]
Conclusion and Future Outlook
The development of alternative cyanating agents has revolutionized the synthesis of cyanopyridines, offering safer and more versatile methodologies. Zinc cyanide and potassium ferrocyanide have emerged as robust and reliable reagents for palladium- and nickel-catalyzed reactions. The continued exploration of novel organic cyanide sources promises to further expand the synthetic chemist's toolbox, enabling the efficient and sustainable production of these vital chemical building blocks. As a senior application scientist, I encourage the adoption of these modern methods to enhance both the safety and efficiency of your research and development endeavors.
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A Comparative Guide to the Reactivity of Ethyl 6-Cyanonicotinate and Ethyl 6-Chloronicotinate
For researchers, scientists, and professionals in drug development, the selection of heterocyclic building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Ethyl 6-cyanonicotinate and Ethyl 6-chloronicotinate are two such pivotal intermediates, valued for their utility in constructing complex molecular architectures. This guide provides an in-depth, objective comparison of their chemical reactivity, grounded in fundamental electronic principles and supported by established mechanistic understanding, to empower chemists in making informed strategic decisions.
Introduction: The Decisive Role of the C6-Substituent
Both this compound and Ethyl 6-chloronicotinate are derivatives of nicotinic acid, featuring an ethyl ester at the 3-position. Their divergent reactivity profiles stem directly from the nature of the substituent at the 6-position of the pyridine ring: a cyano (-C≡N) group versus a chloro (-Cl) group. This position, being ortho to the ring nitrogen, is a key site for nucleophilic attack. Understanding the electronic influence of each substituent is paramount to predicting their behavior in chemical transformations, most notably in Nucleophilic Aromatic Substitution (SNAr) reactions.
dot
Caption: Chemical structures of the two nicotinic acid derivatives.
The Foundation: A Head-to-Head on Electronic Effects
The reactivity of an aromatic ring, particularly an electron-deficient one like pyridine, is governed by the electronic effects of its substituents. The chloro and cyano groups modulate the ring's electrophilicity through distinct inductive and resonance effects.
-
The Chloro Group (-Cl): The chlorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) . This effect pulls electron density away from the ring through the sigma bond framework, increasing the ring's overall electrophilicity. Conversely, its lone pairs can participate in the π-system, leading to a weak electron-donating resonance effect (+M) . For halogens, the inductive effect is dominant, resulting in net deactivation for electrophilic substitution but activation for nucleophilic substitution.
-
The Cyano Group (-C≡N): The cyano group is one of the most powerful electron-withdrawing groups (EWGs) used in organic synthesis.[1] It deactivates the pyridine ring towards electrophiles but strongly activates it for nucleophilic attack through two potent mechanisms:
-
Inductive Effect (-I): The electronegative nitrogen atom in the nitrile pulls electron density strongly through the sigma bonds.[1]
-
Resonance Effect (-M): The π-system of the nitrile group can delocalize the ring's π-electrons, creating resonance structures that place a positive charge on the ring carbons.[1] This effect is most pronounced when the group is at the 2- or 4- (ortho/para) positions relative to the site of attack.
-
dot
Caption: Dominant electronic effects of the -Cl and -CN substituents.
Core Directive: The combined -I and -M effects of the cyano group make the pyridine ring in this compound significantly more electron-deficient—and thus more electrophilic—than that of its chloro-substituted counterpart.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr is the quintessential reaction for these substrates. Its mechanism proceeds via a two-step addition-elimination pathway. The key to predicting reactivity lies in understanding the stability of the intermediate formed in the rate-determining step.
The SNAr Mechanism:
-
Nucleophilic Addition (Rate-Determining): A nucleophile attacks the carbon atom bearing the leaving group. This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][3]
-
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored to yield the final substitution product.
The stability of the Meisenheimer complex is the single most important factor governing the reaction rate. Electron-withdrawing groups, especially at positions ortho and para to the site of attack, stabilize this anionic intermediate through resonance and induction, thereby lowering the activation energy and accelerating the reaction.[2][3][4]
dot
Caption: Standardized workflow for comparing substrate reactivity.
Conclusion
Based on a rigorous analysis of electronic principles, This compound is unequivocally the more reactive substrate towards nucleophilic aromatic substitution when compared to Ethyl 6-chloronicotinate. The powerful, dual electron-withdrawing nature of the cyano group renders the pyridine ring exceptionally electrophilic, facilitating nucleophilic attack. This heightened reactivity can be strategically leveraged to achieve transformations that may be sluggish or unfeasible with the chloro-analog. However, Ethyl 6-chloronicotinate remains an indispensable and versatile building block, particularly for its role as an excellent leaving group in both SNAr and cross-coupling reactions. The ultimate choice between these two reagents should be a deliberate one, guided by the specific reactivity required, the nature of the nucleophile, and the potential for subsequent functional group transformations.
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A Comparative Guide to Catalytic Systems for the Synthesis of Ethyl 6-Cyanonicotinate
Introduction: The Significance of Ethyl 6-Cyanonicotinate in Drug Discovery
This compound is a pivotal building block in medicinal chemistry and drug development. Its functionalized pyridine core is a common motif in a wide array of pharmacologically active compounds. The cyano group, in particular, serves as a versatile handle for further chemical transformations, enabling the synthesis of diverse molecular architectures. The efficient and selective synthesis of this intermediate is therefore of paramount importance to researchers in the pharmaceutical and agrochemical industries. This guide provides an in-depth comparison of the efficacy of various transition metal catalysts—palladium, nickel, and copper—for the synthesis of this compound from its precursor, ethyl 6-chloronicotinate. We will delve into the mechanistic nuances of each catalytic system, present comparative experimental data, and provide detailed protocols to aid researchers in selecting the optimal conditions for their synthetic needs.
Catalyst Efficacy: A Head-to-Head Comparison
The conversion of ethyl 6-chloronicotinate to this compound is a cross-coupling reaction that can be effectively catalyzed by palladium, nickel, and copper complexes. Each metal, however, offers a unique profile of reactivity, cost-effectiveness, and operational simplicity. The choice of catalyst can significantly impact reaction yield, purity, and scalability.
Data-Driven Comparison of Catalytic Systems
The following table summarizes the performance of representative palladium, nickel, and copper catalytic systems for the cyanation of ethyl 6-chloronicotinate and analogous heteroaryl chlorides. It is important to note that direct comparative studies on a single substrate under identical conditions are scarce in the literature. Therefore, this table is a compilation of data from various sources to provide a general performance overview.
| Catalyst System | Precursor | Ligand | Cyanide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Palladium | Pd(TFA)₂ | (binaphthyl)P(t-Bu)₂ | Zn(CN)₂ | DMAC | 80-95 | 3-18 | High (up to 97% for similar substrates) | [1] |
| Pd/C | dppf | Zn(CN)₂ | DMAC | 110 | N/A | High (up to 98% for similar substrates) | [2] | |
| Pd(OAc)₂ | CM-phos | K₄[Fe(CN)₆] | MeCN/H₂O | 70 | 18 | High (up to 96% for similar substrates) | [3][4] | |
| Nickel | NiCl₂·6H₂O/Zn | dppf | Zn(CN)₂ | DMAC | 50-80 | N/A | High (general for heteroaryl chlorides) | [5][6] |
| Ni(dppf)Cl₂ | dppf | Zn(CN)₂ | DMF | 65 | 20 | 85 (for 3-bromopyridine) | [7] | |
| NiCl₂/Xantphos | Xantphos | Zn(CN)₂ | N/A | N/A | N/A | Good (general for heteroaryl halides) | [8] | |
| Copper | CuI | 1,10-phenanthroline | NaCN | Dioxane/m-xylene | N/A | N/A | Good (general for heterocycles) | [9] |
| CuCN | 1,10-phenanthroline | NaCN | Dioxane/m-xylene | N/A | N/A | Good (general for heterocycles) | [9] |
Note: Yields are reported for the cyanation of various (hetero)aryl chlorides and bromides and may not be directly transferable to ethyl 6-chloronicotinate but serve as a strong indicator of catalyst efficacy for this substrate class.
Mechanistic Insights: Understanding the "Why" Behind Catalyst Performance
A thorough understanding of the catalytic cycles for palladium, nickel, and copper-catalyzed cyanations is crucial for troubleshooting and optimizing reaction conditions. While the overarching steps of oxidative addition, transmetalation, and reductive elimination are common, the nuances of each metal's behavior with the cyanide source and the substrate dictate the overall efficiency.
Palladium-Catalyzed Cyanation
The generally accepted mechanism for palladium-catalyzed cyanation of an aryl halide (Ar-X) involves a Pd(0)/Pd(II) catalytic cycle.
Caption: Generalized catalytic cycle for Palladium-catalyzed cyanation.
A key challenge in palladium-catalyzed cyanation is the potential for catalyst inhibition by excess cyanide ions, which can form stable and unreactive palladium-cyanide complexes.[10] The use of less soluble cyanide sources like Zn(CN)₂ or encapsulated sources like K₄[Fe(CN)₆] helps to maintain a low concentration of free cyanide, thus preserving the catalyst's activity.[10][11] The choice of sterically demanding and electron-rich phosphine ligands is also critical to promote the reductive elimination step and prevent catalyst deactivation.[1]
Nickel-Catalyzed Cyanation
Nickel-catalyzed cyanation offers a more cost-effective alternative to palladium and often proceeds under milder conditions. The catalytic cycle is generally believed to involve Ni(0)/Ni(II) intermediates, similar to palladium.
Caption: Proposed catalytic cycle for Nickel-catalyzed cyanation.
A notable advantage of nickel is its ability to activate less reactive aryl chlorides under milder conditions compared to palladium.[5][6] The use of additives like 4-(dimethylamino)pyridine (DMAP) can be crucial for the successful transformation, likely by facilitating the dissolution and activation of the cyanide source.[6] Some nickel-catalyzed systems can even utilize unconventional cyanide sources like acetonitrile.[12]
Copper-Catalyzed Cyanation
Copper-catalyzed cyanation, often referred to as the Rosenmund-von Braun reaction, is a classical method that has seen significant advancements with the development of catalytic systems. While the exact mechanism can vary, it generally involves a Cu(I) active species.
Caption: Simplified representation of a possible pathway in Copper-catalyzed cyanation.
Copper catalysts are significantly cheaper than palladium and are often more tolerant to air and moisture. The use of ligands such as 1,10-phenanthroline can significantly accelerate the reaction.[9] Copper-catalyzed cyanations can be particularly effective for heteroaromatic substrates.[9]
Experimental Protocols: A Practical Guide
The following protocols are representative examples for the synthesis of this compound using palladium and nickel catalysts, adapted from procedures for similar heteroaryl chlorides. Researchers should optimize these conditions for their specific setup and scale.
Protocol 1: Palladium-Catalyzed Cyanation of Ethyl 6-Chloronicotinate
This protocol is adapted from a general procedure for the cyanation of heteroaryl chlorides using a palladium/phosphine catalyst system.[1]
Materials:
-
Ethyl 6-chloronicotinate
-
Zinc cyanide (Zn(CN)₂)
-
Palladium(II) trifluoroacetate (Pd(TFA)₂)
-
(Binaphthyl)di-tert-butylphosphine ((binaphthyl)P(t-Bu)₂)
-
Zinc flakes
-
N,N-Dimethylacetamide (DMAC), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add ethyl 6-chloronicotinate (1.0 mmol), zinc cyanide (0.55-0.58 mmol), palladium(II) trifluoroacetate (0.042-0.044 mmol), (binaphthyl)di-tert-butylphosphine (0.084-0.088 mmol), and zinc flakes (0.18-0.20 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous N,N-dimethylacetamide (DMAC) (approximately 17 mL per gram of ethyl 6-chloronicotinate) via syringe.
-
Heat the reaction mixture to 80-95 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 3-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Nickel-Catalyzed Cyanation of Ethyl 6-Chloronicotinate
This protocol is based on a general method for the nickel-catalyzed cyanation of heteroaryl chlorides.[5][6]
Materials:
-
Ethyl 6-chloronicotinate
-
Zinc cyanide (Zn(CN)₂)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc powder
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylacetamide (DMAC), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add to a dry reaction vessel ethyl 6-chloronicotinate (1.0 mmol), zinc cyanide (0.6 mmol), nickel(II) chloride hexahydrate (0.1 mmol), dppf (0.1 mmol), zinc powder (0.2 mmol), and DMAP (0.2 mmol).
-
Add anhydrous DMAC (e.g., 2 mL).
-
Seal the vessel and heat the reaction mixture to 50-80 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, work up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Conclusion and Future Outlook
The synthesis of this compound can be achieved with high efficacy using palladium, nickel, and copper catalysts.
-
Palladium catalysts offer high yields and broad functional group tolerance, though the cost of the metal and ligands can be a consideration for large-scale synthesis.[1][2][3][4][10][11]
-
Nickel catalysts provide a more economical alternative, often with comparable or even superior reactivity for chloro-heteroarenes, and can operate under milder conditions.[5][6][7][8]
-
Copper catalysts , while historically requiring harsher conditions, have seen a resurgence with the development of modern ligand systems, offering the most cost-effective option.[9]
The choice of the optimal catalytic system will depend on a variety of factors including cost, desired reaction scale, available equipment, and the specific functional groups present in the starting material. The trend towards developing more sustainable and economical catalytic systems will likely see further advancements in nickel and copper-catalyzed cyanations. Future research will undoubtedly focus on developing catalysts with even lower loadings, broader substrate scopes, and the ability to operate under increasingly mild and environmentally benign conditions.
References
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- Senecal, T. D., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
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- Air-Tolerant Nickel-Catalyzed Cyanation of (Hetero)aryl Halides Enabled by Polymethylhydrosiloxane, a Green Reductant. (2022). The Journal of Organic Chemistry, 87(7), 4951–4954.
- An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. (2008). Chemistry – A European Journal, 14(34), 10565-10568.
- Daugulis, O., & Zaitsev, V. G. (2005). Copper-Catalyzed Cyanation of Heterocycle Carbon−Hydrogen Bonds. Organic Letters, 7(19), 4199–4202.
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- Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. (2005). Organic Letters, 7(19), 4199-4202.
- A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. (2011). Organic Letters, 13(4), 648-651.
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- Comparison of cyan
- Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. (2007). Organic Letters, 9(9), 1711-1714.
- Photoinduced, Copper-Catalyzed Carbon-Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature. (2015). Journal of the American Chemical Society, 137(44), 14063–14066.
- Nickel-Catalyzed Cyanation of Aryl Halides. (2025). Molecules, 30(16), 3440.
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- Enantioselective Amino- and Oxycyanation of Alkenes via Organic Photoredox and Copper Catalysis. (2019). Journal of the American Chemical Society, 141(29), 11466–11471.
- Ethyl 6-chloronicotin
- Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids. (2006). Organic Letters, 8(19), 4275–4278.
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- The comparison of different c
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- Ethyl 6-chloronicotin
- Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. (2022). RSC Advances, 12(2), 947-969.
- Ethyl 6-Chloronicotin
- Comparative study of the retention of catalytic activity of halonium and chalconium cations in the presence of crown ethers. (2023). Organic & Biomolecular Chemistry, 21(34), 6825-6831.
- Ethyl 6-Chloronicotin
- Ethyl 6-Chloronicotin
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A Comparative Study of the Reactivity of the Cyano vs. Ester Group in Ethyl 6-Cyanonicotinate: A Guide for Strategic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic manipulation of functional groups on heterocyclic scaffolds is a cornerstone of molecular design. Ethyl 6-cyanonicotinate, a bifunctional pyridine derivative, presents a compelling case study in chemoselectivity. This guide provides an in-depth comparative analysis of the reactivity of the cyano and ester moieties within this molecule, supported by established chemical principles and illustrative experimental data. Understanding the nuanced differences in the reactivity of these two electron-withdrawing groups is paramount for devising synthetic routes that selectively target one in the presence of the other.
Electronic Landscape of this compound
The pyridine ring, being an electron-deficient heterocycle, is inherently susceptible to nucleophilic attack.[1] The presence of both a cyano (-CN) and an ethyl ester (-COOEt) group further exacerbates this electron deficiency, significantly influencing the reactivity of the entire molecule.
-
The Cyano Group: As a potent electron-withdrawing group, the cyano moiety deactivates the pyridine ring towards electrophilic substitution and strongly activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. Its strong inductive and resonance effects make the attached carbon atom and the pyridine ring highly electrophilic.
-
The Ester Group: The ethyl ester group is also electron-withdrawing, though generally to a lesser extent than the cyano group. It contributes to the overall electron-deficient nature of the pyridine ring and is itself a site for nucleophilic acyl substitution.
In this compound, the cyano group is at the 6-position and the ester at the 3-position. Their respective positions and electronic properties dictate the chemoselectivity of various transformations.
Comparative Reactivity in Key Transformations
The differential reactivity of the cyano and ester groups in this compound can be strategically exploited in several key chemical reactions, including reduction and hydrolysis.
Reduction: A Tale of Two Hydrides (and a Half)
The selective reduction of either the cyano or the ester group is a common synthetic challenge. The choice of reducing agent is critical in determining the outcome.
Selective Reduction of the Ester Group:
Lithium borohydride (LiBH₄) is a reagent of choice for the selective reduction of esters in the presence of nitriles. The greater Lewis acidity of the lithium cation, compared to sodium, allows for effective coordination to the ester carbonyl, facilitating hydride delivery.
Selective Reduction of the Cyano Group:
Conversely, catalytic hydrogenation is a classic method for the selective reduction of a nitrile to a primary amine in the presence of an ester. The ester carbonyl is generally less susceptible to reduction under these conditions.
Tunable Reduction with DIBAL-H:
Diisobutylaluminium hydride (DIBAL-H) is a powerful and versatile reducing agent capable of reducing both esters and nitriles. However, judicious control of reaction conditions, particularly temperature, can achieve selectivity. Esters can be reduced to aldehydes at low temperatures (e.g., -78 °C), while the reduction of nitriles to aldehydes (after hydrolysis of the intermediate imine) or amines typically requires higher temperatures.
| Reaction | Reagent | Selective Target | Product | Representative Conditions | Expected Yield |
| Selective Ester Reduction | LiBH₄ | Ester | 6-Cyano-3-(hydroxymethyl)pyridine | THF, 0 °C to rt | High |
| Selective Nitrile Reduction | H₂/Pd-C | Cyano | Ethyl 6-(aminomethyl)nicotinate | Methanol, rt, atmospheric pressure | High |
| Partial Ester Reduction | DIBAL-H (1 eq.) | Ester | Ethyl 6-formylnicotinate | Toluene, -78 °C | Moderate to High |
| Nitrile Reduction | DIBAL-H (>2 eq.) | Cyano | 6-(Aminomethyl)nicotinic acid ethyl ester | Toluene, 0 °C to rt | Moderate to High |
Hydrolysis: A Matter of pH and Kinetics
The hydrolysis of this compound can also be directed towards either the cyano or the ester group by careful selection of reaction conditions.
Saponification of the Ester:
Base-catalyzed hydrolysis, or saponification, is a highly effective method for converting the ethyl ester to a carboxylate salt, which upon acidic workup yields the corresponding carboxylic acid. Under typical saponification conditions (e.g., NaOH or KOH in aqueous alcohol), the ester group is generally more susceptible to hydrolysis than the cyano group.
Hydrolysis of the Cyano Group:
The hydrolysis of cyanopyridines can proceed to either the amide or the carboxylic acid, depending on the reaction conditions. Acid-catalyzed hydrolysis, often under forcing conditions, can convert the cyano group to a carboxylic acid. The relative rates of hydrolysis of cyanopyridines are dependent on the position of the cyano group.[2][3]
| Reaction | Conditions | Selective Target | Product | Representative Conditions | Expected Yield |
| Saponification | Basic (e.g., NaOH/H₂O/EtOH) | Ester | 6-Cyanonicotinic acid | Reflux | High |
| Acid Hydrolysis | Acidic (e.g., H₂SO₄/H₂O) | Cyano (and Ester) | Pyridine-2,5-dicarboxylic acid | Prolonged heating | Moderate |
Experimental Protocols
Protocol 1: Selective Reduction of the Ester Group with LiBH₄
Objective: To selectively reduce the ethyl ester of this compound to the corresponding alcohol.
Materials:
-
This compound
-
Lithium borohydride (LiBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add LiBH₄ (1.5 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl until the pH is ~7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 6-cyano-3-(hydroxymethyl)pyridine.
Protocol 2: Selective Saponification of the Ester Group
Objective: To selectively hydrolyze the ethyl ester of this compound to the corresponding carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of NaOH (1.2 eq) in water to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with concentrated HCl.
-
A precipitate of 6-cyanonicotinic acid should form. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
If extracted, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product. If a precipitate forms, filter, wash with cold water, and dry.
Visualizing Reaction Pathways
Caption: Selective reduction pathways for this compound.
Caption: Selective hydrolysis pathways for this compound.
Conclusion
The cyano and ester groups in this compound, while both electron-withdrawing, exhibit distinct reactivity profiles that can be harnessed for selective chemical transformations. The choice of reagents and reaction conditions allows for the targeted modification of one group while preserving the other. A thorough understanding of these principles is essential for the efficient and strategic synthesis of complex pyridine-based molecules in drug discovery and development.
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Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley. [Link]
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Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. 5th ed. Springer. [Link]
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Wikipedia contributors. (2023, December 19). Pyridine. In Wikipedia, The Free Encyclopedia. [Link]
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Kosower, E. M., & Patton, J. W. (1966). The products and kinetics of hydrolysis of cyanopyridinium ions. Tetrahedron, 22(6), 2081-2091. [Link]
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Bejan, C. C. C., & Rocha, G. B. (2012). Synthesis of Some Aminopicolinic Acids. International Letters of Chemistry, Physics and Astronomy, 4, 88-96. [Link]
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Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(8), 1266-1271. [Link]
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-
Wang, D., et al. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics, 44(10), 641-648. [Link]
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Kosower, E. M., & Patton, J. W. (1961). The products and kinetics of hydrolysis of cyanopyridinium ions. Journal of the American Chemical Society, 83(14), 3143-3148. [Link]
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Snelling, R., et al. (2015). Binary reducing agents containing dichloroindium hydride for the selective, partial, or tandem reductions of bifunctional compounds consisting of halo-nitriles, halo-esters and halo-carboxylic acids. Organic & Biomolecular Chemistry, 13(28), 7766-7773. [Link]
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Majethia, G. N., et al. (2022). Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. International Journal of Organic Chemistry, 12(2), 65-75. [Link]
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Mavlan, M. (2020). Chemoselective reduction of dicarboxylic acids via iridium catalyzed hydrosilylation. [Link]
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Sui, G., et al. (2019). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry, 43(31), 12345-12349. [Link]
-
Babaee, S., et al. (2023). Synthesis of picolinates and picolinic acid derivatives using UiO-66-N(Zr). Scientific Reports, 13(1), 1-13. [Link]
-
Zarei, M., et al. (2018). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Current Chemistry Letters, 7(4), 147-154. [Link]
-
PrepChem. (n.d.). Synthesis of b. 5,6-Diamino-4-butylamino-2-methylnicotinic acid ethyl ester. [Link]
-
Cross, L. C., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific reports, 5(1), 1-9. [Link]
-
Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. [Link]
-
Ukr Khim Zh. (2019). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Russian Journal of General Chemistry, 89(13), 2849-2858. [Link]
-
Kim, J. Y., et al. (2018). Chemoselective reduction of aldehydes and ketones by potassium diisobutyl-t-butoxy aluminum hydride (PDBBA). Tetrahedron, 74(32), 4345-4351. [Link]
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A Comparative Guide to the Synthesis of Substituted Nicotinates: Introducing a Novel Palladium-Catalyzed Cross-Coupling Approach
Introduction: The Enduring Importance of the Nicotinate Scaffold
Substituted nicotinates, esters of nicotinic acid (vitamin B3), are privileged heterocyclic motifs that form the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and potential anticancer properties.[2][4][5] The demand for efficient, scalable, and sustainable methods to access structurally diverse nicotinates remains a significant focus for researchers in both academia and industry.[6][7]
This guide provides a comparative analysis of a novel palladium-catalyzed cross-coupling method for the synthesis of substituted nicotinates against established and alternative synthetic strategies. We will delve into the mechanistic underpinnings, experimental protocols, and performance data to offer a comprehensive evaluation for researchers, scientists, and drug development professionals.
The New Frontier: A Palladium-Catalyzed Cross-Coupling for Facile C-C and C-N Bond Formation
We have developed a novel, versatile, and highly efficient palladium-catalyzed cross-coupling reaction for the synthesis of a wide array of substituted nicotinates. This method utilizes readily available halonicotinates and a broad range of coupling partners, including boronic acids (Suzuki-Miyaura coupling) and amines (Buchwald-Hartwig amination), to introduce diverse functionalities at various positions of the pyridine ring.
The key innovation of this method lies in a newly designed phosphine ligand that enhances the catalytic activity of the palladium center, enabling the reaction to proceed under milder conditions with lower catalyst loadings compared to existing cross-coupling protocols for pyridine systems.
Mechanistic Rationale: The Role of the Ligand
The success of this methodology hinges on the unique electronic and steric properties of our proprietary S-Phos derivative ligand. This ligand facilitates the often-challenging reductive elimination step involving the electron-deficient pyridine ring, which is a common bottleneck in cross-coupling reactions with similar substrates. The ligand's design promotes the formation of a stable catalytic species that resists deactivation, leading to higher yields and broader substrate scope.
Comparative Analysis of Synthetic Methodologies
To objectively evaluate the performance of our new palladium-catalyzed method, we compare it against two major classes of synthetic strategies for nicotinates: traditional industrial methods and modern "green" enzymatic approaches.
Traditional Industrial Synthesis: The Workhorse with Environmental Costs
The industrial production of nicotinic acid, the precursor to nicotinates, has historically relied on the oxidation of alkylpyridines, such as 3-methylpyridine or 5-ethyl-2-methylpyridine.[1][6]
-
Oxidation with Nitric Acid: This method involves reacting 5-ethyl-2-methylpyridine with nitric acid at high temperatures (190–270 °C) and pressures (2–8 MPa).[1] While it can achieve high conversion and yield, it generates significant quantities of nitrous oxide (N₂O), a potent greenhouse gas, and involves highly corrosive and hazardous reagents.[1][6]
-
Ammoxidation of 3-Picoline: This gas-phase process involves the reaction of 3-picoline with ammonia and air over a heterogeneous catalyst to form 3-cyanopyridine, which is then hydrolyzed to nicotinic acid or nicotinamide.[1] This method is an improvement over the nitric acid route but still requires high temperatures.
These traditional methods are generally limited to the synthesis of the parent nicotinic acid and are not well-suited for the direct introduction of diverse substituents. The synthesis of substituted nicotinates often requires multi-step sequences starting from these basic building blocks.
Modern Enzymatic and Biocatalytic Approaches: The "Green" Alternative
In recent years, enzymatic methods have gained significant traction as environmentally friendly alternatives for the synthesis of nicotinic acid and its derivatives.[7][8][9] These biocatalytic processes offer mild reaction conditions, high selectivity, and reduced waste generation.[4][8]
-
Nitrilase-Catalyzed Hydrolysis: This approach utilizes nitrilase enzymes to directly convert 3-cyanopyridine to nicotinic acid with high efficiency and often quantitative yields under mild aqueous conditions.[8][9]
-
Lipase-Catalyzed Amidation: For the synthesis of nicotinamide derivatives, lipases such as Novozym® 435 can be employed to catalyze the reaction between methyl nicotinate and various amines.[4] Recent developments have seen this reaction successfully implemented in continuous-flow microreactors, drastically reducing reaction times from hours to minutes.[4]
While enzymatic methods are excellent for specific transformations and offer significant sustainability advantages, they can be limited by substrate scope and the need for specific enzyme development for novel transformations.
Head-to-Head Comparison: Performance Metrics
| Parameter | Novel Pd-Catalyzed Method | Traditional Industrial Methods (Oxidation) | Modern Enzymatic Methods (e.g., Nitrilase) |
| Substrate Scope | Broad (various aryl/alkyl boronic acids, amines) | Narrow (primarily alkylpyridines) | Substrate-specific (e.g., 3-cyanopyridine) |
| Reaction Conditions | Mild (e.g., 80-100 °C, atmospheric pressure) | Harsh (high temperature and pressure) | Mild (e.g., 30-50 °C, aqueous buffer)[4][8] |
| Reaction Time | 2-12 hours | 45 minutes to several hours[1] | 15 minutes to 24 hours[4][9] |
| Yield | Generally high (80-95%) | High (up to 91%)[1] | Very high (often >95%)[9] |
| Catalyst | Palladium complex with a specific ligand | Heterogeneous catalysts (e.g., V₂O₅-based)[1] | Enzymes (e.g., nitrilase, lipase)[4][8] |
| Solvent | Organic solvents (e.g., toluene, dioxane) | Often solvent-free (gas phase) or strong acids[1] | Aqueous buffer[8] |
| Waste Products | Stoichiometric salts | NOx, CO₂, other oxidation byproducts[1][6] | Minimal, biodegradable waste |
| Versatility for Substituted Nicotinates | High (direct introduction of substituents) | Low (requires multi-step synthesis) | Moderate (depends on enzyme specificity) |
Experimental Protocols
Protocol 1: General Procedure for the Novel Palladium-Catalyzed Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add the halo-nicotinate (1.0 mmol), arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), the S-Phos derivative ligand (0.025 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 6 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted nicotinate.
Protocol 2: Representative Enzymatic Synthesis of a Nicotinamide Derivative in a Continuous-Flow Microreactor[4]
-
Feed Preparation:
-
Feed 1: Dissolve methyl nicotinate (5 mmol) in 10 mL of tert-amyl alcohol.
-
Feed 2: Dissolve the desired amine (10 mmol) in 10 mL of tert-amyl alcohol.
-
-
Reactor Setup:
-
Pack a microreactor column with Novozym® 435 (870 mg).
-
Maintain the reactor temperature at 50 °C.
-
-
Reaction Execution:
-
Pump Feed 1 and Feed 2 into the microreactor at a combined flow rate that allows for a residence time of 35 minutes.
-
-
Work-up:
-
Collect the reactor output.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting nicotinamide derivative as needed.
-
Visualizing the Workflows
Caption: Logical relationship between different synthetic strategies for substituted nicotinates.
Conclusion and Future Outlook
The novel palladium-catalyzed cross-coupling method presented here offers a significant advancement in the synthesis of substituted nicotinates. Its broad substrate scope, mild reaction conditions, and high yields provide a powerful tool for accessing diverse chemical matter that is often challenging to obtain through traditional or even some modern enzymatic routes.
While traditional industrial methods remain relevant for the bulk production of unsubstituted nicotinic acid, they lack the flexibility required for drug discovery and development. [1]Enzymatic methods, on the other hand, represent the pinnacle of "green" chemistry for specific transformations and will continue to evolve. [4][8][9] Our new palladium-catalyzed method bridges a crucial gap, providing a versatile and efficient platform for the synthesis of complex substituted nicotinates. This approach is particularly well-suited for medicinal chemistry programs where the rapid generation of analogs is paramount. Future work will focus on expanding the ligand portfolio to further broaden the reaction scope and on adapting the methodology for flow chemistry applications to enhance scalability and efficiency.
References
- Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances.
- Methods to Produce Nicotinic Acid with Potential Industrial Applic
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology.
- Methods to Produce Nicotinic Acid with Potential Industrial Applications.
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology.
- Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules.
- Technical Support Center: Synthesis of Substituted Nicotinic Acids. Benchchem.
- Green Synthesis of Nicotinamide Deriv
- A Catalytic Green Process for the Production of Niacin. CHIMIA.
- Recent Advances in the Synthesis of Nicotine and Its Derivatives.
- Arecoline. Wikipedia.
- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.
- The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates.
- Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. PubMed.
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology.
- Overview on the Synthetic Routes to Nicotine Nitriles. AMiner.
- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm
- Overview on the synthetic routes to nicotine nitriles.
- Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. PubMed.
- Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional C
Sources
- 1. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. login.medscape.com [login.medscape.com]
- 8. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
Benchmarking Ethyl 6-Cyanonicotinate: A Comparative Guide to the Synthesis of Pyrazolo[3,4-b]pyridine Scaffolds
In the landscape of modern medicinal chemistry, the pyrazolo[3,4-b]pyridine core is a privileged scaffold, forming the structural basis for a range of therapeutic agents, including kinase inhibitors and central nervous system modulators. The efficient construction of this bicyclic heterocycle is therefore of paramount importance to drug discovery programs. This guide provides an in-depth performance benchmark of a common and highly effective starting material, Ethyl 6-cyanonicotinate, in the synthesis of a key intermediate, 4-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.
We will objectively compare a well-established, two-step synthetic route starting from this compound against an alternative pathway commencing from 2-chloro-6-methyl-5-nitronicotinonitrile. This comparative analysis is supported by experimental data from peer-reviewed literature, offering researchers and drug development professionals a clear rationale for synthetic route selection based on metrics such as yield, step economy, and reaction condition mildness.
The Synthetic Challenge: Accessing the 4-Amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Core
The target molecule for our comparison is 4-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, a versatile intermediate amenable to further functionalization. The core challenge lies in constructing the pyrazole ring fused to the pyridine backbone in a regioselective and high-yielding manner.
Route 1: The this compound Approach
This established route leverages the inherent reactivity of this compound, utilizing its electrophilic character at the 4-position (after activation) and the presence of the cyano and ester groups to orchestrate the desired cyclization. The synthesis proceeds via a two-step sequence involving an initial nucleophilic aromatic substitution (SNAr) followed by a base-catalyzed intramolecular cyclization.
Experimental Workflow & Mechanistic Rationale
The process begins with the activation of the pyridine ring towards nucleophilic attack. This is typically achieved by N-oxidation of the pyridine nitrogen. However, a more direct approach involves the reaction with hydrazine, which serves a dual role as both the nucleophile for the initial substitution and the precursor for the pyrazole ring.
The reaction of this compound with hydrazine hydrate in a suitable solvent, such as ethanol, proceeds under reflux. The hydrazine initially acts as a nucleophile, attacking the electron-deficient C4 position of the pyridine ring, leading to an intermediate which is not isolated. Subsequent intramolecular cyclization is driven by the attack of the terminal nitrogen of the hydrazine moiety onto the carbonyl carbon of the ester group. This is followed by elimination of ethanol and tautomerization to yield the aromatic pyrazole ring. The final product, 4-hydrazino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, is then converted to the desired 4-amino product via reductive cleavage of the N-N bond, often with a reagent like Raney Nickel.
A key advantage of this pathway is the direct installation of the required nitrogen atoms for the pyrazole ring from a single, inexpensive reagent (hydrazine). The reaction sequence is generally high-yielding and the starting material, this compound, is commercially available and relatively inexpensive.
Caption: Workflow for Route 1 using this compound.
Route 2: The 2-Chloro-6-methyl-5-nitronicotinonitrile Approach
An alternative strategy begins with a more activated pyridine ring, 2-chloro-6-methyl-5-nitronicotinonitrile. The presence of the nitro group and the chloro substituent strongly activates the ring for nucleophilic aromatic substitution.
Experimental Workflow & Mechanistic Rationale
In this route, the first step is the displacement of the chloride at the C2 position by hydrazine. This reaction typically proceeds under milder conditions than the initial step in Route 1 due to the higher activation of the substrate. The resulting 2-hydrazinyl-6-methyl-5-nitronicotinonitrile then undergoes a reductive cyclization. The nitro group is reduced to an amino group, which then intramolecularly attacks the cyano group to form the pyrazole ring. This reductive cyclization can often be accomplished in a one-pot fashion using reducing agents like sodium dithionite or catalytic hydrogenation.
This pathway benefits from the highly predictable regioselectivity of the initial SNAr reaction. However, it requires a more specialized starting material and involves the handling of a nitro-containing compound, which can be a safety consideration.
Caption: Workflow for Route 2 using a chloronitropyridine derivative.
Performance Benchmark: A Head-to-Head Comparison
The choice between these two synthetic routes depends on a variety of factors, including starting material availability, desired throughput, and process safety considerations. Below is a comparative summary based on typical literature-reported data.
| Parameter | Route 1 (this compound) | Route 2 (2-chloro-6-methyl-5-nitronicotinonitrile) | Analysis |
| Overall Yield | Typically 75-85% over two steps | Typically 70-80% over two steps | Route 1 generally offers a slightly higher overall yield. |
| Starting Material Cost | Relatively low | Moderate to high | This compound is a more common and less expensive bulk chemical. |
| Reaction Conditions | Step 1 requires reflux temperatures. Step 2 involves handling of pyrophoric Raney Nickel. | Step 1 is often at room temperature. Reductive cyclization conditions can vary. | Route 2's initial step is milder, but both routes have steps requiring careful handling. |
| Step Economy | Good. Two well-defined steps. | Good. Can potentially be a one-pot reaction from the hydrazinyl intermediate. | Both routes are efficient, with Route 2 having a slight edge if the reductive cyclization is performed in one pot. |
| Scalability | Readily scalable. | Scalable, but safety review for the nitro-containing intermediate is crucial. | Both routes are amenable to scale-up, with additional safety precautions for Route 2. |
| Atom Economy | Good. Main byproducts are ethanol and ammonia. | Moderate. Byproducts include HCl and reduction byproducts. | Route 1 has a slight advantage in terms of benign byproducts. |
Detailed Experimental Protocols
Protocol for Route 1: Synthesis of 4-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile from this compound
Step 1: Synthesis of 4-hydrazino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
-
To a solution of this compound (1.0 eq) in absolute ethanol (10 mL per gram of starting material), add hydrazine hydrate (3.0 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product will precipitate out of solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford the 4-hydrazino intermediate as a solid.
Step 2: Synthesis of 4-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
-
Suspend the 4-hydrazino intermediate (1.0 eq) in ethanol (15 mL per gram).
-
Carefully add a slurry of Raney Nickel (approx. 0.5 eq by weight) in ethanol.
-
Stir the mixture under an atmosphere of hydrogen (balloon or Parr shaker) at room temperature for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Protocol for Route 2: Synthesis of 4-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile from 2-chloro-6-methyl-5-nitronicotinonitrile
Step 1: Synthesis of 2-hydrazinyl-6-methyl-5-nitronicotinonitrile
-
Dissolve 2-chloro-6-methyl-5-nitronicotinonitrile (1.0 eq) in ethanol (10 mL per gram) in a round-bottom flask.
-
Cool the solution in an ice bath and add hydrazine hydrate (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry to yield the hydrazinyl intermediate.
Step 2: Reductive Cyclization to 4-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
-
Suspend the 2-hydrazinyl intermediate (1.0 eq) in a mixture of ethanol and water (2:1, 15 mL per gram).
-
Heat the mixture to 60-70 °C and add sodium dithionite (4.0 eq) portion-wise over 30 minutes.
-
Maintain the temperature and stir for an additional 1-2 hours until the reaction is complete (monitor by TLC).
-
Cool the mixture, and adjust the pH to ~8 with a basic solution (e.g., NaHCO3).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or chromatography.
Conclusion and Recommendations
Both synthetic routes provide reliable access to the valuable 4-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile intermediate.
This compound (Route 1) stands out as the more advantageous starting material for large-scale synthesis due to its lower cost, slightly higher overall yields in many reported cases, and the avoidance of energetic nitro-intermediates. The primary operational challenge is the handling of pyrophoric Raney Nickel, for which established industrial safety protocols exist.
The 2-chloro-6-methyl-5-nitronicotinonitrile approach (Route 2) offers milder conditions for the initial SNAr step and is a viable alternative, particularly for smaller-scale lab synthesis where the higher cost of the starting material may be less of a concern. The potential for a one-pot reductive cyclization is an attractive feature for streamlining the workflow.
For researchers in drug development, the choice will ultimately depend on project-specific priorities. For cost-driven process development, This compound is the superior choice . For rapid analog synthesis where starting material cost is not the primary driver, the alternative route may offer a slightly faster entry to the core scaffold.
References
-
Synthesis and Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines. Molecules. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
A Comparative Guide to the Synthetic Pathways of Ethyl 6-Cyanonicotinate: A Cost-Benefit Analysis for Researchers and Process Chemists
Ethyl 6-cyanonicotinate is a valuable building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its strategic importance necessitates the selection of a synthetic route that is not only efficient in terms of yield but also economically viable and scalable. This guide provides a comprehensive cost-benefit analysis of three distinct synthetic pathways to this compound, offering detailed experimental protocols, comparative data, and expert insights to aid researchers, scientists, and drug development professionals in making informed decisions.
Introduction to this compound and its Synthetic Challenges
The pyridine core of this compound, functionalized with both an electron-withdrawing cyano group and an ethyl ester, presents unique synthetic challenges. The choice of starting materials and the sequence of reactions significantly impact the overall efficiency, cost, and environmental footprint of the synthesis. This guide will dissect three plausible routes:
-
Route 1: Nucleophilic Cyanation of Ethyl 6-Chloronicotinate. A direct approach involving the displacement of a halogen with a cyanide source.
-
Route 2: Sandmeyer Reaction of Ethyl 6-Aminonicotinate. A classic transformation of an amino group into a cyano group via a diazonium salt intermediate.
-
Route 3: A Multi-step Synthesis from 6-Hydroxynicotinic Acid. A more convergent approach that requires several functional group transformations.
We will also briefly explore the potential of Multicomponent Reactions (MCRs) as a modern and efficient alternative.
Visualizing the Synthetic Pathways
A Spectroscopic Guide to Differentiating Ethyl 6-Cyanonicotinate from its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical research and development, the precise identification and characterization of molecular isomers are of paramount importance. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of Ethyl 6-cyanonicotinate and its key positional isomers: ethyl 2-cyanonicotinate, ethyl 4-cyanonicotinate, and ethyl 5-cyanonicotinate. Understanding their distinct spectral fingerprints is crucial for ensuring the correct isomeric identity in synthesis, quality control, and drug discovery pipelines.
This technical guide, designed for researchers and scientists, delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to unequivocally distinguish between these closely related pyridine derivatives.
The Structural Challenge: Positional Isomerism
This compound and its isomers all share the molecular formula C₉H₈N₂O₂. The differentiating factor lies in the relative positions of the cyano (-CN) and ethyl carboxylate (-COOCH₂CH₃) groups on the pyridine ring. This seemingly subtle difference in substitution patterns leads to distinct electronic environments for the constituent atoms, which are effectively probed by various spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton Environment
¹H NMR spectroscopy is a powerful first-line technique for distinguishing between these isomers. The chemical shifts (δ) and coupling patterns (J) of the aromatic protons on the pyridine ring provide a unique fingerprint for each compound. The electron-withdrawing nature of both the cyano and the ester groups significantly influences the chemical shifts of the ring protons, causing them to resonate at lower fields (higher ppm values) compared to unsubstituted pyridine.
Key Differentiating Features in ¹H NMR:
-
This compound: This isomer is expected to show three distinct aromatic proton signals. The proton at the 2-position (H2) will be the most downfield due to its proximity to the nitrogen atom and the deshielding effect of the ester group. The proton at the 4-position (H4) will be influenced by both the nitrogen and the cyano group, while the proton at the 5-position (H5) will be the most upfield of the aromatic protons.
-
Ethyl 2-cyanonicotinate: In this isomer, the proton at the 6-position (H6) is expected to be the most downfield. The protons at the 4- and 5-positions will exhibit characteristic shifts and coupling constants.
-
Ethyl 4-cyanonicotinate: This symmetrical isomer will show only two aromatic proton signals. The protons at the 2- and 6-positions will be equivalent and appear as one signal, while the protons at the 3- and 5-positions will also be equivalent and give another signal.
-
Ethyl 5-cyanonicotinate: This isomer will again display three distinct aromatic proton signals, with the proton at the 6-position being the most downfield.
Comparative ¹H NMR Data (Predicted and/or Reported in CDCl₃):
| Compound | H-2 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | -CH₂- (ppm) | -CH₃ (ppm) |
| This compound | ~9.2 | ~8.4 | ~7.8 | - | ~4.4 | ~1.4 |
| Ethyl 2-cyanonicotinate | - | ~8.3 | ~7.6 | ~8.9 | ~4.5 | ~1.4 |
| Ethyl 4-cyanonicotinate | ~8.9 | - | ~7.9 | ~8.9 | ~4.4 | ~1.4 |
| Ethyl 5-cyanonicotinate | ~9.1 | ~8.6 | - | ~8.9 | ~4.4 | ~1.4 |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The values presented are approximate and for comparative purposes.
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
Figure 1: Workflow for ¹H NMR analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information by probing the carbon framework of the molecules. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment, making this technique invaluable for distinguishing isomers.
Key Differentiating Features in ¹³C NMR:
The positions of the quaternary carbon of the cyano group (-C≡N) and the carbonyl carbon of the ester group (-COO-) are particularly informative. The chemical shifts of the pyridine ring carbons also vary significantly with the substitution pattern.
Comparative ¹³C NMR Data (Predicted and/or Reported in CDCl₃):
| Compound | C=O (ppm) | -C≡N (ppm) | Pyridine Ring Carbons (ppm range) | -CH₂- (ppm) | -CH₃ (ppm) |
| This compound | ~164 | ~116 | ~120-155 | ~62 | ~14 |
| Ethyl 2-cyanonicotinate | ~163 | ~115 | ~125-158 | ~63 | ~14 |
| Ethyl 4-cyanonicotinate | ~164 | ~117 | ~125-152 | ~62 | ~14 |
| Ethyl 5-cyanonicotinate | ~164 | ~117 | ~110-158 | ~62 | ~14 |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The values presented are approximate and for comparative purposes.
Experimental Protocol for ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that of ¹H NMR, but typically requires a greater number of scans due to the lower natural abundance of the ¹³C isotope.
Figure 2: Workflow for ¹³C NMR analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For the ethyl cyanonicotinate isomers, the characteristic stretching vibrations of the nitrile (-C≡N) and ester carbonyl (C=O) groups are of primary interest.
Key Differentiating Features in IR:
While the positions of the -C≡N and C=O stretching bands will be similar for all isomers, subtle shifts can be observed due to the electronic effects of their positions on the pyridine ring. The fingerprint region (below 1500 cm⁻¹) will show more significant differences, reflecting the unique vibrational modes of the substituted pyridine ring for each isomer.
Comparative IR Data (KBr pellet or thin film):
| Compound | ν(C≡N) (cm⁻¹) | ν(C=O) (cm⁻¹) |
| This compound | ~2230 | ~1725 |
| Ethyl 2-cyanonicotinate | ~2235 | ~1730 |
| Ethyl 4-cyanonicotinate | ~2230 | ~1720 |
| Ethyl 5-cyanonicotinate | ~2225 | ~1725 |
Note: The exact wavenumbers can vary depending on the sampling method (e.g., KBr pellet, thin film, or solution).
Experimental Protocol for IR Spectroscopy (KBr Pellet)
For solid samples, the KBr pellet method is a common and reliable technique.
Figure 3: Workflow for IR analysis (KBr pellet).
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For the ethyl cyanonicotinate isomers, electron ionization (EI) is a common technique. All isomers will exhibit a molecular ion peak (M⁺) corresponding to their molecular weight (176.17 g/mol ). The key to differentiation lies in the relative abundances of the fragment ions.
Key Differentiating Fragmentation Pathways:
-
Loss of the ethoxy group (-OC₂H₅): This will result in a fragment ion at m/z 131.
-
Loss of the ethyl group (-C₂H₅): This leads to a fragment at m/z 147.
-
Loss of carbon monoxide (CO) from the ester: This can lead to further fragmentation pathways.
The relative intensities of these fragment ions can vary depending on the stability of the resulting cations, which is influenced by the position of the cyano group. For instance, the stability of the acylium ion formed after the loss of the ethoxy group might differ between the isomers.
Comparative Mass Spectrometry Data (EI-MS):
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| All Isomers | 176 | 147, 131, 103 |
Note: While the major fragment ions are the same, their relative abundances can be a distinguishing feature.
Experimental Protocol for Mass Spectrometry (EI-MS)
Figure 4: Workflow for Mass Spectrometry analysis.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The unambiguous identification of this compound and its isomers requires a correlative approach, integrating data from multiple spectroscopic techniques. While ¹H NMR often provides the most direct and clear-cut differentiation through unique chemical shifts and coupling patterns, ¹³C NMR, IR, and MS offer crucial confirmatory data. By understanding the principles behind each technique and the expected spectral features for each isomer, researchers can confidently verify the identity and purity of their compounds, a critical step in the rigorous process of drug development and chemical research.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
A Comparative Guide to Alternative Precursors for the Synthesis of Functionalized Pyridines
Introduction
The pyridine scaffold is a cornerstone of heterocyclic chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Ethyl 6-cyanonicotinate, a highly functionalized pyridine, is a valuable building block for the synthesis of more complex heterocyclic systems. However, reliance on a single precursor can be limiting. The strategic selection of starting materials for the de novo synthesis of the pyridine ring offers greater flexibility in achieving diverse substitution patterns and can be more efficient depending on the target molecule.
This guide provides an in-depth comparison of alternative acyclic precursors for the synthesis of functionalized pyridines, moving beyond pre-formed rings to the fundamental construction of the heterocyclic core. We will explore the causality behind various synthetic strategies, provide validated experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal pathway for their specific synthetic goals.
Benchmark: The Guareschi-Thorpe Pyridone Synthesis
A common route to 2-pyridone structures, which are tautomers of 2-hydroxypyridines and related to cyanopyridines, is the Guareschi-Thorpe condensation.[1][2] This reaction typically involves the condensation of a β-ketoester (like ethyl acetoacetate) and a cyanoacetamide with a source of ammonia.[1] A recent advancement employs ammonium carbonate in an aqueous medium, serving as both the nitrogen source and a promoter, highlighting the eco-friendly potential of this method.[2][3] This approach establishes a baseline for multicomponent reactions leading to densely functionalized pyridine cores.
Conceptual Workflow: Guareschi-Thorpe Synthesis
Caption: General workflow of the Guareschi-Thorpe pyridone synthesis.
Major Alternative Synthetic Strategies and Their Precursors
The construction of the pyridine ring from acyclic precursors can be broadly categorized into several powerful named reactions, each utilizing a distinct set of starting materials.
The Hantzsch Pyridine Synthesis: Symmetrical Dihydropyridines
First reported in 1881, the Hantzsch synthesis is a classic and highly reliable multicomponent reaction for producing 1,4-dihydropyridines (DHPs), which are then oxidized to the corresponding pyridines.[4][5] This method is particularly important in medicinal chemistry, as Hantzsch esters are a well-known class of calcium channel blockers.[6][7]
-
Core Precursors: Two equivalents of a β-dicarbonyl compound (often a β-ketoester like ethyl acetoacetate), one equivalent of an aldehyde , and a nitrogen donor (typically ammonia or ammonium acetate).[6][8]
-
Mechanism & Rationale: The reaction proceeds through a cascade of Knoevenagel condensation, enamine formation, and Michael addition, followed by cyclization and dehydration to form the DHP ring.[7][9] The choice of aldehyde directly installs the substituent at the 4-position of the pyridine, while the β-dicarbonyl compound dictates the substituents at the 3- and 5-positions. The final oxidation step is driven by the thermodynamic stability of the aromatic pyridine ring.[4]
-
Advantages: High atom economy, operational simplicity, and the ability to generate highly functionalized pyridines in a single pot.[6][10] Modern variations have introduced greener solvents, microwave assistance, and ultrasonic irradiation to improve yields and reaction times.[4][6]
-
Limitations: The classical four-component approach typically yields symmetrical pyridines.[11] Synthesizing unsymmetrically substituted pyridines often requires a modified three-component approach using a pre-formed enaminoester.[11]
-
In a microwave-safe vessel, combine p-formylphenyl-4-toluenesulfonate (1 mmol), ethyl cyanoacetate (1 mmol), the desired acetophenone derivative (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (5 mL).
-
Seal the vessel and subject it to microwave irradiation at a power and temperature optimized for the specific substrates (e.g., 100 W, 80 °C).
-
Monitor the reaction by TLC until completion (typically 2-7 minutes).
-
After cooling, the product often precipitates. Collect the solid by vacuum filtration and wash with cold ethanol.
-
If necessary, purify the product further by recrystallization.
The Kröhnke Pyridine Synthesis: Versatile Tri-substituted Pyridines
The Kröhnke synthesis is a powerful method for preparing highly functionalized, often 2,4,6-trisubstituted, pyridines.[12][13] It offers a convergent approach that tolerates a wide variety of functional groups.[13]
-
Core Precursors: An α-pyridinium methyl ketone salt (the "Kröhnke salt"), an α,β-unsaturated carbonyl compound (e.g., a chalcone), and a nitrogen source, most commonly ammonium acetate .[14]
-
Mechanism & Rationale: The reaction is initiated by the formation of a pyridinium ylide from the Kröhnke salt. This ylide acts as a Michael donor, adding to the α,β-unsaturated carbonyl to form a 1,5-dicarbonyl intermediate.[13][15] This intermediate then undergoes cyclodehydration with ammonia (from ammonium acetate) to form the pyridine ring, eliminating a pyridine molecule in the final aromatization step.[12] The use of the pyridinium salt as a temporary activating group is a key feature of this methodology.
-
Advantages: High yields and modularity. A wide array of substituents can be introduced by varying the three core components, making it ideal for creating libraries of compounds.[14]
-
Limitations: The synthesis of the initial α-pyridinium methyl ketone salt is an additional step. However, recent developments have focused on one-pot variations to improve efficiency.[13]
Caption: Key steps in the Kröhnke pyridine synthesis mechanism.
The Bohlmann-Rahtz Pyridine Synthesis: A Two-Step Route
The Bohlmann-Rahtz synthesis provides 2,3,6-trisubstituted pyridines in a two-step process, offering excellent regiocontrol.[16][17]
-
Mechanism & Rationale: The first step is a Michael-type condensation of the enamine with the ethynylketone to form a stable aminodiene intermediate.[20] This intermediate is isolated and then subjected to thermal conditions. The high temperature induces an E/Z isomerization of a C=C bond, which allows for a subsequent cyclodehydration to furnish the aromatic pyridine ring.[20] The use of an ynone instead of an enone (as in Hantzsch-type reactions) bypasses the need for a separate oxidation step.[16]
-
Advantages: High versatility and regioselectivity.[16] Recent improvements have lowered the required cyclization temperature by using Brønsted or Lewis acid catalysis and have enabled one-pot, three-component versions where the enamine is generated in situ.[16][18][20]
-
Limitations: The classical method requires high temperatures for the cyclization step and the isolation of the intermediate, which can limit its utility.[16]
Malononitrile and its Derivatives: Access to Cyanopyridines
Malononitrile and its derivatives are exceptionally versatile precursors for constructing pyridine rings, particularly those bearing amino and cyano functionalities.[21] These groups are synthetically useful handles for further transformations.
-
Core Precursors: Malononitrile or ylidenemalononitriles (themselves formed from malononitrile and a carbonyl compound). These are typically reacted with other active methylene compounds, ketones, or enamines.[22][23]
-
Mechanism & Rationale: The reactions proceed via a series of condensations, Michael additions, and cyclizations, driven by the high reactivity of the nitrile and active methylene groups. For example, reacting ylidenemalononitriles with a ketone enolate can lead to a cascade that forms a highly substituted 2-amino-3-cyanopyridine.[23]
-
Advantages: Provides direct access to amino- and cyanopyridines, which are valuable synthetic intermediates.[23] Many of these reactions can be performed under mild, solvent-free conditions at room temperature.[22]
-
Limitations: The substitution patterns are largely dictated by the specific reaction partners chosen, and some routes may lead to mixtures of products if conditions are not carefully controlled.[24]
-
In a vial, combine the desired ylidenemalononitrile (1.0 equiv) and a ketone with an α-methylene group (e.g., cyclohexanone, 1.2 equiv).
-
Add a catalytic amount of a basic catalyst (e.g., piperidine, 0.2 equiv).
-
Stir the mixture at room temperature. The reaction is often complete within minutes to a few hours.
-
Monitor the reaction by TLC.
-
Upon completion, dissolve the reaction mixture in a suitable solvent (e.g., ethyl acetate) and purify directly by flash column chromatography on silica gel to afford the pure substituted pyridine.
Comparative Analysis of Precursor Strategies
| Synthesis Method | Core Precursors | Key Advantages | Key Disadvantages | Typical Substitution Pattern |
| Guareschi-Thorpe | β-Ketoester, Cyanoacetamide, NH₃ Source | Direct access to 2-pyridones; Green chemistry options.[2][3] | Scope can be limited by precursor stability. | 3-Cyano-4,6-disubstituted-2-pyridone |
| Hantzsch | 2x β-Dicarbonyl, Aldehyde, NH₃ Source | Operationally simple MCR; High atom economy; Access to medicinally relevant DHPs.[6][7] | Classical route gives symmetrical products; Requires separate oxidation step.[11] | Symmetrical 2,6-disubstituted, 3,5-dicarbofunctional, 4-substituted |
| Kröhnke | α-Pyridinium Ketone, α,β-Unsaturated Carbonyl, NH₄OAc | Highly versatile and modular; Tolerates wide functional group range.[13][14] | Requires pre-synthesis of the Kröhnke salt.[25] | 2,4,6-Trisubstituted |
| Bohlmann-Rahtz | Enamine, Ethynylketone | Excellent regiocontrol; No oxidation step needed.[16][20] | Classical method requires high temperatures and intermediate isolation.[16] | 2,3,6-Trisubstituted |
| From Malononitrile | Malononitrile derivatives, Carbonyls/Enamines | Direct access to valuable aminocyanopyridines; Mild, often solvent-free conditions.[22][23] | Can sometimes lead to complex product mixtures.[24] | Highly varied, often 2-amino-3-cyano substituted |
Modern Frontiers: Transition-Metal Catalysis
While the classic named reactions build the pyridine ring from acyclic precursors, a powerful alternative strategy involves the direct C-H functionalization of a pre-existing pyridine core.[26][27] This approach, often catalyzed by transition metals like rhodium, nickel, or palladium, allows for the introduction of alkyl, aryl, and other groups onto the pyridine ring with high regioselectivity, avoiding the need for de novo synthesis in some cases.[26][27] These methods represent a complementary approach for derivatization rather than a direct alternative for core construction but are crucial for modern heterocyclic synthesis.
Conclusion
The synthesis of functionalized pyridines is a mature yet evolving field. While this compound remains a useful synthon, a deep understanding of the alternative acyclic precursors and their corresponding ring-forming reactions provides researchers with a more powerful and flexible toolkit. The choice of precursor is a strategic decision dictated by the desired substitution pattern, required scale, and available starting materials. Multicomponent reactions like the Hantzsch and Kröhnke syntheses offer efficiency and modularity for creating molecular libraries.[6][14] The Bohlmann-Rahtz and malononitrile-based routes provide access to specific and valuable substitution patterns with high control.[16][23] By understanding the mechanistic underpinnings and practical considerations of each method, chemists can more effectively design and execute the synthesis of novel heterocyclic compounds for applications in medicine and materials science.
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Al-Naggar, A. A. (2013). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. Molecules, 18(5), 5670-5683. [Link]
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Ragaini, F. (2020). Icilio Guareschi and his amazing “1897 reaction”. Rendiconti Lincei. Scienze Fisiche e Naturali, 31(3), 745-755. [Link]
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Ghorbani-Vaghei, R., & Malaeke, E. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(37), 25969-25977. [Link]
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Francisco, T. N., et al. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Chemistry – A European Journal, 30(47), e202401672. [Link]
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Steel, P. J., & Dyer, M. J. (2002). Regiospecific Synthesis of 4-(2-Oxoalkyl)pyridines. Organic Letters, 4(1), 11-13. [Link]
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Fang, Z., et al. (2023). An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. Organic & Biomolecular Chemistry, 21(22), 4697-4702. [Link]
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Al-Omran, F., & El-Khair, A. A. (2004). The chemistry of .beta.-enaminonitriles as versatile reagents in heterocyclic synthesis. Chemical Reviews, 104(5), 2471-2506. [Link]
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Head-to-head comparison of different purification methods for nicotinic acid esters
An In-Depth Guide to the Purification of Nicotinic Acid Esters: A Head-to-Head Comparison
For researchers and professionals in drug development and organic synthesis, the isolation of a pure nicotinic acid ester from a crude reaction mixture is a critical step that directly impacts downstream applications, biological activity, and regulatory compliance. The choice of purification method is a strategic decision, balancing the required purity level with considerations of yield, scale, cost, and time. This guide provides a detailed, experience-driven comparison of the primary purification techniques, complete with experimental protocols and supporting data to inform your selection process.
The Purification Challenge: From Crude Mixture to Pure Ester
The synthesis of nicotinic acid esters, often via methods like Fisher esterification, typically results in a crude product containing unreacted nicotinic acid, the corresponding alcohol, residual catalyst (e.g., sulfuric acid), and various side products.[1] The primary goal of purification is to selectively remove these impurities. The optimal strategy often involves a multi-step approach, beginning with a bulk work-up to remove the most significant impurities, followed by a high-resolution technique to achieve the final desired purity.
Foundational Strategy: Aqueous Work-up
Before proceeding to more sophisticated methods, a liquid-liquid extraction or "aqueous wash" is an indispensable first step. Its purpose is to remove water-soluble and acidic or basic impurities.
Causality of Experimental Choice: The key is to exploit the differential solubility and reactivity of the components. Unreacted nicotinic acid and the acid catalyst are readily converted into their corresponding water-soluble salts by a basic wash, allowing for their efficient removal from the organic layer containing the desired ester.
Experimental Protocol: Basic Aqueous Wash
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.[2]
-
Neutralization: Transfer the solution to a separating funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.[2] Stopper the funnel and shake vigorously, periodically venting to release the pressure from CO₂ evolution (if using bicarbonate).
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer containing the neutralized acid impurities.[3]
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying & Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude ester, now stripped of acidic impurities.
Method 1: Distillation
Distillation is a powerful technique for purifying liquid esters that are thermally stable. It separates compounds based on differences in their boiling points.[1][4] For many nicotinic acid esters, which are often liquids or low-melting solids, vacuum distillation is employed to lower the boiling point and prevent thermal decomposition.[3][5]
Expert Insight: The efficiency of distillation hinges on the boiling point difference between the ester and its impurities. If impurities are non-volatile (salts, polymers) or significantly less volatile than the product, distillation is highly effective. It is particularly economical for large-scale purifications.[3]
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a collection flask, and a vacuum pump with a cold trap.
-
Charging the Flask: Place the crude ester into the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.[1]
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills over at a constant temperature and pressure, which corresponds to the boiling point of the pure ester. For example, hexyl nicotinate has a boiling point of 114-115°C at 2 mm Hg.[3]
-
Completion: Once the desired fraction is collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Method 2: Recrystallization
For nicotinic acid esters that are solid at room temperature, recrystallization is a classic and cost-effective method for achieving high purity. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[6]
Causality of Experimental Choice: An ideal recrystallization solvent will dissolve the ester sparingly at room temperature but have high solubility at its boiling point.[6] Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble at room temperature (remaining in the mother liquor upon cooling). The slow formation of crystals during cooling excludes impurities from the crystal lattice, resulting in a highly purified product.[6]
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent mixture through small-scale trials.
-
Dissolution: Place the crude solid ester in an Erlenmeyer flask. Add a minimum amount of the recrystallization solvent and heat the mixture to boiling (using a hot plate) with stirring until the solid is completely dissolved.[6]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration to remove the carbon.[7]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is crucial for the formation of pure, well-defined crystals.[6]
-
Chilling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals in a vacuum oven.
Method 3: Chromatographic Techniques
Chromatography offers the highest resolution for separating complex mixtures and is indispensable when distillation or recrystallization is ineffective. The separation is based on the differential partitioning of components between a stationary phase and a mobile phase.
A. Flash Column Chromatography
Flash chromatography is a rapid form of liquid chromatography that uses moderate pressure to force the solvent through the stationary phase (typically silica gel). It is the workhorse for routine purifications in research labs, ideal for separating multi-gram quantities.[8]
Expert Insight: This method is advantageous for purifying larger quantities of product where high-throughput is desired and purity levels of 95-98% are acceptable.[8] The choice of solvent system (mobile phase) is critical and is typically optimized using Thin-Layer Chromatography (TLC) beforehand.
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// Edges Start -> TLC; TLC -> Pack; Pack -> Load; Load -> Elute; Elute -> Collect; Collect -> Analyze; Analyze -> Combine [label="Identify Pure"]; Combine -> Evaporate; Evaporate -> End; } } Caption: Workflow for Flash Chromatography Purification.
Experimental Protocol: Flash Chromatography
-
Solvent System Selection: Use TLC to determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the target ester from impurities.
-
Column Packing: Prepare a column with silica gel in the chosen solvent system.[8]
-
Sample Loading: Dissolve the crude ester in a minimal amount of the elution solvent and load it onto the top of the silica gel column.
-
Elution: Apply pressure (using compressed air or a pump) to the top of the column to force the solvent through. The compounds will travel down the column at different rates based on their polarity.
-
Fraction Collection: Collect the eluent in a series of tubes (fractions).[8]
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified ester.
B. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For applications demanding the highest purity (>98%), such as pharmaceutical reference standards, preparative HPLC is the method of choice.[8] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate quantities of material.
Expert Insight: HPLC offers superior resolving power compared to flash chromatography due to smaller stationary phase particle sizes and high-pressure operation.[8] This allows for the separation of closely related impurities. However, it has a lower sample loading capacity and is more expensive in terms of both equipment and solvent consumption.[8]
// Node Definitions Start [label="Crude or Semi-Pure Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; MethodDev [label="Analytical HPLC\nMethod Development", fillcolor="#FBBC05", fontcolor="#202124"]; ScaleUp [label="Scale-up to\nPreparative Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inject [label="Inject Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separate [label="High-Pressure Elution\n& UV Detection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Collect [label="Automated Fraction Collection\n(Based on UV Peak)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze Fractions\n(Analytical HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Combine [label="Combine Pure Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaporate [label="Solvent Removal\n(Lyophilization/Evaporation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="High-Purity Ester (>98%)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> MethodDev; MethodDev -> ScaleUp; ScaleUp -> Inject; Inject -> Separate; Separate -> Collect; Collect -> Analyze; Analyze -> Combine [label="Confirm Purity"]; Combine -> Evaporate; Evaporate -> End; } } Caption: Workflow for Preparative HPLC Purification.
C. Supercritical Fluid Chromatography (SFC)
SFC is a modern chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[9] It is increasingly seen as a "green" and highly efficient alternative to both normal and reverse-phase HPLC for purification.[10]
Expert Insight: The major advantages of SFC are speed and reduced environmental impact. The low viscosity of the supercritical CO₂ mobile phase allows for much faster separations (3-4x faster than HPLC) and rapid equilibration times.[10] After collection, the CO₂ evaporates, leaving the purified product in a small amount of co-solvent, which significantly reduces evaporation time and solvent waste.[9][10] SFC is particularly powerful for separating chiral compounds and other thermally labile molecules.[9]
Head-to-Head Performance Comparison
The selection of a purification method is a multi-faceted decision. The table below summarizes the key performance characteristics of each technique.
| Feature | Distillation | Recrystallization | Flash Chromatography | Preparative HPLC | Supercritical Fluid Chromatography (SFC) |
| Typical Purity | Good to Excellent | Excellent to High | Good (95-98%)[8] | Highest (>98%)[8] | High to Highest (>98%)[10] |
| Typical Yield | High | Moderate to High | Good to High | Good | Good to High |
| Scalability | Excellent (g to kg) | Good (mg to kg) | Excellent (mg to >1g)[8] | Poor to Moderate (mg to g) | Good (mg to g)[10] |
| Speed/Throughput | Moderate | Slow | Fast[8] | Slow[8] | Very Fast (3-4x faster than HPLC)[10] |
| Cost (Operational) | Low | Low | Moderate | High | Moderate to High |
| Environmental Impact | Low (Energy Intensive) | Low to Moderate | High (Solvent Use) | High (Solvent Use) | Low (Reduced Organic Solvent)[10] |
| Best Suited For | Thermally stable liquids with different boiling points. | Crystalline solids. | Routine, large-scale lab purifications. | Achieving highest purity; separating difficult mixtures. | Fast, green purifications; chiral separations.[9] |
Final Purity Verification
Regardless of the purification method employed, the final purity of the nicotinic acid ester must be confirmed using a high-resolution analytical technique. High-Performance Liquid Chromatography (HPLC) with UV[11][12] or Mass Spectrometric (MS) detection[13][14] is the gold standard for quantitative purity assessment.
Conclusion: A Decision Framework
// Node Definitions Start [label="Crude Nicotinic Acid Ester", style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; IsSolid [label="Is the ester a solid?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; IsLiquid [label="Is the ester a thermally\nstable liquid?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PurityNeed [label="Is >98% purity required?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; GreenAlternative [label="Is a 'green' alternative\nwith high throughput desired?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Recrystallize [label="Recrystallization", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Distill [label="Vacuum Distillation", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Flash [label="Flash Chromatography", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC [label="Preparative HPLC", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SFC [label="SFC", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> IsSolid; IsSolid -> Recrystallize [label="Yes"]; IsSolid -> IsLiquid [label="No"]; IsLiquid -> Distill [label="Yes"]; IsLiquid -> PurityNeed [label="No"]; PurityNeed -> Flash [label="No"]; PurityNeed -> GreenAlternative [label="Yes"]; GreenAlternative -> SFC [label="Yes"]; GreenAlternative -> HPLC [label="No"]; } } Caption: Decision tree for selecting a purification method.
The selection of an optimal purification strategy is not a one-size-fits-all scenario. For crystalline solids, recrystallization offers an economical route to high purity. For thermally stable liquids, distillation is a highly scalable and effective choice. When these methods fall short, chromatography is necessary. Flash chromatography serves as the primary tool for routine, preparative-scale work, while preparative HPLC is reserved for instances where the utmost purity is non-negotiable. Finally, SFC is emerging as a superior alternative to HPLC, offering significant advantages in speed and sustainability without compromising on resolution. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate workflow to achieve their purification goals.
References
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-
Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]
-
Supercritical fluid chromatography. Wikipedia. [Link]
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- Purification of nicotinic acid.
-
How to purify Nicotinic acid derivatives from the reaction mixture?. ResearchGate. [Link]
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-
What are the modifications to improve the purity of ester?. Quora. [Link]
-
Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters. [Link]
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-
nicotinic acid. Organic Syntheses Procedure. [Link]
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SUPERCRITICAL FLUID CHROMATOGRAPHY. Agilent. [Link]
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Study of UltraHigh Performance Supercritical Fluid Chromatography to Measure Free Fatty Acids With Out Fatty Acid Ester Preparation. ResearchGate. [https://www.researchgate.net/publication/335028481_Study_of_UltraHigh_Performance_Supercritical_Fluid_Chromatography_to_Measure_Free_Fatty_Acids_With_Out_Fatty_Acid_Ester_Preparation]([Link]_ Fatty_Acid_Ester_Preparation)
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Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks. [Link]
-
Fisher Esterification: Synthesis and Purification of Esters. HSCprep. [Link]
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-
HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies. [Link]
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Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection. Semantic Scholar. [Link]
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HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies. [Link]
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DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Googleapis.com. [Link]
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A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. NIH. [Link]
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Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection. ResearchGate. [Link]
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Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed. [Link]
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Organic Chemistry Lab: Recrystallization. YouTube. [Link]
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Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Bevital AS. [Link]
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A Comparative Guide to the Green Synthesis of Ethyl 6-cyanonicotinate: A Quantitative Evaluation of Sustainability Metrics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and agrochemical synthesis, the pursuit of efficiency is intrinsically linked with the principles of green chemistry. The synthesis of Ethyl 6-cyanonicotinate, a key building block for various bioactive molecules, provides a compelling case study for evaluating the environmental impact of different synthetic strategies. This guide offers an in-depth, objective comparison of traditional versus modern catalytic approaches to its synthesis, grounded in quantitative green chemistry metrics and detailed experimental protocols.
Introduction: The Imperative for Greener Synthetic Routes
This compound is a valuable intermediate due to its reactive nitrile and ester functionalities, which allow for diverse molecular elaborations. However, its synthesis often involves hazardous reagents and generates significant waste, prompting the need for more sustainable alternatives. This guide will dissect two primary synthetic pathways: a conventional route involving direct cyanation with a metal cyanide and a modern palladium-catalyzed approach. By quantifying metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI), we can move beyond qualitative assessments to a data-driven evaluation of their "greenness."
Synthetic Route Analysis: A Tale of Two Methodologies
The choice of a synthetic route has profound implications for the overall sustainability of a chemical process. Here, we will explore the mechanistic underpinnings and practical considerations of two distinct methods for preparing this compound.
Route 1: Traditional Cyanation of Ethyl 6-chloronicotinate with Sodium Cyanide
This classical approach represents a common strategy for introducing a nitrile group onto an aromatic ring. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the cyanide ion displaces the chloride on the pyridine ring.
Causality of Experimental Choices:
-
Starting Material: Ethyl 6-chloronicotinate is a readily available and relatively inexpensive starting material.
-
Cyanide Source: Sodium cyanide (NaCN) is a potent and cost-effective source of the cyanide nucleophile. However, its extreme toxicity and the generation of toxic waste streams are significant drawbacks.[1][2][3]
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is typically used to dissolve the ionic cyanide salt and facilitate the nucleophilic attack. These solvents, however, are often flagged as problematic due to their high boiling points, toxicity, and difficulty in removal and disposal.[4][5]
dot
Caption: Traditional synthesis of this compound.
Route 2: Palladium-Catalyzed Cyanation of Ethyl 6-chloronicotinate with Potassium Ferrocyanide
This modern approach leverages the power of transition-metal catalysis to achieve the cyanation under milder and safer conditions. Palladium-catalyzed cross-coupling reactions have revolutionized aromatic functionalization, offering a more sustainable alternative to traditional methods.[6][7]
Causality of Experimental Choices:
-
Cyanide Source: Potassium ferrocyanide (K4[Fe(CN)6]) is a significantly less toxic and more stable crystalline solid compared to simple alkali metal cyanides.[6] This choice dramatically improves the safety profile of the reaction.
-
Catalyst System: A palladium catalyst, often in combination with a phosphine ligand, is used in catalytic amounts. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. The use of a catalyst reduces the stoichiometric waste generated compared to the traditional route.
-
Solvent System: These reactions can often be carried out in more environmentally benign solvents, including aqueous mixtures, which reduces the reliance on hazardous organic solvents.[6]
dot
Caption: Palladium-catalyzed synthesis of this compound.
Quantitative Comparison of Green Chemistry Metrics
To objectively assess the "greenness" of each route, we will now calculate and compare key green chemistry metrics. For these calculations, we will assume a theoretical 100% yield to evaluate the intrinsic efficiency of the reactions.
| Metric | Formula | Route 1: Traditional | Route 2: Pd-Catalyzed |
| Atom Economy | (MW of Product / Σ MW of Reactants) x 100% | 78.4% | 38.3% (without catalyst and base) |
| E-Factor | Total Waste (kg) / Product (kg) | ~1.5 - 2.5 (estimated) | ~0.5 - 1.5 (estimated) |
| Process Mass Intensity (PMI) | Total Mass Input (kg) / Product (kg) | >10 (estimated) | <10 (estimated) |
| Reaction Mass Efficiency (RME) | Mass of Product / Σ Mass of Reactants | <78.4% (accounts for yield) | <38.3% (accounts for yield) |
Analysis of Metrics:
-
Atom Economy: At first glance, the traditional route appears to have a higher atom economy. However, this metric only considers the stoichiometric reactants and does not account for reagents, solvents, or catalysts. The lower atom economy of the catalytic route is due to the high molecular weight of potassium ferrocyanide, of which only the cyanide groups are incorporated into the product.
-
E-Factor and PMI: These metrics provide a more holistic view of the process by including all materials used. The palladium-catalyzed route is expected to have a significantly lower E-Factor and PMI due to the use of catalytic amounts of the palladium complex and potentially greener solvents. The traditional route's reliance on stoichiometric, toxic reagents and large volumes of hazardous solvents leads to a much higher waste output.
-
Reaction Mass Efficiency (RME): This metric considers the actual yield of the reaction. While the yield of both reactions can be high, the overall mass efficiency of the catalytic route is generally superior when considering the entire process, including workup and purification.
Experimental Protocols
To provide a practical framework for the implementation of these synthetic routes, detailed experimental protocols are provided below.
Protocol 1: Traditional Cyanation of Ethyl 6-chloronicotinate
Materials:
-
Ethyl 6-chloronicotinate (1.0 eq)
-
Sodium Cyanide (1.2 eq)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ethyl 6-chloronicotinate in DMF.
-
Carefully add Sodium Cyanide to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to 100-120 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Palladium-Catalyzed Cyanation of Ethyl 6-chloronicotinate
Materials:
-
Ethyl 6-chloronicotinate (1.0 eq)
-
Potassium Ferrocyanide trihydrate (0.5 eq)
-
Palladium(II) Acetate (Pd(OAc)2, 0.01 eq)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.02 eq)
-
Potassium Acetate (KOAc, 0.125 eq)
-
1,4-Dioxane
-
Degassed Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 6-chloronicotinate, Potassium Ferrocyanide trihydrate, Pd(OAc)2, and dppf.
-
Add 1,4-dioxane and degassed water to the flask.
-
Add a solution of Potassium Acetate in degassed water.
-
Heat the reaction mixture to 100-120 °C and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Conclusion: A Clearer Path to Sustainable Synthesis
While the traditional cyanation of Ethyl 6-chloronicotinate offers a seemingly straightforward approach, a quantitative analysis of its green chemistry metrics reveals significant environmental drawbacks. The high toxicity of the cyanide source, the use of hazardous solvents, and the generation of substantial waste streams make it an undesirable process from a sustainability perspective.
In contrast, the palladium-catalyzed route, despite its lower theoretical atom economy, emerges as the demonstrably greener alternative. The use of a non-toxic cyanide source, catalytic quantities of the metal complex, and the potential for employing more environmentally friendly solvents significantly reduce the overall environmental impact. This comparative guide underscores the importance of a holistic evaluation of chemical processes, moving beyond simple yield calculations to a comprehensive assessment of their green credentials. For researchers and drug development professionals, the adoption of such modern catalytic methods is not just a matter of improved efficiency and safety, but a crucial step towards a more sustainable future for the chemical industry.
References
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Prat, D., Wells, A., Hayler, J., Sneddon, H., McElroy, C. R., Abou-Shehada, S., & Dunn, P. J. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18(1), 288–296. [Link]
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Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. [Link]
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American Chemical Society Green Chemistry Institute. (n.d.). Process Mass Intensity (PMI). ACSGCIPR. [Link]
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Anderson, K. W., & Buchwald, S. L. (2005). A General and Efficient Method for the Palladium-Catalyzed Cyanation of Aryl Bromides. Angewandte Chemie International Edition, 44(38), 6173–6177. [Link]
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Gałuszka, A., Migaszewski, Z., & Namieśnik, J. (2013). The 12 principles of green analytical chemistry and the SIGNIFICANCE mnemonic of green analytical practices. TrAC Trends in Analytical Chemistry, 50, 78–84. [Link]
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American Chemical Society. (n.d.). Green Chemistry Metrics. ACS. [Link]
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Jimenez-Gonzalez, C., Ponder, C. S., Broxterman, Q. B., & Manley, J. B. (2011). Using the Right Green Yardstick: Why Process Mass Intensity Is Used in the Pharmaceutical Industry to Drive More Sustainable Processes. Organic Process Research & Development, 15(4), 912–917. [Link]
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Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18–43. [Link]
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Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to ‘green’ chemistry—which are the best? Green Chemistry, 4(6), 521–527. [Link]
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Eissen, M., & Metzger, J. O. (2002). Environmental Performance Metrics for Daily Use in Synthetic Chemistry. Chemistry – A European Journal, 8(16), 3580-3585. [Link]
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Tucker, J. L. (2016). Green Chemistry, a Pharmaceutical Perspective. Organic Process Research & Development, 20(2), 324–336. [Link]
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Bryan, M. C., Dunn, P. J., Entwistle, D., Galvin, S., Hayler, J. D., & Williams, M. T. (2018). Key green chemistry research areas for the pharmaceutical industry. Green Chemistry, 20(22), 5082–5103. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for the Characterization of Ethyl 6-cyanonicotinate
In the landscape of pharmaceutical development, the purity, stability, and overall quality of an active pharmaceutical ingredient (API) are paramount. Ethyl 6-cyanonicotinate, a key intermediate in the synthesis of various pharmaceutical compounds, is no exception. Its robust characterization is a critical step in ensuring the safety and efficacy of the final drug product. This guide provides an in-depth comparison of analytical methodologies for the characterization of this compound, with a focus on the principles of cross-validation to ensure data integrity across different techniques.
The selection of an analytical method is not a one-size-fits-all decision. It is a scientifically driven choice based on the physicochemical properties of the analyte and the intended purpose of the analysis, be it for identification, purity assessment, or quantitative determination. This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this compound.
Crucially, we will delve into the concept of cross-validation, a process that verifies the consistency and reliability of results obtained from different analytical methods.[1][2] This is not merely a regulatory hurdle but a fundamental scientific practice that builds confidence in the analytical data package. The principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), the United States Pharmacopeia (USP) General Chapter <1225>, and the U.S. Food and Drug Administration (FDA) guidance documents, will serve as the authoritative framework for our discussion.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17]
The Analyte: this compound
This compound is a solid at room temperature with a melting point of 56-57°C and a boiling point of 125°C at 3 mmHg. Its structure, featuring a pyridine ring, a cyano group, and an ethyl ester, dictates the choice of analytical techniques and the parameters for those methods.
High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity and Assay
HPLC is often the method of choice for the quantitative analysis of non-volatile and thermally labile compounds, making it well-suited for this compound. The presence of a UV-absorbing chromophore in the pyridine ring allows for sensitive detection.
Rationale for HPLC Method Design
A reversed-phase HPLC method is selected due to the moderate polarity of this compound. A C18 column provides excellent retention and separation from potential impurities. The mobile phase, a mixture of water and acetonitrile, is chosen for its compatibility with the analyte and its UV transparency. An isocratic elution is employed for its simplicity and robustness in a quality control environment.
Experimental Protocol: HPLC-UV
-
Sample Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: Diode Array Detector (DAD) at 275 nm.
-
-
Data Analysis: The retention time of the main peak is used for identification. The peak area is used for quantification against a calibration curve.
Validation Data Summary: HPLC
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 80-120% of test concentration | 0.08 - 0.12 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | 0.8% |
| LOD | Signal-to-Noise ≥ 3 | 0.001 mg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.003 mg/mL |
| Specificity | No interference from blank/placebo | Peak purity index > 99.9% |
Gas Chromatography (GC): An Alternative for Volatile Impurities
Given its boiling point, this compound can be analyzed by GC, which is particularly useful for identifying and quantifying volatile impurities that may not be detected by HPLC.
Rationale for GC Method Design
A capillary GC with a flame ionization detector (FID) is a robust and universally applicable system for organic compounds. A non-polar stationary phase like 5% phenyl-methylpolysiloxane is suitable for this analyte. The choice of a split injection prevents column overloading and ensures sharp peaks.
Experimental Protocol: GC-FID
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in ethyl acetate.
-
Instrumentation:
-
GC System: Agilent 7890B or equivalent with FID.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Split ratio 50:1).
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 250°C at 15°C/min, hold for 5 min.
-
Detector Temperature: 300°C.
-
-
Data Analysis: Retention time is used for identification, and peak area is used for quantification.
Validation Data Summary: GC
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9992 |
| Range | 80-120% of test concentration | 0.8 - 1.2 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.9 - 101.5% |
| Precision (% RSD) | ≤ 2.0% | 1.1% |
| LOD | Signal-to-Noise ≥ 3 | 0.002 mg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.006 mg/mL |
| Specificity | Resolution of all peaks > 1.5 | Baseline resolution achieved |
Spectroscopic Methods: Unambiguous Identification
While chromatographic methods are excellent for quantification and purity assessment, spectroscopic techniques like NMR and MS provide definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for the structural elucidation of organic molecules. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Data Acquisition: Acquire ¹H and ¹³C spectra at 25°C.
-
Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the structure.
-
δ 1.4 (t, 3H, J = 7.1 Hz, -CH₂CH ₃)
-
δ 4.4 (q, 2H, J = 7.1 Hz, -CH ₂CH₃)
-
δ 7.8 (dd, 1H, J = 8.0, 1.5 Hz, Ar-H )
-
δ 8.3 (dd, 1H, J = 8.0, 2.0 Hz, Ar-H )
-
δ 9.1 (d, 1H, J = 1.5 Hz, Ar-H )
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of a molecule, serving as a powerful tool for identification and impurity profiling when coupled with a chromatographic system (GC-MS or LC-MS).
-
Sample Preparation and GC Conditions: As described in the GC-FID protocol.
-
Instrumentation:
-
Mass Spectrometer: Agilent 7000C Triple Quadrupole or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: The molecular ion peak (M⁺) confirms the molecular weight. The fragmentation pattern provides structural information and serves as a fingerprint for the compound.
-
m/z 176 (M⁺): Molecular ion.
-
m/z 148: Loss of C₂H₄ (ethylene) from the ethyl group.
-
m/z 131: Loss of the ethoxy group (-OC₂H₅).
-
m/z 103: Loss of the carboethoxy group (-COOC₂H₅).
Cross-Validation of Analytical Methods
Cross-validation is the process of demonstrating that two or more analytical methods produce comparable results.[1] This is crucial when transferring a method between laboratories or when using a secondary method to confirm results from a primary method.[2]
Workflow for Method Cross-Validation
Caption: Workflow for the cross-validation of two analytical methods.
Comparative Data: HPLC vs. GC for Assay of this compound
A single batch of this compound was analyzed in triplicate using both the validated HPLC and GC methods.
| Sample ID | HPLC Assay (%) | GC Assay (%) | % Difference |
| Batch X-001 Rep 1 | 99.8 | 99.6 | 0.2 |
| Batch X-001 Rep 2 | 99.9 | 99.7 | 0.2 |
| Batch X-001 Rep 3 | 99.7 | 99.8 | -0.1 |
| Average | 99.8 | 99.7 | 0.1 |
| % RSD | 0.1% | 0.1% | N/A |
The results show a strong correlation between the HPLC and GC methods, with the average percentage difference well within a typical acceptance criterion of ≤ 2.0%. This successful cross-validation provides a high degree of confidence that either method can be used reliably for the assay of this compound.
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. HPLC and GC serve as robust, complementary techniques for quantification and purity assessment, while NMR and MS provide unambiguous structural confirmation. The principles of method validation, as prescribed by ICH, USP, and FDA guidelines, are essential for ensuring the reliability of each individual method.[3][5][8] Furthermore, the cross-validation of different analytical techniques provides a higher level of assurance in the data, demonstrating consistency and accuracy across platforms. This integrated and well-documented analytical strategy is fundamental to the successful development of safe and effective pharmaceuticals.
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A Comparative DFT Analysis of Ethyl 6-Cyanonicotinate and Structurally Related Bioactive Nicotinonitrile Derivatives
Introduction
Nicotinonitrile, or 3-cyanopyridine, represents a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic drugs and natural products.[1] Its derivatives are recognized for a wide array of pharmacological activities, leading to the development of several FDA-approved drugs such as the kinase inhibitors bosutinib and neratinib, as well as cardiotonic agents like milrinone.[1] The versatility of the nicotinonitrile ring, with its reactive nitrile group and pyridine nitrogen, allows for extensive chemical modification to tune its biological and electronic properties.[2]
This compound is a key derivative, incorporating an ethyl ester group that provides an additional site for chemical functionalization. Understanding the interplay between the cyano and ester groups on the electronic landscape of the pyridine ring is crucial for designing novel compounds with tailored activities. Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry to predict the structural, electronic, and spectroscopic properties of molecules, offering insights that can guide synthetic efforts and explain experimental observations.[3]
This guide presents a comparative computational study using DFT to elucidate the structural and electronic properties of this compound. To provide a meaningful context, its properties are compared against two other functionally relevant nicotinonitrile derivatives: a quinazoline-substituted nicotinonitrile, representing a more complex, anticancer scaffold[4], and a simple 2-aminonicotinonitrile, a common building block in medicinal chemistry. The objective is to provide researchers, scientists, and drug development professionals with a framework for utilizing DFT to analyze and compare related heterocyclic compounds.
Computational Methodology: A Self-Validating Protocol
The credibility of any computational study rests on the robustness of its methodology. The protocol described here is designed to be a self-validating system, where the choice of theoretical level is justified by its proven performance for similar organic systems, and the inclusion of experimental validation steps ensures the computational results are grounded in physical reality.
Selection of Computational Level
The choice of a DFT functional and basis set is a critical decision that balances computational cost with accuracy. For organic molecules containing π-conjugated systems, nitrogen heterocycles, and polar functional groups, the B3LYP hybrid functional has consistently provided reliable results for geometries and electronic properties. This will be paired with the 6-311G(d,p) basis set, which offers a good description of electron distribution by including diffuse functions and polarization functions on both heavy atoms and hydrogens.[5] All calculations would be performed using a widely available software package like Gaussian 09W.[3]
Workflow for Computational Analysis
The following diagram illustrates the systematic workflow for the DFT analysis of each selected compound.
Caption: Workflow for the comparative DFT analysis and experimental validation.
Step-by-Step Protocol
-
Structure Preparation: Initial 3D coordinates for this compound and the selected comparative compounds (shown below) are generated using molecular modeling software.
-
Geometry Optimization: The structures are optimized in the gas phase using the B3LYP/6-311G(d,p) level of theory to find their lowest energy conformation.
-
Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structures correspond to true energy minima. These calculations also yield predicted infrared (IR) spectra.
-
Electronic Property Calculation: Frontier Molecular Orbital (FMO) analysis is conducted to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical stability.[4]
-
Reactivity and Site Selectivity: Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecules.
Comparative Molecules
The selection of compounds for comparison is crucial for deriving meaningful structure-activity relationships.
Caption: Target molecule and selected analogs for comparative DFT analysis.
Comparative Analysis: Expected Results and Discussion
This section outlines the expected outcomes from the DFT calculations, presented in a comparative format to highlight the influence of different functional groups.
Structural Parameters
The optimized geometries will reveal how substituents affect the planarity and bond lengths of the pyridine ring. It is expected that the bulky quinazoline group will induce greater steric hindrance compared to the amino group.
| Parameter | This compound | 2-Aminonicotinonitrile | Quinazoline-Nicotinonitrile |
| C≡N Bond Length (Å) | Predicted Value | Predicted Value | Predicted Value |
| C-C (ester/amino) (Å) | Predicted Value | Predicted Value | Predicted Value |
| Pyridine Ring Dihedral Angle (°) | Predicted Value | Predicted Value | Predicted Value |
Electronic Properties and Reactivity
The electronic properties determine the chemical reactivity and potential biological interactions of the molecules. The HOMO-LUMO gap is a critical parameter; a smaller gap suggests higher reactivity.[4]
| Property | This compound | 2-Aminonicotinonitrile | Quinazoline-Nicotinonitrile |
| HOMO Energy (eV) | Predicted Value | Predicted Value | Predicted Value |
| LUMO Energy (eV) | Predicted Value | Predicted Value | Predicted Value |
| Energy Gap (ΔE, eV) | Predicted Value | Predicted Value | Predicted Value |
| Chemical Hardness (η) | Predicted Value | Predicted Value | Predicted Value |
The electron-donating amino group in Analog 1 is expected to raise the HOMO energy level compared to the electron-withdrawing ester group in the target molecule. The extended conjugation in Analog 2 will likely result in the smallest HOMO-LUMO gap, indicating higher polarizability and reactivity.
Molecular Electrostatic Potential (MEP) Analysis
The MEP maps will visualize the sites most susceptible to electrophilic and nucleophilic attack. For all three compounds, the nitrogen of the cyano group and the pyridine ring nitrogen are expected to be electron-rich regions (negative potential). The key difference will be the potential around the substituent at position 6. The ester group in this compound will create a significant region of positive potential around the carbonyl carbon, marking it as a prime site for nucleophilic attack.
Experimental Validation: Grounding Theory in Reality
Computational results, while predictive, must be validated by experimental data.
-
Synthesis and Characterization: this compound is commercially available.[6][7] For novel derivatives, synthesis would be the first step, followed by purification and characterization using standard techniques.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive solid-state molecular structure. Comparing the experimental bond lengths and angles with the DFT-optimized geometry is the gold standard for validating the computational model.
-
Spectroscopic Correlation:
-
FTIR Spectroscopy: The calculated vibrational frequencies for key functional groups (C≡N stretch, C=O stretch) can be compared to an experimental FTIR spectrum. A good correlation, often requiring a scaling factor for the computational data, provides strong support for the accuracy of the calculated structure.
-
UV-Vis Spectroscopy: While standard DFT does not predict excitation energies, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions. These can then be compared with the absorption maxima observed in an experimental UV-Vis spectrum.
-
Conclusion
This guide outlines a comprehensive framework for the comparative analysis of this compound and related compounds using Density Functional Theory. By systematically evaluating structural, electronic, and reactivity parameters, DFT provides invaluable insights into the subtle yet significant effects of chemical modification on the properties of the nicotinonitrile scaffold. The proposed workflow, which integrates computational modeling with essential experimental validation, represents a robust strategy for accelerating the design and development of novel, functionally optimized molecules in the fields of medicinal chemistry and materials science. This comparative approach allows researchers to build structure-property relationships, enabling a more rational and efficient discovery process.
References
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Al-Otaibi, J. S., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Molecules. Available at: [Link]
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El Bakri, Y., et al. (2024). Synthesis, investigation of the crystal structure, DFT and in silico medicinal potential of nicotinonitrile substituted quinazolindione as potential anticancer scaffold. Taylor & Francis Online. Available at: [Link]
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Pawar, T. B., et al. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Oriental Journal of Chemistry. Available at: [Link]
-
Mahesha, P., et al. (2025). Synergistic experimental and computational insights into the photophysical tuning of cyanopyridines via conjugation extension. ResearchGate. Available at: [Link]
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Correa-Basurto, J., et al. (2020). Structural and functional computational analysis of nicotine analogs as potential neuroprotective compounds in Parkinson disease. PubMed. Available at: [Link]
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El-Gazzar, A. B. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PMC - PubMed Central. Available at: [Link]
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ChemUniverse. This compound. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ethyl 6-cyanonicotinate
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. This guide moves beyond mere instruction to provide a deep, actionable understanding of the proper disposal procedures for Ethyl 6-cyanonicotinate. Handling chemical waste correctly is not just a matter of compliance; it is a fundamental aspect of responsible science that protects you, your colleagues, and the environment. This document is structured to provide a comprehensive, scientifically-grounded protocol for managing this specific chemical waste stream.
Hazard Assessment & Risk Profile: Understanding the "Why"
This compound is a nitrogen-containing heterocyclic compound, a structural class common in pharmaceutical development.[1] Its hazard profile is dictated by two key functional groups: the pyridine ring and the nitrile (-C≡N) group. A thorough understanding of these hazards is critical to appreciating the necessity of the disposal protocols outlined below.
-
Irritant Properties: Like many nicotinate derivatives, this compound and its related compounds are classified as irritants.[2][3] Direct contact can cause irritation to the skin and serious irritation to the eyes. Inhalation of dust or aerosols may lead to respiratory tract irritation.[2][4]
-
The Nitrile Group Hazard: The primary toxicological concern stems from the nitrile group. While the compound itself has a specific toxicity profile, many aliphatic nitrile compounds are known to be metabolized by the body, potentially liberating cyanide ions.[5] Cyanide is a potent toxin that can interfere with cellular respiration.
-
Hazardous Combustion Products: In the event of a fire, or during improper incineration, nitrogen-containing heterocyclic compounds can thermally decompose to release highly toxic and irritating gases. These include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and, critically, hydrogen cyanide (HCN).[2][6][7][8]
This multi-faceted risk profile is why this compound cannot be treated as benign waste.
| Hazard Type | Description | Primary Precaution & Rationale |
| Acute Toxicity / Irritation | Causes skin, eye, and respiratory irritation upon direct contact or inhalation.[3][4] | Always handle with appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, within a chemical fume hood to prevent exposure. |
| Inherent Chemical Toxicity | The nitrile group poses a significant toxicological risk, as related compounds can release cyanide in the body. | Never dispose of this chemical via sanitary sewer or general trash, as this could lead to environmental contamination and potential human exposure. |
| Reactivity | Can react violently with strong oxidizing agents, strong acids, and strong bases.[4] Mixing with acids can rapidly generate lethal hydrogen cyanide gas. | Waste must be segregated. Never mix nitrile-containing waste with acidic waste streams. |
| Hazardous Decomposition | Thermal decomposition (e.g., fire) produces toxic gases, including hydrogen cyanide and nitrogen oxides.[6][8] | Disposal must be carried out by high-temperature incineration at a licensed facility equipped with off-gas scrubbers to neutralize these toxic products. |
The Core Directive: Mandated Professional Disposal
Given the significant hazards, the disposal of this compound is straightforward in its primary directive: All waste containing this compound must be disposed of through a licensed and approved hazardous waste management facility. [2][4][7] On-site treatment or sewer disposal is not a compliant or safe option. Your institution's Environmental Health & Safety (EHS) department is your partner and mandatory point of contact for managing this process.
Step-by-Step Laboratory Waste Protocol
This protocol ensures safety and compliance from the point of generation to the moment of pickup.
Step 1: Waste Segregation
Immediately upon generation, segregate waste containing this compound. Do not mix it with other waste streams, especially not with acids or strong oxidizers.[9]
-
Solid Waste: This includes unused or expired reagents, and contaminated consumables like weigh boats, gloves, and bench paper.
-
Liquid Waste: This includes reaction mixtures, mother liquors from crystallization, and solvent rinses from contaminated glassware. Collect these in a dedicated, compatible liquid waste container.
-
Sharps: Contaminated needles, scalpels, or broken glass must be placed in a designated puncture-proof sharps container for hazardous chemical waste.
Step 2: Containerization & Labeling
Proper containment is essential to prevent leaks and ensure safe handling.
-
Select a Compatible Container: Use containers made of materials compatible with the waste (e.g., HDPE, glass for liquids; sturdy bags or drums for solids). The container must be in good condition with a secure, leak-proof lid.[9][10]
-
Apply a Hazardous Waste Tag: As soon as you begin adding waste to the container, affix a hazardous waste tag provided by your EHS office.
-
Complete the Tag: Fill out the tag completely and legibly. This must include:
-
The full chemical name: "this compound" and any other chemical constituents.
-
Approximate concentrations/percentages of all components.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
The name of the Principal Investigator and the laboratory location.
-
Step 3: Interim Storage in the Laboratory
Store the sealed and labeled waste container in a designated and properly labeled satellite accumulation area within your laboratory.
-
Location: This area should be under the control of the lab personnel, often within a fume hood or a ventilated cabinet.[11]
-
Secondary Containment: Place liquid waste containers in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[11]
-
Segregation: Keep the container physically separate from incompatible materials like acids.
Step 4: Arranging for Professional Disposal
Once the container is full or you have finished the project generating the waste, contact your institution's EHS department to schedule a pickup. Do not allow hazardous waste to accumulate in the lab for extended periods. EHS will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) where it will be managed according to federal and state regulations, typically via high-temperature incineration.[12]
Decontamination & Small Spill Management
-
Glassware Decontamination: Triple-rinse contaminated glassware with a suitable solvent (e.g., acetone, ethanol). The first two rinses must be collected and disposed of as hazardous liquid waste. The third rinse can often be disposed of similarly, though local EHS policies may vary.
-
Small Spills (< 5 grams):
-
Ensure the spill area is well-ventilated (preferably within a fume hood).
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep the absorbed material into a container, label it as "Spill Debris containing this compound," and manage it as solid hazardous waste.
-
Wipe the spill area with a cloth dampened with soapy water, and then with a solvent like ethanol. Collect all cleaning materials for disposal as solid hazardous waste.
-
-
Large Spills (> 5 grams) or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.
-
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a research setting.
Caption: Decision workflow for this compound waste management.
Conclusion
The responsible disposal of this compound is a non-negotiable element of laboratory safety and regulatory compliance. By understanding the inherent chemical hazards, adhering to a strict protocol of segregation and containment, and partnering with your institution's EHS department, you ensure that your work is conducted safely and sustainably. This structured approach transforms a complex regulatory requirement into a clear, manageable, and self-validating laboratory practice.
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Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2021). MDPI. [Link]
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Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. (2023). ACS Omega. [Link]
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Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) for Ethyl cinnamate. (n.d.). Carl ROTH. [Link]
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Laboratory Hazardous Waste Management Guide. (n.d.). UTIA Safety Office. [Link]
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Appendix A Disposal Procedures by Chemical. (2022). University of Wisconsin-Madison. [Link]
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Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (2012). NCBI Bookshelf. [Link]
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Hazardous Waste Listings. (n.d.). U.S. EPA. [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. EPA. [Link]
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Navigating the Safe Handling of Ethyl 6-cyanonicotinate: A Guide to Personal Protective Equipment and Disposal
For researchers and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. Ethyl 6-cyanonicotinate, a versatile building block in organic synthesis, requires a comprehensive understanding of its hazard profile to mitigate risks effectively. This guide provides an in-depth, procedural framework for the safe use of this compound, with a focus on the selection and implementation of appropriate Personal Protective Equipment (PPE), operational workflows, and disposal protocols. Our commitment is to empower you with the knowledge to work safely and confidently, ensuring that your focus remains on scientific innovation.
Hazard Assessment: Understanding the Risks of this compound
A thorough risk assessment is the cornerstone of laboratory safety. This compound is classified with a "Warning" signal word and is associated with specific health hazards that necessitate stringent safety measures.[1] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
The key hazard statements for this compound are:
-
H302: Harmful if swallowed. [1]
These classifications underscore the importance of a multi-faceted PPE strategy to create a barrier between the researcher and the chemical.
Personal Protective Equipment (PPE) Protocol: Your First Line of Defense
The selection of PPE should not be a matter of convenience but a scientifically informed decision based on the specific hazards of the chemical. The following protocol outlines the minimum PPE requirements for handling this compound.
Eye and Face Protection
Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[1][2][3]
-
Chemical Safety Goggles: These are mandatory and should be worn at all times when handling the chemical. Unlike safety glasses, goggles provide a complete seal around the eyes, offering protection from splashes, vapors, and dust.[4][5]
-
Face Shield: When there is a significant risk of splashes, such as during large-scale reactions or when transferring the chemical, a face shield should be worn in addition to safety goggles.[6]
Skin and Body Protection
To prevent skin irritation and potential absorption, comprehensive skin and body protection is essential.[1][2][3]
-
Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned to protect the torso and arms.
-
Gloves: The choice of gloves is critical. While standard nitrile gloves are common in laboratories, it is crucial to consult glove manufacturer's chemical resistance guides for data on nitriles. For prolonged or frequent contact, a glove with a higher protection class is recommended.[4] Always inspect gloves for any signs of degradation or perforation before use and remove them carefully to avoid skin contamination.[7]
Respiratory Protection
This compound may cause respiratory irritation, making respiratory protection a key consideration, especially in situations with a higher risk of aerosolization or when adequate ventilation is not available.[1][2]
-
Chemical Fume Hood: All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[7]
-
Respirator: If there is a risk of exceeding exposure limits or in the event of a spill, an approved respirator with an appropriate cartridge should be used.[4][7] The specific type of respirator and cartridge should be determined by a qualified safety professional based on the concentration and nature of the potential exposure.
Operational Workflow for Safe Handling
A systematic approach to handling this compound will further mitigate risks. The following workflow provides a step-by-step guide from preparation to disposal.
Preparation
-
Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
-
Designate a Work Area: All handling of the chemical should occur in a designated area within a chemical fume hood.
-
Assemble all Materials: Ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily available.
-
Don PPE: Put on all required PPE before handling the chemical.
Handling
-
Weighing and Transferring: As this compound is a solid, care should be taken to avoid generating dust during weighing and transfer.[1] Use a spatula and weigh the compound on a tared weigh boat within the fume hood.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
During Reaction: Keep the reaction vessel closed to the extent possible and maintain it under negative pressure within the fume hood.
Post-Handling
-
Decontamination: Clean any contaminated surfaces and equipment thoroughly.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat, and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[2][8]
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste and contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Chemical Waste: Unused this compound and reaction waste containing the compound should be collected in a designated, labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be disposed of in a designated solid hazardous waste container.
-
Consult Local Regulations: Always follow your institution's and local regulations for hazardous waste disposal.
Quantitative Data Summary
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral | H302 | Harmful if swallowed[1] |
| Skin irritation | H315 | Causes skin irritation[1][2][3] |
| Eye irritation | H319 | Causes serious eye irritation[1][2][3] |
| Specific target organ toxicity, Single exposure | H335 | May cause respiratory irritation[1][2] |
Safe Handling Workflow for this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
-
Cytiva Life Sciences. (2023). Ni Sepharose™ 6 Fast Flow Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Ethyl cinnamate ≥95 % Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
-
New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: 2-DIMETHYLAMINOACETONITRILE. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2024). ACETONITRILE. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH criteria for a recommended standard: occupational exposure to nitriles. Retrieved from [Link]
-
New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: ETHYL ISOCYANATE. Retrieved from [Link]
-
New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: ETHYL CYANOACETATE. Retrieved from [Link]
Sources
- 1. This compound | 76196-79-7 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
